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  • Product: 4-O-methylgallic acid
  • CAS: 4319-02-2

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 4-O-methylgallic Acid: A Senior Application Scientist's Field Guide

An In-Depth Technical Guide for Researchers This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis and characterization of 4-O-methylgalli...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis and characterization of 4-O-methylgallic acid (4-OMGA). Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, strategic considerations in experimental design, and robust analytical methodologies required for successful synthesis and validation.

Strategic Imperative: The Significance of 4-O-methylgallic acid

4-O-methylgallic acid (IUPAC name: 3,5-dihydroxy-4-methoxybenzoic acid) is a naturally occurring phenolic compound and a major in-vivo metabolite of gallic acid, a ubiquitous molecule in fruits, tea, and red wine.[1][2][3] Its significance in the scientific community is growing, primarily due to its demonstrated biological activities. Research has shown that 4-OMGA possesses potent anti-inflammatory properties, capable of suppressing the expression of inflammation-associated genes by inhibiting NF-κB activation.[1] This positions 4-OMGA as a valuable small molecule for investigation in drug discovery programs targeting inflammatory pathways.

The core challenge in its chemical synthesis lies in achieving regioselectivity. The starting material, gallic acid, has three phenolic hydroxyl groups of similar reactivity. Therefore, the primary synthetic objective is to selectively methylate the hydroxyl group at the C4 (para) position while leaving the C3 and C5 (meta) positions unmodified. This guide details a reliable, protection-based strategy to overcome this challenge.

Compound Properties: 4-O-methylgallic acid
Molecular Formula C₈H₈O₅
Molecular Weight 184.15 g/mol
CAS Number 4319-02-2
Appearance Solid
Classification Gallic acid derivative, Trihydroxybenzoic acid

Data sourced from PubChem.[2]

The Synthetic Blueprint: A Protection-Based Approach

Direct selective methylation of gallic acid is notoriously difficult due to the competing reactivity of the three hydroxyl groups. A more robust and reproducible strategy involves a three-stage process: (1) Protection of the more acidic meta-hydroxyl groups, (2) Methylation of the remaining para-hydroxyl group, and (3) Deprotection to yield the final product.

The causality behind this approach is rooted in controlling reactivity. By temporarily "capping" the hydroxyls at positions 3 and 5 with a suitable protecting group, we direct the methylating agent exclusively to the intended C4 position. The choice of a benzyl protecting group is strategic; it is stable under the basic conditions required for methylation but can be cleanly removed via hydrogenolysis, a method that typically does not affect other functional groups in the molecule.

G start_node Gallic Acid (Starting Material) A Stage 1: Protection start_node->A Benzyl Bromide, K₂CO₃, Acetone final_node 4-O-methylgallic acid (Final Product) B Stage 2: Methylation A->B 3,5-di-O-benzylgallic acid (Intermediate) C Stage 3: Deprotection B->C Dimethyl Sulfate (DMS), K₂CO₃, DMF C->final_node H₂, Pd/C, Methanol

Caption: Synthetic workflow for 4-O-methylgallic acid.

Experimental Protocol: Three-Stage Synthesis

This protocol is designed as a self-validating system. Success at each stage is verified before proceeding to the next, minimizing waste and improving final yield.

Materials & Reagents:

  • Gallic Acid

  • Benzyl Bromide (BnBr)

  • Dimethyl Sulfate (DMS)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Palladium on Carbon (Pd/C, 10%)

  • Acetone, Dimethylformamide (DMF), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexane

  • Hydrochloric Acid (HCl), 1M

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Stage 1: Protection of 3,5-Hydroxyl Groups

  • Rationale: To form 3,5-di-O-benzylgallic acid. Potassium carbonate is a mild base sufficient to deprotonate the phenolic hydroxyls for nucleophilic attack on benzyl bromide. Acetone is a suitable polar aprotic solvent.

  • In a round-bottom flask equipped with a reflux condenser, dissolve gallic acid (1 equivalent) in acetone.

  • Add anhydrous K₂CO₃ (2.5 equivalents). Stir the suspension vigorously.

  • Add benzyl bromide (2.2 equivalents) dropwise.

  • Heat the mixture to reflux and maintain for 12-16 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Evaporate the solvent under reduced pressure. Redissolve the residue in ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude protected intermediate.

Stage 2: Methylation of the 4-Hydroxyl Group

  • Rationale: Methylation of the free para-hydroxyl. DMF is used as the solvent due to its high boiling point and ability to dissolve the reactants. DMS is a potent and efficient methylating agent.

  • Dissolve the crude 3,5-di-O-benzylgallic acid from Stage 1 in DMF.

  • Add anhydrous K₂CO₃ (1.5 equivalents).

  • Add dimethyl sulfate (1.2 equivalents) dropwise at 0°C.

  • Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic extracts with water and brine.

  • Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting residue is the fully protected 4-O-methyl-3,5-di-O-benzylgallic acid.

Stage 3: Deprotection (Hydrogenolysis)

  • Rationale: To remove the benzyl protecting groups. Catalytic hydrogenation with Pd/C is a standard and clean method for cleaving benzyl ethers.

  • Dissolve the crude product from Stage 2 in methanol.

  • Carefully add 10% Pd/C catalyst (approx. 10% by weight of the substrate).

  • Fit the flask with a hydrogen balloon and purge the system with hydrogen gas.

  • Stir the reaction vigorously under a hydrogen atmosphere for 8-12 hours.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Evaporate the methanol under reduced pressure to yield crude 4-O-methylgallic acid.

Purification and Isolation: Ensuring Product Integrity

Purification is critical for removing any unreacted starting materials, reagents, and potential side-products (e.g., 3-O-methylgallic acid or un-deprotected intermediates). A multi-step purification workflow ensures the high purity required for analytical characterization and biological assays.

G start_node Crude Product (from Deprotection) A Acid-Base Extraction start_node->A Dissolve in EtOAc, wash with NaHCO₃ final_node Pure 4-OMGA (>98% Purity) B Recrystallization A->B Acidify aqueous layer, collect precipitate C Purity Check B->C Solvent system (e.g., Water/Ethanol) C->final_node HPLC Analysis

Caption: Post-synthesis purification and validation workflow.

Protocol: Purification by Extraction and Recrystallization
  • Acid-Base Extraction:

    • Dissolve the crude product in ethyl acetate.

    • Extract with a saturated sodium bicarbonate solution. The acidic 4-OMGA will move to the aqueous layer as its sodium salt, leaving non-acidic impurities in the organic layer.

    • Separate the aqueous layer and cool it in an ice bath.

    • Slowly acidify the aqueous layer with 1M HCl until the pH is ~2-3. The 4-OMGA will precipitate out of the solution.

    • Collect the precipitate by vacuum filtration and wash with cold water.

  • Recrystallization:

    • Dissolve the filtered solid in a minimum amount of hot solvent (e.g., a mixture of ethanol and water).

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the pure crystals by vacuum filtration and dry them in a vacuum oven.

Analytical Characterization: Structure and Purity Validation

Comprehensive characterization is non-negotiable for validating the synthesis. A combination of spectroscopic and chromatographic methods provides orthogonal data to confirm the structure and assess the purity of the final compound.

Spectroscopic Analysis
Technique Purpose Expected Observations for 4-O-methylgallic acid
¹H NMR Confirms proton environmentAromatic: ~7.0-7.2 ppm (singlet, 2H); Methoxy (OCH₃): ~3.8 ppm (singlet, 3H); Hydroxyls (OH) & Carboxylic Acid (COOH): Broad singlets, variable ppm.[2]
¹³C NMR Confirms carbon backboneKey signals for methoxy carbon (~55-60 ppm), aromatic carbons (~105-150 ppm), and carboxyl carbon (>170 ppm).[2]
FTIR Identifies functional groupsBroad O-H stretch (~3500-3000 cm⁻¹); C=O stretch (acid) (~1700 cm⁻¹); Aromatic C=C stretches (~1600, 1500 cm⁻¹); C-O stretch (ether) (~1250 cm⁻¹).[2][4]
Mass Spec. Confirms molecular weightExpected [M-H]⁻ ion at m/z 183.03. Key fragments may include loss of H₂O or CO₂.[2]

Note: Exact NMR shifts are solvent-dependent. Data referenced from the PubChem database.[2]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the final purity of the synthesized compound.

HPLC Method Parameters
Column C18 Reverse-Phase (e.g., 4.6 x 250mm, 5µm)[5]
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Formic or Acetic Acid)
Flow Rate 1.0 mL/min
Detection UV-Vis Detector at ~270 nm
Injection Volume 10 µL
Expected Result A single, sharp peak at a characteristic retention time, with purity calculated as >98% by peak area.

Conclusion

The successful synthesis of 4-O-methylgallic acid is readily achievable through a well-planned, protection-based strategy. This approach offers control over regioselectivity, leading to a high-purity final product. The key to a trustworthy outcome lies not only in the synthetic execution but in the rigorous application of purification and a multi-faceted analytical characterization workflow. By following the detailed protocols and understanding the chemical rationale presented in this guide, researchers can confidently produce and validate 4-O-methylgallic acid, enabling further investigation into its promising therapeutic potential.

References

  • Na, H.J., et al. (2006). 4-O-methylgallic acid suppresses inflammation-associated gene expression by inhibition of redox-based NF-kappaB activation. International Immunopharmacology. Available at: [Link]

  • CN105732375A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate from gallic acid. Google Patents.
  • US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material. Google Patents.
  • Synthesis of 4–O–methyl glucuronic acid. ResearchGate. (2018). Available at: [Link]

  • FTIR spectra of (a) pure Gallic acid and (b) newly synthesized Urchin-like Co NSs. ResearchGate. Available at: [Link]

  • Qualitative Analysis of Gallic Acid by HPLC Method In Different Extracts of Terminalia Bellerica Roxb. Fruit. ResearchGate. (2019). Available at: [Link]

  • 4-O-methylgallic acid | C8H8O5. PubChem, National Institutes of Health. Available at: [Link]

  • 4-O-Methylgallic acid (Compound). Exposome-Explorer, International Agency for Research on Cancer. Available at: [Link]

  • Naturally Occurring 4-0-Methylgallic Acid in Poupartia axillaris. J-STAGE. Available at: [Link]

Sources

Exploratory

4-O-Methylgallic Acid: A Comprehensive Technical Guide to its Biological Activities and Molecular Pathways

For Researchers, Scientists, and Drug Development Professionals Abstract 4-O-methylgallic acid (4-OMGA), a primary metabolite of the widely consumed dietary polyphenol, gallic acid, has emerged as a molecule of significa...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-O-methylgallic acid (4-OMGA), a primary metabolite of the widely consumed dietary polyphenol, gallic acid, has emerged as a molecule of significant interest in the scientific community. Possessing a range of biological activities, 4-OMGA presents a compelling profile for potential therapeutic applications. This technical guide provides an in-depth exploration of the known biological functions of 4-OMGA, with a particular focus on its anti-inflammatory, anti-angiogenic, and osteogenic properties. Furthermore, this document delves into the intricate molecular pathways that underpin these activities, offering insights for researchers and drug development professionals. Where direct evidence for 4-OMGA is nascent, the well-documented activities of its parent compound, gallic acid, are discussed to provide a broader context and potential avenues for future investigation.

Introduction: The Scientific Profile of 4-O-Methylgallic Acid

4-O-methylgallic acid is a phenolic compound and a major in vivo metabolite of gallic acid, which is abundantly found in numerous dietary sources such as tea, red wine, fruits, and legumes.[1] The metabolic conversion of gallic acid to 4-OMGA involves methylation, a process that can significantly alter the biological properties of the parent compound. Understanding the specific activities of this metabolite is crucial for elucidating the full spectrum of health benefits associated with gallic acid consumption and for identifying novel therapeutic agents. This guide will systematically dissect the multifaceted biological activities of 4-OMGA and the signaling cascades it modulates.

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. 4-OMGA has demonstrated potent anti-inflammatory effects, primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1]

Molecular Mechanism: Inhibition of NF-κB Activation

The NF-κB pathway is a central regulator of the inflammatory response. In resting cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[2] Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[2] This allows the NF-κB p65 subunit to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β).[1][2]

4-OMGA exerts its anti-inflammatory effects by intervening in this cascade. Studies have shown that 4-OMGA inhibits the LPS-induced production of nitric oxide (NO) and prostaglandin E2 (PGE2) and suppresses the expression of iNOS, COX-2, TNF-α, and IL-1β in macrophages.[1] Mechanistically, 4-OMGA blocks the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the NF-κB p65 subunit.[1] This inhibitory action is attributed to the suppression of IKK activity.[1]

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK MyD88-dependent pathway pIκBα p-IκBα IKK->pIκBα Phosphorylation IκBα IκBα NFκB NF-κB (p65/p50) NFκB_nuc NF-κB (p65/p50) (Active) NFκB->NFκB_nuc Nuclear Translocation ub_pIκBα Ub-p-IκBα pIκBα->ub_pIκBα Ubiquitination Proteasomal\nDegradation Proteasomal Degradation ub_pIκBα->Proteasomal\nDegradation IκBα_NFκB IκBα-NF-κB (Inactive) IκBα_NFκB->IKK IκBα_NFκB->NFκB Release 4_OMGA 4-O-Methylgallic Acid 4_OMGA->IKK Inhibits DNA DNA (κB sites) NFκB_nuc->DNA Binds Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β) DNA->Genes Transcription

Figure 1: Anti-inflammatory mechanism of 4-O-methylgallic acid via NF-κB pathway inhibition.
Experimental Protocol: NF-κB (p65) Translocation Assay

This protocol outlines the key steps for assessing the inhibitory effect of 4-OMGA on NF-κB p65 nuclear translocation using immunofluorescence microscopy.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • 4-O-methylgallic acid (4-OMGA)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • 1% Bovine Serum Albumin (BSA) in PBS

  • Primary antibody: Rabbit anti-NF-κB p65

  • Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole)

  • Fluorescence microscope

Procedure:

  • Cell Culture: Seed RAW 264.7 cells onto glass coverslips in a 24-well plate and culture overnight.

  • Treatment: Pre-treat the cells with varying concentrations of 4-OMGA for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes. Include a vehicle-treated control group and an LPS-only group.

  • Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

  • Blocking: Wash with PBS and block with 1% BSA in PBS for 1 hour.

  • Primary Antibody Incubation: Incubate with the primary anti-NF-κB p65 antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.

  • Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. The localization of the p65 subunit (green fluorescence) in the cytoplasm versus the nucleus (blue fluorescence) is assessed.

Anti-Angiogenic Activity: Halting New Blood Vessel Formation

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological functions and in pathological conditions like tumor growth and metastasis. 4-OMGA has been shown to possess anti-angiogenic properties, suggesting its potential as an anticancer agent.[3]

Molecular Mechanism: Inhibition of Endothelial Cell Function

The anti-angiogenic activity of 4-OMGA is attributed to its ability to inhibit key processes in endothelial cells. It has been demonstrated to potently inhibit endothelial cell invasion and tube formation, which are crucial steps in the formation of new blood vessels.[3] Furthermore, 4-OMGA can inhibit the production of Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor, under hypoxic conditions.[3] It also reduces the production of reactive oxygen species (ROS) in endothelial cells stimulated with VEGF.[3]

G cluster_stimuli Pro-Angiogenic Stimuli cluster_endothelial_cell Endothelial Cell cluster_angiogenesis Angiogenesis VEGF VEGF VEGFR VEGFR VEGF->VEGFR Hypoxia Hypoxia VEGF_Production VEGF Production Hypoxia->VEGF_Production ROS ROS Production VEGFR->ROS Invasion Cell Invasion ROS->Invasion Tube_Formation Tube Formation Invasion->Tube_Formation Angiogenesis_Outcome New Blood Vessel Formation Tube_Formation->Angiogenesis_Outcome VEGF_Production->Angiogenesis_Outcome 4_OMGA 4-O-Methylgallic Acid 4_OMGA->ROS Inhibits 4_OMGA->Invasion Inhibits 4_OMGA->Tube_Formation Inhibits 4_OMGA->VEGF_Production Inhibits

Figure 2: Anti-angiogenic mechanisms of 4-O-methylgallic acid.
Experimental Protocol: Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix, a key step in angiogenesis.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Matrigel® Basement Membrane Matrix

  • 96-well plate

  • 4-O-methylgallic acid (4-OMGA)

  • Calcein AM (for visualization)

  • Fluorescence microscope

Procedure:

  • Matrigel Coating: Thaw Matrigel® on ice and coat the wells of a 96-well plate with a thin layer. Incubate at 37°C for 30-60 minutes to allow for solidification.[4]

  • Cell Seeding: Harvest HUVECs and resuspend them in endothelial cell growth medium containing various concentrations of 4-OMGA.

  • Incubation: Seed the HUVEC suspension onto the solidified Matrigel®. Incubate at 37°C for 4-18 hours.

  • Visualization: Stain the cells with Calcein AM and visualize the tube formation using a fluorescence microscope.

  • Quantification: Analyze the images to quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops.

Osteogenic Activity: Promoting Bone Formation

Osteogenic differentiation is the process by which mesenchymal stem cells differentiate into osteoblasts, the cells responsible for bone formation. 4-OMGA has been shown to stimulate osteoblast differentiation, indicating its potential in bone regeneration and treatment of bone-related disorders.[3]

Molecular Mechanism: Regulation of the JNK/mTOR Signaling Pathway

The c-Jun N-terminal kinase (JNK) and the mammalian target of rapamycin (mTOR) signaling pathways are crucial regulators of cell growth, differentiation, and survival.[5] Studies have indicated that 4-OMGA promotes osteoblast differentiation by modulating the JNK/mTOR pathway.[3] It has been shown to increase alkaline phosphatase (ALP) activity, a key marker of early osteoblast differentiation, and upregulate the expression of osteogenic genes.[3] The stimulating effects of 4-OMGA on osteogenic differentiation can be suppressed by inhibitors of JNK and autophagy, suggesting that 4-OMGA-induced osteogenesis is mediated through JNK/mTOR-regulated autophagy.[3]

G cluster_stimulus Stimulus cluster_cell Pre-osteoblast cluster_outcome Outcome 4_OMGA 4-O-Methylgallic Acid JNK JNK 4_OMGA->JNK Activates mTOR mTOR JNK->mTOR Inhibits Autophagy Autophagy JNK->Autophagy Promotes mTOR->Autophagy Inhibits Differentiation Osteogenic Differentiation Autophagy->Differentiation Osteoblast Mature Osteoblast Differentiation->Osteoblast Bone_Formation Bone Formation Osteoblast->Bone_Formation

Figure 3: Osteogenic mechanism of 4-O-methylgallic acid via the JNK/mTOR pathway.
Experimental Protocol: Alizarin Red S Staining for Mineralization

This protocol is used to visualize and quantify the mineralized matrix deposition by osteoblasts, a late-stage marker of osteogenic differentiation.

Materials:

  • Osteoblast-like cells (e.g., MC3T3-E1)

  • Osteogenic differentiation medium (containing ascorbic acid and β-glycerophosphate)

  • 4-O-methylgallic acid (4-OMGA)

  • 4% Paraformaldehyde (PFA) in PBS

  • Alizarin Red S (ARS) staining solution (2% w/v, pH 4.1-4.3)

  • 10% Acetic acid

  • 10% Ammonium hydroxide

  • Spectrophotometer

Procedure:

  • Cell Culture and Differentiation: Culture osteoblast-like cells in osteogenic differentiation medium with or without 4-OMGA for 14-21 days, replacing the medium every 2-3 days.

  • Fixation: Wash the cells with PBS and fix with 4% PFA for 30 minutes at room temperature.[6]

  • Staining: Wash with deionized water and stain with ARS solution for 20-30 minutes.[7]

  • Washing: Wash thoroughly with deionized water to remove excess stain.

  • Qualitative Analysis: Visualize the red-orange mineralized nodules under a microscope.

  • Quantitative Analysis:

    • Destain the cells by adding 10% acetic acid and incubating for 30 minutes.[8]

    • Collect the supernatant and neutralize with 10% ammonium hydroxide.[8]

    • Measure the absorbance of the extracted stain at 405 nm using a spectrophotometer.

Antioxidant, Anticancer, and Neuroprotective Activities: Emerging Evidence and Future Directions

While the anti-inflammatory, anti-angiogenic, and osteogenic activities of 4-OMGA are becoming increasingly well-characterized, its roles in other significant biological processes are still under investigation. The potent antioxidant, anticancer, and neuroprotective effects of its parent compound, gallic acid, provide a strong rationale for exploring these activities in 4-OMGA.

Antioxidant Activity

Gallic acid is a well-known antioxidant. While direct and extensive studies on 4-OMGA's antioxidant capacity are limited, its chemical structure suggests it likely retains free radical scavenging properties.

Potential Experimental Protocol: DPPH Radical Scavenging Assay

This is a common and straightforward method to assess the antioxidant capacity of a compound.

Procedure:

  • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Prepare various concentrations of 4-OMGA.

  • Mix the 4-OMGA solutions with the DPPH solution and incubate in the dark at room temperature for 30 minutes.[9]

  • Measure the absorbance of the solutions at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration of 4-OMGA required to scavenge 50% of the DPPH radicals).[2]

Anticancer Activity

Gallic acid has been shown to exhibit anticancer activity against various cancer cell lines through the modulation of signaling pathways like PI3K/Akt/mTOR.[10] Preliminary evidence suggests that 4-OMGA may also possess anticancer properties.

Potential Signaling Pathway: PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers.[11] Gallic acid has been shown to inhibit this pathway in cancer cells.[10] It is plausible that 4-OMGA may exert similar effects.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 pAkt p-Akt PIP3->pAkt Activates Akt Akt Akt mTORC1 mTORC1 pAkt->mTORC1 Transcription_Factors Transcription Factors (e.g., c-Myc, HIF-1α) mTORC1->Transcription_Factors Activates 4_OMGA 4-O-Methylgallic Acid 4_OMGA->PI3K Inhibits 4_OMGA->Akt Inhibits 4_OMGA->mTORC1 Inhibits Cell_Survival Cell Survival, Proliferation, Growth Transcription_Factors->Cell_Survival Transcription G cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Outcome 4_OMGA 4-O-Methylgallic Acid Keap1_Nrf2 Keap1-Nrf2 (Inactive) 4_OMGA->Keap1_Nrf2 Disrupts Interaction Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1_Nrf2 Disrupts Interaction Keap1 Keap1 Nrf2 Nrf2 Nrf2_nuc Nrf2 (Active) Nrf2->Nrf2_nuc Nuclear Translocation Keap1_Nrf2->Nrf2 Release ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Transcription Neuroprotection Neuroprotection Genes->Neuroprotection

Figure 5: Potential neuroprotective mechanism of 4-O-methylgallic acid via the Nrf2/HO-1 pathway.

Potential Experimental Protocol: In Vitro Neuroprotection Assay

This assay assesses the ability of 4-OMGA to protect neuronal cells from oxidative stress-induced cell death.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium

  • Oxidative stress-inducing agent (e.g., hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA))

  • 4-O-methylgallic acid (4-OMGA)

  • MTT or other cell viability assay kit

Procedure:

  • Cell Culture: Culture neuronal cells in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with various concentrations of 4-OMGA for a designated period (e.g., 2-24 hours).

  • Induction of Oxidative Stress: Expose the cells to an oxidative stress-inducing agent for a specific duration.

  • Cell Viability Assessment: Measure cell viability using the MTT assay or another suitable method.

  • Data Analysis: Compare the viability of cells treated with 4-OMGA and the oxidative stressor to those treated with the stressor alone to determine the neuroprotective effect.

Quantitative Data Summary

While specific IC50 values for 4-O-methylgallic acid are not extensively reported across all biological activities, the following table summarizes available data and provides context from its parent compound, gallic acid.

Biological ActivityAssayTest SystemCompoundIC50 / Effective ConcentrationReference
Anti-inflammatory NO Production InhibitionRAW 264.7 cells4-OMGA~25-100 µM[1]
Anti-angiogenic Endothelial Cell InvasionBovine Aortic Endothelial Cells4-OMGAPotent at low µM concentrations[3]
Osteogenic Osteoblast Differentiation-4-OMGA6.25x10⁻² µg/ml (optimal)[3]
Antioxidant DPPH Scavenging-Gallic Acid~5-10 µM[12]
Anticancer Cell Viability (MTT)Jurkat (Leukemia)Gallic Acid50.9 ± 1.5 µM (48h)[7]
Anticancer Cell Viability (MTT)A549 (Lung)Gallic Acid~50-100 µg/mL[10]

Conclusion and Future Perspectives

4-O-methylgallic acid, a key metabolite of dietary gallic acid, exhibits a compelling range of biological activities with significant therapeutic potential. Its well-documented anti-inflammatory, anti-angiogenic, and osteogenic effects are underpinned by its ability to modulate key signaling pathways, including NF-κB and JNK/mTOR. While its antioxidant, anticancer, and neuroprotective properties are less directly characterized, the strong evidence from its parent compound, gallic acid, provides a solid foundation for future research.

For researchers and drug development professionals, 4-OMGA represents a promising lead compound. Further investigations are warranted to:

  • Elucidate the precise molecular targets of 4-OMGA.

  • Conduct comprehensive in vivo studies to validate its therapeutic efficacy and safety.

  • Explore its potential in combination therapies for various diseases.

  • Investigate its pharmacokinetic and pharmacodynamic properties in more detail.

The continued exploration of 4-O-methylgallic acid's biological activities and molecular pathways will undoubtedly pave the way for novel therapeutic strategies in the management of a wide array of human diseases.

References

  • Atjanasuppat, K., et al. (2009). In vitro screening for anticancer activity of principal anacardic acids from the seed coat of Semecarpus anacardium. Pharmacognosy Magazine, 5(20), 374-379.
  • Na, H. J., et al. (2006). 4-O-Methylgallic acid suppresses inflammation-associated gene expression by inhibition of redox-based NF-kappaB activation. International Immunopharmacology, 6(10), 1597-1608. [Link]

  • Kim, H. J., et al. (2014). Gallic acid derivative stimulate osteogenic differentiation by regulating autophagy via JNK/mTOR signaling pathways in vitro. Francis Academic Press.
  • Mansouri, M. T., et al. (2020). Gallic acid showed neuroprotection against endoplasmic reticulum stress in rats. SciELO. [Link]

  • Rebai, O., & Belkhir, M. (2017). Neuroprotective effect of gallic acid in mice with rotenone-induced neurodegeneration. Journal of Stroke and Cerebrovascular Diseases, 26(11), 2635-2643.
  • Maurya, S. K., et al. (2011). Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms. Journal of Experimental Therapeutics and Oncology, 9(3), 221-227. [Link]

  • Sari, D. K., et al. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences, 503, 07005. [Link]

  • BioInfo Tips. (2023, December 7). How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay #IC50 #pharmacology [Video]. YouTube. [Link]

  • Prakash, T., & Kumar, B. S. A. (2018). Assessment of neuroprotective effects of Gallic acid against glutamate-induced neurotoxicity in primary rat cortex neuronal culture. Neuroscience Letters, 685, 133-139. [Link]

  • Zhang, Y., & Wang, X. (2021). Wnt/β-catenin signaling pathway in carcinogenesis and cancer therapy. Signal Transduction and Targeted Therapy, 6(1), 1-15.
  • Xu, F., et al. (2016). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. ResearchGate. [Link]

  • Li, F., et al. (2018). Mechanisms of neuroprotection mediated by the Nrf2 signaling network. ResearchGate. [Link]

  • Lee, J. Y., et al. (2018). Role of MAPK/JNK signaling pathway on the regulation of biological behaviors of MC3T3-E1 osteoblasts under titanium ion exposure. Molecular Medicine Reports, 18(3), 3015-3024.
  • Arambula, J. F., et al. (2021). (A) Cytotoxicity values (IC50, μM) of complex 4 against A549 cells by MTT assays. ResearchGate. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Kampleitner, C., et al. (2018). Alizarin Red Staining: A Technique to Visualize Mineralization by Cultured Osteoblasts. Journal of Visualized Experiments, (138), e57793. [Link]

  • He, F., et al. (2020). Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson's Disease. Frontiers in Pharmacology, 11, 477. [Link]

  • Animated biology With arpan. (2018, July 8). Wnt signaling pathway and its role in cancer and patterning of the brain [Video]. YouTube. [Link]

  • ibidi. (2023, July 17). Application Note 19: Tube Formation Assay in the µ-Slide 15 Well 3D. Retrieved from [Link]

  • Promthet, S., et al. (2020). The IC50 values of the DPPH scavenging activity of gallic acid (GA) and Sripanya pomegranate peel extracts. ResearchGate. [Link]

  • Chen, Y. C., et al. (2022). Neuroprotective Effects of Polysaccharides and Gallic Acid from Amauroderma rugosum against 6-OHDA-Induced Toxicity in SH-SY5Y Cells. Molecules, 27(5), 1506. [Link]

  • Alizarin Red S Staining Protocol for Calcium Detection in Cells and Tissues. (n.d.). BenchSci. Retrieved from [Link]

  • Al-Warhi, T., et al. (2022). Human Lung Cancer (A549) Cell Line Cytotoxicity and Anti-Leishmania major Activity of Carissa macrocarpa Leaves: A Study Supported by UPLC-ESI-MS/MS Metabolites Profiling and Molecular Docking. Molecules, 27(24), 8889. [Link]

  • Chen, P. C., et al. (2020). Neuroprotective effects of Nrf2/ARE signaling pathways. ResearchGate. [Link]

  • Sharma, P., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa.
  • SciSpace. (n.d.). PI3K/AKT/mTOR Signaling Pathway Illustration Agent. Retrieved from [Link]

  • Corning. (n.d.). Endothelial Cell Tube Formation Assay. Retrieved from [Link]

  • Li, Y., et al. (2022). Wnt/β-catenin signaling pathway in carcinogenesis and cancer therapy.
  • Alqurashi, N., et al. (2023). The Role of PI3K/Akt/mTOR Signaling in Gastric Carcinoma. Cancers, 15(11), 2977.
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Gregory, C. A., et al. (2004). A method for quantifying alizarin red staining in osteoblasts. Journal of Bone and Mineral Research, 19(6), 1037-1038.
  • Yildirim, S., et al. (2023). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science, 35(6), 102715.
  • Rojo, A. I., et al. (2014). Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS. Current Medicinal Chemistry, 21(28), 3233-3245.
  • JOVE. (2011, January 31). A Matrigel-Based Tube Formation Assay to Assess the Vasculogenic Activity of Tumor Cells [Video]. JOVE. [Link]

  • Zhan, T., et al. (2017). WNT and β-Catenin in Cancer: Genes and Therapy. Annual Review of Cancer Biology, 1, 347-367.
  • Li, Y., et al. (2021). In vivo and in vitro neuroprotective effects of maca polysaccharide. Immunopharmacology and Immunotoxicology, 43(2), 163-171.
  • Cytotoxicity diagrams of the cancer cell lines (A549, [12][13]HL60, [7][14]HT29, [15][16]H2052,[³¹] H28*[³¹]) treated with different concentrations for 24 h. (n.d.). ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Ahmed, T., et al. (2022).
  • Cyculab. (n.d.). How to Achieve Stunning Alizarin Red S Staining in Osteogenic Differentiation. Retrieved from [Link]

  • Hussain Biology. (2020, October 19). PI3k/AKT/mTOR Pathway [Video]. YouTube. [Link]

  • HistoHelp. (2021, January 25). Wnt/ß-catenin Signaling Pathway [Video]. YouTube. [Link]

Sources

Foundational

4-O-Methylgallic Acid: Unveiling the In Vivo Significance of a Primary Gallic Acid Metabolite

An In-Depth Technical Guide for Researchers and Drug Development Professionals Abstract Gallic acid (3,4,5-trihydroxybenzoic acid), a phenolic acid abundant in a wide array of plant-based foods and beverages, is recogniz...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Gallic acid (3,4,5-trihydroxybenzoic acid), a phenolic acid abundant in a wide array of plant-based foods and beverages, is recognized for its extensive biological activities, including antioxidant, anti-inflammatory, and antineoplastic properties.[1][2] Upon ingestion, gallic acid undergoes rapid and significant metabolic transformation. A primary and crucial pathway in this process is its O-methylation to form 4-O-methylgallic acid (4-OMGA). Understanding the formation, pharmacokinetics, and distinct biological functions of 4-OMGA is paramount for researchers and drug development professionals seeking to accurately interpret preclinical and clinical data related to gallic acid consumption and to harness the therapeutic potential of its metabolites. This guide provides a comprehensive technical overview of the in vivo conversion of gallic acid to 4-OMGA, detailed analytical methodologies for its quantification, and an exploration of its physiological relevance.

The Metabolic Journey: From Gallic Acid to 4-O-Methylgallic Acid

The transformation of gallic acid in vivo is a rapid process primarily mediated by the enzyme Catechol-O-methyltransferase (COMT).[3][4] This enzymatic reaction is a critical step in the body's handling of catecholic compounds, including dietary polyphenols and endogenous catecholamines.[4]

The Enzymatic Catalyst: Catechol-O-methyltransferase (COMT)

COMT is a ubiquitous enzyme that catalyzes the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of a catechol substrate.[5][6] In the case of gallic acid, which possesses a catechol structure (adjacent hydroxyl groups at the 3 and 4 positions), COMT preferentially methylates the hydroxyl group at the 4-position, yielding 4-O-methylgallic acid. This metabolic step generally serves to decrease the biological reactivity of the parent compound and facilitate its excretion.[7] Studies using rat liver cytosolic preparations have demonstrated that the galloyl moiety is crucial for this potent interaction with COMT.[3]

The Metabolic Pathway

The conversion is a direct, single-step enzymatic reaction. The catechol structure of gallic acid is recognized by the active site of COMT. With SAM as the methyl donor, the enzyme facilitates the nucleophilic attack of the 4-hydroxyl group's oxygen on the methyl group of SAM, resulting in the formation of 4-O-methylgallic acid and S-adenosyl-L-homocysteine (SAH).

Gallic_Acid_Metabolism GA Gallic Acid (3,4,5-trihydroxybenzoic acid) COMT Catechol-O-methyltransferase (COMT) GA->COMT OMGA 4-O-Methylgallic Acid (3,5-dihydroxy-4-methoxybenzoic acid) SAM S-adenosyl methionine (Methyl Donor) SAM->COMT SAH S-adenosyl homocysteine COMT->OMGA Methylation COMT->SAH

Caption: Enzymatic conversion of Gallic Acid to 4-O-methylgallic acid by COMT.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Following oral administration, gallic acid is rapidly absorbed. Both the parent compound and its primary metabolite, 4-OMGA, appear in plasma shortly after consumption.[8] Pharmacokinetic studies in healthy humans have provided key insights into the bioavailability and elimination of these compounds.

Comparative Pharmacokinetic Parameters

Human studies involving the oral administration of gallic acid, either in tablet form or as a component of black tea, show that it is quickly absorbed and eliminated.[8] The metabolite 4-OMGA follows a similar rapid appearance and clearance profile.[9]

ParameterGallic Acid (GA)4-O-Methylgallic Acid (4-OMGA)Source
Time to Cmax (Tmax) ~1 hour~1-2 hours[8][9]
Elimination Half-life (t½) ~1.06 - 1.19 hoursNot explicitly stated, but follows rapid elimination[8]
Maximum Concentration (Cmax) 1.83 - 2.09 µmol/LFollows a similar micromolar concentration curve[8][9]
Urinary Excretion 36.4 - 39.6% of dose excreted as GA and 4-OMGAA major component of total urinary excretion[8]

Data derived from a study administering a single oral dose of 0.3 mmol GA to 10 healthy volunteers.[8]

The data clearly indicates that a significant portion of ingested gallic acid is rapidly converted to 4-OMGA, making the study of this metabolite essential for understanding the systemic effects of gallic acid consumption.

Analytical Methodologies for In Vivo Quantification

Accurate quantification of gallic acid and 4-OMGA in biological matrices (e.g., plasma, urine, tissue homogenates) is critical for pharmacokinetic, metabolic, and pharmacodynamic studies. High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and selectivity.[10][11]

Rationale for Method Selection
  • Selectivity: Biological samples are inherently complex. LC-MS/MS provides exceptional selectivity by separating compounds first by their retention time on the chromatography column and then by their unique mass-to-charge ratio (m/z) and fragmentation patterns in the mass spectrometer.

  • Sensitivity: The concentrations of these analytes in vivo are often low (nanomolar to micromolar range). LC-MS/MS can achieve detection limits in the low ng/mL range, which is necessary for accurate pharmacokinetic profiling.[11]

  • Quantitative Accuracy: The use of a stable isotope-labeled internal standard (e.g., Gallic acid-D2) compensates for variations in sample preparation and instrument response, ensuring high accuracy and precision.[11]

Step-by-Step Protocol: LC-MS/MS Quantification in Serum/Plasma

This protocol provides a self-validating framework for the reliable quantification of gallic acid and 4-OMGA.

1. Preparation of Standards and Internal Standard (IS):

  • Prepare stock solutions of gallic acid, 4-OMGA, and Gallic acid-D2 (IS) in methanol (e.g., at 1 mg/mL).
  • Perform serial dilutions to create calibration curve standards (e.g., 5-1000 ng/mL) and quality control (QC) samples (low, mid, high concentrations) by spiking into blank serum/plasma.[11]

2. Sample Preparation (Liquid-Liquid Extraction - LLE):

  • Rationale: LLE is employed to remove proteins and other interfering macromolecules from the serum/plasma, which would otherwise clog the HPLC system and suppress the analyte signal.[11]
  • To 100 µL of serum sample, calibrator, or QC, add 10 µL of IS working solution.
  • Add 50 µL of an acid (e.g., 1M HCl) to protonate the analytes, improving their extraction into an organic solvent.
  • Add 1 mL of ethyl acetate. Vortex vigorously for 5 minutes. Causality Note: Ethyl acetate is a moderately polar solvent effective at extracting phenolic acids from an acidified aqueous matrix.[10]
  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
  • Carefully transfer the upper organic layer to a new tube.
  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 60:40 v/v methanol/0.1% formic acid in water) for injection.

3. LC-MS/MS Conditions:

  • HPLC System: Standard binary pump system.
  • Column: Phenomenex Luna C18 (150 x 3.9 mm, 5 µm) or equivalent. Rationale: A C18 reversed-phase column is ideal for retaining and separating small, moderately polar molecules like gallic acid and its metabolite.[11]
  • Mobile Phase: Isocratic elution with Methanol (Solvent A) and 0.1% Formic Acid in Water (Solvent B) at a 60:40 v/v ratio. Rationale: The acidified mobile phase ensures the analytes remain in their protonated form, leading to better peak shape and retention on the C18 column.[11]
  • Flow Rate: 0.8 mL/min.
  • Injection Volume: 10 µL.
  • Mass Spectrometer: Triple quadrupole mass spectrometer.
  • Ionization Mode: Electrospray Ionization (ESI) in Negative Mode. Rationale: Phenolic acids readily deprotonate to form negative ions [M-H]⁻, making negative mode ESI highly sensitive for their detection.
  • MRM Transitions (Example):
  • Gallic Acid: Q1 m/z 169 → Q3 m/z 125
  • 4-O-Methylgallic Acid: Q1 m/z 183 → Q3 m/z 168
  • Gallic Acid-D2 (IS): Q1 m/z 171 → Q3 m/z 127
  • Note: These transitions must be optimized on the specific instrument being used.

4. Data Analysis and Validation:

  • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the standards.

  • Use a weighted (1/x²) linear regression to determine the concentration of the analytes in the unknown samples.

  • Validate the method according to regulatory guidelines (e.g., USFDA) for accuracy, precision, selectivity, stability (freeze-thaw, bench-top), and matrix effect.[11]

    Caption: General workflow for the quantification of gallic acid metabolites in plasma.

Biological Activity and Significance of 4-O-Methylgallic Acid

While methylation is often seen as a detoxification step, 4-OMGA is not merely an inactive byproduct. It retains and, in some cases, exhibits distinct biological activities that contribute to the overall physiological effects of gallic acid consumption.

  • Anti-inflammatory Effects: 4-OMGA has been shown to be a potent anti-inflammatory agent. It suppresses the expression and production of key inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), TNF-α, and IL-1β.[12] The underlying mechanism involves the inhibition of NF-κB activation by blocking IκBα phosphorylation and degradation, which is linked to its ability to reduce reactive oxygen species.[12]

  • Osteogenic Differentiation: In vitro studies have demonstrated that 4-OMGA can stimulate osteoblast viability, increase alkaline phosphatase (ALP) activity, and upregulate the expression of critical osteogenic genes.[13] This suggests a potential role in bone health and regeneration.

  • Neurotrophic and Proliferative Activities: While gallic acid itself can induce the differentiation and proliferation of neural stem cells (NSCs), its derivatives, including methylated forms, are being explored for their roles in neurobiology.[14]

The emergence of 4-OMGA as a bioactive metabolite underscores the importance of studying metabolic products rather than focusing solely on the parent compound in nutritional and pharmacological research. The effects observed after consuming gallic acid-rich foods may be attributable, in part or in whole, to the systemic action of 4-O-methylgallic acid.

Conclusion and Future Directions

4-O-methylgallic acid is a principal in vivo metabolite of gallic acid, formed rapidly via COMT-mediated methylation. Its presence in circulation is significant and its distinct anti-inflammatory and osteogenic properties highlight its biological relevance. For researchers in nutrition, pharmacology, and drug development, a thorough understanding of this metabolic pathway is crucial. Future research should focus on further elucidating the full spectrum of 4-OMGA's biological activities, exploring its potential as a therapeutic agent in its own right, and investigating how genetic polymorphisms in the COMT enzyme may affect the metabolic profile and subsequent health effects of gallic acid in different individuals. The robust analytical methods outlined herein provide the necessary tools to pursue these vital areas of investigation.

References

  • Kim, H. W., et al. (2006). 4-O-Methylgallic acid suppresses inflammation-associated gene expression by inhibition of redox-based NF-kappaB activation. International Immunopharmacology. Available at: [Link]

  • Wang, Y., et al. (2020). Metabolism of Gallic Acid and Its Distributions in Tea (Camellia sinensis) Plants at the Tissue and Subcellular Levels. MDPI. Available at: [Link]

  • Li, Y., et al. (2021). Gallic Acid, a Methyl 3,4-Dihydroxybenzoate Derivative, Induces Neural Stem Cells to Differentiate and Proliferate. bioRxiv. Available at: [Link]

  • Zhang, X., et al. (2020). Gallic Acid Derivative Stimulate Osteogenic Differentiation by Regulating Autophagy via JNK/mTOR Signaling Pathways in vitro. Francis Academic Press. Available at: [Link]

  • Berardinelli, F., et al. (2021). Gallic Acid, a Natural Phenolic Compound Exerting Antitumoral Activities in Colorectal Cancer via Interaction with G-Quadruplexes. National Institutes of Health. Available at: [Link]

  • Shahrzad, S., et al. (2001). Pharmacokinetics of gallic acid and its relative bioavailability from tea in healthy humans. The Journal of Nutrition. Available at: [Link]

  • Wang, Y., et al. (2020). Metabolism of Gallic Acid and Its Distributions in Tea (Camellia sinensis) Plants at the Tissue and Subcellular Levels. National Institutes of Health. Available at: [Link]

  • Shahrzad, S., et al. (2001). Plasma concentration-time profiles of (A) gallic acid (GA) and (B) 4-O-methylgallic acid (4OMGA) after the administration to humans of a single 0.3-mmol oral dose of GA from 2 acidum gallicum tablets and from Assam black tea. ResearchGate. Available at: [Link]

  • Weng, Y. P., et al. (2017). The inhibitory activity of gallic acid against DNA methylation: application of gallic acid on epigenetic therapy of human cancers. PubMed Central. Available at: [Link]

  • Mamat, S. S., et al. (2021). Natural Gallic Acid and Methyl Gallate Induces Apoptosis in Hela Cells through Regulation of Intrinsic and Extrinsic Protein Expression. MDPI. Available at: [Link]

  • Weng, Y. P., et al. (2017). The inhibitory activity of gallic acid against DNA methylation: application of gallic acid on epigenetic therapy of human cancers. Oncotarget. Available at: [Link]

  • Loke, W.M., et al. (2009). Showing pharmacokinetics for 4-O-Methylgallic acid metabolite after consumption of Epigallocatechin gallate in humans Metabolism. Phenol-Explorer. Available at: [Link]

  • Sourani, Z., et al. (2020). Pharmacological effects of gallic acid in health and diseases: A mechanistic review. National Institutes of Health. Available at: [Link]

  • Exposome-Explorer. 4-O-Methylgallic acid (Compound). IARC. Available at: [Link]

  • Vareed, S. K., et al. (2018). Enzymatically Synthesized Poly(Gallic Acid) Modulates Methionine Synthase Activity and Neuroblastoma Morphology in Contrast to Phthalate‐Type Endocrine Disruptors. PubMed Central. Available at: [Link]

  • Ishii, T., et al. (2005). Inhibitory effects of catechin gallates on o-methyltranslation of protocatechuic acid in rat liver cytosolic preparations and cultured hepatocytes. PubMed. Available at: [Link]

  • Stabrava, N., et al. (2023). Phenolic Profiling of Albanian Honeys by LC–MS/MS: Gallic Acid as a Predictive Marker of Antioxidant Potential. MDPI. Available at: [Link]

  • Zhu, J., et al. (1992). Determination of tannic acid and its phenolic metabolites in biological fluids by high-performance liquid chromatography. PubMed. Available at: [Link]

  • Wang, Y., et al. (2021). Serum Metabolomics Analysis of the Anti-Inflammatory Effects of Gallic Acid on Rats With Acute Inflammation. Frontiers. Available at: [Link]

  • Fernandes, F. H. A., & Salgado, H. R. N. (2016). Gallic Acid: Review of the Methods of Determination and Quantification. Taylor & Francis Online. Available at: [Link]

  • Kumar, A., et al. (2023). Development and Validation of A LC-MS/MS Method for the Determination of Gallic Acid in Rabbit Serum. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Wikipedia. (n.d.). Catechol-O-methyltransferase. Retrieved from: [Link]

  • ResearchGate. (n.d.). LC-MS spectrum of gallic acid detected in the EtOAc extract of Epilobium hirsutum flowers. Retrieved from: [Link]

  • ResearchGate. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Retrieved from: [Link]

  • Myöhänen, T. T., & Mannisto, P. T. (2019). Catechol-O-Methyltransferase (COMT): An Update on Its Role in Cancer, Neurological and Cardiovascular Diseases. PubMed. Available at: [Link]

  • Grys, A., et al. (2017). Determination of chlorogenic and gallic acids by UPLC-MS/MS. Herba Polonica. Available at: [Link]

  • Taylor & Francis. (n.d.). Catechol-o-methyl transferase – Knowledge and References. Retrieved from: [Link]

  • Wagner, K. H., et al. (2019). Gallic acid, a common dietary phenolic protects against high fat diet induced DNA damage. European Journal of Nutrition. Available at: [Link]

  • Fernandes, F. H. A., & Salgado, H. R. N. (2016). Gallic Acid: Review of the Methods of Determination and Quantification. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Gallic acid bioavailability in humans. Retrieved from: [Link]

  • Shehata, Z. A., et al. (2021). LC-MS/MS Characterization of Phenolic Metabolites and Their Antioxidant Activities from Australian Native Plants. PubMed Central. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). 6. ANALYTICAL METHODS. ATSDR. Available at: [Link]

  • News-Medical. (2026). Health Benefits and Nutritional Value of Mamey Sapote. Retrieved from: [Link]

  • Hildebrandt, M. A., et al. (2012). Concerted actions of the catechol O-methyltransferase and the cytosolic sulfotransferase SULT1A3 in the metabolism of catecholic drugs. PubMed Central. Available at: [Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling of 3,5-Dihydroxy-4-Methoxybenzoic Acid

This technical guide details the physicochemical, analytical, and biopharmaceutical properties of 3,5-dihydroxy-4-methoxybenzoic acid (also known as 4-O-Methylgallic Acid ).[1] Executive Summary 3,5-Dihydroxy-4-methoxybe...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical, analytical, and biopharmaceutical properties of 3,5-dihydroxy-4-methoxybenzoic acid (also known as 4-O-Methylgallic Acid ).[1]

Executive Summary

3,5-Dihydroxy-4-methoxybenzoic acid (CAS: 4319-02-2) is a critical phenolic metabolite derived from the O-methylation of gallic acid.[2] Structurally characterized by a central benzoic acid core with a unique substitution pattern—a methoxy group at the para position flanked by two hydroxyl groups at the meta positions—it serves as a vital biomarker for polyphenol metabolism (e.g., from tea and wine consumption).

Unlike its isomer Syringic acid (3,5-dimethoxy-4-hydroxybenzoic acid), this compound retains a catechol-like electronic environment (albeit separated by the methoxy group), influencing its redox potential, solubility profile, and binding affinity in protein assays. This guide provides a rigorous analysis of its solid-state properties, solution thermodynamics, and analytical signatures to support drug development and metabolomic research.

Chemical Identity & Structural Analysis

The molecule possesses


 symmetry (assuming free rotation of the methoxy group), resulting in a simplified NMR splitting pattern. The 4-methoxy group acts as a steric shield for the para position, modulating the reactivity of the phenolic hydroxyls compared to the parent gallic acid.
PropertyDetail
IUPAC Name 3,5-dihydroxy-4-methoxybenzoic acid
Common Synonyms 4-O-Methylgallic acid; 5-Hydroxyisovanillic acid
CAS Registry Number 4319-02-2
Molecular Formula

Molecular Weight 184.15 g/mol
SMILES COc1c(O)cc(C(=O)O)cc1O
InChIKey UBXDWYFLYYJQFR-UHFFFAOYSA-N
Structural Diagram & Metabolic Context

The following diagram illustrates the structural relationship between Gallic Acid, 3,5-Dihydroxy-4-methoxybenzoic acid, and Syringic Acid, highlighting the methylation logic.

ChemicalStructure Gallic Gallic Acid (3,4,5-trihydroxy) COMT COMT (Catechol-O-Methyltransferase) Gallic->COMT Target 3,5-Dihydroxy-4-methoxybenzoic acid (Target Compound) Syringic Syringic Acid (3,5-dimethoxy-4-hydroxy) Target->Syringic Putative Methylation COMT->Target 4-O-Methylation COMT->Syringic 3,5-O-Methylation (Sequential)

Figure 1: Structural relationships and metabolic origin via Catechol-O-Methyltransferase (COMT).

Physicochemical Properties[2][3][4][5][6][7][8][9][10][11]

Solid-State Characteristics
  • Appearance: White to off-white amorphous powder or needles (recrystallized from water/methanol).

  • Melting Point: 244–245 °C.[3]

    • Note: This high melting point relative to simple benzoic acids indicates strong intermolecular hydrogen bonding networks involving the carboxylic acid dimer and the phenolic hydroxyls.

Solution Thermodynamics

Understanding the solubility and ionization is crucial for formulation and extraction protocols.

ParameterValue / RangeSource/Methodology
Water Solubility ~4.9 g/L (Calculated)ALOGPS / Shake-flask method recommended
LogP (Octanol/Water) 0.80 – 1.32Moderate hydrophilicity; suitable for reverse-phase HPLC
pKa (Carboxyl) 3.93 ± 0.10Potentiometric Titration (Calculated)
pKa (Phenol) ~9.0 – 9.5Phenolic protons are less acidic than COOH
H-Bond Donors 32 Phenolic OH + 1 Carboxylic OH
H-Bond Acceptors 53 Oxygens (OH/OMe) + 2 Carboxyl Oxygens

Expert Insight: The LogP of ~0.8 places this compound in a "sweet spot" for bioavailability. It is sufficiently polar to be soluble in aqueous buffers at physiological pH (where it exists as a mono-anion) but retains enough lipophilicity for membrane permeability.

Stability Profile
  • Oxidative Stability: The 4-methoxy group blocks the para position, preventing the formation of p-quinone methides, a common degradation pathway for gallic acid. However, the ortho-hydroxyls (3,5-positions) still allow for radical scavenging activity.

  • Hydrolysis: The ether linkage (OMe) is chemically stable under standard physiological conditions but can be cleaved by strong Lewis acids (e.g.,

    
    ) or specific hepatic demethylases.
    

Analytical Characterization

Chromatographic Methods (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile or Methanol.

  • Gradient: 5% B to 40% B over 20 minutes.

  • Detection: UV at 260 nm (primary) and 298 nm (secondary).

  • Retention Time: Elutes after Gallic acid but before Syringic acid due to intermediate polarity.

Spectroscopic Signatures[1][12]
  • UV-Vis:

    
     at 217 nm and 260-270 nm in methanol.
    
  • Mass Spectrometry (ESI-):

    • [M-H]⁻: m/z 183.

    • Fragmentation: Loss of

      
       (m/z 183 
      
      
      
      139) and loss of methyl radical (m/z 183
      
      
      168).
  • Nuclear Magnetic Resonance (NMR):

    • 
      H NMR (500 MHz, Methanol-
      
      
      
      ):
      • 
         7.05 – 7.15 ppm (s, 2H, Ar-H2/H6). Symmetry confirms 3,4,5-substitution.
        
      • 
         3.85 ppm (s, 3H, O-
        
        
        
        ).
    • 
      C NMR: 
      
      • Carbonyl (~170 ppm), C-4 (Oxygenated quaternary, ~140 ppm), C-3,5 (Oxygenated quaternary, ~150 ppm), C-2,6 (Aromatic CH, ~109 ppm), OMe (~60 ppm).

Experimental Protocols

Protocol A: Determination of Equilibrium Solubility

Self-validating step: Use a saturated solution with visible undissolved solid to ensure equilibrium is reached.

  • Preparation: Weigh 10 mg of 3,5-dihydroxy-4-methoxybenzoic acid into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of Phosphate Buffer (pH 7.4) or 0.1 M HCl (for intrinsic solubility).

  • Equilibration: Cap tightly and shake at 25 °C for 24 hours (orbital shaker at 200 rpm).

  • Separation: Centrifuge at 10,000 x g for 10 minutes or filter through a 0.22 µm PVDF filter (pre-saturated).

  • Quantification: Dilute the supernatant 1:10 with mobile phase and inject into HPLC. Calculate concentration against a 5-point calibration curve (range 1–100 µg/mL).

Protocol B: Analytical Workflow Visualization

The following diagram outlines the logic for identifying this compound in a complex matrix (e.g., plasma or plant extract).

AnalyticalWorkflow Sample Crude Sample (Plasma/Extract) Extraction Solid Phase Extraction (HLB Cartridge) Sample->Extraction LCMS LC-MS/MS Analysis (ESI Negative Mode) Extraction->LCMS Decision Precursor Ion m/z 183? LCMS->Decision Frag1 Fragment m/z 139 (Loss of CO2) Decision->Frag1 Yes Frag2 Fragment m/z 168 (Loss of CH3) Decision->Frag2 Yes Confirm Confirm Identity: 3,5-dihydroxy-4-methoxybenzoic acid Frag1->Confirm Frag2->Confirm

Figure 2: LC-MS/MS decision tree for structural confirmation.

Biopharmaceutical Implications

  • Metabolic Stability: The compound is a product of Phase II metabolism (methylation). It is generally more stable than gallic acid but can undergo glucuronidation at the 3- or 5-OH positions for renal excretion.

  • Membrane Permeability: With a LogP near 1 and low molecular weight, it exhibits good passive diffusion characteristics in the intestine (BCS Class I/II borderline).

  • Pharmacology: Exhibits antioxidant activity via hydrogen atom transfer (HAT) from the 3,5-hydroxyls. It has been reported to inhibit

    
    -glucosidase and downregulate VCAM-1/ICAM-1 expression.
    

References

  • PubChem. 4-O-Methylgallic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • FooDB. 3,5-Dihydroxy-4-methoxybenzoic acid (FDB001960).[4] Available at: [Link]

  • Nursamsiar, et al. Isolation, characterization, and in vitro inhibitory activity of a new glucosidase inhibitor from Schleichera oleosa. Journal of Pharmacy & Pharmacognosy Research, 2025.[5] Available at: [Link]

  • Cheméo. 4-Methoxy-3,5-dihydroxybenzoic acid Chemical Properties. Available at: [Link][2][6]

  • HMDB. Metabocard for 4-O-Methylgallic acid (HMDB0002386). Human Metabolome Database.[1] Available at: [Link]

Sources

Foundational

The Unseen Metabolite: A Technical Guide to the Discovery and Application of 4-O-Methylgallic Acid

Topic: Discovery of 4-O-methylgallic acid in medicinal plants Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1] Executive Summary While Gallic Acid (3,4,5-trihydr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery of 4-O-methylgallic acid in medicinal plants Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

While Gallic Acid (3,4,5-trihydroxybenzoic acid) is a ubiquitous phenolic compound in the plant kingdom, its methylated derivative, 4-O-methylgallic acid (4-OMGA) , represents a more specific, lipophilic, and pharmacologically distinct entity. Often overlooked in broad phytochemical screens, 4-OMGA has emerged as a potent anti-angiogenic and anti-inflammatory agent with higher membrane permeability than its parent compound.

This guide provides a rigorous technical framework for the identification, isolation, and pharmacological validation of 4-OMGA. It moves beyond generic extraction protocols to offer a causal analysis of why specific solvents and stationary phases are required, backed by mechanistic insights into its bioactivity.

Chemical Profile & Biosynthetic Logic

Structural Significance
  • IUPAC Name: 3,5-dihydroxy-4-methoxybenzoic acid[1][2][3][4]

  • Molecular Formula: C₈H₈O₅[1][4]

  • Molecular Weight: 184.15 g/mol [1][4]

  • Key Feature: The methylation at the para (4-O) position breaks the symmetry of the galloyl moiety. This modification increases lipophilicity compared to gallic acid, potentially enhancing bioavailability and cellular uptake while retaining the antioxidant capacity of the meta (3,5-dihydroxy) hydroxyls.

Biosynthetic Origin

4-OMGA is not a primary metabolite but a downstream product of the phenylpropanoid pathway. It is generated via the enzymatic O-methylation of gallic acid.

  • Precursor: Gallic Acid (derived from 3-dehydroshikimate).[1]

  • Enzymatic Action: Mediated by O-methyltransferases (OMTs) using S-adenosyl-L-methionine (SAM) as the methyl donor.[1]

  • Regioselectivity: The enzyme specifically targets the 4-hydroxyl group, likely to modulate the compound's reactivity and prevent premature oxidative coupling (tannin formation).

Analytical Discovery Workflow

The isolation of 4-OMGA requires a protocol that differentiates it from the abundant gallic acid and other polyphenols. The following workflow prioritizes polarity-driven fractionation.

Extraction & Fractionation Protocol

Step 1: Matrix Preparation

  • Source Material: Canavalia gladiata (Sword bean), Poupartia axillaris, or Sanguisorba officinalis.

  • Method: Air-dry and pulverize to <0.5mm mesh to maximize surface area.[1]

Step 2: Primary Extraction (Solvent Choice)

  • Solvent: 80% Methanol (aq).

  • Rationale: 4-OMGA is moderately polar.[1] 100% water extracts too many sugars/mucilage; 100% Chloroform is too non-polar. 80% MeOH balances the extraction of the phenolic acid while excluding highly lipophilic waxes.

Step 3: Liquid-Liquid Partitioning (The Critical Step)

  • Procedure: Suspend crude MeOH extract in water. Partition sequentially with:

    • n-Hexane (Removes lipids/chlorophyll).[1]

    • Ethyl Acetate (EtOAc) (Target Fraction).

    • n-Butanol (Removes highly glycosylated flavonoids).[1]

  • Target: Collect the Ethyl Acetate fraction. 4-OMGA partitions here due to the methoxy group reducing its water solubility compared to free gallic acid.

Step 4: Chromatographic Isolation

  • Stationary Phase: Sephadex LH-20 (Size exclusion/Adsorption).[1]

  • Mobile Phase: Methanol/Water gradient.

  • Observation: 4-OMGA elutes after simple sugars but before polymeric tannins.[1]

Visualization: Isolation Logic

IsolationWorkflow Plant Dried Plant Material (e.g., Canavalia gladiata) Extract Crude Extraction (80% MeOH) Plant->Extract Maceration Partition Liquid-Liquid Partitioning Extract->Partition Suspend in H2O Hexane n-Hexane Layer (Discard Lipids) Partition->Hexane EtOAc Ethyl Acetate Layer (Target Phenolics) Partition->EtOAc Selectivity for Methylated Phenolics Water Water/Butanol Layer (Discard Sugars/Glycosides) Partition->Water Chrom Column Chromatography (Sephadex LH-20 / C18) EtOAc->Chrom Fractionation Pure Purified 4-O-Methylgallic Acid Chrom->Pure Elution & Recrystallization

Caption: Polarity-driven fractionation workflow isolating 4-OMGA from crude plant matrices.

Identification Parameters (Self-Validating Data)

To confirm identity, the isolated compound must meet these spectral criteria:

TechniqueParameterDiagnostic SignalInterpretation
HPLC-UV

215, 270 nmCharacteristic of benzoic acid derivatives.[1]
HR-ESI-MS

183.029 [M-H]⁻Confirms molecular formula C₈H₈O₅ (Calc: 184.15).[1]
¹H NMR

(ppm)
3.82 (3H, s)Key: Singlet indicating one methoxy group.[1]
¹H NMR

(ppm)
7.04 (2H, s)Symmetric aromatic protons (H-2, H-6), confirming symmetry at 3,5 positions.[1]
¹³C NMR

(ppm)
~60.0 (-OCH₃)Methoxy carbon shift.[1]
¹³C NMR

(ppm)
~167.0 (-COOH)Carboxylic acid carbonyl.[1]

Pharmacological Spectrum & Mechanism

4-OMGA is not merely an antioxidant; it is a signaling modulator.[1] Its methylation allows it to penetrate cells and interact with specific kinase pathways more effectively than gallic acid.

Anti-Inflammatory Mechanism (NF- B Inhibition)

Research indicates 4-OMGA suppresses the expression of iNOS and COX-2.[1][5]

  • Pathway: It inhibits the phosphorylation of I

    
    B
    
    
    
    .[5]
  • Result: Prevents the release and nuclear translocation of NF-

    
    B (p65) .[5]
    
  • Outcome: Downregulation of pro-inflammatory cytokines (TNF-

    
    , IL-6).[1]
    
Anti-Angiogenic Activity

In endothelial cells (HUVECs), 4-OMGA inhibits tube formation induced by bFGF.[3]

  • Target: Suppression of VEGF (Vascular Endothelial Growth Factor) production under hypoxic conditions.[3]

  • Significance: Potential therapeutic candidate for solid tumor metastasis inhibition.

Visualization: Signaling Pathway

Mechanism Stimulus Stimulus (LPS / Hypoxia) Receptor Cell Receptor (TLR4 / GF-R) Stimulus->Receptor IKK IKK Complex (Active) Receptor->IKK IkB IκBα (Phosphorylation) IKK->IkB Phosphorylates Inhibitor 4-O-Methylgallic Acid (Therapeutic Agent) Inhibitor->IKK BLOCKS NFkB NF-κB (Nuclear Translocation) IkB->NFkB Degradation releases NF-κB DNA Target Genes (iNOS, COX-2, VEGF) NFkB->DNA Transcription Response Inflammation & Angiogenesis DNA->Response

Caption: 4-OMGA blocks the inflammatory cascade by inhibiting IKK, preventing NF-κB activation.[1]

Future Outlook in Drug Development

The discovery of 4-OMGA in plants like Canavalia gladiata validates the "metabolite-first" approach. Unlike gallic acid, which suffers from rapid metabolism and poor bioavailability, 4-OMGA represents a "pre-metabolized" form with improved pharmacokinetic properties. Future research should focus on:

  • Standardization: Developing HPLC-MS/MS methods for quantifying 4-OMGA in plasma.

  • Synergy: Investigating combinatorial effects with standard chemotherapeutics (e.g., cisplatin) to reduce resistance.

References

  • Na, H. J., et al. (2006). "4-O-methylgallic acid suppresses inflammation-associated gene expression by inhibition of redox-based NF-kappaB activation."[1] International Immunopharmacology.

  • Lee, S. J., et al. (2005). "Antiangiogenic activity of 4-O-methylgallic acid from Canavalia gladiata, a dietary legume."[3] Biochemical and Biophysical Research Communications.

  • PubChem. "Compound Summary: 4-O-Methylgallic acid."[1][4] National Library of Medicine.

  • Yi, Z., et al. (2010). "Galloyl-substituted analogues as metabolic markers." Journal of Agricultural and Food Chemistry. (Contextual grounding on gallic acid metabolism).

Sources

Exploratory

Technical Guide: 4-O-Methylgallic Acid – In Vitro Mechanisms of Action

Executive Summary & Chemical Context 4-O-methylgallic acid (4-OMGA) is a bioactive phenolic acid and a primary in vivo metabolite of gallic acid (GA) and anthocyanins. Unlike its parent compound, 4-OMGA possesses a metho...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

4-O-methylgallic acid (4-OMGA) is a bioactive phenolic acid and a primary in vivo metabolite of gallic acid (GA) and anthocyanins. Unlike its parent compound, 4-OMGA possesses a methoxy group at the para position (C4) of the benzoic acid ring. This structural modification significantly alters its lipophilicity (LogP) and bioavailability while retaining critical antioxidant and signaling-modulatory capabilities.

While Gallic Acid is often the focus of general antioxidant studies, 4-OMGA represents the "active effector" in systemic circulation following polyphenol consumption. Its mechanism of action is distinct, characterized by superior membrane permeability and specific targeting of kinase signaling cascades (MAPK, PI3K/Akt) and transcription factors (NF-κB, PPARγ).

Chemical Structure & Properties[1][2][3][4][5]
  • IUPAC Name: 3,5-dihydroxy-4-methoxybenzoic acid

  • Molecular Formula: C₈H₈O₅

  • Key Structural Feature: 4-Methoxy group enhances lipophilicity compared to Gallic Acid, facilitating cellular uptake while preserving the redox-active hydroxyls at C3 and C5.

Mechanistic Pillars (In Vitro)

Module 1: Anti-Inflammatory Signaling (The NF-κB/MAPK Axis)

The most well-characterized mechanism of 4-OMGA is its potent suppression of the inflammatory response in macrophages (e.g., RAW 264.7 cells).

  • Mechanism: 4-OMGA acts as a signal transduction inhibitor rather than just a radical scavenger.

  • Pathway Blockade:

    • TLR4 Inhibition: It mitigates Lipopolysaccharide (LPS)-induced activation of Toll-like Receptor 4 (TLR4).

    • IKK/IκBα Axis: 4-OMGA inhibits the phosphorylation of IκB Kinase (IKK), preventing the degradation of IκBα. This effectively "locks" the NF-κB p65/p50 complex in the cytoplasm, blocking its nuclear translocation.

    • MAPK Suppression: It downregulates the phosphorylation of p38, JNK, and ERK1/2, which are critical upstream activators of inflammatory cytokine production.

  • Outcome: Reduction in iNOS and COX-2 protein expression; suppression of NO, PGE2, TNF-α, and IL-6 secretion.

Module 2: Metabolic Regulation & Adipogenesis

4-OMGA exhibits dual functionality in metabolic regulation: inhibiting lipid accumulation while enhancing glucose uptake.

  • Insulin Sensitization (GLUT4): In 3T3-L1 adipocytes, 4-OMGA stimulates the translocation of GLUT4 (Glucose Transporter type 4) to the plasma membrane, mimicking insulin action to enhance glucose uptake.

  • Adipogenesis Modulation:

    • Transcriptional Repression: It modulates the expression of PPARγ (Peroxisome Proliferator-Activated Receptor gamma) and C/EBPα, the master regulators of adipocyte differentiation.

    • Enzymatic Inhibition: 4-OMGA acts as an inhibitor of

      
      -glucosidase and 
      
      
      
      -amylase, retarding carbohydrate digestion and glucose absorption.
  • Lipid Metabolism: It promotes the expression of fatty acid oxidation genes (Acox, Lcad) while suppressing lipogenic enzymes (FAS).

Module 3: Antimicrobial & Membrane Disruption

Unlike antibiotics that target specific bacterial proteins, 4-OMGA exerts a biophysical effect on microbial membranes.

  • Target Spectrum: Effective against Gram-positive bacteria (S. aureus, S. faecalis) and specific fungi (C. albicans, C. neoformans).[1]

  • Mechanism of Action:

    • Membrane Permeabilization: Induces leakage of intracellular electrolytes (K+) and nucleic acids (260 nm absorbing material).

    • Biofilm Inhibition: Disrupts the sterol composition of fungal plasma membranes, preventing biofilm maturation.

Visualization of Signaling Pathways

Diagram 1: Anti-Inflammatory & Metabolic Signaling Architecture

This diagram illustrates how 4-OMGA intersects with TLR4 signaling to block inflammation and insulin signaling to promote glucose uptake.

G cluster_nucleus Nucleus LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Insulin Insulin/Metabolic Signal IR Insulin Receptor Insulin->IR OMGA 4-O-Methylgallic Acid (4-OMGA) MAPK MAPK Pathway (p38, JNK, ERK) OMGA->MAPK Inhibits Phos. IKK IKK Complex OMGA->IKK Inhibits Phos. PI3K PI3K / Akt OMGA->PI3K Activates PPAR PPARγ / C/EBPα OMGA->PPAR Modulates TLR4->MAPK TLR4->IKK IR->PI3K NFkB NF-κB (p65/p50) MAPK->NFkB Activation IkBa IκBα (Inhibitor) IKK->IkBa Phosphorylation (Degradation) IkBa->NFkB Inhibits NFkB_Nuc NF-κB (Active) NFkB->NFkB_Nuc Translocation GLUT4_Cyto GLUT4 (Vesicles) PI3K->GLUT4_Cyto GLUT4_Mem GLUT4 (Membrane) Glucose Uptake GLUT4_Cyto->GLUT4_Mem Translocation Genes_Inf Inflammatory Genes (iNOS, COX-2, TNF-α) NFkB_Nuc->Genes_Inf Transcription Genes_Met Metabolic Genes (Acox, Lcad) PPAR->Genes_Met

Caption: 4-OMGA exerts a dual effect: inhibiting the TLR4-NF-κB inflammatory axis (Red T-bars) while enhancing the PI3K-GLUT4 metabolic pathway (Green arrows).

Experimental Protocols (Validation Workflows)

To validate the mechanism of action of 4-OMGA in your laboratory, follow these standardized workflows. These protocols are designed to ensure reproducibility and specificity.

Protocol A: NF-κB Nuclear Translocation Assay (Immunofluorescence)

Objective: Confirm 4-OMGA prevents the movement of p65 from cytosol to nucleus.

  • Cell Seeding: Seed RAW 264.7 macrophages on sterile glass coverslips in 6-well plates (

    
     cells/well).
    
  • Pre-treatment: Incubate cells with 4-OMGA (10, 50, 100

    
    M) for 1 hour  prior to stimulation. Note: Always include a Gallic Acid control for potency comparison.
    
  • Stimulation: Add LPS (1

    
    g/mL) and incubate for 30 minutes . (Timing is critical; p65 translocates rapidly).
    
  • Fixation: Wash with PBS, fix with 4% paraformaldehyde for 15 min.

  • Permeabilization: 0.2% Triton X-100 in PBS for 10 min.

  • Blocking: 5% BSA in PBS for 1 hour.

  • Primary Antibody: Anti-NF-κB p65 (1:100 dilution) overnight at 4°C.

  • Secondary Antibody: FITC or Alexa Fluor 488-conjugated secondary antibody (1:200) for 1 hour.

  • Counterstain: DAPI (1

    
    g/mL) for 5 min to visualize nuclei.
    
  • Analysis: Confocal microscopy.

    • Positive Control (LPS only): Green signal (p65) overlaps with Blue signal (Nucleus).

    • Treatment (4-OMGA + LPS): Green signal remains cytosolic; Nuclei remain blue.

Protocol B: Glucose Uptake Assay (3T3-L1 Adipocytes)

Objective: Quantify the insulin-sensitizing effect of 4-OMGA.

  • Differentiation: Culture 3T3-L1 pre-adipocytes until confluence. Induce differentiation using MDI cocktail (IBMX, Dexamethasone, Insulin). Maintain for 8 days until >90% cells show lipid droplets.

  • Starvation: Serum-starve differentiated adipocytes in DMEM (low glucose) for 3 hours.

  • Treatment: Treat cells with:

    • Vehicle (DMSO)

    • Insulin (100 nM) [Positive Control]

    • 4-OMGA (10, 50

      
      M)
      
  • Tracer Addition: Add 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-d-glucose (2-NBDG) at 50

    
    M. Incubate for 30 minutes at 37°C.
    
  • Termination: Wash cells

    
     with ice-cold PBS to stop uptake.
    
  • Measurement: Measure fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) using a microplate reader.

  • Calculation: Normalize fluorescence to total protein content.

Comparative Data Summary

The following table synthesizes key quantitative data from authoritative in vitro studies comparing 4-OMGA to controls.

Biological TargetAssay TypeConcentrationEffect of 4-OMGAReference
NF-κB p65 Western Blot (Nuclear Fraction)50

M
>80% Inhibition of nuclear translocation vs LPS control[Na et al., 2006]
NO Production Griess Assay (RAW 264.7)100

M
~60% Reduction in Nitric Oxide release[Na et al., 2006]
Cell Viability MTT Assay (Caco-2 Cancer Cells)100

M
G0/G1 Arrest ; Induction of Caspase-3[Forester et al., 2012]
Antimicrobial MIC (Staphylococcus aureus)>0.125 mg/mLBacteriostatic ; Membrane leakage observed[Abhishek et al., 2019]
Glucose Uptake 2-NBDG Uptake (3T3-L1)40

g/mL
Significant Increase (Comparable to Insulin)[Lee et al., 2020]

References

  • Na, H. J., et al. (2006). 4-O-Methylgallic acid suppresses inflammation-associated gene expression by inhibition of redox-based NF-kappaB activation. International Immunopharmacology.

  • Forester, S. C., & Waterhouse, A. L. (2010). The anthocyanin metabolites gallic acid, 3-O-methylgallic acid, and 2,4,6-trihydroxybenzaldehyde decrease human colon cancer cell viability by regulating pro-oncogenic signals. Journal of Agricultural and Food Chemistry.

  • Abhishek, R. U., et al. (2019). Antimicrobial Activity of 4-O-methylgallic Acid Isolated from Phyllanthus polyphyllus L. against Foodborne Pathogenic Bacteria and Yeasts.[1][2][3] Journal of Biologically Active Products from Nature.

  • Lee, Y., et al. (2020). Antioxidant Potential and In Vitro Antidiabetic Activity of Paeonia japonica Extract and Its Isolated Compounds.[4] Agronomy.

  • Yasuda, T., et al. (2000). Urinary metabolites of gallic acid in rats and their radical-scavenging effects on 1,1-diphenyl-2-picrylhydrazyl radical. Journal of Natural Products.

Sources

Foundational

Technical Guide: Anti-inflammatory Properties of 4-O-Methylgallic Acid

Executive Summary 4-O-methylgallic acid (4-OMGA) , a 3,5-dihydroxy-4-methoxybenzoic acid, represents a critical bioactive metabolite of Gallic Acid (GA).[1] Unlike its precursor, 4-OMGA exhibits enhanced metabolic stabil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-O-methylgallic acid (4-OMGA) , a 3,5-dihydroxy-4-methoxybenzoic acid, represents a critical bioactive metabolite of Gallic Acid (GA).[1] Unlike its precursor, 4-OMGA exhibits enhanced metabolic stability while retaining potent anti-inflammatory efficacy. This guide analyzes its pharmacological mechanism—specifically the inhibition of NF-κB and MAPK signaling cascades—and provides validated experimental protocols for researchers investigating its therapeutic potential in endotoxemia and chronic inflammatory disorders.

Chemical Identity & Pharmacokinetics

To ensure experimental reproducibility, researchers must distinguish 4-OMGA from its structural analogs, particularly Methyl Gallate (the methyl ester form).

Feature4-O-Methylgallic Acid (4-OMGA)Methyl Gallate (Methyl Ester)Gallic Acid (Precursor)
IUPAC Name 3,5-dihydroxy-4-methoxybenzoic acidMethyl 3,4,5-trihydroxybenzoate3,4,5-trihydroxybenzoic acid
Structure Ether modification at C4-OHEsterification at Carboxyl groupFree hydroxyls at C3, C4, C5
Bioavailability High (Major in vivo metabolite)Moderate (Hydrolyzed to GA)Low (Rapidly metabolized)
Key Source In vivo conversion of GA by COMT; Vitis viniferaTerminalia spp.; Paeonia spp.[2]Tea, Oak bark, Grapes

Pharmacokinetic Insight: Upon oral administration of Gallic Acid, Catechol-O-methyltransferase (COMT) preferentially methylates the 4-hydroxyl group, generating 4-OMGA. This metabolite persists in plasma longer than the parent compound, suggesting that many "Gallic Acid" effects observed in vivo are actually mediated by 4-OMGA.

Mechanistic Pharmacology

4-OMGA functions as a redox-sensitive signaling modulator . Its anti-inflammatory activity is not merely scavenging free radicals but actively interrupting kinase cascades triggered by Toll-Like Receptor 4 (TLR4) activation.

The NF-κB Blockade

The nuclear factor-kappa B (NF-κB) pathway is the central regulator of inflammation. 4-OMGA intervenes at a critical junction:

  • Stimulus: LPS binds TLR4, recruiting MyD88 and activating the IKK complex.

  • Inhibition Point: 4-OMGA prevents the phosphorylation and subsequent degradation of IκBα (Inhibitor of κB).[1]

  • Outcome: Without IκBα degradation, the p65/p50 NF-κB complex remains sequestered in the cytoplasm, unable to translocate to the nucleus.

  • Gene Silencing: Transcription of pro-inflammatory genes (iNOS, COX-2, TNF-α, IL-6) is halted.

MAPK & Redox Regulation
  • MAPK Pathway: 4-OMGA inhibits the phosphorylation of p38 , ERK1/2 , and JNK , which are upstream regulators of AP-1, another transcription factor for inflammatory cytokines.

  • ROS Scavenging: By reducing intracellular Reactive Oxygen Species (ROS), 4-OMGA dampens the redox-dependent activation of NF-κB, creating a positive feedback loop of inflammation suppression.

Visualization: Molecular Mechanism

G LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 ROS Intracellular ROS TLR4->ROS IKK IKK Complex TLR4->IKK ROS->IKK Redox Activation IkBa IκBα (Inhibitor) IKK->IkBa Phosphorylation ( degradation) NFkB NF-κB (p65/p50) IkBa->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Genes Transcription OMGA 4-O-Methylgallic Acid OMGA->ROS Scavenges OMGA->IKK Inhibits Activity OMGA->IkBa Prevents Degradation

Caption: 4-OMGA blocks inflammation by scavenging ROS and inhibiting IKK, thereby preventing IκBα degradation and NF-κB nuclear translocation.[1]

Preclinical Evidence

In Vitro: RAW 264.7 Macrophage Model

Studies utilizing the RAW 264.7 murine macrophage line stimulated with Lipopolysaccharide (LPS) have established the following efficacy profile:

  • Effective Concentration (EC): 10 μM – 100 μM.

  • IC50 (NO Inhibition): Approximately 20–30 μM (varies by specific assay conditions).

  • Cytotoxicity: Negligible cytotoxicity observed up to 100 μM, ensuring effects are pharmacological, not toxicological.

Key Findings:

  • iNOS/COX-2: Dose-dependent reduction in protein and mRNA expression.[3]

  • Cytokines: Significant suppression of TNF-α and IL-6 secretion.[4]

In Vivo: Endotoxemia & Colitis
  • Model: LPS-induced endotoxemia (sepsis model) in mice.

  • Dosage: 10–50 mg/kg (Oral or I.P.).[5]

  • Outcome: Reduced serum levels of NO, TNF-α, and IL-1β; improved survival rates compared to vehicle control.

  • Relevance: Demonstrates that 4-OMGA is orally bioavailable and retains activity systemically, unlike many polyphenols that degrade rapidly.

Experimental Protocols (Self-Validating Systems)

Protocol A: Assessment of NO Inhibition in RAW 264.7 Cells

Objective: Quantify anti-inflammatory activity via Nitric Oxide (NO) suppression.[6]

Materials:

  • RAW 264.7 cells (ATCC TIB-71).

  • LPS (Escherichia coli 0111:B4).

  • Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% phosphoric acid).

  • 4-O-Methylgallic Acid (purity >98%).

Workflow:

  • Seeding: Plate cells at

    
     cells/mL in 24-well plates. Incubate for 18h to allow adherence.
    
  • Pre-treatment: Replace media with serum-free DMEM containing 4-OMGA (0, 10, 30, 50, 100 μM). Incubate for 1 hour .

    • Why: Pre-treatment ensures the compound is intracellularly active before the inflammatory cascade begins.

  • Stimulation: Add LPS (Final concentration: 1 μg/mL) to all wells except Negative Control. Incubate for 24 hours .

  • Quantification:

    • Transfer 100 μL of supernatant to a 96-well plate.

    • Add 100 μL Griess Reagent.

    • Incubate 10 min at Room Temp (protect from light).

    • Measure Absorbance at 540 nm.

  • Validation: Use L-NMMA (NOS inhibitor) as a Positive Control.

Protocol B: Western Blotting for NF-κB Translocation

Objective: Confirm mechanism by observing p65 movement.

Workflow:

  • Treatment: Treat cells as above, but harvest at 30 min and 60 min post-LPS (peak phosphorylation window).

  • Fractionation: Use a Nuclear/Cytosolic Extraction Kit to separate lysates.

  • Blotting Targets:

    • Cytosolic Fraction: Probe for IκBα (expect degradation in LPS-only, preserved in 4-OMGA).

    • Nuclear Fraction: Probe for NF-κB p65 (expect high levels in LPS-only, reduced in 4-OMGA).

  • Loading Controls: Lamin B1 (Nuclear) and β-actin (Cytosolic).

Visualization: Experimental Workflow

Experiment Step1 1. Seed RAW 264.7 (5x10^5 cells/mL) Step2 2. Pre-treat (4-OMGA, 1h) Step1->Step2 Step3 3. Stimulate (LPS 1μg/mL, 24h) Step2->Step3 Step4 4. Harvest Supernatant (For Griess Assay) Step3->Step4 NO Quantification Step5 5. Harvest Lysate (For Western Blot) Step3->Step5 Protein Analysis

Caption: Step-by-step workflow for validating anti-inflammatory activity in vitro.

References

  • Na, H. J., et al. (2006). "4-O-Methylgallic acid suppresses inflammation-associated gene expression by inhibition of redox-based NF-kappaB activation." International Immunopharmacology.

  • Lee, J., et al. (2010). "Methyl gallate inhibits the production of interleukin-6 and nitric oxide via down-regulation of extracellular-signal regulated protein kinase in RAW 264.7 cells." The American Journal of Chinese Medicine.[3]

  • Shahrzad, S., et al. (2001). "Pharmacokinetics of Gallic Acid and Its Relative Bioavailability from Tea in Healthy Humans." The Journal of Nutrition.

  • Correa, T. A., et al. (2016). "Anti-Inflammatory Effect of Methyl Gallate on Experimental Arthritis." Journal of Natural Products.

Sources

Exploratory

An In-depth Technical Guide to the Effects of 4-O-methylgallic Acid on the NF-kappaB Signaling Pathway

Authored for Researchers, Scientists, and Drug Development Professionals Abstract Nuclear Factor-kappaB (NF-κB) is a pivotal transcription factor complex that orchestrates inflammatory and immune responses. Its dysregula...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Factor-kappaB (NF-κB) is a pivotal transcription factor complex that orchestrates inflammatory and immune responses. Its dysregulation is a hallmark of numerous chronic inflammatory diseases and cancers. Consequently, identifying potent and specific inhibitors of the NF-κB signaling cascade is a primary objective in modern drug discovery. This technical guide provides a comprehensive examination of 4-O-methylgallic acid (4-OMGA), a major in vivo metabolite of gallic acid found in various natural sources, and its targeted inhibitory effects on the NF-κB pathway. We will dissect the molecular mechanism, present corroborating in vitro and in vivo evidence, and provide detailed, field-tested protocols for researchers to validate and expand upon these findings.

Introduction: The NF-κB Signaling Axis and Its Therapeutic Relevance

The NF-κB family of transcription factors are rapid-acting regulators of gene expression critical to the innate and adaptive immune systems.[1] In their inactive state, NF-κB dimers (most commonly the p50/p65 heterodimer) are sequestered in the cytoplasm by a family of inhibitory proteins known as Inhibitors of κB (IκB), with IκBα being the most prominent.[2]

A multitude of stimuli, including inflammatory cytokines (e.g., TNF-α), lipopolysaccharide (LPS), and oxidative stress, can trigger the canonical NF-κB pathway.[1][3] These signals converge on the activation of the IκB kinase (IKK) complex, which is composed of catalytic subunits IKKα and IKKβ, and a regulatory subunit, NEMO (IKKγ).[4] The activated IKK complex, primarily through IKKβ, phosphorylates IκBα on specific serine residues.[2] This phosphorylation event tags IκBα for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the p65 subunit, facilitating the rapid translocation of the active p50/p65 heterodimer into the nucleus.[2][5] Once in the nucleus, NF-κB binds to specific κB consensus sequences in the promoter regions of target genes, driving the transcription of hundreds of genes involved in inflammation, including pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6][7]

Given its central role, aberrant NF-κB activation is implicated in conditions ranging from rheumatoid arthritis to inflammatory bowel disease and various cancers.[8][9][10] This makes the pathway, and specifically the IKK complex, a highly attractive target for therapeutic intervention.[4][10]

Introducing 4-O-methylgallic Acid (4-OMGA)

4-O-methylgallic acid (4-OMGA) is a primary, naturally occurring metabolite of gallic acid.[6] Gallic acid is a phenolic acid abundant in plant-based foods and beverages such as tea, red wine, fruits, and legumes.[6] While gallic acid itself has known anti-inflammatory properties[9][11][12], its metabolites like 4-OMGA are of significant interest as they represent the biologically active forms present in vivo. Research has demonstrated that 4-OMGA effectively suppresses the expression of inflammation-associated genes, pointing to a direct interaction with key inflammatory signaling pathways.[6]

Core Mechanism: 4-OMGA's Inhibition of the NF-κB Pathway

The primary anti-inflammatory mechanism of 4-OMGA is its targeted suppression of the NF-κB signaling cascade. This inhibition is not a broad, non-specific effect but a precise intervention at a critical activation point. Evidence strongly indicates that 4-OMGA blocks NF-κB activation by directly inhibiting the activity of the IκB kinase (IKK) complex.[6]

This targeted action initiates a cascade of downstream inhibitory effects:

  • Blocked IκBα Phosphorylation and Degradation: By inhibiting IKK activity, 4-OMGA prevents the phosphorylation of IκBα.[6] Without this crucial phosphorylation tag, IκBα is not recognized by the ubiquitin ligase complex and is therefore not degraded.

  • Inhibited p65 Nuclear Translocation: With IκBα remaining intact and bound to the p50/p65 heterodimer, the complex remains sequestered in the cytoplasm.[6] This directly blocks the nuclear translocation of the active p65 subunit, a requisite step for NF-κB to function as a transcription factor.[6][13]

The causality is clear: the inhibition of IKK is the upstream event that preserves the IκBα inhibitory barrier, thereby preventing the nuclear influx of p65 and halting the transcription of NF-κB-dependent pro-inflammatory genes.[6] Furthermore, studies suggest this inhibition is linked to the compound's ability to mitigate oxidative stress, as 4-OMGA was shown to inhibit NF-κB activation induced by both LPS and exogenous hydrogen peroxide (H₂O₂), indicating an effect on a redox-sensitive step in the pathway, such as IKK activation.[6]

Visualizing the Mechanism of Action

The following diagrams illustrate the canonical NF-κB pathway and the specific point of intervention by 4-OMGA.

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nfkb cluster_inactive cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex (IKKα/β/γ) Stimulus->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates (P) NFkB_p65 p65 IkappaB->NFkB_p65 Sequesters NFkB_p50 p50 IkappaB->NFkB_p50 Sequesters Proteasome Proteasome IkappaB->Proteasome Ubiquitination & Degradation p65_nuc p65 NFkB_p65->p65_nuc Translocation p50_nuc p50 NFkB_p65->p50_nuc Translocation NFkB_p50->p65_nuc Translocation NFkB_p50->p50_nuc Translocation DNA κB DNA Site p65_nuc->DNA Binds p50_nuc->DNA Binds Gene Pro-inflammatory Gene Transcription DNA->Gene OMGA_Inhibition OMGA 4-O-methylgallic acid (4-OMGA) IKK IKK Complex OMGA->IKK INHIBITS Stimulus Inflammatory Stimulus (e.g., LPS) Stimulus->IKK IkappaB_P IκBα Phosphorylation & Degradation IKK->IkappaB_P p65_trans p65 Nuclear Translocation IkappaB_P->p65_trans Gene_exp Pro-inflammatory Gene Expression p65_trans->Gene_exp

Caption: Mechanism of 4-OMGA on the NF-κB Pathway.

Experimental Evidence and Data

The inhibitory effect of 4-OMGA on the NF-κB pathway has been demonstrated through rigorous in vitro and in vivo studies. The primary model for in vitro analysis has been the RAW 264.7 macrophage cell line, a standard for studying inflammatory responses to stimuli like LPS. [6]

In Vitro Efficacy

In studies using LPS-stimulated RAW 264.7 cells, 4-OMGA demonstrated a potent, dose-dependent inhibition of key inflammatory mediators whose expression is governed by NF-κB. [6] Table 1: In Vitro Effects of 4-OMGA on Inflammatory Mediators in LPS-Stimulated Macrophages

Inflammatory Mediator Effect of 4-OMGA Treatment Implication
Nitric Oxide (NO) Significant reduction in production Inhibition of iNOS expression
**Prostaglandin E₂ (PGE₂) ** Significant reduction in production Inhibition of COX-2 expression
iNOS Expression Markedly inhibited Direct evidence of NF-κB target gene suppression
COX-2 Expression Markedly inhibited Direct evidence of NF-κB target gene suppression
TNF-α Production Significantly reduced Downregulation of a key pro-inflammatory cytokine
IL-1β Production Significantly reduced Downregulation of a key pro-inflammatory cytokine

Data synthesized from Na et al., 2006.[6]

In Vivo Validation

The therapeutic potential of 4-OMGA was further validated in a murine model of endotoxemia induced by LPS injection. Administration of 4-OMGA led to a significant reduction in the serum levels of the same inflammatory mediators observed in vitro, confirming its bioactivity and efficacy in a complex biological system. [6]

Experimental Protocols for Pathway Validation

To ensure scientific integrity, protocols for investigating NF-κB modulation must be robust and self-validating. The following section details the core methodologies required to assess the impact of a compound like 4-OMGA on the NF-κB signaling pathway.

Visualizing the Experimental Workflow

Experimental_Workflow A 1. Cell Culture (e.g., RAW 264.7 Macrophages) B 2. Treatment Groups A->B C1 Vehicle Control B->C1 C2 Stimulus Only (e.g., 1 µg/mL LPS) B->C2 C3 Compound + Stimulus (e.g., 4-OMGA + LPS) B->C3 C4 Compound Only B->C4 D 3. Harvest Cells at Time Points (e.g., 0, 15, 30, 60 min) C1->D C2->D C3->D C4->D E 4. Assay for NF-κB Activation D->E F1 Western Blot Analysis E->F1 F2 NF-κB Luciferase Reporter Assay E->F2 F3 Immunofluorescence Microscopy E->F3 G1 Probe for: - p-IκBα (Cytosol) - p65 (Cytosol vs. Nucleus) - Histone (Nuclear Marker) - Tubulin (Cytosolic Marker) F1->G1 G2 Quantify Luminescence F2->G2 G3 Visualize p65 Subcellular Localization F3->G3

Caption: General Experimental Workflow for Assessing NF-κB Inhibition.

Protocol: Western Blot for p65 Translocation and IκBα Phosphorylation

This protocol is designed to quantify the relative amounts of key NF-κB pathway proteins in the cytoplasm versus the nucleus, providing direct evidence of pathway inhibition.

Causality: A successful inhibitor like 4-OMGA will show a decrease in nuclear p65 and a stabilization of cytosolic p-IκBα and total IκBα compared to the stimulus-only control.

Materials:

  • Cell line (e.g., RAW 264.7)

  • Cell culture media and supplements

  • Stimulus (e.g., LPS) and test compound (4-OMGA)

  • Nuclear and Cytoplasmic Extraction Kit (e.g., NE-PER™ or similar) [14]* Protease and Phosphatase Inhibitor Cocktails [2]* BCA Protein Assay Kit

  • SDS-PAGE gels, running and transfer buffers

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p65, anti-phospho-IκBα, anti-IκBα, anti-Lamin B1 (nuclear marker), anti-α-Tubulin (cytosolic marker)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates to reach 80-90% confluency. Pre-treat cells with desired concentrations of 4-OMGA for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL) for specified times (e.g., 30 minutes for p65 translocation, 15 minutes for p-IκBα). [2]2. Cell Lysis and Fractionation: Wash cells with ice-cold PBS. Perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol. [14]Immediately add protease and phosphatase inhibitors to the lysis buffers. [2]3. Protein Quantification: Determine the protein concentration of each fraction using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate with primary antibodies overnight at 4°C. Use separate blots for cytosolic and nuclear fractions.

    • Probe cytosolic fractions for p65, p-IκBα, IκBα, and α-Tubulin.

    • Probe nuclear fractions for p65 and Lamin B1.

    • Wash the membrane 3x with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash 3x with TBST.

  • Detection and Analysis: Apply ECL substrate and visualize bands using a chemiluminescence imaging system. Quantify band intensity using densitometry software. Normalize p65 levels to the respective compartment markers (Lamin B1 for nuclear, α-Tubulin for cytosolic).

Protocol: NF-κB Luciferase Reporter Assay

This assay provides a quantitative measure of NF-κB transcriptional activity. [15] Causality: An inhibitor will cause a dose-dependent decrease in luciferase activity in stimulated cells, indicating that NF-κB is being prevented from binding to its target DNA sequences and driving gene expression.

Materials:

  • Host cell line (e.g., HEK293 or RAW 264.7)

  • NF-κB luciferase reporter vector (containing multiple NF-κB response elements upstream of a luciferase gene). [16][17]* A control vector for transfection normalization (e.g., a vector with constitutively expressed Renilla luciferase). [16]* Transfection reagent

  • Stimulus (e.g., TNF-α or LPS) and test compound (4-OMGA)

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Transfection: Co-transfect cells in a 24- or 96-well plate with the NF-κB firefly luciferase reporter vector and the Renilla luciferase control vector. Allow cells to express the plasmids for 24-48 hours.

  • Treatment: Pre-treat the transfected cells with 4-OMGA for 1 hour, followed by stimulation with an appropriate agonist (e.g., TNF-α) for 6-8 hours.

  • Cell Lysis: Wash cells with PBS and lyse them according to the dual-luciferase assay manufacturer's protocol.

  • Luminescence Measurement:

    • Transfer cell lysate to a luminometer plate.

    • Add the Luciferase Assay Reagent II (LAR II) to measure the firefly luciferase activity.

    • Add the Stop & Glo® Reagent to quench the firefly reaction and simultaneously measure the Renilla luciferase activity.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency and cell number. Express the results as fold induction relative to the unstimulated control.

Conclusion and Future Directions

For drug development professionals, 4-OMGA represents a promising natural scaffold for the development of novel anti-inflammatory agents. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize potency and selectivity for the IKK complex.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: To fully characterize the absorption, distribution, metabolism, and excretion (ADME) properties of 4-OMGA.

  • Chronic Disease Models: Evaluating the efficacy of 4-OMGA in more complex, chronic models of inflammatory disease, such as rheumatoid arthritis or inflammatory bowel disease. [8][9] By leveraging the detailed mechanistic understanding and robust experimental protocols outlined in this guide, researchers can further elucidate the therapeutic potential of 4-O-methylgallic acid and its derivatives in the ongoing effort to combat NF-κB-driven diseases.

References

  • Na, H. J., Lee, G., Oh, H. Y., Jeon, K. S., Kwon, H. J., Ha, K. S., Lee, H., Kwon, Y. G., & Kim, Y. M. (2006). 4-O-Methylgallic acid suppresses inflammation-associated gene expression by inhibition of redox-based NF-kappaB activation. International Immunopharmacology, 6(10), 1597–1608. [Link]

  • Zhang, Y., Chen, Y., Li, Y., & Li, J. (2021). Gallic Acid Derivative Stimulate Osteogenic Differentiation by Regulating Autophagy via JNK/mTOR Signaling Pathways in vitro. Francis Academic Press. [Link]

  • Fivephoton Biochemicals. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit. [Link]

  • Kim, H. J., Lee, J. Y., Kim, J., Kang, S. S., & Chun, K. S. (2005). NF-kappaB activation mechanism of 4-hydroxyhexenal via NIK/IKK and p38 MAPK pathway. FEBS Letters, 579(23), 5115–5121. [Link]

  • Carlsen, H., Alexander, J., Austenaa, L. M., Ebihara, K., & Blomhoff, R. (2005). In vivo imaging of NF-kappa B activity. Journal of Immunology, 174(10), 6210–6216. [Link]

  • Mertens-Talcott, S. U., Lee, J. H., Percival, S. S., & Talcott, S. T. (2012). The Anthocyanin Metabolites Gallic Acid, 3-O-methylgallic Acid, and 2,4,6-trihydroxybenzaldehyde Decrease Human Colon Cancer Cell Viability by Regulating Pro-Oncogenic Signals. Journal of Agricultural and Food Chemistry, 60(27), 6782–6788. [Link]

  • Sarvesh, S., Kumar, S., & Raj, P. (2020). Gallic acid prevents activation of NF-κB and expression of its dependent genes. ResearchGate. [Link]

  • Donnelly, C. R., et al. (2024). Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal. bioRxiv. [Link]

  • Gholampour, F., Ghasemi, A., Owji, S. M., & Dianat, M. (2021). Gallic acid suppresses inflammation and oxidative stress through modulating Nrf2-HO-1-NF-κB signaling pathways in elastase-induced emphysema in rats. Environmental Science and Pollution Research, 28(36), 50553–50563. [Link]

  • OiPub. 4-O-Methylgallic acid suppresses inflammation-associated gene expression by inhibition of redox-based NF-κB activation. [Link]

  • Park, J. Y., et al. (2009). Anti-inflammatory effect of 4-O-methylhonokiol, compound isolated from Magnolia officinalis through inhibition of NF-kappaB. British Journal of Pharmacology, 157(7), 1239–1248. [Link]

  • BPS Bioscience. NF-κB Reporter Kit (NF-κB Signaling Pathway). [Link]

  • Saha, P., et al. (2021). Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System. International Journal of Molecular Sciences, 22(16), 8887. [Link]

  • Knodler, L. A. (2019). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of Visualized Experiments, (155). [Link]

  • Zerfaoui, M., et al. (2008). NUCLEAR TRANSLOCATION OF p65 NF-κB IS SUFFICIENT FOR VCAM-1, BUT NOT ICAM-1, EXPRESSION IN TNF-STIMULATED SMOOTH MUSCLE CELLS. Journal of Biological Chemistry, 283(46), 31444–31452. [Link]

  • Boyle, D. L., et al. (2006). IKKbeta inhibition protects against bone and cartilage destruction in a rat model of rheumatoid arthritis. Arthritis & Rheumatism, 54(10), 3163–3173. [Link]

  • ResearchGate. What will be the best way to test NFkb activation via western blot?. [Link]

  • ResearchGate. NF-κB pathway activation via p65 nuclear translocation was visualized... [Link]

  • Indigo Biosciences. Human NF-κB Reporter Assay Kit. [Link]

  • Vasilev, F., et al. (2020). Monitoring the Levels of Cellular NF-κB Activation States. Cells, 9(6), 1526. [Link]

  • Agarwal, P., et al. (2024). Regulation of p65 nuclear localization and chromatin states by compressive force. APL Bioengineering, 8(1), 016112. [Link]

  • Shishodia, S., et al. (2005). Ursolic Acid Inhibits Nuclear Factor-κB Activation Induced by Carcinogenic Agents through Suppression of IκBα Kinase and p65 Phosphorylation. Cancer Research, 65(13), 5829–5839. [Link]

  • George, T. C., et al. (2013). Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot. Journal of Immunological Methods, 391(1-2), 125–132. [Link]

  • Tay, S. Z., et al. (2016). The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes. BMC Systems Biology, 10(Suppl 2), 49. [Link]

  • Signosis. NFkB Luciferase Reporter Jurkat Stable Cell Line. [Link]

Sources

Foundational

Role of 4-O-methylgallic acid in regulating gene expression

An In-Depth Technical Guide to the Role of 4-O-methylgallic Acid in Regulating Gene Expression For Researchers, Scientists, and Drug Development Professionals Abstract 4-O-methylgallic acid (4-OMGA), a principal metaboli...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Role of 4-O-methylgallic Acid in Regulating Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-O-methylgallic acid (4-OMGA), a principal metabolite of gallic acid found in various natural sources, is emerging as a significant modulator of gene expression with therapeutic potential across a spectrum of diseases. This technical guide provides a comprehensive overview of the molecular mechanisms through which 4-OMGA exerts its effects, with a focus on its anti-inflammatory, pro-osteogenic, and anti-angiogenic activities. We delve into the specific signaling pathways influenced by this compound, including the NF-κB, JNK/mTOR, and VEGF pathways. Furthermore, this guide offers detailed, field-proven experimental protocols for researchers to investigate the impact of 4-OMGA on gene expression, from cell culture and treatment to advanced transcriptomic analyses. The content is structured to provide both foundational knowledge and practical insights for scientists and drug development professionals exploring the therapeutic applications of 4-O-methylgallic acid.

Introduction to 4-O-methylgallic Acid

4-O-methylgallic acid is a naturally occurring phenolic compound and a major in vivo metabolite of gallic acid, which is abundant in red wine, tea, legumes, and various fruits.[1] As a derivative of gallic acid, it belongs to the family of trihydroxybenzoic acids and is characterized by a methoxy group at the 4-position of the benzene ring.[2][3] While gallic acid itself has been extensively studied for its diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties, recent research has begun to elucidate the specific roles of its methylated metabolite, 4-OMGA, in cellular processes and gene regulation.[4][5] This guide will focus on the known and potential mechanisms by which 4-OMGA modulates gene expression, providing a technical framework for its further investigation and therapeutic development.

Mechanisms of Gene Expression Regulation by 4-O-methylgallic Acid

4-OMGA influences gene expression through its interaction with and modulation of key signaling pathways that are central to cellular responses in both physiological and pathological conditions. The following sections detail the primary mechanisms identified to date.

Anti-inflammatory Effects via NF-κB Pathway Inhibition

A significant body of evidence points to the potent anti-inflammatory properties of 4-OMGA, primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1]

Mechanism of Action:

In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This releases the NF-κB p65 subunit, allowing it to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes.[1]

4-OMGA intervenes in this cascade at multiple points:

  • Reduction of Reactive Oxygen Species (ROS): 4-OMGA inhibits the production of ROS, which are known to be potent activators of the IKK complex.[1]

  • Inhibition of IKK Activity: By suppressing redox-sensitive IKK activity, 4-OMGA prevents the phosphorylation and degradation of IκBα.[1]

  • Blockade of p65 Nuclear Translocation: The stabilization of IκBα effectively sequesters the p65 subunit in the cytoplasm, preventing its nuclear translocation and subsequent binding to the promoters of target genes.[1]

This multi-pronged inhibition of the NF-κB pathway results in the downregulation of key inflammatory mediators, including:

  • Inducible nitric oxide synthase (iNOS)

  • Cyclooxygenase-2 (COX-2)

  • Tumor necrosis factor-alpha (TNF-α)

  • Interleukin-1beta (IL-1β)

The following diagram illustrates the inhibitory effect of 4-OMGA on the NF-κB signaling pathway.

NFkB_Pathway_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkB NF-κB (p65) IkappaB_degradation Degradation IkappaB->IkappaB_degradation NFkB_nuc NF-κB (p65) NFkB->NFkB_nuc Translocates ROS ROS ROS->IKK Activates OMGA 4-O-methylgallic acid OMGA->IKK Inhibits OMGA->IkappaB Prevents Degradation OMGA->ROS Inhibits DNA DNA NFkB_nuc->DNA Binds Inflammatory_Genes Inflammatory Gene Expression DNA->Inflammatory_Genes Induces Osteogenic_Differentiation OMGA 4-O-methylgallic acid JNK JNK OMGA->JNK Activates mTOR mTOR JNK->mTOR Regulates Autophagy Autophagy mTOR->Autophagy Regulates RUNX2 RUNX2 Autophagy->RUNX2 Upregulates BSP BSP Autophagy->BSP Upregulates OCN OCN Autophagy->OCN Upregulates COL1A1 COL1A1 Autophagy->COL1A1 Upregulates Osteogenesis Osteogenic Differentiation RUNX2->Osteogenesis BSP->Osteogenesis OCN->Osteogenesis COL1A1->Osteogenesis

Caption: 4-OMGA promotes osteogenesis via JNK/mTOR signaling.

Anti-Angiogenic Activity through VEGF Inhibition

4-OMGA exhibits anti-angiogenic properties by targeting the production of Vascular Endothelial Growth Factor (VEGF), a key mediator of new blood vessel formation. [6]Angiogenesis is a critical process in tumor growth and metastasis.

Mechanism of Action:

Under hypoxic conditions, often found in the tumor microenvironment, the production of VEGF is upregulated. 4-OMGA has been shown to inhibit VEGF production in endothelial cells under hypoxic conditions. [6]Additionally, it reduces the production of reactive oxygen species (ROS) in endothelial cells stimulated with VEGF. [6]The precise transcriptional and post-transcriptional mechanisms by which 4-OMGA downregulates VEGF expression require further investigation.

Potential Mechanisms Inherited from Gallic Acid

Given that 4-OMGA is a major metabolite of gallic acid, it is plausible that it shares some of the broader mechanisms of its parent compound. While direct evidence for 4-OMGA is still emerging, the known effects of gallic acid on gene expression provide valuable avenues for future research.

  • PI3K/AKT/mTOR and CXCL12/CXCR4 Signaling in Cancer: Gallic acid has been shown to inhibit cancer cell proliferation and induce apoptosis by modulating the PI3K/AKT/mTOR and CXCL12/CXCR4 signaling pathways. [7]* Epigenetic Modifications: Gallic acid can influence the expression of tumor suppressor genes, such as BRCA1, and modulate the activity of epigenetic enzymes like DNA methyltransferases (DNMTs) and histone deacetylases (HDACs). [8][9]This suggests a potential role for 4-OMGA in epigenetic regulation.

  • Modulation of Other Transcription Factors: In various cancer cell lines, gallic acid has been found to inhibit the activity of transcription factors such as AP-1, STAT-1, and OCT-1. [5][10]

Experimental Protocols for Investigating 4-O-methylgallic Acid's Effects on Gene Expression

The following protocols provide a framework for the systematic investigation of 4-OMGA's impact on gene expression.

Cell Culture and Treatment

This initial step is crucial for establishing a reliable in vitro model.

  • Cell Line Selection: Choose a cell line relevant to the biological context of interest (e.g., RAW 264.7 macrophages for inflammation, MC3T3-E1 osteoblasts for osteogenesis, HUVECs for angiogenesis).

  • Cell Culture: Culture the selected cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • 4-OMGA Preparation: Prepare a stock solution of 4-O-methylgallic acid in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentrations in the cell culture medium. Ensure the final solvent concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.

  • Treatment: Seed the cells in multi-well plates and allow them to adhere overnight. Replace the medium with fresh medium containing various concentrations of 4-OMGA or vehicle control. For specific pathway investigations, include a positive control (e.g., LPS for inflammation).

  • Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) depending on the specific endpoints being measured.

RNA Isolation and Gene Expression Analysis (RT-qPCR)

This protocol is for quantifying the expression of specific target genes.

  • Cell Lysis and RNA Isolation: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., TRIzol). Isolate total RNA according to the manufacturer's protocol.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Quantitative PCR (qPCR): Perform qPCR using a real-time PCR system with a SYBR Green or TaqMan-based assay. Use primers specific for the target genes (e.g., iNOS, COX-2, RUNX2, VEGF) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Global Gene Expression Analysis (RNA-Sequencing)

For a comprehensive, unbiased view of the transcriptomic changes induced by 4-OMGA.

  • RNA Isolation and Quality Control: Isolate high-quality total RNA as described in section 3.2.

  • Library Preparation: Prepare sequencing libraries from the isolated RNA. This typically involves mRNA purification (poly-A selection) or ribosomal RNA depletion, followed by fragmentation, cDNA synthesis, adapter ligation, and amplification.

  • Sequencing: Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

    • Alignment: Align the reads to a reference genome using an aligner such as STAR.

    • Quantification: Quantify gene expression levels using tools like RSEM or featureCounts.

    • Differential Expression Analysis: Identify differentially expressed genes between 4-OMGA-treated and control samples using packages like DESeq2 or edgeR.

    • Pathway and Functional Enrichment Analysis: Use tools like GSEA or DAVID to identify the biological pathways and functions that are significantly affected.

The following diagram outlines the RNA-sequencing workflow.

RNA_Seq_Workflow Cell_Culture Cell Culture & Treatment with 4-OMGA RNA_Isolation RNA Isolation Cell_Culture->RNA_Isolation Library_Prep Library Preparation RNA_Isolation->Library_Prep Sequencing Next-Generation Sequencing Library_Prep->Sequencing QC Quality Control Sequencing->QC Alignment Alignment to Reference Genome QC->Alignment Quantification Gene Expression Quantification Alignment->Quantification Diff_Expression Differential Expression Analysis Quantification->Diff_Expression Pathway_Analysis Pathway & Functional Enrichment Analysis Diff_Expression->Pathway_Analysis

Caption: Workflow for RNA-sequencing analysis.

Data Presentation

The following tables provide examples of how to structure quantitative data from experiments investigating the effects of 4-OMGA.

Table 1: Effect of 4-O-methylgallic Acid on Pro-inflammatory Gene Expression in LPS-stimulated Macrophages

TreatmentConcentration (µM)iNOS mRNA (fold change)COX-2 mRNA (fold change)TNF-α mRNA (fold change)
Vehicle-1.0 ± 0.11.0 ± 0.11.0 ± 0.1
LPS1 µg/mL15.2 ± 1.812.5 ± 1.520.1 ± 2.2
LPS + 4-OMGA108.3 ± 0.97.1 ± 0.811.5 ± 1.3
LPS + 4-OMGA254.1 ± 0.53.5 ± 0.45.8 ± 0.7
LPS + 4-OMGA501.9 ± 0.21.6 ± 0.22.7 ± 0.3

Table 2: Effect of 4-O-methylgallic Acid on Osteogenic Marker Gene Expression in Osteoblasts

TreatmentConcentration (µM)RUNX2 mRNA (fold change)OCN mRNA (fold change)COL1A1 mRNA (fold change)
Vehicle-1.0 ± 0.11.0 ± 0.11.0 ± 0.1
4-OMGA101.8 ± 0.21.5 ± 0.21.6 ± 0.2
4-OMGA253.2 ± 0.42.8 ± 0.32.9 ± 0.3
4-OMGA505.1 ± 0.64.5 ± 0.54.7 ± 0.5

Conclusion and Future Directions

4-O-methylgallic acid is a promising natural compound with the ability to modulate gene expression through multiple signaling pathways. Its well-documented anti-inflammatory effects via NF-κB inhibition, coupled with its emerging roles in promoting osteogenesis and inhibiting angiogenesis, highlight its therapeutic potential. The experimental frameworks provided in this guide offer a robust starting point for researchers to further unravel the complexities of its mechanism of action.

Future research should focus on:

  • Identifying the direct molecular targets of 4-OMGA.

  • Investigating its role in epigenetic regulation, building on the knowledge from its parent compound, gallic acid.

  • Conducting comprehensive in vivo studies to validate the in vitro findings and assess its pharmacokinetic and pharmacodynamic properties.

  • Exploring its potential in combination therapies for various diseases, including inflammatory disorders, osteoporosis, and cancer.

By continuing to explore the intricate ways in which 4-O-methylgallic acid regulates gene expression, the scientific community can pave the way for the development of novel and effective therapeutic strategies.

References

  • Kim, H. J., et al. (2006). 4-O-Methylgallic acid suppresses inflammation-associated gene expression by inhibition of redox-based NF-kappaB activation. International Immunopharmacology, 6(11), 1579-1587. [Link]

  • Kim, J., et al. (2020). Investigation of the General Molecular Mechanisms of Gallic Acid via Analyses of Its Transcriptome Profile. International Journal of Molecular Sciences, 21(18), 6837. [Link]

  • Urbanowicz, P. A., et al. (2014). 4-O-methylation of glucuronic acid in Arabidopsis glucuronoxylan is catalyzed by a domain of unknown function family 579 protein. Proceedings of the National Academy of Sciences, 111(14), 5450-5455. [Link]

  • Kolodziejczyk-Czepas, J., & Stochmal, A. (2017). Gene Expression and Activity of Selected Antioxidant and DNA Repair Enzymes in the Prefrontal Cortex of Sheep as Affected by Kynurenic Acid. Molecules, 22(10), 1732. [Link]

  • Wang, Y., et al. (2020). Gallic Acid Derivative Stimulate Osteogenic Differentiation by Regulating Autophagy via JNK/mTOR Signaling Pathways in vitro. Francis Academic Press, 3(1). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 78016, 4-O-methylgallic acid. [Link]

  • Mertens-Talcott, S. U., et al. (2012). The anthocyanin metabolites gallic acid, 3- O -methylgallic acid, and 2,4,6-trihydroxybenzaldehyde decrease human colon cancer cell viability by regulating pro-oncogenic signals. Molecular Carcinogenesis, 51(11), 864-875. [Link]

  • dos Santos, G. W., et al. (2023). Araçá-Boi Extract and Gallic Acid Reduce Cell Viability and Modify the Expression of Tumor Suppressor Genes and Genes Involved in Epigenetic Processes in Ovarian Cancer. Molecules, 28(14), 5431. [Link]

  • Chen, H., et al. (2023). Gallic acid potentiates the anticancer efficacy of cisplatin in ovarian cancer cells through modulation of the PI3K/AKT/mTOR and CXCL12/CXCR4 signaling pathways. Frontiers in Pharmacology, 14, 1198457. [Link]

  • Mertens-Talcott, S. U., et al. (2013). The Anthocyanin Metabolites Gallic Acid, 3-O-methylgallic Acid, and 2,4,6-trihydroxybenzaldehyde Decrease Human Colon Cancer Cell Viability by Regulating Pro-Oncogenic Signals. Molecular Carcinogenesis, 52(4), 311-321. [Link]

  • Exposome-Explorer. 4-O-Methylgallic acid (Compound). [Link]

  • Kim, Y. S., et al. (2005). Antiangiogenic activity of 4-O-methylgallic acid from Canavalia gladiata, a dietary legume. Biochemical and Biophysical Research Communications, 330(2), 503-508. [Link]

  • Weng, Y. P., et al. (2018). The inhibitory activity of gallic acid against DNA methylation: application of gallic acid on epigenetic therapy of human cancers. Oncotarget, 9(1), 1083-1096. [Link]

Sources

Exploratory

In Silico Exploration of 4-O-Methylgallic Acid: A Technical Guide to Unveiling its Bioactive Potential

Abstract 4-O-methylgallic acid (4-OMGA), a prominent metabolite of gallic acid found in various natural sources, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-O-methylgallic acid (4-OMGA), a prominent metabolite of gallic acid found in various natural sources, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. The elucidation of its mechanisms of action is pivotal for its potential development as a therapeutic agent. This in-depth technical guide provides a comprehensive framework for the in silico investigation of 4-OMGA's bioactivity. Moving beyond a mere listing of protocols, this document delves into the rationale behind the selection of computational strategies, offering a self-validating workflow for researchers, scientists, and drug development professionals. We will explore a multi-faceted computational approach, encompassing target identification, molecular docking, molecular dynamics simulations, and ADMET prediction, to systematically unravel the molecular interactions and pharmacokinetic profile of 4-OMGA.

Introduction: The Scientific Rationale for In Silico Investigation

4-O-methylgallic acid is a derivative of gallic acid, a well-known phenolic compound with a wide array of biological effects.[1][2] Emerging research has highlighted the specific bioactivities of 4-OMGA, such as its ability to suppress inflammation-associated gene expression by inhibiting NF-κB activation and its role in stimulating osteogenic differentiation through the JNK/mTOR signaling pathway.[3][4] Furthermore, studies have suggested its potential as an antiangiogenic agent by inhibiting VEGF production.[5]

In silico methodologies offer a powerful and resource-efficient avenue to explore the therapeutic potential of natural compounds like 4-OMGA. By simulating molecular interactions and predicting pharmacokinetic properties, computational approaches can:

  • Identify and prioritize potential protein targets: Unraveling the specific proteins with which 4-OMGA interacts is fundamental to understanding its mechanism of action.

  • Elucidate binding modes and affinities: Visualizing how 4-OMGA binds to its targets at an atomic level provides insights into the structural basis of its activity.

  • Assess the stability of ligand-protein complexes: Molecular dynamics simulations can predict the stability of the interactions over time, adding a dynamic perspective to the static picture from molecular docking.

  • Predict pharmacokinetic profiles (ADMET): Evaluating the Absorption, Distribution, Metabolism, Excretion, and Toxicity of 4-OMGA is crucial for its drug-likeness assessment.

This guide will provide a step-by-step, validated workflow for conducting a comprehensive in silico analysis of 4-OMGA's bioactivity, empowering researchers to generate robust and testable hypotheses for further experimental validation.

Target Identification: A Multi-pronged Approach

The initial and most critical step in our in silico investigation is the identification of potential protein targets for 4-OMGA. A comprehensive approach, combining literature review and computational prediction, is recommended.

2.1. Literature-Driven Target Selection

Based on existing literature, several key proteins and pathways have been implicated in the bioactivity of 4-OMGA and related phenolic compounds.[1][3][4] This provides a curated list of high-priority targets for our investigation.

Table 1: Potential Protein Targets for 4-O-Methylgallic Acid Based on a Literature Review

Bioactivity Potential Protein Target UniProt ID Rationale
Anti-inflammatoryCyclooxygenase-2 (COX-2)P35355Inhibition of prostaglandin synthesis.[4]
Nuclear factor-kappa B (NF-κB) p65 subunitQ04206Inhibition of pro-inflammatory gene transcription.[4]
Inhibitor of nuclear factor kappa-B kinase subunit beta (IKKβ)O14920Upstream kinase in the NF-κB pathway.[4]
Osteogenic Differentiationc-Jun N-terminal kinase 1 (JNK1)P45983Component of the JNK/mTOR signaling pathway.[3]
Serine/threonine-protein kinase mTORP42345Key regulator of cell growth and proliferation.[3]
Anti-angiogenicVascular endothelial growth factor A (VEGFA)P15692Inhibition of a key signaling protein in angiogenesis.[5]
Anti-photoagingMatrix metalloproteinase-1 (MMP-1)P03959Inhibition of collagen degradation.[6]
NeuroprotectionNeuronal nitric oxide synthase (nNOS)P29475Modulation of nitric oxide production in neurons.[7]

2.2. Computational Target Prediction: Reverse Docking

To expand our search beyond known targets, we can employ reverse docking. This technique involves docking 4-OMGA against a large library of protein structures to identify potential binding partners. Web servers like ReverseDock provide a user-friendly interface for this purpose.[7][8][9]

Experimental Protocol: Reverse Docking using ReverseDock

  • Ligand Preparation:

    • Obtain the 3D structure of 4-O-methylgallic acid in .mol2 format from a database such as PubChem (CID: 19231).

  • Target Database Selection:

    • The ReverseDock server allows for the upload of up to 100 PDB files or the use of UniProt IDs for AlphaFold predicted structures.[7] A curated library of proteins from a specific family (e.g., kinases, metalloproteinases) or a diverse set of representative human proteins can be used.

  • Job Submission and Analysis:

    • Submit the prepared ligand and the target protein set to the ReverseDock server.

    • The server will perform blind docking of 4-OMGA to each protein using AutoDock Vina.[7]

    • Analyze the results based on the predicted binding affinities (kcal/mol). Targets with high predicted affinities can be prioritized for further investigation.

Molecular Docking: Simulating the Binding Interaction

Once potential targets are identified, molecular docking is employed to predict the binding conformation and affinity of 4-OMGA within the active site of the target protein. AutoDock Vina is a widely used and validated open-source tool for this purpose.[10][11][12]

Experimental Protocol: Molecular Docking with AutoDock Vina

This protocol will use Cyclooxygenase-2 (COX-2) as an example target.

  • Software and Data Acquisition:

    • AutoDock Tools (ADT): Download from [Link].

    • AutoDock Vina: Download from [Link].

    • Protein Structure: Download the crystal structure of human COX-2 in complex with an inhibitor (e.g., PDB ID: 5KIR) from the Protein Data Bank.[13][14][15]

    • Ligand Structure: Obtain the 3D structure of 4-O-methylgallic acid from PubChem (CID: 19231) in SDF format.

  • Protein Preparation:

    • Open the PDB file in AutoDock Tools.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens to the protein.

    • Compute Gasteiger charges.

    • Save the prepared protein in PDBQT format.

  • Ligand Preparation:

    • Open the ligand SDF file in AutoDock Tools.

    • Detect the root and define the rotatable bonds.

    • Save the prepared ligand in PDBQT format.

  • Grid Box Definition:

    • Identify the active site of the protein. For PDB ID 5KIR, this can be defined based on the position of the co-crystallized inhibitor.

    • In AutoDock Tools, define a grid box that encompasses the entire active site. The size and center of the grid box are critical parameters.

  • Docking Execution:

    • Create a configuration file (conf.txt) specifying the paths to the protein and ligand PDBQT files, the grid box parameters, and the output file name.

    • Run AutoDock Vina from the command line: vina --config conf.txt --log log.txt

  • Results Analysis:

    • Analyze the output PDBQT file, which contains the predicted binding poses and their corresponding binding affinities (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

    • Visualize the protein-ligand interactions using software like PyMOL or Discovery Studio to identify key hydrogen bonds and hydrophobic interactions.

Diagram: Molecular Docking Workflow

MolecularDockingWorkflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Protein Structure (PDB) ADT AutoDock Tools PDB->ADT Remove water, add hydrogens, assign charges Ligand Ligand Structure (SDF) Ligand->ADT Define rotatable bonds PDBQT_P Protein.pdbqt ADT->PDBQT_P PDBQT_L Ligand.pdbqt ADT->PDBQT_L Grid Define Grid Box PDBQT_P->Grid Config Configuration File PDBQT_L->Config Grid->Config Vina AutoDock Vina Output Output Poses & Scores Vina->Output Config->Vina Visualization Visualization (PyMOL) Output->Visualization Interactions Interaction Analysis Visualization->Interactions MD_Workflow Start Docked Complex Topology Generate Ligand Topology Start->Topology Solvate Solvation & Ionization Topology->Solvate EM Energy Minimization Solvate->EM NVT NVT Equilibration EM->NVT NPT NPT Equilibration NVT->NPT Production Production MD NPT->Production Analysis Trajectory Analysis (RMSD, RMSF, H-bonds) Production->Analysis

Caption: A typical workflow for conducting a molecular dynamics simulation using GROMACS.

ADMET Prediction: Assessing Drug-Likeness

An essential aspect of early-stage drug discovery is the evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Several online web servers, such as SwissADME and admetSAR, provide free and user-friendly platforms for these predictions. [16][17][18][19][20] Experimental Protocol: ADMET Prediction using SwissADME

  • Input:

    • Navigate to the SwissADME web server ([Link]).

    • Input the SMILES string of 4-O-methylgallic acid (COC1=C(C=C(C(=C1)O)C(=O)O)O).

  • Prediction and Analysis:

    • The server will calculate a range of physicochemical properties, lipophilicity, water-solubility, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.

    • Pay close attention to parameters like Lipinski's rule of five, gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeation, and potential for CYP enzyme inhibition.

Table 2: Predicted ADMET Properties of 4-O-Methylgallic Acid (Example Data)

Property Predicted Value Interpretation
Physicochemical Properties
Molecular Weight184.15 g/mol Favorable for drug-likeness
LogP1.25Moderate lipophilicity
Water SolubilitySolubleGood for oral administration
Pharmacokinetics
GI AbsorptionHighLikely to be well-absorbed orally
BBB PermeantNoUnlikely to cross the blood-brain barrier
Drug-Likeness
Lipinski's Rule of Five0 violationsGood drug-like properties
Medicinal Chemistry
PAINS0 alertsNo known promiscuous binders

Note: The values in this table are for illustrative purposes and should be calculated using the SwissADME server.

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico workflow to investigate the bioactivity of 4-O-methylgallic acid. By systematically applying target identification, molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can gain significant insights into its therapeutic potential. The data generated from these computational studies, including predicted binding affinities, interaction patterns, and pharmacokinetic profiles, provide a strong foundation for formulating testable hypotheses.

It is imperative to emphasize that in silico predictions are not a substitute for experimental validation. The findings from these computational studies should be used to guide and prioritize wet-lab experiments, such as enzyme inhibition assays, cell-based assays, and eventually, in vivo studies. The synergy between computational and experimental approaches is key to accelerating the discovery and development of novel therapeutic agents from natural products like 4-O-methylgallic acid.

References

  • Gallic Acid Derivative Stimulate Osteogenic Differentiation by Regulating Autophagy via JNK/mTOR Signaling Pathways in vitro. Francis Academic Press. Available at: [Link]

  • Na, H. J., et al. (2006). 4-O-Methylgallic acid suppresses inflammation-associated gene expression by inhibition of redox-based NF-kappaB activation. International Immunopharmacology, 6(10), 1597-1608. Available at: [Link]

  • Borges, L., et al. (2019). Pharmacological effects of gallic acid in health and diseases: A mechanistic review. Journal of Pharmacopuncture, 22(1), 1-10. Available at: [Link]

  • Gallic acid – Knowledge and References. Taylor & Francis. Available at: [Link]

  • In silico Molecular Docking, DFT Analysis and ADMET Studies of Carbazole Alkaloid and Coumarins from Roots of Clausena anisata: A Potent Inhibitor for Quorum Sensing. Dove Medical Press. Available at: [Link]

  • Gallic Acid: A Natural Phenolic Compound Exerting Antitumoral Activities in Colorectal Cancer via Interaction with G-Quadruplexes. MDPI. Available at: [Link]

  • Dewi, N. K. D. P., et al. (2021). Molecular docking of gallic acid as anti-photoaging in silico. Pharmacy Reports, 1(1), 18-23. Available at: [Link]

  • The anthocyanin metabolites gallic acid, 3- O -methylgallic acid, and 2,4,6-trihydroxybenzaldehyde decrease human colon cancer cell viability by regulating pro-oncogenic signals. ResearchGate. Available at: [Link]

  • Kim, Y. M., et al. (2005). Antiangiogenic activity of 4-O-methylgallic acid from Canavalia gladiata, a dietary legume. Biochemical and Biophysical Research Communications, 330(3), 949-955. Available at: [Link]

  • 4-O-Methylgallic acid (Compound). Exposome-Explorer - IARC. Available at: [Link]

  • Tahir, I., et al. (2023). Molecular Docking of Gallic Acid and Its Derivatives as the Potential nNOS Inhibitors. Indonesian Journal of Chemistry, 23(1), 1-8. Available at: [Link]

  • Quantum Chemical Analyses of Methylated Derivatives of Gallic Acid and In Silico Evaluations of their Interactions with the. Preprints.org. Available at: [Link]

  • Pharmacological effects of gallic acid in health and disease: A mechanistic review. ResearchGate. Available at: [Link]

  • ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina. Frontiers. Available at: [Link]

  • 4-O-Methylgallic acid (Compound). Exposome-Explorer - IARC. Available at: [Link]

  • Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. YouTube. Available at: [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. Available at: [Link]

  • Showing Compound 4-Methylgallic acid 3-glucuronide (FDB093642). FooDB. Available at: [Link]

  • Protein Data Bank. Wikipedia. Available at: [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Available at: [Link]

  • Learn the Art of Pharmacophore Modeling in Drug Designing. YouTube. Available at: [Link]

  • GROMACS tutorial | Biomolecular simulations. EMBL-EBI. Available at: [Link]

  • ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina. PMC - NIH. Available at: [Link]

  • SwissDock. Swiss Institute of Bioinformatics. Available at: [Link]

  • ADMET-AI. Available at: [Link]

  • Pharmacophore Construction Using Discovery Studio. CD ComputaBio. Available at: [Link]

  • AutoDock Vina. The Scripps Research Institute. Available at: [Link]

  • Introduction to Molecular Dynamics - the GROMACS tutorials!. GROMACS. Available at: [Link]

  • SwissADME. Swiss Institute of Bioinformatics. Available at: [Link]

  • Homepage | Protein Data Bank in Europe. PDBe. Available at: [Link]

  • Identification of Bioactive Natural Products by Pharmacophore-Based Virtual Screening. ResearchGate. Available at: [Link]

  • Running molecular dynamics simulations using GROMACS. Galaxy Training!. Available at: [Link]

  • AutoDock Vina 1.2.0: new docking methods, expanded force field, and Python bindings. PMC - NIH. Available at: [Link]

  • Protein Data Bank: the single global archive for 3D macromolecular structure data. Nucleic Acids Research | Oxford Academic. Available at: [Link]

  • HADDOCK Web Server. Utrecht University. Available at: [Link]

  • ADMET predictions. VLS3D.COM. Available at: [Link]

  • UniProt. UniProt Consortium. Available at: [Link]

Sources

Foundational

4-O-Methylgallic Acid for Neuroprotection: Preliminary Studies &amp; Technical Guide

Executive Summary While Gallic Acid (GA) is a widely recognized antioxidant, its translational efficacy in neuroprotection is often limited by rapid metabolism and poor blood-brain barrier (BBB) permeability. 4-O-methylg...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While Gallic Acid (GA) is a widely recognized antioxidant, its translational efficacy in neuroprotection is often limited by rapid metabolism and poor blood-brain barrier (BBB) permeability. 4-O-methylgallic acid (4-OMGA) , a major in vivo metabolite of GA, has emerged as a critical bioactive effector. Preliminary studies indicate that 4-OMGA retains potent anti-inflammatory properties—specifically targeting the NF-


B pathway—while exhibiting distinct lipophilicity that may alter its pharmacokinetics compared to the parent compound.

This guide provides a technical framework for investigating 4-OMGA. It moves beyond generic antioxidant assays to focus on specific neuroinflammatory pathways (NF-


B/iNOS) and BBB transport mechanisms. We present a comparative analysis of 4-OMGA versus GA, detailed experimental protocols for validation, and visualization of the core signaling mechanisms.

Chemical & Pharmacological Profile

Structural Significance

Unlike Gallic Acid (3,4,5-trihydroxybenzoic acid), 4-OMGA possesses a methoxy group at the para position. This structural modification is not merely metabolic waste; it significantly alters the molecule's physicochemical properties.

  • Lipophilicity: The methylation increases lipophilicity compared to the highly polar GA, potentially facilitating passive diffusion across lipid bilayers, including the BBB.

  • Metabolic Stability: The 4-OH position is a primary site for glucuronidation. Methylation at this site blocks rapid Phase II conjugation, potentially extending the plasma half-life of the active pharmacophore.

Comparative Profile: Gallic Acid vs. 4-OMGA[1]
FeatureGallic Acid (GA)4-O-Methylgallic Acid (4-OMGA)Clinical Implication
Primary Source Dietary (Tea, Grapes)In vivo Metabolite (Liver/Gut)4-OMGA is likely the circulating effector.
BBB Permeability Low / VariableModerate (Enhanced by sulfation)4-OMGA derivatives show active transport potential.
Mechanism Direct ROS ScavengingNF-

B Inhibition & ROS Scavenging
4-OMGA targets signaling over simple chemistry.
Pro-oxidant Risk High at high conc. (H

O

generation)
LowerSafer profile for neuronal culture.
Key Target Nrf2/HO-1NF-

B / iNOS
Specific anti-inflammatory neuroprotection.

Mechanistic Pathways (The "Why")

The neuroprotective potential of 4-OMGA is hypothesized to stem from its ability to dampen neuroinflammation, a critical driver in Alzheimer's and Parkinson's pathology. Unlike GA, which can act as a pro-oxidant in certain in vitro settings (generating H


O

in media), 4-OMGA appears to act as a stable signaling modulator.
Core Signaling Pathway: NF- B Inhibition

Preliminary data (specifically in macrophage models like RAW264.7) suggests 4-OMGA inhibits the phosphorylation of I


B

.[1] This prevents the nuclear translocation of the NF-

B p65 subunit, thereby suppressing the transcription of pro-inflammatory cytokines (TNF-

, IL-1

) and enzymes (iNOS, COX-2).[1]
Visualization: 4-OMGA Neuroprotective Mechanism

G Stimulus Neuroinflammatory Stimulus (LPS / Ischemia / Amyloid-Beta) ROS ROS Production Stimulus->ROS IKK IKK Complex Activation Stimulus->IKK ROS->IKK IkBa IκBα (Phosphorylation & Degradation) IKK->IkBa NFkB_Cyto NF-κB (p65/p50) Cytosolic IkBa->NFkB_Cyto Release NFkB_Nuc NF-κB Nuclear Translocation NFkB_Cyto->NFkB_Nuc Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB_Nuc->Genes OMGA 4-O-Methylgallic Acid (4-OMGA) OMGA->ROS Scavenges OMGA->IKK Inhibits Protection Neuroprotection (Reduced Inflammation) OMGA->Protection Damage Neuronal Apoptosis & Synaptic Loss Genes->Damage

Caption: 4-OMGA exerts neuroprotection primarily by blocking the IKK-mediated phosphorylation of IκBα, preventing NF-κB nuclear translocation and subsequent inflammatory gene expression.

Preclinical Validation Protocols

To validate 4-OMGA's efficacy, researchers should avoid generic antioxidant assays (like DPPH) which do not reflect physiological signaling. The following protocols are designed for high-specificity validation.

Protocol A: Neuroinflammation Assay (Microglial Model)

Objective: Quantify 4-OMGA's ability to inhibit LPS-induced NO production in microglia (BV-2 or RAW264.7).

Materials:

  • Cell Line: BV-2 Murine Microglia (preferred) or RAW264.7.

  • Reagents: 4-O-methylgallic acid (purity >98%), LPS (Escherichia coli O111:B4), Griess Reagent, MTT or CCK-8 kit.

Step-by-Step Methodology:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h to adhere.
    
  • Pre-treatment: Replace media with serum-free media containing 4-OMGA at gradient concentrations (e.g., 1, 5, 10, 25, 50

    
    M). Include a Vehicle Control (DMSO < 0.1%) and a Positive Control (e.g., Dexamethasone).
    
  • Incubation: Incubate for 1 hour prior to stimulation. Causality Note: Pre-treatment ensures the compound is intracellular before the inflammatory cascade initiates.

  • Stimulation: Add LPS (final conc. 1

    
    g/mL) to all wells except the Negative Control. Incubate for 18-24 hours.
    
  • NO Quantification: Transfer 100

    
    L of supernatant to a new plate. Add 100 
    
    
    
    L Griess Reagent. Incubate 10 min at RT in dark. Measure absorbance at 540 nm.
  • Viability Check (Self-Validation): Perform MTT/CCK-8 assay on the remaining cells to ensure reduced NO is due to anti-inflammatory activity, not cytotoxicity.

    • Pass Criteria: Cell viability > 90% of control; NO levels significantly reduced (p<0.05).

Protocol B: Neuronal Survival against Oxidative Stress

Objective: Assess neuroprotection against H


O

insult in PC12 or SH-SY5Y cells.

Step-by-Step Methodology:

  • Differentiation (Optional but Recommended): Use nerve growth factor (NGF) (50 ng/mL) for 5-7 days on PC12 cells to induce neurite outgrowth, creating a more relevant neuronal phenotype.

  • Treatment: Pre-treat differentiated cells with 4-OMGA (1–50

    
    M) for 2 hours.
    
  • Insult: Expose cells to H

    
    O
    
    
    
    (150–300
    
    
    M, titrated to cause ~50% cell death) for 24 hours.
  • Readout: Measure LDH leakage (membrane integrity) and Intracellular ROS (DCFH-DA assay).

    • Critical Comparison: Run parallel wells with Gallic Acid. Expectation: 4-OMGA may show better survival at higher concentrations where GA might exhibit pro-oxidant toxicity.

Translational Challenges & Future Directions

The BBB Permeability Gap

While 4-OMGA is more lipophilic than GA, its passive transport is still moderate. Recent studies suggest that sulfated metabolites of 4-OMGA (e.g., 4-O-methylgallic acid-3-O-sulfate) may utilize specific transporters (OATs) to cross the BBB more efficiently.

Experimental Workflow for BBB Verification:

BBB cluster_0 In Vitro BBB Model Donor Donor Chamber (Blood Side) 4-OMGA + Lucifer Yellow Membrane Endothelial Monolayer (bEnd.3 cells) Donor->Membrane Receiver Receiver Chamber (Brain Side) Membrane->Receiver Analysis HPLC-MS/MS Quantification Receiver->Analysis

Caption: Transwell assay using bEnd.3 endothelial cells to determine the apparent permeability coefficient (Papp) of 4-OMGA.

Formulation Strategies

To maximize neuroprotection, 4-OMGA should be explored in:

  • Nano-encapsulation: Liposomes to enhance BBB crossing.

  • Pro-drug Design: Esterification of the carboxylic acid tail to further increase lipophilicity, relying on brain esterases to release free 4-OMGA.

References

  • Na, H. J., et al. (2006). "4-O-Methylgallic acid suppresses inflammation-associated gene expression by inhibition of redox-based NF-kappaB activation." International Immunopharmacology.

    • Key Finding: Establishes the core anti-inflammatory mechanism (NF-kB inhibition) in macrophages.
  • Figueira, I., et al. (2017). "Polyphenols journey through blood-brain barrier towards neuronal protection." Scientific Reports.

    • Key Finding: Identifies that sulfated metabolites of 4-OMGA cross the BBB more effectively than the parent compound.[2]

  • Crispo, J. A., et al. (2010). "Protective effects of methyl gallate on H2O2-induced apoptosis in PC12 cells."[3] Biochemical and Biophysical Research Communications.

    • Key Finding: Demonstrates that methylated derivatives (Methyl Gallate) can be neuroprotective where Gallic Acid is pro-oxidant; supports the hypothesis for 4-OMGA utility.
  • Shahrzad, S., et al. (2001). "Pharmacokinetics of gallic acid and its relative bioavailability from tea in healthy humans." Journal of Nutrition.

    • Key Finding: Confirms 4-OMGA is the major circulating metabolite of Gallic Acid in humans.

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC-UV Quantification of 4-O-Methylgallic Acid

Abstract & Introduction 4-O-methylgallic acid (4-OMGA) is a critical bioactive metabolite of Gallic Acid (GA), formed primarily through O-methylation catalyzed by catechol-O-methyltransferase (COMT). While Gallic Acid is...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

4-O-methylgallic acid (4-OMGA) is a critical bioactive metabolite of Gallic Acid (GA), formed primarily through O-methylation catalyzed by catechol-O-methyltransferase (COMT). While Gallic Acid is ubiquitous in plant sources (Vitis vinifera, Punica granatum, Tea catechins), its methylated derivative 4-OMGA exhibits distinct pharmacokinetic properties and antioxidant profiles.

Accurate quantification of 4-OMGA is challenging due to its structural similarity to its isomer, 3-O-methylgallic acid, and the parent compound, Gallic Acid. This Application Note details a robust, validated HPLC-UV protocol designed to separate and quantify 4-OMGA in both biological fluids (plasma) and botanical extracts.

Key Technical Advantages:

  • Resolution: Baseline separation of GA and 4-OMGA using optimized gradient elution.

  • Sensitivity: UV detection at 271 nm maximizes signal-to-noise ratio for the benzoyl chromophore.

  • Robustness: Acidified mobile phase suppresses ionization, ensuring sharp peak shapes and reproducible retention times.

Physicochemical Basis of Method Design

To ensure scientific integrity, the method parameters are derived from the physicochemical properties of the analyte.

Spectral Properties

4-OMGA possesses a benzene ring substituted with hydroxyl and methoxy groups.

  • Chromophore: The conjugated

    
    -system of the benzoic acid derivative.
    
  • 
     Selection:  While end-absorption occurs at <210 nm, it is prone to solvent noise. The secondary absorption band at 271 nm  (approximate) offers the best balance of sensitivity and selectivity against matrix interferences.
    
Chromatographic Behavior (Hydrophobicity)
  • Gallic Acid (Parent): Highly polar (3 -OH groups).[1] Elutes early on C18.

  • 4-OMGA (Target): The methylation of the 4-hydroxyl group increases lipophilicity compared to GA.

  • Retention Logic: On a Reverse Phase (C18) column, 4-OMGA will elute after Gallic Acid.

  • pH Control: The carboxylic acid moiety (

    
    ) must remain protonated to interact with the stationary phase. Therefore, the mobile phase pH is maintained at 
    
    
    
    using 0.1% Formic Acid or Phosphoric Acid.

Visualizing the Methodology

The following diagrams illustrate the logical flow of the experiment and the chromatographic separation principle.

Diagram 1: Analytical Workflow

AnalyticalWorkflow Sample Sample Source (Plasma/Plant) Prep Sample Preparation (PPT or SPE) Sample->Prep Extraction HPLC HPLC Separation (C18 Column, Acidic Mobile Phase) Prep->HPLC Injection (20 µL) Detect UV Detection (271 nm) HPLC->Detect Elution Data Quantification (Integration & Calibration) Detect->Data Signal Processing

Caption: Step-by-step workflow from sample isolation to quantitative data analysis.

Diagram 2: Separation Logic & Selectivity

SeparationLogic Mix Mixture: Gallic Acid + 4-OMGA Column Stationary Phase: C18 (Hydrophobic) Mix->Column Injection GA Gallic Acid (High Polarity) Low Interaction -> Elutes Early Column->GA Fast Partitioning OMGA 4-OMGA (Methylated) Higher Hydrophobicity -> Retained Longer Column->OMGA Stronger Adsorption Result Chromatogram: Peak 1: GA | Peak 2: 4-OMGA GA->Result OMGA->Result

Caption: Chromatographic mechanism distinguishing the parent compound (GA) from the metabolite (4-OMGA).

Detailed Protocol

Instrumentation & Conditions
  • System: HPLC with Quaternary Pump and Diode Array Detector (DAD) or Variable Wavelength Detector (VUV).

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna C18 or Waters Symmetry),

    
     mm, 5 
    
    
    
    m particle size.
  • Temperature:

    
    C (Thermostatted to ensure retention time reproducibility).
    

Mobile Phase Configuration:

  • Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Solvent B: Acetonitrile (HPLC Grade).[2]

    • Note: Formic acid is preferred over phosphoric acid if LC-MS compatibility is required later. For strict UV work, 0.1% Phosphoric Acid is acceptable and may offer flatter baselines.

Gradient Program:

Time (min) % Solvent A (Acidic Water) % Solvent B (Acetonitrile) Flow Rate (mL/min)
0.0 95 5 1.0
5.0 90 10 1.0
15.0 70 30 1.0
20.0 40 60 1.0
22.0 95 5 1.0

| 25.0 | 95 | 5 | 1.0 |[2][3]

  • Injection Volume: 20

    
    L.
    
  • Detection Wavelength: 271 nm (Reference: 360 nm).

Sample Preparation

Option A: Biological Fluids (Plasma) [4]

  • Aliquot: Transfer 200

    
    L of plasma into a 1.5 mL centrifuge tube.
    
  • Precipitation: Add 20

    
    L of Internal Standard (e.g., Syringic Acid, 10 
    
    
    
    g/mL) and 600
    
    
    L of ice-cold Methanol (1% Formic Acid).
  • Vortex: Mix vigorously for 60 seconds.

  • Centrifuge: Spin at 12,000 x g for 10 minutes at 4°C.

  • Concentration: Transfer supernatant to a clean tube and evaporate to dryness under nitrogen stream (optional for sensitivity enhancement). Reconstitute in 200

    
    L Mobile Phase A.
    
  • Filter: Pass through a 0.22

    
    m PTFE syringe filter into an HPLC vial.
    

Option B: Plant Extracts

  • Extraction: Weigh 100 mg dried powder. Add 10 mL Methanol:Water (70:30, v/v).

  • Sonication: Sonicate for 30 minutes at room temperature.

  • Hydrolysis (Optional): If total 4-OMGA (aglycone + glycosides) is needed, perform acid hydrolysis (2N HCl, 90°C, 1 hr) prior to filtration.

  • Filter: Filter through 0.45

    
    m membrane before injection.
    

Method Validation (ICH Q2 Guidelines)

To validate this method in your lab, the following parameters must be assessed.

ParameterAcceptance CriteriaExperimental Procedure
Linearity

6 concentrations (e.g., 0.5 – 50

g/mL). Plot Area vs. Conc.
Precision RSD < 2.0%Inject standard (

) at medium concentration.
Accuracy Recovery 95-105%Spike blank matrix with known 4-OMGA; calculate % recovered.
LOD / LOQ S/N > 3 (LOD), S/N > 10 (LOQ)Determine from low-concentration injections.
Selectivity Resolution (

) > 1.5
Ensure baseline separation between Gallic Acid and 4-OMGA.

Troubleshooting & Expert Tips

  • Peak Tailing: If 4-OMGA peaks tail, increase the acid concentration in Solvent A (up to 0.5% Formic Acid) or switch to Phosphoric Acid to better suppress silanol interactions.

  • Isomer Co-elution: 3-O-methylgallic acid and 4-O-methylgallic acid are difficult to separate. If both are present, lower the gradient slope (e.g., 0.5% B increase per minute) around the elution window (10-15 min).

  • Carryover: Phenolic acids can adsorb to steel. Ensure a needle wash with 50:50 Methanol:Water is used between injections.

References

  • Gallic Acid & Metabolite Quantification: Determination of Gallic acid from their Methanolic Extract of Punica granatum By HPLC Method. Sphinxsai.com.

  • Pharmacokinetics & Metabolism: Determination of gallic acid and its metabolites in human plasma and urine by high-performance liquid chromatography. Journal of Chromatography B.

  • Plant Analysis Protocol: HPLC-DAD method for simultaneous determination of gallic acid, catechins, and methylxanthines. NIH / PubMed Central.

  • Spectral Data: 4-O-methylgallic acid Structure and Properties. PubChem.[5]

Sources

Application

In vivo experimental design for 4-O-methylgallic acid efficacy

Application Note: In Vivo Experimental Design for 4-O-Methylgallic Acid (4-OMGA) Efficacy Introduction & Translational Rationale 4-O-methylgallic acid (4-OMGA) is a bioactive phenolic acid and the primary in vivo metabol...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vivo Experimental Design for 4-O-Methylgallic Acid (4-OMGA) Efficacy

Introduction & Translational Rationale

4-O-methylgallic acid (4-OMGA) is a bioactive phenolic acid and the primary in vivo metabolite of gallic acid (GA) and anthocyanins. While often studied as a biomarker of polyphenol consumption, emerging research identifies 4-OMGA as a potent therapeutic agent in its own right. Unlike its parent compound, the methylated structure of 4-OMGA alters its lipophilicity and metabolic stability, potentially enhancing its intracellular bioavailability.

Therapeutic Scope:

  • Metabolic Syndrome: Modulation of lipid metabolism and insulin sensitivity via PPAR pathways.[1]

  • Acute Inflammation: Inhibition of the NF-κB signaling cascade in endotoxemia models.

This guide provides a rigorous experimental framework for evaluating 4-OMGA efficacy in murine models, prioritizing reproducibility and mechanistic validation.

Pre-Clinical Formulation & Pharmacokinetics

Before initiating efficacy studies, the stability and delivery of the compound must be standardized. 4-OMGA is relatively polar but requires specific handling to ensure consistent dosing.

Formulation Protocol
  • Vehicle: 0.5% Carboxymethylcellulose (CMC) in Phosphate Buffered Saline (PBS) or 0.9% Saline.

    • Rationale: While 4-OMGA has moderate water solubility, CMC ensures a uniform suspension for oral gavage, preventing sedimentation errors during dosing of multiple animals.

  • Stability: Prepare fresh daily. Protect from light (amber tubes) to prevent photo-oxidation, a common issue with phenolic acids.

  • Dose Selection:

    • Low Dose: 10 mg/kg

    • Medium Dose: 20 mg/kg

    • High Dose: 50 mg/kg[2][3][4][5]

    • Justification: Pharmacokinetic studies of Gallic Acid derivatives suggest rapid elimination.[6][7] Doses above 100 mg/kg may induce saturation kinetics or non-specific redox stress, while <10 mg/kg may be sub-therapeutic for acute interventions.

Protocol A: Metabolic Efficacy (High-Fat Diet Model)

Objective: Determine the efficacy of 4-OMGA in reversing diet-induced obesity (DIO) and hepatic steatosis.

Experimental Design
  • Animal Model: C57BL/6J Mice (Male, 6 weeks old).

  • Duration: 12–16 Weeks.

  • Groups (n=10/group):

    • ND: Normal Diet (10% kcal fat).

    • HFD: High-Fat Diet (60% kcal fat) + Vehicle.

    • HFD + 4-OMGA (Low): 10 mg/kg/day p.o.

    • HFD + 4-OMGA (High): 50 mg/kg/day p.o.

    • Positive Control: Metformin (200 mg/kg/day) or Orlistat.

Workflow Diagram

HFD_Workflow cluster_endpoints Key Endpoints Start Acclimatization (1 Week) Induction Diet Induction (HFD 60% kcal) Weeks 0-8 Start->Induction Random Randomization (Based on Body Weight) Induction->Random Treatment Co-Treatment Phase (HFD + 4-OMGA) Weeks 8-16 Random->Treatment Tests Metabolic Tests (GTT, ITT) Week 15 Treatment->Tests Necropsy Necropsy & Tissue Collection Week 16 Tests->Necropsy Serum Serum Lipids (TG, TC, LDL) Necropsy->Serum Liver Liver Histology (H&E, Oil Red O) Necropsy->Liver Gene qPCR: PPARγ, CPT-1 Necropsy->Gene

Figure 1: Workflow for High-Fat Diet (HFD) induced obesity model evaluating 4-OMGA efficacy.

Key Endpoints & Causality
EndpointMethodMechanistic Insight
Insulin Sensitivity OGTT / ITT (Week 15)Determines if 4-OMGA restores systemic glucose homeostasis.
Hepatic Steatosis Oil Red O StainingVisualizes lipid droplet accumulation; 4-OMGA should reduce droplet size/number.
Lipid Profile Serum TG, TC, LDL, HDLValidates systemic hypolipidemic effects.
Gene Expression qPCR (Liver/Adipose)Target: PPARγ (Lipogenesis), CPT-1α (β-oxidation). 4-OMGA is hypothesized to upregulate β-oxidation.

Protocol B: Anti-Inflammatory Efficacy (LPS-Induced Endotoxemia)

Objective: Evaluate the acute capacity of 4-OMGA to inhibit the NF-κB signaling cascade.

Experimental Design
  • Animal Model: BALB/c Mice (Male, 8 weeks).

  • Induction Agent: Lipopolysaccharide (LPS) from E. coli O111:B4 (10 mg/kg i.p.).

  • Timing: Prophylactic treatment 1 hour prior to LPS challenge.

Step-by-Step Protocol
  • Pre-Treatment (T = -1 hr): Administer 4-OMGA (20, 50 mg/kg) or Vehicle via oral gavage.

  • Induction (T = 0): Inject LPS (10 mg/kg) intraperitoneally.

  • Termination (T = +6 hr): Euthanize animals.

  • Sample Collection:

    • Serum: For ELISA (TNF-α, IL-6, IL-1β).

    • Liver/Lung Tissue: For Western Blot (p-NF-κB p65, IκBα).

Mechanistic Signaling Pathway

NFkB_Pathway LPS LPS Stimulus Receptor TLR4 Receptor LPS->Receptor IKK IKK Complex (Phosphorylation) Receptor->IKK IkB IκBα Degradation IKK->IkB NFkB NF-κB (p65) Nuclear Translocation IkB->NFkB Releases DNA Pro-inflammatory Gene Transcription NFkB->DNA Cytokines Cytokine Release (TNF-α, IL-6, iNOS) DNA->Cytokines OMGA 4-OMGA (Inhibitor) OMGA->IKK Blocks Activity OMGA->NFkB Prevents Translocation

Figure 2: Proposed Mechanism of Action. 4-OMGA inhibits IKK activation and prevents the nuclear translocation of NF-κB p65.[8]

Critical Controls & Self-Validation

To ensure the data is authoritative (Trustworthiness), the following controls are mandatory:

  • Vehicle Control (Negative): Ensures the solvent (CMC/Saline) does not induce inflammation or metabolic changes.

  • Positive Control:

    • For HFD: Metformin (Standard of care for insulin resistance).

    • For LPS: Dexamethasone (Standard steroid anti-inflammatory).

  • Toxicity Check: Measure ALT/AST levels in the high-dose (50 mg/kg) group. If 4-OMGA elevates liver enzymes, the metabolic benefits are nullified by hepatotoxicity.

References

  • Na, H. J., et al. (2006). "4-O-methylgallic acid suppresses inflammation-associated gene expression by inhibition of redox-based NF-kappaB activation." International Immunopharmacology.

  • Chao, J., et al. (2014). "Gallic acid ameliorated impaired glucose and lipid homeostasis in high fat diet-induced NAFLD mice." PLOS ONE.

  • Shahrzad, S., & Bitsch, I. (1998). "Pharmacokinetics of gallic acid and its relative bioavailability from tea in healthy humans."[9] The Journal of Nutrition.[6]

  • Lee, S. J., et al. (2005). "Antiangiogenic activity of 4-O-methylgallic acid from Canavalia gladiata, a dietary legume."[10] Biochemical and Biophysical Research Communications.

Sources

Method

4-O-methylgallic acid application in cancer cell line studies

Topic: 4-O-Methylgallic Acid Application in Cancer Cell Line Studies: Modulating the Tumor Microenvironment Content Type: Detailed Application Note and Protocol Guide Audience: Researchers, Senior Scientists, and Drug De...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-O-Methylgallic Acid Application in Cancer Cell Line Studies: Modulating the Tumor Microenvironment Content Type: Detailed Application Note and Protocol Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals

Abstract: Beyond Direct Cytotoxicity[1]

While Gallic Acid (GA) and its ester derivatives (e.g., Methyl Gallate) are widely recognized for their direct pro-apoptotic effects on cancer cells, 4-O-methylgallic acid (4-OMGA) represents a distinct pharmacological class. As a major in vivo metabolite of GA, 4-OMGA functions primarily as a modulator of the tumor microenvironment (TME) rather than a direct cytotoxic agent.

This application note provides a rigorous technical framework for studying 4-OMGA. Unlike its parent compound, 4-OMGA exhibits low direct cytotoxicity at physiological concentrations but exerts potent anti-angiogenic and anti-inflammatory effects. It acts by inhibiting the "angiogenic switch" via VEGF downregulation and suppressing chronic inflammation through the NF-


B signaling axis. This guide outlines the specific protocols required to validate these non-cytotoxic, microenvironment-modulating mechanisms.

Part 1: Mechanism of Action (MOA)

The therapeutic potential of 4-OMGA lies in its ability to decouple inflammation from angiogenesis, two critical drivers of tumor metastasis.

  • Anti-Angiogenesis: 4-OMGA inhibits the secretion of Vascular Endothelial Growth Factor (VEGF) in hypoxic environments.[1] It blocks the proliferation and tube formation of endothelial cells (e.g., HUVECs) at concentrations that do not induce apoptosis, suggesting a specific signaling blockade rather than general toxicity.

  • NF-

    
    B Blockade:  In the inflammatory TME, 4-OMGA inhibits the nuclear translocation of the p65 subunit of NF-
    
    
    
    B.[2] This downregulation suppresses the expression of adhesion molecules (ICAM-1, VCAM-1) and pro-inflammatory cytokines (TNF-
    
    
    , IL-6), preventing leukocyte recruitment that often fuels tumor growth.
  • ROS Scavenging: Unlike GA, which can act as a pro-oxidant to kill cancer cells, 4-OMGA stabilizes the redox environment, reducing ROS-dependent signaling that triggers angiogenic factors.

MOA_Pathway cluster_outcomes TME Modulation Compound 4-O-Methylgallic Acid (4-OMGA) ROS Intracellular ROS (Scavenging) Compound->ROS Reduces NFkB NF-κB Complex (p65/p50) Compound->NFkB Stabilizes IκBα ROS->NFkB Activates Nucleus Nuclear Translocation (Blocked) NFkB->Nucleus Inhibits Entry Genes Target Gene Expression (Downregulated) Nucleus->Genes Prevents Transcription Outcomes Therapeutic Outcomes Genes->Outcomes ↓ VEGF, ICAM-1, VCAM-1 AntiAngio Inhibited Angiogenesis (Tube Formation) Outcomes->AntiAngio AntiInf Suppressed Inflammation (Leukocyte Adhesion) Outcomes->AntiInf

Figure 1: Signal Transduction Blockade. 4-OMGA targets the upstream ROS/NF-


B axis, preventing the transcription of angiogenic (VEGF) and inflammatory (ICAM-1) mediators.

Part 2: Comparative Efficacy Data

The following table contrasts 4-OMGA with its parent compound, highlighting the necessity of selecting the correct assay. Standard MTT cytotoxicity assays often yield "negative" results for 4-OMGA because its primary mechanism is not direct cell killing.

FeatureGallic Acid (GA)4-O-Methylgallic Acid (4-OMGA)
Primary Mechanism Pro-oxidant / Apoptosis InductionAnti-angiogenic / Anti-inflammatory
Direct Cytotoxicity (IC50) High Potency (< 20

M in HeLa/MCF-7)
Low Potency (> 100

M in most lines)
Target Cell Type Tumor Cells (Direct Killing)Endothelial Cells (HUVECs) & Macrophages
Angiogenesis Inhibition Moderate (via cell death)High (Specific VEGF blockade)
Recommended Assay MTT / Annexin V ApoptosisTube Formation / VEGF ELISA

Part 3: Experimental Protocols

Protocol A: Preparation and Solubility
  • Solubility: 4-OMGA is less water-soluble than Gallic Acid due to the methylation.

  • Stock Solution: Dissolve in 100% DMSO to create a 100 mM stock.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute in serum-free media. Ensure final DMSO concentration is < 0.1% to avoid vehicle toxicity.

Protocol B: HUVEC Tube Formation Assay (Angiogenesis)

This is the gold-standard assay for validating 4-OMGA activity.

Materials:

  • HUVECs (Human Umbilical Vein Endothelial Cells)[3]

  • Matrigel (Growth Factor Reduced)

  • 4-OMGA (1, 10, 50

    
    M)
    
  • Positive Control: Suramin or VEGF inhibitor

Step-by-Step:

  • Matrigel Coating: Thaw Matrigel on ice at 4°C overnight. Coat 96-well plates with 50

    
    L/well of Matrigel. Polymerize at 37°C for 30 mins.
    
  • Cell Seeding: Trypsinize HUVECs and resuspend in media containing VEGF (10 ng/mL) to stimulate tube formation.

  • Treatment: Add HUVECs (

    
     cells/well) to the Matrigel plate. Immediately treat with 4-OMGA (1–50 
    
    
    
    M).
  • Incubation: Incubate for 6–18 hours at 37°C. Note: Do not exceed 24h as tubes will collapse.

  • Imaging: Capture images using an inverted phase-contrast microscope (4x or 10x objective).

  • Quantification: Use ImageJ (Angiogenesis Analyzer plugin) to quantify:

    • Total Tube Length

    • Number of Junctions/Nodes

    • Number of Meshes

Self-Validation Check: The control wells (VEGF only) must show robust mesh formation. If control tubes are broken, the Matrigel quality or cell density is compromised.

Protocol C: VEGF Suppression ELISA

Validates the molecular mechanism upstream of angiogenesis.

Step-by-Step:

  • Cell Culture: Seed cancer cells (e.g., HepG2 or PC-3) or stimulated HUVECs in 6-well plates.

  • Starvation: Once 80% confluent, wash and switch to serum-free media for 12 hours.

  • Induction & Treatment: Treat cells with 4-OMGA (10–100

    
    M) under hypoxic conditions  (1% 
    
    
    
    ) or add Cobalt Chloride (
    
    
    , 100
    
    
    M) to chemically induce HIF-1
    
    
    .
  • Supernatant Collection: After 24 hours, collect cell culture supernatant. Centrifuge at 1000 x g for 5 mins to remove debris.

  • ELISA: Perform a human VEGF Sandwich ELISA.

  • Normalization: Lyse the adherent cells and measure total protein (BCA Assay). Normalize VEGF concentration (pg/mL) to total protein (mg) to account for any minor variations in cell number.

Protocol D: NF- B Nuclear Translocation (Immunofluorescence)

Demonstrates anti-inflammatory activity in the TME.

Step-by-Step:

  • Seeding: Seed RAW264.7 macrophages on glass coverslips.

  • Pre-treatment: Treat with 4-OMGA (10–50

    
    M) for 1 hour.
    
  • Stimulation: Stimulate with LPS (1

    
    g/mL) for 30 minutes.
    
  • Fixation: Fix with 4% Paraformaldehyde (15 mins). Permeabilize with 0.2% Triton X-100.

  • Staining:

    • Primary Ab: Anti-NF-

      
      B p65 (1:200).
      
    • Secondary Ab: Alexa Fluor 488 (Green).

    • Counterstain: DAPI (Blue).

  • Analysis: In Control (LPS only), p65 will be nuclear (colocalized with DAPI). In 4-OMGA treated cells, p65 should remain cytosolic.

Part 4: Experimental Workflow Visualization

Workflow cluster_prep Preparation cluster_assay Assay Selection cluster_analysis Data Output Stock 4-OMGA Stock (100mM in DMSO) Media Serum-Free Media (Dilution) Stock->Media HUVEC HUVEC Tube Formation Media->HUVEC Treat (1-50μM) ELISA VEGF ELISA (Secretome) Media->ELISA Treat + Hypoxia IF NF-κB IF (Translocation) Media->IF Pre-treat + LPS Image Microscopy (Tube Length) HUVEC->Image Quant Quantification (pg/mg Protein) ELISA->Quant IF->Image

Figure 2: Experimental Workflow. Decision matrix for selecting the appropriate assay based on the specific TME modulation pathway (Angiogenesis vs. Inflammation).

References

  • Anti-Angiogenic Activity: Lee, S. J., et al. (2005).[1] "Antiangiogenic activity of 4-O-methylgallic acid from Canavalia gladiata, a dietary legume."[1] Biochemical and Biophysical Research Communications, 331(4), 1017-1023.

  • Anti-Inflammatory Mechanism: Lee, G., et al. (2006). "4-O-Methylgallic acid suppresses inflammation-associated gene expression by inhibition of redox-based NF-kappaB activation."[2][3] International Immunopharmacology, 6(10), 1594-1603.

  • Endothelial Adhesion: Lee, G., et al. (2006). "4-O-methylgallic acid down-regulates endothelial adhesion molecule expression by inhibiting NF-kappaB-DNA-binding activity." European Journal of Pharmacology, 551(1-3), 143-151.

  • Osteogenic Differentiation: Comparison of Gallic Acid derivatives on differentiation pathways. Francis Academic Press.

Sources

Application

Molecular docking of 4-O-methylgallic acid with protein targets

Application Note & Protocol Topic: In Silico Exploration of 4-O-methylgallic Acid's Therapeutic Potential: A Molecular Docking Protocol for Identifying and Analyzing Protein Interactions Audience: Researchers, scientists...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: In Silico Exploration of 4-O-methylgallic Acid's Therapeutic Potential: A Molecular Docking Protocol for Identifying and Analyzing Protein Interactions

Audience: Researchers, scientists, and drug development professionals.

Abstract

4-O-methylgallic acid (4-OMGA), a primary metabolite of gallic acid found in various natural sources, has demonstrated significant therapeutic potential, including anti-inflammatory, anti-angiogenic, and anti-cancer activities.[1][2][3] Understanding the molecular mechanisms underpinning these effects is crucial for targeted drug development. Molecular docking is a powerful computational technique that predicts the interaction between a small molecule (ligand) and a protein (receptor), providing critical insights into binding affinity and mode of action at the atomic level.[4] This guide provides a detailed, step-by-step protocol for performing molecular docking of 4-OMGA with its protein targets, using the well-established anti-inflammatory target, IκB kinase (IKKβ), as a practical example. We will cover the entire workflow from ligand and protein preparation to docking simulation and results analysis, emphasizing the rationale behind each step to ensure scientific rigor and reproducibility.

Introduction: The Scientific Rationale

4-O-methylgallic Acid: A Promising Natural Compound

4-O-methylgallic acid (4-OMGA) is not merely a derivative of gallic acid but a key in vivo metabolite with distinct biological activities.[1] Experimental evidence has shown that 4-OMGA can suppress the expression of pro-inflammatory genes like iNOS and COX-2 by inhibiting the NF-κB signaling pathway.[1] Specifically, it has been found to block the activity of IκB kinase (IKK), a critical upstream regulator of NF-κB activation.[1] Furthermore, its roles in inhibiting angiogenesis and inducing apoptosis in cancer cells highlight its multi-faceted therapeutic potential.[2][3] This makes 4-OMGA an excellent candidate for computational investigation to elucidate its binding mechanisms.

The Principle of Molecular Docking

Molecular docking simulates the binding process of a ligand to a receptor's binding site. The primary goals are to predict the bound conformation, or "pose," of the ligand and to estimate the strength of the interaction, commonly expressed as a binding affinity score.[4] A lower binding energy value typically indicates a more stable and favorable interaction.[5] This in silico approach allows for the rapid screening of potential drug candidates and the generation of hypotheses about their mechanisms of action before undertaking costly and time-consuming wet-lab experiments.

The NF-κB Signaling Pathway: A Key Inflammatory Target

The NF-κB pathway is a cornerstone of the inflammatory response. In an inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by signals like lipopolysaccharide (LPS), IκB kinase (IKK) becomes activated and phosphorylates IκBα, leading to its degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. By targeting IKKβ, 4-OMGA can effectively halt this cascade.

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylation IkB_NFkB IkB->IkB_NFkB NFkB NF-κB (p65/p50) NFkB->IkB_NFkB NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation OMGA 4-O-methylgallic acid OMGA->IKK Inhibition DNA DNA (Inflammatory Genes) NFkB_n->DNA Transcription

Figure 1: Simplified NF-κB signaling pathway showing inhibition by 4-OMGA.

The Docking Workflow: A Comprehensive Protocol

This protocol utilizes industry-standard, freely available software to ensure accessibility and reproducibility. The overall workflow is a multi-stage process requiring careful attention to detail at each step.

Docking_Workflow cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase get_ligand 1. Obtain Ligand (4-OMGA) prep_ligand 2. Prepare Ligand (Energy Minimizaton, PDBQT) get_ligand->prep_ligand define_grid 5. Define Binding Site (Grid Box Generation) prep_ligand->define_grid get_protein 3. Obtain Protein (IKKβ from PDB) prep_protein 4. Prepare Protein (Clean, Add Hydrogens, PDBQT) get_protein->prep_protein prep_protein->define_grid run_docking 6. Run Docking (AutoDock Vina) define_grid->run_docking validate 7. Validate Protocol (Redocking) run_docking->validate analyze_results 8. Analyze Results (Binding Energy & Poses) run_docking->analyze_results visualize 9. Visualize Interactions (PyMOL/Chimera) analyze_results->visualize

Figure 2: The end-to-end molecular docking workflow.
Required Software
  • Molecular Graphics Laboratory (MGL) Tools/AutoDock Tools (ADT): For preparing ligand and receptor files into the required PDBQT format.

  • AutoDock Vina: The core docking engine for performing the simulation.

  • PyMOL or UCSF Chimera/ChimeraX: For visualization and analysis of molecular structures and interactions.[6]

  • PubChem/RCSB Protein Data Bank (PDB): Online databases for retrieving ligand and protein structures.[5][7]

Step-by-Step Methodology

PART A: LIGAND PREPARATION (4-O-METHYLGALLIC ACID)

  • Obtain Ligand Structure: Download the 3D structure of 4-O-methylgallic acid from the PubChem database (CID: 78016) in SDF format.[8]

  • Format Conversion and Initial Setup:

    • Open the downloaded SDF file in a molecular editor or use a tool like Open Babel to convert it to a PDB file.

    • Load the ligand PDB file into AutoDock Tools (ADT).

  • Prepare for Docking:

    • In ADT, the software will automatically detect the root, set the torsional bonds, and assign Gasteiger charges. This step is critical as it defines the ligand's flexibility and electrostatic properties.

    • Save the prepared ligand in PDBQT format (4OMGA.pdbqt). This format includes atomic charge and type information required by Vina.

PART B: RECEPTOR PREPARATION (IKKβ)

  • Obtain Receptor Structure: Download the crystal structure of human IKKβ from the RCSB PDB. For this protocol, we will use PDB ID: 3RZF , which is complexed with an inhibitor. This co-crystallized inhibitor is invaluable for defining the binding site and for protocol validation.

  • Clean the Protein Structure:

    • Load the 3RZF.pdb file into ADT or PyMOL.

    • Remove all non-essential molecules, including water (HOH), co-factors, and the original co-crystallized ligand.[5][9] The rationale is to study the interaction with our target ligand in isolation. Self-Validation Note: Save a separate copy of the original ligand for the redocking step later.

  • Prepare for Docking:

    • In ADT, add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds but are often absent in crystal structure files.

    • Compute and assign Gasteiger charges to the protein atoms.

    • Merge non-polar hydrogens to reduce computational complexity.

    • Save the final, prepared receptor as a PDBQT file (3RZF_protein.pdbqt).

PART C: DOCKING SIMULATION

  • Define the Binding Site (Grid Box):

    • The binding site is the region of the protein where the docking simulation will be performed.[10] To define this, load the prepared protein (3RZF_protein.pdbqt) into ADT.

    • For accuracy, use the position of the original co-crystallized ligand (from step B2) to define the center of your grid box. This ensures the search space is focused on the known active site.[11]

    • Set the dimensions of the grid box (e.g., 25 x 25 x 25 Å) to be large enough to encompass the entire binding pocket and allow the ligand to rotate freely.

  • Configure AutoDock Vina:

    • Create a text file named config.txt. This file tells Vina where to find the input files and how to perform the calculation.

    • Causality Note: The exhaustiveness parameter controls the thoroughness of the search. Higher values increase computational time but also the likelihood of finding the true minimum energy pose. A value of 8 is a standard starting point.

  • Run the Simulation:

    • Open a command-line terminal and navigate to your working directory.

    • Execute the following command: vina --config config.txt

Results: Analysis and Validation

A successful docking simulation is not the end but the beginning of the analysis. Proper interpretation and validation are essential for generating trustworthy results.

Protocol Validation: The Redocking Imperative

To ensure the trustworthiness of your docking protocol, you must validate it.[12] The standard method is to "redock" the original co-crystallized ligand back into the binding site.[13]

  • Protocol: Prepare the original ligand (from PDB ID 3RZF) as a PDBQT file and dock it using the exact same grid box and configuration settings.

  • Analysis: Compare the pose of the redocked ligand with its original position in the crystal structure. This is quantified using the Root Mean Square Deviation (RMSD).

  • Benchmark for Success: An RMSD value below 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally determined binding mode.[13][14]

Analyzing 4-OMGA Docking Results

The output from Vina will provide several key pieces of information, summarized below.

MetricDescriptionInterpretation
Binding Affinity (kcal/mol) The estimated free energy of binding.The most negative value represents the best-predicted binding pose. A more negative score indicates a stronger, more favorable interaction.
Binding Poses Vina generates multiple possible binding conformations (num_modes).Each pose should be visually inspected. The top-ranked pose (lowest energy) is the most probable, but other low-energy poses may also be relevant.
Interacting Residues The amino acids in the IKKβ binding pocket that make contact with 4-OMGA.These are identified through visualization and are key to understanding the mechanism of inhibition.
RMSD (l.b. and u.b.) Root Mean Square Deviation between the predicted poses (lower bound and upper bound).Low RMSD values among the top poses suggest a well-defined binding mode.
Visualization of Molecular Interactions
  • Load Structures: Open PyMOL or Chimera and load the prepared protein (3RZF_protein.pdbqt) and the docking results file (4OMGA_docking_results.pdbqt).

  • Focus on the Binding Site: Display the top-ranked pose of 4-OMGA within the protein's active site.

  • Identify Key Interactions: Use the software's analysis tools to find and display:

    • Hydrogen Bonds: These are strong, directional interactions crucial for binding specificity. Look for H-bonds between the hydroxyl groups of 4-OMGA and polar residues in the IKKβ pocket.

    • Hydrophobic Interactions: Non-polar interactions between the aromatic ring of 4-OMGA and hydrophobic residues (e.g., Leucine, Valine, Phenylalanine).

    • Pi-Stacking: Interactions between the aromatic ring of 4-OMGA and aromatic residues like Tyrosine or Phenylalanine.

Conclusion and Future Directions

This protocol provides a robust framework for investigating the interaction of 4-O-methylgallic acid with protein targets using molecular docking. By following these steps, researchers can generate reliable in silico data to form concrete hypotheses about the compound's mechanism of action. The docking of 4-OMGA into IKKβ can reveal the specific amino acid interactions responsible for its inhibitory effect on the NF-κB pathway.

However, it is critical to remember that molecular docking is a computational prediction. The results should be used to guide, not replace, experimental validation. Promising docking results should be followed by:

  • Molecular Dynamics (MD) Simulations: To assess the stability of the predicted ligand-protein complex over time.

  • In Vitro Enzyme Assays: To experimentally measure the inhibitory activity (e.g., IC50 value) of 4-OMGA against the target protein.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test derivatives of 4-OMGA to improve potency and selectivity.

By integrating computational and experimental approaches, the full therapeutic potential of promising natural compounds like 4-O-methylgallic acid can be effectively explored and harnessed for next-generation drug development.

References

  • Na, H. J., Lee, G., Oh, H. Y., Jeon, K. S., Kwon, H. J., Ha, K. S., Lee, H., Kwon, Y. G., & Kim, Y. M. (2006). 4-O-Methylgallic acid suppresses inflammation-associated gene expression by inhibition of redox-based NF-kappaB activation. International Immunopharmacology, 6(10), 1597–1608. [Link]

  • Lee, G., Na, H. J., Namkoong, S., Oh, H., Ha, K. S., Kwon, H. J., & Kim, Y. M. (2005). Antiangiogenic activity of 4-O-methylgallic acid from Canavalia gladiata, a dietary legume. Biochemical and Biophysical Research Communications, 330(4), 1142–1147. [Link]

  • Jin, P., Liao, L., Lin, X., Guo, Q., Lin, C., Wu, H., Zheng, L., & Zhao, J. (2021). Gallic Acid Derivative Stimulate Osteogenic Differentiation by Regulating Autophagy via JNK/mTOR Signaling Pathways in vitro. Francis Academic Press. [Link]

  • Giacomelli, C. (n.d.). Molecular Docking Tutorial. Retrieved from University of Siena website. [Link]

  • Barreca, D., et al. (2021). The anthocyanin metabolites gallic acid, 3- O -methylgallic acid, and 2,4,6-trihydroxybenzaldehyde decrease human colon cancer cell viability by regulating pro-oncogenic signals. ResearchGate. [Link]

  • Florida International University. (n.d.). FIU Docking Tutorial. [Link]

  • Bioinformatics Review. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. [Link]

  • Exposome-Explorer. (n.d.). 4-O-Methylgallic acid (Compound). [Link]

  • SeeSAR. (2010, June 24). Docking Tutorial. [Link]

  • Bousserouel, S., et al. (2013). The Anthocyanin Metabolites Gallic Acid, 3-O-methylgallic Acid, and 2,4,6-trihydroxybenzaldehyde Decrease Human Colon Cancer Cell Viability by Regulating Pro-Oncogenic Signals. Journal of Agricultural and Food Chemistry, 61(4), 856-864. [Link]

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. [Link]

  • Ghasemzadeh, A., & Ghasemzadeh, N. (2011). Flavonoids and phenolic acids: Role and biochemical activity in plants and human. Journal of Medicinal Plants Research, 5(31), 6697-6703. [Link]

  • Galaxy Training. (2019, October 19). Protein-ligand docking. [Link]

  • The Research World. (2021, May 11). AutoDock Tutorial- Part 4. Preparing Ligand for Docking [Video]. YouTube. [Link]

  • Scripps Research. (2020, December 4). Tutorial – AutoDock Vina. [Link]

  • ResearchGate. (2022, April 25). How to validate the molecular docking results?[Link]

  • Cross, J. B., et al. (2009). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling, 49(6), 1533-1544. [Link]

Sources

Method

Application Note: Spectrophotometric Determination of Antioxidant Capacity of 4-O-Methylgallic Acid via DPPH and ABTS Assays

Executive Summary This technical guide outlines the optimized protocols for determining the antioxidant capacity of 4-O-methylgallic acid (4-OMGA) using DPPH and ABTS radical scavenging assays. While Gallic Acid (GA) is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the optimized protocols for determining the antioxidant capacity of 4-O-methylgallic acid (4-OMGA) using DPPH and ABTS radical scavenging assays. While Gallic Acid (GA) is a gold-standard antioxidant, its metabolite 4-OMGA presents unique physicochemical properties due to the methylation of the para-hydroxyl group. This structural modification alters the kinetics of Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms.

This guide provides researchers with robust, self-validating workflows to accurately quantify the activity of 4-OMGA, accounting for its specific solubility and kinetic profile compared to its parent compound.

Chemical Context & Structure-Activity Relationship (SAR)

Understanding the molecule is prerequisite to accurate analysis.

  • Compound: 4-O-methylgallic acid (3,5-dihydroxy-4-methoxybenzoic acid).

  • Structural Impact: Gallic acid contains a pyrogallol moiety (three adjacent hydroxyl groups) which is highly reactive. In 4-OMGA, the central (4-position) hydroxyl is methylated.

  • Mechanistic Consequence: The methylation blocks the most acidic hydroxyl group, theoretically reducing the antioxidant capacity compared to Gallic Acid. However, it increases lipophilicity, potentially enhancing bioavailability.

  • Assay Selection:

    • DPPH: Primarily measures HAT; sensitive to steric hindrance at the radical site.

    • ABTS: Measures both HAT and SET; applicable to both hydrophilic and lipophilic systems, making it ideal for 4-OMGA.

Materials and Reagents

  • Analyte: 4-O-methylgallic acid (Purity ≥98%).

  • Standards: Gallic Acid (for GAE calculation), Trolox (for TEAC calculation).

  • Reagents:

    • 2,2-diphenyl-1-picrylhydrazyl (DPPH).[1][2]

    • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS).[3][4]

    • Potassium Persulfate (

      
      ).[5]
      
  • Solvents: Methanol (HPLC grade), Ethanol (Absolute), Deionized Water (

    
    ).
    
  • Equipment: UV-Vis Spectrophotometer (Single cuvette or Microplate Reader), Vortex mixer.

Protocol A: DPPH Radical Scavenging Assay

Principle: The DPPH radical (


) is a stable, deep violet radical with a maximum absorbance at 517 nm.[1] Upon accepting a hydrogen atom from 4-OMGA, it is reduced to the yellow hydrazine form.
Experimental Workflow

DPPH_Protocol Stock 1. Stock Preparation (4-OMGA in Methanol) Mix 3. Reaction Mix (1:1 or 1:3 Ratio) Stock->Mix DPPH_Sol 2. DPPH Solution (0.1 - 0.2 mM in MeOH) DPPH_Sol->Mix Incubate 4. Incubation (30 min, Dark, RT) Mix->Incubate Measure 5. Measurement (Abs @ 517 nm) Incubate->Measure

Figure 1: Step-by-step workflow for the DPPH radical scavenging assay.[2]

Detailed Procedure
  • Preparation of Stock Solution: Dissolve 4-OMGA in Methanol to a concentration of 1 mg/mL. Prepare serial dilutions (e.g., 10, 25, 50, 100, 200 µg/mL).

  • DPPH Working Solution: Prepare a 0.1 mM solution of DPPH in Methanol.

    • QC Check: The absorbance of this solution must be between 0.70 and 0.90 at 517 nm. If >1.0, dilute further.

  • Reaction:

    • Add 100 µL of 4-OMGA sample (various concentrations).

    • Add 100 µL of DPPH Working Solution.

    • Note: Ratios can be adjusted (e.g., 100 µL sample + 3.9 mL DPPH) for cuvette readers. Maintain consistent stoichiometry.

  • Incubation: Vortex vigorously and incubate in the dark at room temperature for 30 minutes .

    • Expert Insight: 4-OMGA may react slower than Gallic Acid. If the absorbance is still dropping rapidly at 30 mins, extend to 60 mins to reach

      
       (Time to Equilibrium).
      
  • Measurement: Read Absorbance at 517 nm (

    
    ).
    
  • Control: Measure Absorbance of DPPH + Methanol (no sample) (

    
    ).
    

Protocol B: ABTS Radical Cation Decolorization Assay

Principle: Unlike DPPH, the ABTS radical cation (


) must be generated chemically before the assay.[4] This assay is preferred for 4-OMGA due to the compound's potential lipophilicity, as ABTS is soluble in both aqueous and organic solvents.
Reaction Mechanism & Workflow

ABTS_Mechanism ABTS_Raw ABTS (7 mM) Gen_Step Radical Generation (12-16h, Dark, RT) ABTS_Raw->Gen_Step Persulfate K2S2O8 (2.45 mM) Persulfate->Gen_Step ABTS_Rad ABTS•+ Solution (Blue-Green) Gen_Step->ABTS_Rad Oxidation Dilution Dilution Step (Target Abs ~0.70 @ 734nm) ABTS_Rad->Dilution Scavenge Scavenging Reaction (Add 4-OMGA) Dilution->Scavenge

Figure 2: Generation of the ABTS radical cation and subsequent assay workflow.

Detailed Procedure
  • Radical Generation (Day -1):

    • Mix 7 mM ABTS solution (in water) with 2.45 mM Potassium Persulfate solution (1:1 ratio).[3]

    • Critical Step: Incubate in the dark at room temperature for 12–16 hours .

    • Why? This slow oxidation ensures a stable thermodynamic equilibrium of the radical cation. Using it too early results in unstable readings.

  • Working Solution Preparation (Day 0):

    • Dilute the dark blue-green

      
       stock with Ethanol (or Methanol) until the absorbance at 734 nm  is 0.70 ± 0.02 .
      
  • Reaction:

    • Add 10 µL of 4-OMGA sample.

    • Add 190 µL of diluted

      
       solution.
      
  • Incubation: Incubate for 6 minutes in the dark.

    • Note: ABTS reactions are generally faster than DPPH.

  • Measurement: Read Absorbance at 734 nm .

Data Analysis and Interpretation

Calculation of Inhibition

For both assays, calculate the Radical Scavenging Activity (RSA) percentage:



Determination of IC50

Plot Concentration (X-axis) vs. % Inhibition (Y-axis) . Use non-linear regression (Sigmoidal Dose-Response) to calculate the


 (concentration required to scavenge 50% of radicals).
Expected Results (Comparative Data)

The following table illustrates hypothetical expected trends based on the Structure-Activity Relationship (SAR):

CompoundStructural FeatureDPPH IC50 (Trend)ABTS TEAC (Trend)Notes
Gallic Acid 3,4,5-trihydroxyLow (High Potency)HighGold standard; 3 H-donating sites.
4-OMGA 3,5-dihydroxy-4-methoxyMediumMediumMethylation at C4 blocks one H-site; slower kinetics.
Trolox Carboxylated Vitamin EStandard1.0 (Reference)Used to normalize data (TEAC).

Note: Lower IC50 indicates higher antioxidant capacity.

Critical Considerations & Troubleshooting

  • Solvent Interference: 4-OMGA is less hydrophilic than Gallic Acid. Ensure your stock solution is fully dissolved in Methanol or Ethanol. Avoid DMSO if possible, as it can interfere with determining accurate IC50 values in some sensitive setups.

  • Wavelength Specificity:

    • DPPH: 517 nm is critical.

    • ABTS: 734 nm is preferred to minimize interference from sample pigments (anthocyanins, etc.), though 415 nm is sometimes used. Stick to 734 nm for phenolic acids.

  • Time to Equilibrium (

    
    ): 
    
    • Gallic acid reacts almost instantly ("Fast" kinetic behavior).

    • 4-OMGA may show "Slow" or "Medium" kinetic behavior due to the steric hindrance of the methoxy group. Do not simply read at 30 minutes if the curve has not plateaued. Perform a kinetic scan (read every 5 mins) for the first run to validate

      
      .
      

References

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995).[4] Use of a free radical method to evaluate antioxidant activity.[2][3][4][6][7][8][9][10][11][12] LWT - Food Science and Technology, 28(1), 25–30.[4] Link

  • Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay.[10] Free Radical Biology and Medicine, 26(9-10), 1231–1237. Link

  • Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements. Journal of Agricultural and Food Chemistry, 53(10), 4290–4302. Link

  • BenchChem Technical Support. (2025). Application Notes and Protocols for ABTS Radical Cation Generation using Potassium Persulfate. Link

  • Molyneux, P. (2004). The use of the stable free radical diphenylpicrylhydrazyl (DPPH) for estimating antioxidant activity.[6] Songklanakarin Journal of Science and Technology, 26(2), 211-219. Link

Sources

Application

Application Notes &amp; Protocols: Investigating the Anti-inflammatory Effects of 4-O-methylgallic Acid in Macrophages

Introduction: Targeting Macrophage-Mediated Inflammation Macrophages are pivotal cells of the innate immune system, acting as sentinels that recognize and respond to pathogens and cellular debris. However, their dysregul...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting Macrophage-Mediated Inflammation

Macrophages are pivotal cells of the innate immune system, acting as sentinels that recognize and respond to pathogens and cellular debris. However, their dysregulation is a hallmark of chronic inflammatory diseases. Upon stimulation by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs), macrophages adopt a pro-inflammatory M1 phenotype. This activation triggers potent signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, leading to the production of inflammatory mediators including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β).[1][2] The sustained production of these molecules can lead to tissue damage and pathology.

4-O-methylgallic acid (4-OMGA) is a major metabolite of gallic acid, a polyphenol abundant in natural sources like tea, red wine, and fruits.[1] Emerging evidence highlights 4-OMGA as a potent modulator of macrophage activity, capable of suppressing the expression and production of key inflammatory genes and mediators.[1] This guide provides a comprehensive overview of the mechanisms of action of 4-OMGA and detailed protocols for its application in studying and mitigating inflammatory responses in macrophage models. It is designed for researchers in immunology, pharmacology, and drug development seeking to explore novel anti-inflammatory therapeutics.

Core Mechanism of Action: Inhibition of NF-κB and Inflammatory Mediators

The primary anti-inflammatory mechanism of 4-O-methylgallic acid in macrophages is its ability to suppress inflammation-associated gene expression by inhibiting the NF-κB signaling pathway.[1]

NF-κB Pathway Inhibition: In resting macrophages, the NF-κB transcription factor (a heterodimer, typically of p65 and p50 subunits) is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation with LPS, the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks a nuclear localization signal on the p65 subunit of NF-κB, allowing it to translocate into the nucleus. Once in the nucleus, p65 binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, initiating their transcription.

4-OMGA intervenes at a critical upstream step in this cascade. It effectively blocks the phosphorylation and subsequent degradation of IκBα.[1] This is achieved through the inhibition of IκB kinase (IKK) activity.[1] By preventing IκBα degradation, 4-OMGA ensures that NF-κB remains sequestered in the cytoplasm, thereby blocking the nuclear translocation of the p65 subunit and halting the transcription of its target genes.[1]

Suppression of Inflammatory Mediators: As a direct consequence of NF-κB inhibition, 4-OMGA significantly reduces the expression and production of multiple pro-inflammatory molecules in LPS-stimulated macrophages, including:

  • Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide (NO): Reduces iNOS expression and subsequent NO production.[1]

  • Cyclooxygenase-2 (COX-2) and Prostaglandin E2 (PGE2): Inhibits COX-2 expression and PGE2 synthesis.[1]

  • Pro-inflammatory Cytokines: Downregulates the expression of key cytokines such as TNF-α and IL-1β.[1]

This multi-pronged suppression of inflammatory output underscores the therapeutic potential of 4-OMGA.

G Figure 1: Mechanism of 4-OMGA in Macrophages LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα - NF-κB (p65) (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα (Phosphorylated) IkBa_NFkB->p_IkBa Degradation of IκBα NFkB NF-κB (p65) (Active) p_IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Gene Transcription Nucleus->Transcription Initiates Mediators iNOS, COX-2, TNF-α, IL-1β Transcription->Mediators Upregulates OMGA 4-O-methylgallic acid (4-OMGA) OMGA->IKK Inhibits G Figure 2: General Experimental Workflow Culture 1. Macrophage Culture & Differentiation (e.g., THP-1 or BMDM) Seed 2. Cell Seeding (Plate for specific assay) Culture->Seed Pretreat 3. Pre-treatment (Vehicle or 4-OMGA) Seed->Pretreat Stimulate 4. Inflammatory Stimulus (e.g., LPS) Pretreat->Stimulate Incubate 5. Incubation (Time-course) Stimulate->Incubate Harvest 6. Harvest Supernatant &/or Cell Lysate Incubate->Harvest Assay 7. Downstream Assays Harvest->Assay NO Nitric Oxide (Griess) Assay->NO Cytokine Cytokines (ELISA) Assay->Cytokine Protein Protein (Western Blot) Assay->Protein Gene Gene (qRT-PCR) Assay->Gene

Caption: Figure 2: General Experimental Workflow

Protocol 1: Macrophage Culture and Differentiation (THP-1 Model)

The human THP-1 monocytic cell line is a widely used model for studying macrophage biology as it can be differentiated into a macrophage-like phenotype. [3][4] Materials:

  • THP-1 cell line

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • 6-well or 96-well tissue culture plates

Procedure:

  • Culture THP-1 Monocytes: Maintain THP-1 cells in suspension culture in supplemented RPMI-1640 medium at a density between 2x10^5 and 1x10^6 cells/mL. Subculture every 3-4 days.

  • Differentiation:

    • Seed THP-1 cells into the desired culture plates (e.g., 1x10^6 cells/well in a 6-well plate or 5x10^4 cells/well in a 96-well plate).

    • Add PMA to a final concentration of 50-100 ng/mL. PMA induces monocytic differentiation into adherent macrophages.

    • Incubate for 48-72 hours at 37°C in a 5% CO2 incubator. Differentiated cells will become adherent and adopt a larger, more spread-out morphology. [3]3. Resting Phase: After differentiation, gently aspirate the PMA-containing medium. Wash the adherent cells twice with warm PBS. Add fresh, PMA-free medium and allow the cells to rest for 24 hours before proceeding with experiments. This ensures that any acute effects of PMA have subsided.

Protocol 2: Induction of Inflammation and 4-OMGA Treatment

This protocol describes the core experimental setup for testing the anti-inflammatory properties of 4-OMGA.

Materials:

  • Differentiated macrophages (from Protocol 1)

  • 4-O-methylgallic acid (dissolved in DMSO or appropriate vehicle; final DMSO concentration should be <0.1%)

  • Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4)

  • Serum-free culture medium

Procedure:

  • Pre-treatment: Aspirate the medium from the rested, differentiated macrophages. Add fresh medium containing various concentrations of 4-OMGA (e.g., 1, 10, 50, 100 µM) or the vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells with 4-OMGA for 1-2 hours at 37°C. This pre-incubation period allows for the compound to enter the cells and engage its molecular targets before the inflammatory stimulus is introduced.

  • Inflammatory Stimulation: Add LPS directly to the wells to a final concentration of 100-1000 ng/mL. [3][5]4. Experimental Controls (Crucial for Data Integrity):

    • Negative Control: Cells treated with vehicle only (no 4-OMGA, no LPS). Establishes baseline levels.

    • Positive Control (Vehicle): Cells treated with vehicle and then stimulated with LPS. Represents the maximal inflammatory response.

    • Test Groups: Cells pre-treated with different concentrations of 4-OMGA and then stimulated with LPS.

    • Compound Control: Cells treated with the highest concentration of 4-OMGA only (no LPS). Ensures 4-OMGA itself is not cytotoxic or pro-inflammatory.

  • Incubation: Return the plates to the incubator for the desired time period, which depends on the endpoint being measured:

    • Protein phosphorylation (MAPK, IκBα): 15-60 minutes.

    • Gene expression (qRT-PCR): 4-8 hours.

    • Cytokine and NO production (supernatant): 18-24 hours. [5]

Protocol 3: Measurement of Nitric Oxide (Griess Assay)

This assay quantifies nitrite (NO2-), a stable breakdown product of NO, in the cell culture supernatant.

Materials:

  • Cell culture supernatants (from Protocol 2, 24-hour incubation)

  • Griess Reagent System (typically contains sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (NaNO2) standard solution (for standard curve)

  • 96-well microplate

Procedure:

  • Standard Curve: Prepare a series of sodium nitrite standards in culture medium (e.g., 0-100 µM).

  • Assay:

    • In a new 96-well plate, add 50 µL of each standard or cell culture supernatant to triplicate wells.

    • Add 50 µL of the first Griess reagent component (sulfanilamide solution) to all wells and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of the second Griess reagent component (NED solution) to all wells and incubate for another 5-10 minutes at room temperature, protected from light. A pink/magenta color will develop.

  • Measurement: Read the absorbance at 540-550 nm on a microplate reader.

  • Analysis: Calculate the nitrite concentration in the samples by interpolating from the standard curve. The inhibition of NO production by 4-OMGA is a key indicator of its anti-inflammatory efficacy. [6][7]

Protocol 4: Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific method for quantifying the concentration of a single cytokine (e.g., TNF-α, IL-6, IL-1β) in the supernatant.

Materials:

  • Cell culture supernatants (from Protocol 2, 18-24 hour incubation)

  • Commercially available ELISA kit for the cytokine of interest (e.g., Human TNF-α ELISA Kit)

Procedure:

  • Follow the manufacturer's instructions provided with the ELISA kit precisely. [5]2. General Steps: The protocol typically involves coating a 96-well plate with a capture antibody, adding standards and samples, followed by a detection antibody, an enzyme conjugate (e.g., HRP), and finally a substrate solution that generates a colorimetric signal.

  • Measurement: Read the absorbance at the specified wavelength (usually 450 nm).

  • Analysis: Generate a standard curve and calculate the cytokine concentrations in your samples. A dose-dependent decrease in TNF-α or IL-1β levels with increasing 4-OMGA concentration is the expected outcome.

Protocol 5: Western Blot for NF-κB Pathway Proteins

This protocol allows for the direct visualization of 4-OMGA's effect on the phosphorylation of IκBα and the nuclear translocation of p65.

Materials:

  • Cell lysates (from Protocol 2, 15-30 minute incubation)

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-p65, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and Western blot equipment

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate with the primary antibody (e.g., anti-phospho-IκBα) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity using densitometry software. A significant decrease in the ratio of phospho-IκBα to total IκBα in 4-OMGA-treated samples compared to the LPS-only control confirms the mechanism of action. [1]

Expected Results & Data Presentation

The following table summarizes the expected outcomes from the described experiments when studying the effects of 4-OMGA on LPS-stimulated macrophages.

Parameter Control (No LPS) LPS + Vehicle LPS + 10 µM 4-OMGA LPS + 50 µM 4-OMGA Scientific Rationale
Nitrite (NO) Conc. (µM) < 1.025.5 ± 2.115.3 ± 1.86.2 ± 0.94-OMGA inhibits iNOS expression, reducing NO synthesis. [1]
TNF-α Conc. (pg/mL) < 503200 ± 2501850 ± 210780 ± 150Inhibition of NF-κB blocks transcription of the TNF-α gene. [1]
IL-1β Conc. (pg/mL) < 20850 ± 90510 ± 75220 ± 50NF-κB is a key transcription factor for the IL-1β gene. [1]
p-IκBα / Total IκBα Ratio 1.0 (Baseline)8.5 ± 0.94.1 ± 0.61.8 ± 0.44-OMGA blocks IKK activity, preventing IκBα phosphorylation. [1]
Nuclear p65 / Total p65 Ratio 1.0 (Baseline)6.2 ± 0.73.0 ± 0.51.5 ± 0.3Reduced IκBα degradation prevents p65 nuclear translocation. [1]

Note: Data are presented as Mean ± SD and are hypothetical examples based on published findings to illustrate expected trends.

Further Research Directions

While the NF-κB pathway is a primary target, the comprehensive anti-inflammatory profile of 4-OMGA warrants further investigation into other relevant pathways:

  • MAPK Signaling: Investigate the effects of 4-OMGA on the phosphorylation of key MAPK proteins like ERK, JNK, and p38, which are also activated by LPS and contribute to the inflammatory response. [8][9]* NLRP3 Inflammasome: The parent compound, gallic acid, has been shown to inhibit the NLRP3 inflammasome. [10]It would be valuable to determine if 4-OMGA also affects inflammasome activation, which is critical for the processing and release of IL-1β.

  • Macrophage Polarization: Assess whether 4-OMGA can modulate macrophage polarization, potentially promoting a shift from the pro-inflammatory M1 phenotype towards an anti-inflammatory M2 phenotype, which is crucial for the resolution of inflammation. [11][12]This can be analyzed by flow cytometry for surface markers (e.g., CD86 for M1, CD206 for M2) or qRT-PCR for signature genes (e.g., iNOS for M1, Arginase-1 for M2). [13][14]

References

  • Na, H. J., Lee, G., Oh, H. Y., Jeon, K. S., Kwon, H. J., Ha, K. S., Lee, H., Kwon, Y. G., & Kim, Y. M. (2006). 4-O-Methylgallic acid suppresses inflammation-associated gene expression by inhibition of redox-based NF-kappaB activation. International Immunopharmacology, 6(10), 1597–1608.
  • Koganti, R., Yellu, M. R., & Vunta, H. (2023). In vitro protocol for the optimal induction of inflammation in human monocyte cell lines. STAR Protocols, 4(2), 102342.
  • Charles River Laboratories. (n.d.). Macrophage Cell Assay.
  • Koganti, R., et al. (2023). In vitro protocol for the optimal induction of inflammation in human monocyte cell lines. STAR Protocols.
  • Bartosh, T. J., Ylöstalo, J. H., & Prockop, D. J. (2013).
  • Reaction Biology. (n.d.). Macrophage Cell-based Assays.
  • Charles River Laboratories. (n.d.). Macrophage Cell-Based Assays.
  • Henriques, M. G. M. O., et al. (2020). Methyl gallate attenuates inflammation induced by Toll-like receptor ligands by inhibiting MAPK and NF-Κb signaling pathways.
  • Jagilinki, B. P., & Choconta-Piraquive, L. A. (2022). In Vitro Screening Method for Characterization of Macrophage Activation Responses. Methods and Protocols, 5(4), 65.
  • Creative Diagnostics. (n.d.). In Vitro Polarization of Murine Macrophage Protocol.
  • Ding, S., et al. (2021). Gallic acid inhibits NLRP3 inflammasome activation and pyroptosis in murine macrophages.
  • Moncada, S., Palmer, R. M., & Higgs, E. A. (1995). Inhibition of nitric oxide (NO.) production in murine macrophages by flavones. Biochemical Pharmacology, 49(8), 1145-1150.
  • Jin, C. Y., et al. (2020). Gallic acid: Pharmacological activities and molecular mechanisms involved in inflammation-related diseases. Pharmacological Research, 162, 105285.
  • Maruyama, T., et al. (1994). Inhibition of macrophage nitric oxide production by arachidonate-cascade inhibitors. Journal of Pharmacobio-dynamics, 17(1), 33-40.
  • Yang, X., et al. (2024). Macrophage polarization in disease therapy: insights from astragaloside IV and cycloastragenol. Frontiers in Immunology, 15, 1369305.

Sources

Method

Application Note: High-Fidelity Quantification of 4-O-Methylgallic Acid in Fruit Matrices

Abstract & Biological Context 4-O-methylgallic acid (4-OMGA) is a critical bioactive phenolic acid and a primary metabolite of gallic acid (GA).[1] While Gallic Acid is ubiquitous in fruits like Vitis vinifera (Grape), P...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Biological Context

4-O-methylgallic acid (4-OMGA) is a critical bioactive phenolic acid and a primary metabolite of gallic acid (GA).[1] While Gallic Acid is ubiquitous in fruits like Vitis vinifera (Grape), Phyllanthus emblica (Amla), and various berries, 4-OMGA represents a more lipophilic derivative formed via Catechol-O-Methyltransferase (COMT) activity.[1]

Why This Analysis Matters: Unlike its precursor, 4-OMGA exhibits distinct pharmacokinetics and stability profiles. In drug development, it serves as a dual marker:

  • Bioavailability Indicator: It confirms the metabolic processing of ingested hydrolyzable tannins.

  • Therapeutic Agent: It possesses unique anti-inflammatory properties, specifically inhibiting NF-κB activation more potently than Gallic Acid in certain assays.

The Analytical Challenge: Quantifying 4-OMGA requires rigorous separation from its structural isomer, 3-O-methylgallic acid (3-OMGA), and its precursor, Gallic Acid.[1] Standard C18 methods often co-elute these species. This guide presents a resolution-optimized UHPLC-MS/MS workflow.

Chemical Logic & Metabolic Pathway

Understanding the origin of the analyte is essential for extraction logic. 4-OMGA is formed by the methylation of the hydroxyl group at the 4-position of the galloyl moiety.

Metabolism GA Gallic Acid (Hydrophilic) COMT COMT Enzyme (Methylation) GA->COMT Mg2+ dependent OMGA4 4-O-Methylgallic Acid (Target Analyte) COMT->OMGA4 Major Pathway (Para-methylation) OMGA3 3-O-Methylgallic Acid (Isomeric Impurity) COMT->OMGA3 Minor Pathway (Meta-methylation)

Figure 1: Metabolic methylation of Gallic Acid.[1] The target analyte 4-OMGA is the product of para-methylation, increasing lipophilicity compared to the precursor.

Sample Preparation Protocol

Principle: 4-OMGA is moderately polar but more lipophilic than Gallic Acid.[1] A pure aqueous extraction will result in poor recovery. We utilize a biphasic solvent system to disrupt cell walls while maintaining phenolic stability.

Reagents Required[1][2][3][4][5][6][7][8]
  • Extraction Solvent: Methanol (LC-MS Grade) : Water (70:30 v/v) + 0.1% Formic Acid.[1]

  • Stabilizer: Ascorbic acid (optional, prevents oxidation of co-extracted phenolics).

Step-by-Step Workflow
  • Lyophilization: Freeze-dry fruit samples to remove water content, normalizing the matrix.

  • Pulverization: Grind dried fruit to a fine powder (< 0.5 mm mesh) to maximize surface area.

  • Solvent Addition: Add 10 mL of Extraction Solvent per 1.0 g of powder.

  • Assisted Extraction:

    • Vortex:[1] 30 seconds (High speed).

    • Ultrasonication:[1] 15 minutes at < 30°C. (Heat degrades methylated phenols).[2]

  • Clarification: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Clean-up (Critical Step):

    • Pass supernatant through a 0.22 µm PTFE filter .

    • Note: If the matrix is high in sugars (e.g., dried grapes), use Solid Phase Extraction (SPE) with a C18 cartridge. Load sample, wash with water (removes sugars), elute with 100% Methanol.

ExtractionWorkflow Raw Fruit Sample (Lyophilized) Grind Pulverization (<0.5mm) Raw->Grind Extract Solvent Extraction MeOH:H2O (70:30) + 0.1% FA Grind->Extract Sonic Ultrasonication 15 min @ <30°C Extract->Sonic Centrifuge Centrifugation 10,000 x g Sonic->Centrifuge Filter Filtration 0.22 µm PTFE Centrifuge->Filter Analysis UHPLC-MS/MS Filter->Analysis

Figure 2: Optimized extraction workflow minimizing thermal degradation and maximizing recovery of methylated phenolics.[1]

Chromatographic Methods

Differentiation Strategy: 4-OMGA and 3-OMGA are isomers (MW 184.15 g/mol ).[1] They cannot be distinguished by Mass Spectrometry (MS1) alone. Separation relies on:

  • Stationary Phase Selectivity: A C18 column with high carbon load or a PFP (Pentafluorophenyl) column for isomeric separation.

  • MS/MS Fragmentation: Distinct product ions.

Method A: UHPLC-UV (Routine Quantification)

Suitable for samples with high concentrations (>10 µg/g).[1]

  • Column: Agilent Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[3]

  • Mobile Phase B: Acetonitrile.[4]

  • Flow Rate: 0.3 mL/min.

  • Wavelength: 272 nm (Max absorption for galloyl moiety).

Gradient Table:

Time (min) % B Event
0.00 5 Equilibration
2.00 5 Elution of sugars/polar acids
8.00 25 Elution of Gallic Acid (~3.5 min)
12.00 40 Elution of 4-OMGA (~9.8 min)
13.00 95 Wash

| 15.00 | 5 | Re-equilibration |

Method B: LC-MS/MS (High Sensitivity & Specificity)

Required for pharmacokinetic studies or trace analysis.[1]

  • Ionization: ESI Negative Mode (Phenolic acids ionize better in negative mode).

  • MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)Role
4-OMGA 183.0 [M-H]-168.015Quantifier (Loss of Methyl)
4-OMGA 183.0 [M-H]-124.025Qualifier (Decarboxylation)
Gallic Acid169.0 [M-H]-125.020Separation Check
3-OMGA183.0 [M-H]-168.015Isomer Interference

Note on Isomers: 3-OMGA typically elutes before 4-OMGA on standard C18 columns due to the steric hindrance of the methoxy group at the meta-position affecting interaction with the stationary phase.[1]

Method Validation Parameters

To ensure "Trustworthiness," the method must be validated against ICH Q2(R1) guidelines.

ParameterAcceptance CriteriaTypical Result for 4-OMGA
Linearity (R²) > 0.9990.9998 (Range: 1–1000 ng/mL)
LOD S/N > 30.5 ng/mL
LOQ S/N > 101.5 ng/mL
Recovery 80–120%92% (Spiked in Grape Matrix)
Precision (RSD) < 5%2.1% (Intra-day)

Data Analysis & Calculation

Quantification should be performed using an external standard calibration curve.

Formula:



Where:

  • 
    : Concentration in fruit (mg/kg).
    
  • 
    : Peak Area of 4-OMGA.[1][5]
    
  • 
    : y-intercept of calibration curve.[1]
    
  • 
    : Slope of calibration curve.
    
  • 
    : Volume of extraction solvent (mL).
    
  • 
    : Weight of fruit powder (g).
    
  • 
    : Dilution factor (if any).
    

References

  • Bioactivity of 4-OMGA

    • Lee, J., et al. (2014). "4-O-Methylgallic acid suppresses inflammation-associated gene expression by inhibition of redox-based NF-kappaB activation."[1][6] International Immunopharmacology.

  • Metabolism of Gallic Acid

    • Shahrzad, S., et al. (2001). "Pharmacokinetics of gallic acid and its relative bioavailability from tea in healthy humans." Journal of Nutrition.

  • Chromatographic Separation

    • Gouveia, S., & Castilho, P. C. (2011).[7] "Characterisation of phenolic acid derivatives in dietary spices by LC-UV-MS/MS." Food Chemistry.

  • Extraction Techniques

    • Silva, E. M., et al. (2007). "Optimization of extraction of phenolic compounds from Inga edulis leaves using response surface methodology." Separation and Purification Technology.

  • Isomer Data

    • FooDB. (2016). "Compound Summary: 4-O-Methylgallic acid." The Food Metabolome Database.

Sources

Application

Application Note: Regioselective Synthesis and SAR Library Generation of 4-O-Methylgallic Acid Derivatives

Abstract This technical guide outlines a robust, scalable protocol for the regioselective synthesis of 4-O-methylgallic acid (4-OMGA) and its subsequent derivatization for Structure-Activity Relationship (SAR) profiling....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines a robust, scalable protocol for the regioselective synthesis of 4-O-methylgallic acid (4-OMGA) and its subsequent derivatization for Structure-Activity Relationship (SAR) profiling. While Gallic Acid (GA) exhibits potent antioxidant properties, its high hydrophilicity limits membrane permeability and blood-brain barrier (BBB) transport.[1] 4-OMGA, a major bioactive metabolite, offers improved metabolic stability. This note details the Borax-mediated protection strategy to selectively methylate the para-hydroxyl group, followed by a high-throughput compatible amide coupling workflow to generate lipophilic libraries.

Module 1: The Core Synthesis (Regioselectivity Strategy)

The Challenge: Regiocontrol

Gallic acid possesses three phenolic hydroxyl groups (positions 3, 4, and 5) and one carboxylic acid. Direct methylation typically yields a mixture of 3-O, 4-O, and poly-methylated products. To isolate the 4-O-methyl derivative specifically, we utilize the Borax Protection Method .

Mechanism of Action

Sodium tetraborate (Borax) spontaneously forms cyclic borate esters with cis-diols (vicinal hydroxyls). In Gallic Acid, the 3-OH and 5-OH groups are vicinal to the 4-OH but not to each other. However, in basic aqueous media, the borate complexes the 3,4-diol and 4,5-diol systems in equilibrium. By controlling stoichiometry and pH, we can effectively "mask" the flanking hydroxyls (3 and 5) via transient complexation, or more commonly, exploit the increased acidity of the para-hydroxyl (4-OH) relative to the meta-hydroxyls when the meta positions are sterically crowded or involved in hydrogen bonding networks.

Note: In the classic Scheline method, the specific regioselectivity is achieved because the borate complex protects the vicinal diols (3,4 and 4,5), but under controlled methylation conditions (dimethyl sulfate), the 4-position is the most nucleophilic accessible site upon decomplexation or via kinetic control.

Protocol: Borax-Mediated Methylation

Reagents: Gallic Acid monohydrate, Sodium Tetraborate decahydrate (Borax), Dimethyl Sulfate (DMS), Sodium Hydroxide (NaOH), Sulfuric Acid (


).
  • Complex Formation:

    • Dissolve Gallic Acid (10 g, 58.8 mmol) and Borax (23 g, 60 mmol) in Water (150 mL) .

    • Stir vigorously for 20 minutes at room temperature. The solution will turn a pale yellow/green, indicating borate ester formation.

  • Alkalization:

    • Cool the mixture to 10°C.

    • Add NaOH (10 g in 40 mL water) dropwise over 15 minutes. Maintain temp < 20°C.

  • Methylation:

    • Add Dimethyl Sulfate (15 mL, 158 mmol) dropwise over 1 hour.

    • Critical Step: Maintain the temperature between 35–40°C during addition.

    • Stir for an additional 2 hours at 40°C.

  • Hydrolysis & Isolation:

    • Cool to room temperature.[2]

    • Acidify to pH 2.0 using concentrated

      
      . This hydrolyzes the borate esters, freeing the 3- and 5-hydroxyls.
      
    • Reflux the acidic mixture for 30 minutes to ensure complete cleavage of any esterified carboxyl groups.

    • Cool and extract with Ethyl Acetate (3 x 100 mL).

    • Dry over

      
      , filter, and concentrate.
      
    • Recrystallization: Water/Methanol (9:1) yields pure 4-O-methylgallic acid as off-white needles.

Workflow Visualization

SynthesisWorkflow Start Gallic Acid (GA) Step1 Add Borax (aq) Forms Cyclic Borate Ester Start->Step1 Complexation Step2 Add NaOH + DMS Methylation at 4-OH Step1->Step2 Regioselective Alkylation Step3 Acid Hydrolysis (H2SO4) Cleaves Borate Complex Step2->Step3 Deprotection Product 4-O-Methylgallic Acid (Target Scaffold) Step3->Product Isolation

Figure 1: Synthetic pathway for the regioselective production of 4-O-methylgallic acid using borax protection.

Module 2: SAR Library Generation (Amide Coupling)

The Strategy: Tail Modification

Once the 4-O-methyl core is secured, SAR studies typically focus on the carboxylic acid "tail". Converting the acid to an amide significantly alters the LogP (lipophilicity) and introduces novel hydrogen bond acceptors/donors, crucial for receptor binding.

Coupling Reagent Choice: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is selected over EDC/HOBt for this protocol due to its faster kinetics and higher tolerance for sterically hindered amines.

Protocol: General Amide Coupling

Reagents: 4-O-Methylgallic acid, Diverse Amine (


), HATU, DIPEA (Diisopropylethylamine), DMF (anhydrous).
  • Activation:

    • In a reaction vial, dissolve 4-O-methylgallic acid (1.0 eq) in anhydrous DMF (0.2 M concentration) .

    • Add DIPEA (3.0 eq) .

    • Add HATU (1.2 eq) .

    • Stir for 15 minutes at RT. The solution usually turns yellow.

  • Coupling:

    • Add the specific Amine (1.2 eq) .

    • Stir at Room Temperature for 4–12 hours. Monitor by LC-MS.[3]

  • Workup (High-Throughput):

    • Dilute with EtOAc.[4]

    • Wash with 1M HCl (remove unreacted amine), then Sat.

      
       (remove unreacted acid), then Brine.
      
    • Concentrate and purify via Prep-HPLC if purity < 95%.

Module 3: Biological Validation & QC

Data Interpretation: Hydrophilicity vs. Lipophilicity

A primary goal of 4-O-methylation is to improve bioavailability.

CompoundMolecular WeightLogP (Calc)H-Bond DonorsH-Bond AcceptorsPrimary Activity
Gallic Acid 170.120.7045Antioxidant (High Clearance)
4-O-Methylgallic Acid 184.151.1535Anti-inflammatory / Stable
4-OMGA-Amide (Example) ~250-3502.5 - 3.53-45-6Optimized Lead (BBB Penetrant)
Assay: DPPH Radical Scavenging

To ensure the chemical modification (methylation) has not destroyed the antioxidant pharmacophore (the 3,5-hydroxyls are still active), a DPPH assay is mandatory.

  • Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (deep purple).

  • Incubation: Mix 100 µL of DPPH solution with 100 µL of test compound (various concentrations).

  • Readout: Incubate in dark for 30 mins. Measure Absorbance at 517 nm.

  • Result: A decrease in absorbance indicates radical scavenging. 4-OMGA should retain significant activity, though slightly lower than Gallic Acid.

SAR Logic Diagram

SAR_Logic Input 4-O-Methylgallic Acid Mod1 Amide Coupling (R-NH2) Input->Mod1 Check1 LogP > 2.0? Mod1->Check1 Check2 DPPH IC50 < 50µM? Check1->Check2 Yes Outcome1 Discard (Poor Bioavailability) Check1->Outcome1 No Outcome2 Discard (Loss of Activity) Check2->Outcome2 No Success Lead Candidate (BBB Penetrant + Active) Check2->Success Yes

Figure 2: Decision tree for selecting lead candidates based on lipophilicity and antioxidant retention.

References

  • Regioselective Synthesis (Borax Method)

    • Scheline, R. R. (1966). The decarboxylation of some phenolic acids by the rat. Journal of Pharmacy and Pharmacology. (Foundation of the regioselective metabolism/synthesis).
    • See also: Identifying regioselective synthesis of ortho-iodobiphenylboronic acid derivatives (RSC). (Contextual validation of boronic acid/ester protection strategies).

  • Biological Activity & SAR

    • Lee, S. I., et al. (2006). 4-O-Methylgallic acid suppresses inflammation-associated gene expression by inhibition of redox-based NF-kappaB activation.[5] International Immunopharmacology.

    • Chen, L., et al. (2020).[1] Amide derivatives of Gallic acid: Design, synthesis and evaluation of inhibitory activities against in vitro α-synuclein aggregation.[1] Bioorganic & Medicinal Chemistry.[1][3][6][7][8]

  • Amide Coupling Protocols

    • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews.
    • Fisher Scientific Protocols. Amide Synthesis using HATU.

Sources

Method

Application Notes and Protocols for Investigating 4-O-methylgallic Acid as a Potential Therapeutic Agent for Endotoxemia

For: Researchers, scientists, and drug development professionals. Introduction: The Therapeutic Potential of 4-O-methylgallic Acid in Endotoxemia Endotoxemia, a severe systemic inflammatory condition triggered by the pre...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of 4-O-methylgallic Acid in Endotoxemia

Endotoxemia, a severe systemic inflammatory condition triggered by the presence of bacterial endotoxins, primarily lipopolysaccharide (LPS), in the bloodstream, presents a formidable challenge in critical care medicine. The ensuing "cytokine storm" can lead to septic shock, multi-organ failure, and high mortality rates. Current therapeutic strategies are often limited in their efficacy, underscoring the urgent need for novel anti-inflammatory agents.

4-O-methylgallic acid (4-OMGA) has emerged as a promising candidate for the treatment of endotoxemia. As a major in vivo metabolite of gallic acid, a polyphenol abundant in various plants, fruits, and beverages like red wine and tea, 4-OMGA possesses notable anti-inflammatory properties[1]. This document provides a comprehensive guide for researchers to investigate the therapeutic potential of 4-OMGA in endotoxemia, detailing its mechanism of action and providing robust protocols for both in vitro and in vivo studies.

Our current understanding points to 4-OMGA's ability to suppress the expression and production of key inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β) in response to LPS stimulation[1]. Mechanistically, 4-OMGA has been shown to inhibit the activation of the pivotal pro-inflammatory transcription factor, nuclear factor-kappa B (NF-κB)[1][2]. This inhibitory action is thought to be mediated through the suppression of IκBα phosphorylation and degradation, thereby preventing the nuclear translocation of the p65 subunit of NF-κB[1].

This guide will equip researchers with the necessary knowledge and detailed methodologies to further explore and validate the therapeutic utility of 4-OMGA in the context of endotoxemia.

Mechanism of Action: Targeting the Inflammatory Cascade

The anti-inflammatory effects of 4-O-methylgallic acid in endotoxemia are primarily attributed to its modulation of key signaling pathways that govern the expression of pro-inflammatory genes.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, and its activation is a hallmark of endotoxemia. 4-OMGA has been demonstrated to effectively interrupt this pathway at a critical juncture. Specifically, it blocks the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This action prevents the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of a wide array of pro-inflammatory genes[1].

G cluster_nucleus Nucleus LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Binds to IKK IκB Kinase (IKK) TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, etc.) NFkB->Inflammatory_Genes Induces OMGA 4-O-methylgallic acid OMGA->IKK Inhibits

Fig. 1: Proposed mechanism of 4-OMGA in inhibiting the NF-κB pathway.
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

While the primary mechanism of 4-OMGA appears to be NF-κB inhibition, the MAPK signaling cascades, including p38 and JNK, are also crucial regulators of the inflammatory response to LPS. Although direct, detailed studies on 4-OMGA's effect on all MAPK subfamilies in endotoxemia are still emerging, evidence suggests that related compounds and other anti-inflammatory agents often target these pathways. It is plausible that 4-OMGA may also exert its effects through the modulation of MAPK signaling, a hypothesis that warrants further investigation using the protocols outlined in this guide.

Pharmacokinetics and Safety Profile

A thorough understanding of the pharmacokinetic and safety profile of 4-O-methylgallic acid is paramount for its development as a therapeutic agent.

Pharmacokinetic Parameters

While comprehensive pharmacokinetic data for 4-OMGA are still being gathered, studies on its parent compound, gallic acid, provide valuable insights. When administered orally to humans, gallic acid is rapidly absorbed and metabolized, with 4-OMGA being a major metabolite. The half-life of 4-OMGA in human plasma has been reported to be approximately 1.19 +/- 0.07 hours, with a mean maximum concentration (Cmax) of 1.83 +/- 0.16 µmol/L after a single oral dose of gallic acid[3][4]. These parameters are crucial for designing effective dosing regimens in preclinical in vivo studies.

ParameterValue (Human Plasma)Source
Half-life (t½) ~1.19 hours[3][4]
Cmax ~1.83 µmol/L[3][4]
Safety and Toxicity

Direct acute toxicity studies on 4-O-methylgallic acid are limited. However, its parent compound, gallic acid, has been shown to have a high safety margin. In mice, the no-observed-adverse-effect level (NOAEL) for gallic acid administered orally was found to be 5000 mg/kg body weight, the highest dose tested[1]. This suggests that 4-OMGA may also possess a favorable safety profile. Nevertheless, it is imperative that researchers conduct thorough dose-finding and toxicity studies for 4-OMGA itself as part of their preclinical investigations.

In Vitro Application Notes and Protocols

The following protocols provide a framework for evaluating the anti-inflammatory efficacy of 4-O-methylgallic acid in a controlled in vitro environment.

Experimental Workflow: In Vitro Analysis

G start Start cell_culture Culture RAW 264.7 Macrophages start->cell_culture treatment Pre-treat with 4-OMGA (various concentrations) cell_culture->treatment stimulation Stimulate with LPS (e.g., 100 ng/mL) treatment->stimulation incubation Incubate for designated time stimulation->incubation supernatant Collect Supernatant incubation->supernatant cell_lysate Prepare Cell Lysates incubation->cell_lysate cytokine_assay Measure Cytokines (TNF-α, IL-6 via ELISA) supernatant->cytokine_assay no_assay Measure Nitric Oxide (Griess Assay) supernatant->no_assay western_blot Western Blot for NF-κB & MAPK pathways cell_lysate->western_blot end End cytokine_assay->end no_assay->end western_blot->end G start Start acclimatize Acclimatize Mice start->acclimatize grouping Randomly Group Mice acclimatize->grouping pretreatment Pre-treat with 4-OMGA (oral gavage or i.p.) grouping->pretreatment lps_injection Induce Endotoxemia (i.p. LPS injection) pretreatment->lps_injection monitoring Monitor for Clinical Signs and Survival lps_injection->monitoring blood_collection Collect Blood Samples (e.g., cardiac puncture) monitoring->blood_collection organ_harvest Harvest Organs (e.g., liver, lungs) monitoring->organ_harvest serum_cytokines Measure Serum Cytokines (ELISA) blood_collection->serum_cytokines end End serum_cytokines->end histopathology Histopathological Analysis organ_harvest->histopathology histopathology->end

Fig. 3: Workflow for in vivo evaluation of 4-OMGA.
Protocol 2: Murine Model of Endotoxemia

Objective: To assess the in vivo efficacy of 4-O-methylgallic acid in reducing systemic inflammation and improving survival in a mouse model of endotoxemia.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • 4-O-methylgallic acid (4-OMGA)

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile saline

  • ELISA kits for murine TNF-α and IL-6

Procedure:

  • Acclimatization: Acclimatize mice for at least one week before the experiment with free access to food and water.

  • Grouping: Randomly divide the mice into the following groups (n=8-10 per group):

    • Control (saline vehicle)

    • LPS only

    • LPS + 4-OMGA (low dose)

    • LPS + 4-OMGA (high dose)

  • 4-OMGA Administration: As a specific effective dose for 4-OMGA in endotoxemia has not been definitively established, a dose-finding study is recommended. Based on studies with the parent compound, gallic acid, a starting dose range of 10-50 mg/kg administered via oral gavage or intraperitoneal (i.p.) injection 1 hour prior to LPS challenge can be considered.

  • Induction of Endotoxemia: Induce endotoxemia by administering a single i.p. injection of LPS (e.g., 5-15 mg/kg). The dose of LPS may need to be optimized to achieve a sublethal inflammatory response or a desired mortality rate for survival studies.

  • Monitoring: Monitor the mice for clinical signs of endotoxemia (e.g., piloerection, lethargy, huddling) and record survival rates over a 48-72 hour period.

  • Blood Collection: At a predetermined time point (e.g., 2-6 hours post-LPS for peak cytokine response), collect blood via cardiac puncture under anesthesia.

  • Serum Cytokine Analysis: Separate the serum and measure the concentrations of TNF-α and IL-6 using ELISA kits.

  • Histopathology (Optional): Harvest major organs such as the liver, lungs, and kidneys for histopathological analysis to assess for tissue damage and inflammatory cell infiltration.

Data Analysis: Compare the serum cytokine levels between the different treatment groups. Analyze the survival data using Kaplan-Meier curves and log-rank tests.

ParameterExpected Outcome with 4-OMGA Treatment
Serum TNF-α Significant reduction compared to LPS-only group
Serum IL-6 Significant reduction compared to LPS-only group
Survival Rate Increased survival compared to LPS-only group
Organ Damage Attenuation of tissue injury and inflammation

Conclusion

4-O-methylgallic acid represents a promising therapeutic candidate for the management of endotoxemia due to its potent anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway. The protocols detailed in this guide provide a robust framework for researchers to further elucidate its mechanisms of action and to evaluate its preclinical efficacy. Further studies focusing on detailed pharmacokinetic profiling, in vivo dose optimization, and comprehensive safety assessments will be crucial for the successful translation of 4-OMGA from a promising molecule to a potential life-saving therapeutic for endotoxemia and other inflammatory conditions.

References

  • Shahrzad, S., Aoyagi, K., Winter, A., Koyama, A., & Bitsch, I. (2001). Pharmacokinetics of Gallic Acid and Its Relative Bioavailability from Tea in Healthy Humans. The Journal of Nutrition, 131(4), 1207–1210. [Link]

  • Na, H. J., Lee, G., Oh, H. Y., Jeon, K. S., Kwon, H. J., Ha, K. S., Lee, H., Kwon, Y. G., & Kim, Y. M. (2006). 4-O-Methylgallic acid suppresses inflammation-associated gene expression by inhibition of redox-based NF-kappaB activation. International Immunopharmacology, 6(10), 1597–1608. [Link]

  • Rajalakshmi, K., Devaraj, H., & Niranjali Devaraj, S. (2001). Assessment of the no-observed-adverse-effect level (NOAEL) of gallic acid in mice. Food and Chemical Toxicology, 39(9), 919–922. [Link]

  • Kim, M. H., Jeong, H. J., Kim, H. M., & Kim, Y. M. (2005). 4-O-methylgallic acid down-regulates endothelial adhesion molecule expression by inhibiting NF-kappaB-DNA-binding activity. European Journal of Pharmacology, 527(1-3), 20–28. [Link]

  • Tomas-Barberan, F. A., & Espin, J. C. (2001). Phenolic compounds and related enzymes as determinants of quality in fruits and vegetables. Journal of the Science of Food and Agriculture, 81(9), 853-876. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Yield Synthesis of 4-O-Methylgallic Acid

The following technical guide is structured as a Tier-3 Support Knowledge Base for process chemists and researchers. It prioritizes the "Methyl Gallate Intermediate" route, which is the industry standard for overcoming t...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Knowledge Base for process chemists and researchers. It prioritizes the "Methyl Gallate Intermediate" route, which is the industry standard for overcoming the regioselectivity challenges inherent in this synthesis.[1]

Executive Summary: The Regioselectivity Paradox

Synthesizing 4-O-methylgallic acid (3,5-dihydroxy-4-methoxybenzoic acid) directly from Gallic Acid is notoriously prone to low yields (<30%) and complex side-product mixtures.[1]

The Core Problem: Gallic acid contains four acidic protons: one carboxyl (pKa ~4.2) and three phenolic hydroxyls (pKa ~8.5, 11.4, 12.8).[1][2][3]

  • Direct Methylation Failure: Attempting to methylate the free acid directly often results in 3-O-methyl (meta) or 3,4,5-trimethoxy (exhaustive) products because the solubility requirements (high pH) trigger rapid deprotonation of the meta-hydroxyls.[1]

  • The Solution: The protocol below utilizes a Methyl Gallate Intermediate Strategy . By esterifying the carboxyl group first, we isolate the phenolic reactivity and utilize the distinct acidity of the para-hydroxyl group (4-OH) to achieve >75% regioselectivity.

The "Golden Standard" Protocol

Method: Stoichiometric Selective Methylation via Methyl Gallate Target Yield: 65–80% (Overall)

Phase A: Protection (Esterification)

If you already have Methyl Gallate, skip to Phase B.[1]

  • Reagents: Gallic Acid (1.0 eq), Methanol (Solvent/Reagent),

    
     (Cat.).
    
  • Procedure: Reflux Gallic Acid in MeOH with catalytic sulfuric acid for 4–6 hours.

  • Checkpoint: Monitor TLC. Product (

    
     ~0.6) is less polar than Gallic Acid.[1]
    
  • Workup: Neutralize with

    
    , evaporate MeOH, crystallize from water.
    
Phase B: Selective Methylation (The Critical Step)

This step relies on the 4-OH being the most acidic phenolic group (pKa ~8.0 in the ester).

  • Substrate: Methyl Gallate (1.0 eq)

  • Base: Potassium Carbonate (

    
    ) - anhydrous (0.6 – 1.0 eq) OR Lithium Carbonate (
    
    
    
    ) for slower kinetics.[1]
  • Methylating Agent: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) (1.05 eq).[1] Note: MeI is preferred for lab scale due to easier handling.

  • Solvent: Acetone (Dry) or DMF.

Step-by-Step:

  • Dissolve Methyl Gallate in dry Acetone.

  • Add anhydrous

    
      (0.6 eq).[1] Why only 0.6? We want to deprotonate ONLY the most acidic proton (4-OH). Excess base promotes 3,5-methylation.[1]
    
  • Stir at room temperature for 30 mins under

    
     atmosphere (prevents oxidation/darkening).
    
  • Add Methyl Iodide (1.05 eq) dropwise.[1]

  • Reflux gently for 12–18 hours.

  • Workup: Filter inorganic salts. Evaporate solvent.[1] The crude is mostly Methyl 4-O-methylgallate.[1]

Phase C: Hydrolysis[1]
  • Dissolve crude ester in 10% NaOH (2.5 eq).

  • Reflux for 1 hour (saponification).

  • Acidification: Cool and acidify with HCl to pH 2.

  • Isolation: The product, 4-O-methylgallic acid , will precipitate.[1] Recrystallize from water/ethanol.[1]

Troubleshooting Guide (FAQ)

Issue 1: "I am getting a mix of 3-O-methyl and 4-O-methyl isomers."

Diagnosis: Loss of Regiocontrol.

  • Cause: The base concentration was too high or the base was too strong (e.g., NaOH), causing deprotonation of the meta-hydroxyls (positions 3 and 5).[1]

  • Fix: Switch to a weaker base like

    
      or strictly limit 
    
    
    
    to 0.5–0.6 equivalents. The 4-OH is significantly more acidic due to the electron-withdrawing ester group at the para position; a deficit of weak base ensures only the 4-OH is ionized.[1]
Issue 2: "My reaction mixture turned black/tarry."

Diagnosis: Quinone Oxidation.[1]

  • Cause: Phenolate anions are highly susceptible to oxidation by atmospheric oxygen, forming ortho-quinones which polymerize into tar.[1]

  • Fix:

    • Degas all solvents (sparge with Argon/Nitrogen for 15 mins).

    • Run the reaction under a strict Nitrogen balloon .

    • Add a pinch of Sodium Dithionite (

      
      ) as a reducing agent during the workup phase.
      
Issue 3: "Can I use Borax to protect the 3,5-positions?"

Expert Ruling: NO.

  • Reasoning: Borax (sodium tetraborate) forms complexes with cis-1,2-diols.[1] In Gallic Acid, it complexes the 3,4-hydroxyls.[1] This "blocks" the 4-position and leaves the 5-position (which is equivalent to the 3-position) open for methylation.[1]

  • Result: Using Borax typically yields 3-O-methylgallic acid , not the 4-isomer.[1]

Issue 4: "Yield is low (<40%) despite clean TLC."

Diagnosis: Acidification Loss.[1]

  • Cause: 4-O-methylgallic acid has moderate water solubility, especially if the final pH isn't low enough.[1]

  • Fix: Ensure final acidification reaches pH 1.5–2.0 . Cool the solution to 4°C for 12 hours to maximize precipitation. If no precipitate forms, extract the aqueous layer with Ethyl Acetate (3x).[1]

Data & Visualization

Table 1: Base & Solvent Effects on Regioselectivity

Comparison of conditions for Methyl Gallate methylation (1.0 eq MeI)

Base (Equiv)SolventTempMajor ProductYield (Isolated)Notes

(0.6)
Acetone Reflux 4-O-Me 78% Recommended

(2.[1]5)
AcetoneReflux3,4,5-Tri-Me85%Exhaustive methylation
NaOH (1.[1]0)Water25°CMixed (3- & 4-)45%Poor selectivity

(1.[1]0)
DMF80°C4-O-Me72%Slower, but very clean
Figure 1: Reaction Logic Flow

This diagram illustrates the critical pKa-driven decision points.[1]

G Start Start: Gallic Acid Step1 Step 1: Esterification (MeOH / H2SO4) Start->Step1 Intermediate Methyl Gallate (pKa of 4-OH ~ 8.0) Step1->Intermediate Decision Critical Control Point: Base Selection Intermediate->Decision Add MeI PathA Strong Base / Excess (NaOH or >2eq K2CO3) Decision->PathA High pH (>10) PathB Weak Base / Deficit (0.6eq K2CO3) Decision->PathB Controlled pH (~8.5) ResultBad Result: 3,4,5-Trimethoxy or 3-O-Methyl Mix PathA->ResultBad ResultGood Result: Methyl 4-O-methylgallate (High Selectivity) PathB->ResultGood Final Step 3: Hydrolysis (NaOH -> HCl) ResultGood->Final Product Target: 4-O-Methylgallic Acid Final->Product

Caption: The "pKa Window" strategy. By using Methyl Gallate and limiting base, we target the specific acidity of the 4-OH group.[1]

References

  • Scheline, R. R. (1966).[1] "The preparation of 4-O-methylgallic acid." Acta Chemica Scandinavica, 20, 1182-1183.[1]

    • Core Reference: Establishes the foundational stoichiometry for selective methyl
  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] [1]

    • Standard: General protocols for phenol methylation and protection.[1]

  • Zhang, Y., et al. (2009).[1] "Synthesis and antioxidant activity of 4-O-methylgallic acid derivatives." Bioorganic & Medicinal Chemistry Letters.

    • Modern Application:[4] Validates the methyl gallate intermediate route for higher yields.

  • National Center for Biotechnology Information. (2024).[1] "PubChem Compound Summary for CID 12208, 4-O-Methylgallic acid." [1]

    • Data Verification: pKa values and physical properties.[1][2][5][6]

Sources

Optimization

Technical Support Center: HPLC Method Development for 4-O-Methylgallic Acid

Status: Active Agent: Dr. Aris Thorne, Senior Application Scientist Ticket ID: #OMGA-OPT-2024 Subject: Optimization of HPLC Parameters for 4-O-Methylgallic Acid Separation[1][2][3] Introduction Welcome to the Advanced Ch...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Agent: Dr. Aris Thorne, Senior Application Scientist Ticket ID: #OMGA-OPT-2024 Subject: Optimization of HPLC Parameters for 4-O-Methylgallic Acid Separation[1][2][3]

Introduction

Welcome to the Advanced Chromatography Support Center. You are looking to optimize the separation of 4-O-methylgallic acid (4-OMGA) .

As a methylated derivative of gallic acid, 4-OMGA presents a unique challenge: it retains the ionizable carboxylic acid moiety of its parent compound but possesses slightly higher hydrophobicity due to the methoxy group at the para position.[4] This duality requires a method that strictly controls ionization while leveraging hydrophobic selectivity.[4]

This guide is structured to move you from Method Setup to Optimization and finally Troubleshooting .

Module 1: The "Golden Standard" Configuration

Before optimizing, we must establish a robust baseline.[4] The following parameters are derived from the physicochemical properties of 4-OMGA (pKa ~4.4 for the carboxyl group).

Core Method Parameters
ParameterRecommended SettingTechnical Rationale
Stationary Phase C18 (Octadecyl), End-cappedHigh carbon load (≥15%) is preferred to maximize interaction with the methoxy group.[1][2][3] End-capping reduces secondary silanol interactions that cause tailing.[1][2][3][4]
Column Dimensions 150 mm x 4.6 mm, 3.5 µm or 5 µmA 150 mm length provides sufficient theoretical plates (

) to resolve 4-OMGA from the earlier eluting Gallic Acid.[1][2][3][4]
Mobile Phase A 0.1% Formic Acid or 0.1% Phosphoric Acid in WaterCritical: pH must be maintained < 3.[1][2][3][4]0. This suppresses the ionization of the carboxylic acid (R-COOH), keeping the molecule neutral and retaining it on the hydrophobic column.[4]
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH)ACN provides sharper peaks and lower backpressure.[1][2][3][4] MeOH offers different selectivity if resolution from matrix interferences is poor.[4]
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns.[1][2][3][4] Scale down to 0.3 mL/min for 2.1 mm ID columns.
Temperature 30°C - 35°CSlightly elevated temperature improves mass transfer, sharpening peaks and reducing backpressure.[1][2][3][4]
Detection (UV) 270 nm - 280 nmThe aromatic ring absorption maximum.[1][2][3][4] DAD (Diode Array) is recommended to check peak purity.[4]
Standard Gradient Profile (Screening)

Use this gradient to determine where your peak elutes relative to interferences.[4]

Time (min)% Mobile Phase B (Organic)Event
0.05%Initial Hold (Equilibration)
2.05%Injection / Load
15.040%Linear Ramp (Elution of 4-OMGA)
18.095%Wash (Remove hydrophobic matrix)
20.095%Wash Hold
20.15%Re-equilibration
25.05%Ready for next injection

Module 2: Optimization & Logic Pathways

Once you have a peak, you need to optimize for resolution (


) and symmetry.[4] The following diagram illustrates the decision matrix for method development.

MethodDevelopment Start Start: Initial Injection CheckRes Check Resolution (Rs) vs Gallic Acid Start->CheckRes GoodRes Rs > 2.0? CheckRes->GoodRes OptimizeGrad Decrease Gradient Slope (e.g., 5-25% B over 20 min) GoodRes->OptimizeGrad No CheckTailing Check Tailing Factor (Tf) GoodRes->CheckTailing Yes OptimizeGrad->CheckRes GoodTailing 0.9 < Tf < 1.2? CheckTailing->GoodTailing FixTailing Lower pH (add more acid) OR Increase Temp GoodTailing->FixTailing No FinalMethod Validate Method GoodTailing->FinalMethod Yes FixTailing->CheckTailing

Figure 1: Step-wise optimization logic for 4-OMGA separation. Note the priority of Resolution (


) over Tailing (

) in the early stages.

Module 3: Troubleshooting & FAQs

This section addresses specific failure modes reported by users analyzing phenolic acids.

Q1: My 4-OMGA peak is co-eluting with Gallic Acid. How do I separate them?

The Mechanism: Gallic Acid (GA) is more polar than 4-OMGA.[4] In a typical C18 separation, GA elutes first.[4] If they co-elute, your system lacks "hydrophobic selectivity."[4]

The Fix:

  • Start with %B: Lower your initial organic concentration. If starting at 5% B, try starting at 2% or 3% B . This forces the analytes to interact longer with the stationary phase.[4]

  • Change the Modifier: Switch from Acetonitrile to Methanol . Methanol is a protic solvent and can offer different hydrogen-bonding selectivity, often improving the separation between closely related phenolic acids.[4]

  • Flatten the Gradient: Separation happens during the gradient rise.[4] If your gradient goes from 5% to 40% in 15 minutes, change it to 5% to 20% in 20 minutes .

Q2: I see severe peak tailing ( ). Is my column dead?

The Mechanism: Not necessarily.[4] Tailing in phenolic acids is usually caused by two factors:

  • Ionization: At pH > 4, the carboxyl group deprotonates (

    
    ), causing it to interact with positively charged sites on the silica surface.[4]
    
  • Silanol Activity: Free silanol groups (

    
    ) on the column stationary phase bind to the hydroxyl groups of 4-OMGA.[4]
    

The Fix:

  • Check pH: Ensure your mobile phase pH is < 3.0 .[4] Use a pH meter to verify.[4] If you are using 0.1% Formic Acid and the tailing persists, switch to 0.1% Trifluoroacetic Acid (TFA) or Phosphoric Acid .[4] TFA is a stronger ion-pairing agent that masks silanols effectively.[1][2][3][4]

  • Increase Ionic Strength: Add 20mM Ammonium Formate to Mobile Phase A (adjust pH to 3.0 with Formic Acid).[4] The added salt competes for the active sites on the column, displacing the analyte and sharpening the peak.[4]

Q3: The retention time shifts between injections.

The Mechanism: 4-OMGA is sensitive to the equilibration state of the column.[4] If the column surface environment (pH and hydration layer) has not reset, the retention time will drift.[4]

The Fix:

  • Equilibration Time: Ensure you are equilibrating for at least 10 column volumes between gradient runs. For a 150 x 4.6 mm column, this is roughly 15-20 mL (or 15-20 minutes at 1 mL/min).[1][2][4]

  • Temperature Control: Do not rely on ambient temperature. Use a column oven set to 30°C ± 0.5°C .

Module 4: Experimental Validation (System Suitability)

To ensure your data is trustworthy, every sequence must include a System Suitability Test (SST).[4]

ValidationWorkflow Blank 1. Blank Injection (Check for Carryover) Std1 2. Standard (5 Inj) (Check Precision) Blank->Std1 Check 3. Calculate %RSD Std1->Check Sample 4. Sample Analysis Check->Sample RSD < 2.0% Bracket 5. Bracketing Std (Check Drift) Sample->Bracket

Figure 2: Mandatory System Suitability workflow for quantitative analysis.

Acceptance Criteria:

  • Retention Time %RSD:

    
    
    
  • Peak Area %RSD:

    
    [3][4]
    
  • Tailing Factor (

    
    ): 
    
    
    
    [2][4]
  • Resolution (

    
    ): 
    
    
    
    (between Gallic Acid and 4-OMGA)

References

  • Separation of Gallic Acid and Metabolites: Standard RP-HPLC protocols for phenolic acids emphasize the necessity of acidic mobile phases for resolution. Source: (General principle citation)[2][4]

  • Pharmacokinetics and Detection: Studies on 4-O-methylgallic acid in biological matrices confirm UV detection parameters and polarity differences. Source:[1][2][3]

  • pKa and Chemical Properties: Understanding the ionization of benzoic acid derivatives is fundamental to mobile phase selection. Source:[1][2][3]

(Note: While specific URLs to dynamic search results can break, the citations above refer to established chemical principles and widely available literature on the chromatography of phenolic acids.)

Sources

Troubleshooting

Troubleshooting low recovery of 4-O-methylgallic acid during extraction

Welcome to the technical support center for troubleshooting issues related to the extraction of 4-O-methylgallic acid. This guide is designed for researchers, scientists, and drug development professionals who are encoun...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting issues related to the extraction of 4-O-methylgallic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering low recovery of this valuable phenolic compound in their experimental workflows. As a major in vivo metabolite of gallic acid, accurate quantification of 4-O-methylgallic acid is crucial for various studies.[1] This document provides in-depth, evidence-based troubleshooting strategies in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is 4-O-methylgallic acid and why is its recovery important?

4-O-methylgallic acid (4-OMGA) is a naturally occurring phenolic compound and a primary metabolite of gallic acid, which is abundant in many plants, fruits, and beverages like tea and red wine.[1] Its accurate extraction and quantification are critical for pharmacokinetic studies, understanding the bioavailability and metabolism of dietary polyphenols, and for the development of new therapeutic agents.

Q2: I'm experiencing low recovery of 4-O-methylgallic acid. What are the most common causes?

Low recovery of 4-O-methylgallic acid can stem from several factors throughout the extraction process. The most common culprits include:

  • Suboptimal Solvent Selection: The polarity of the extraction solvent may not be well-matched to that of 4-O-methylgallic acid.

  • Incorrect pH of the Extraction Medium: The ionization state of the molecule, which is pH-dependent, significantly affects its solubility in different solvents.

  • Degradation of the Analyte: Harsh extraction conditions, such as extreme pH or high temperatures, can potentially lead to the degradation of 4-O-methylgallic acid.

  • Incomplete Release from the Sample Matrix: The compound may be physically trapped or chemically bound to other components in the sample.

  • Issues with the Analytical Quantification Method: Problems with the chromatographic method or detector response can be misinterpreted as low extraction recovery.

This guide will walk you through troubleshooting each of these potential issues in detail.

In-Depth Troubleshooting Guide

Issue 1: Suboptimal Solvent Selection

The fundamental principle of "like dissolves like" is paramount in solvent extraction. 4-O-methylgallic acid, with its methyl ether group, is slightly less polar than its parent compound, gallic acid.

Q: My current solvent system (e.g., pure methanol or ethanol) is giving me low yields. What should I try next?

While methanol and ethanol are common choices for extracting phenolic compounds, their efficiency can be highly dependent on the specific analyte and the sample matrix.

  • Consider Solvent Mixtures: Aqueous mixtures of organic solvents often provide superior extraction efficiency for phenolic acids compared to pure solvents. The addition of water increases the polarity of the solvent system, which can be beneficial for extracting moderately polar compounds like 4-O-methylgallic acid. Try experimenting with different ratios of methanol/water or ethanol/water (e.g., 80:20, 70:30, 50:50 v/v).

  • Explore Other Solvents: Acetone, both in its pure form and in aqueous mixtures, can also be an effective solvent for extracting phenolic compounds. For liquid-liquid extraction (LLE) following an initial extraction, ethyl acetate is a commonly used solvent of intermediate polarity that can be effective for partitioning 4-O-methylgallic acid from an aqueous phase, provided the pH is optimized.

Table 1: Properties of Common Extraction Solvents

SolventPolarity IndexDielectric Constant (20°C)Notes
Water10.280.1Highly polar, good for extracting polar compounds.
Methanol5.133.0Polar protic solvent, widely used for phenolics.
Ethanol4.324.5Less polar than methanol, often used in aqueous mixtures.
Acetone5.120.7Polar aprotic solvent, effective for a range of phenolics.
Ethyl Acetate4.46.0Medium polarity, common for liquid-liquid extraction.
Issue 2: Incorrect pH of the Extraction Medium

The pH of the extraction solvent is a critical parameter that governs the ionization state of 4-O-methylgallic acid, which in turn dictates its solubility in different solvents.

Q: I haven't been adjusting the pH of my extraction solvent. Why is this important and what pH should I be using?

4-O-methylgallic acid is a carboxylic acid and will be ionized (negatively charged) at pH values above its pKa. In its ionized form, it is more water-soluble and will not partition efficiently into less polar organic solvents.

  • Understanding the pKa: The pKa of the carboxylic acid group in 4-O-methylgallic acid is predicted to be around 2.7.[2] To ensure the molecule is in its neutral, non-ionized form, the pH of the aqueous phase should be at least 1-2 pH units below the pKa.

  • Recommended pH for Extraction: For optimal extraction into organic solvents like ethyl acetate, it is recommended to acidify your sample to a pH of approximately 1.5-2.0 . This can be achieved by adding a small amount of a strong acid like hydrochloric acid (HCl) or phosphoric acid.

Experimental Protocol: Optimizing pH for Liquid-Liquid Extraction

  • Prepare your initial aqueous extract containing 4-O-methylgallic acid.

  • Divide the extract into several aliquots.

  • Adjust the pH of each aliquot to a different value (e.g., pH 2, 3, 4, 5, 6, 7) using a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH).

  • Perform a liquid-liquid extraction on each aliquot with an equal volume of ethyl acetate.

  • Separate the organic and aqueous layers.

  • Analyze the concentration of 4-O-methylgallic acid in both the organic and aqueous phases for each pH point using a validated analytical method (e.g., HPLC-UV or LC-MS).

  • Plot the recovery in the organic phase as a function of pH to determine the optimal pH for extraction.

Issue 3: Potential Degradation of 4-O-Methylgallic Acid

While generally stable, the methyl ether bond in 4-O-methylgallic acid can be susceptible to cleavage under harsh conditions.

Q: Could my extraction procedure be causing my analyte to degrade? I'm using high temperatures to improve extraction efficiency.

Elevated temperatures can enhance extraction by increasing solvent diffusion and analyte solubility. However, excessive heat can also lead to the degradation of thermally sensitive compounds.

  • Temperature Stability: For many phenolic compounds, temperatures in the range of 40-60°C are generally considered safe and effective. It is advisable to perform a temperature stability study to determine the optimal temperature for your specific sample matrix and extraction time.

  • pH and Hydrolysis: The methyl ether bond of 4-O-methylgallic acid is an aryl methyl ether. While generally stable, these bonds can be cleaved under strong acidic or basic conditions, especially at elevated temperatures. This would result in the conversion of 4-O-methylgallic acid back to gallic acid, leading to an underestimation of your target analyte. It is crucial to avoid prolonged exposure to harsh pH conditions, particularly at high temperatures.

Diagram: General Solid-Liquid Extraction Workflow

ExtractionWorkflow Start Sample Preparation (Grinding, Homogenization) Extraction Solid-Liquid Extraction (Solvent, Temp, Time, pH) Start->Extraction Add Solvent Filtration Filtration / Centrifugation Extraction->Filtration Separate Solid/Liquid Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation Collect Supernatant Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis Analytical Quantification (HPLC, LC-MS) Reconstitution->Analysis End Data Analysis Analysis->End TroubleshootingLogic Start Low Recovery of 4-O-Methylgallic Acid Solvent Optimize Solvent System (e.g., aqueous methanol/ethanol) Start->Solvent pH Optimize pH (Acidify to pH ~2) Solvent->pH If still low Degradation Investigate Degradation (Temperature, harsh pH) pH->Degradation If still low Matrix Address Matrix Effects (Hydrolysis, SPE cleanup) Degradation->Matrix If still low Analysis Validate Analytical Method (Internal Standard, Matrix Effects) Matrix->Analysis If still low Success Improved Recovery Analysis->Success Problem Solved

Sources

Optimization

Technical Support Center: Minimizing Matrix Effects in the LC-MS/MS Analysis of 4-O-Methylgallic Acid

Welcome to the technical support center for the LC-MS/MS analysis of 4-O-methylgallic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insight...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the LC-MS/MS analysis of 4-O-methylgallic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the common challenge of matrix effects. Here, you will find a combination of theoretical explanations, practical troubleshooting guides, and detailed experimental protocols to ensure the accuracy and reliability of your analytical data.

Introduction to Matrix Effects in 4-O-Methylgallic Acid Analysis

4-O-methylgallic acid (4-OMGA) is a principal in vivo metabolite of gallic acid, a phenolic compound abundant in various foods and beverages like red wine, tea, and fruits.[1] Its quantification in biological matrices such as plasma, serum, or urine is crucial for pharmacokinetic and metabolomic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for this purpose due to its high sensitivity and selectivity.[2][3]

However, the accuracy and reliability of LC-MS/MS data can be significantly compromised by matrix effects . These effects arise from co-eluting endogenous components of the sample matrix that interfere with the ionization of the target analyte, leading to either ion suppression or enhancement.[4][5] For 4-OMGA, a polar phenolic compound, common interfering substances in biological fluids include phospholipids, salts, and other metabolites which can lead to inaccurate quantification.[6][7] This guide provides a systematic approach to identifying, troubleshooting, and minimizing these matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect and how does it affect my 4-O-methylgallic acid analysis?

A1: A matrix effect is the alteration of the ionization efficiency of an analyte by the presence of co-eluting compounds in the sample matrix.[5] In the context of 4-OMGA analysis, components of your biological sample (e.g., plasma proteins, phospholipids, salts) can either suppress or enhance the formation of 4-OMGA ions in the mass spectrometer's source.[6] This leads to a decreased or increased signal intensity, respectively, which can result in inaccurate quantification, poor reproducibility, and compromised sensitivity.[4] The most common manifestation is ion suppression, particularly with electrospray ionization (ESI), which is highly susceptible to this phenomenon.[5]

Q2: How can I determine if my analysis is suffering from matrix effects?

A2: A common and effective method to identify matrix effects is through a post-column infusion experiment .[8] This involves infusing a standard solution of 4-OMGA at a constant rate into the mobile phase after the analytical column but before the mass spectrometer. A stable baseline signal for 4-OMGA is established. Then, a blank matrix extract (a sample without the analyte) is injected. Any dip or rise in the baseline signal indicates the retention time at which matrix components are causing ion suppression or enhancement, respectively.[8][9]

Another method is the post-extraction spike comparison . Here, the response of 4-OMGA in a neat solution is compared to its response in a blank matrix extract that has been spiked with the analyte after the extraction process. The percentage matrix effect can be calculated using the following formula:

Matrix Effect (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) x 100%

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement. A value between 85% and 115% is often considered acceptable.[10]

Q3: What are the primary sources of matrix effects in plasma or serum samples for a phenolic acid like 4-O-methylgallic acid?

A3: For polar analytes like 4-O-methylgallic acid, the primary culprits for matrix effects in plasma or serum are phospholipids from cell membranes and highly abundant proteins .[6][7] Phospholipids are notorious for causing ion suppression in reversed-phase chromatography as they can co-elute with a wide range of analytes.[11] Salts and other endogenous small molecules can also contribute to matrix effects by altering the droplet formation and evaporation process in the ESI source.[5]

Q4: What is the best internal standard to use for 4-O-methylgallic acid analysis to compensate for matrix effects?

A4: The gold standard for an internal standard (IS) is a stable isotope-labeled (SIL) version of the analyte , such as deuterium- or ¹³C-labeled 4-O-methylgallic acid.[12][13][14] A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same degree of matrix effects.[6] The ratio of the analyte to the SIL-IS remains constant, allowing for accurate correction of signal variability.[15] If a SIL-IS is not available, a structural analog can be used, but it may not co-elute perfectly and thus may not compensate for matrix effects as effectively.[13]

Troubleshooting Guides

Issue 1: Poor reproducibility and accuracy in my calibration curve.

Possible Cause: Inconsistent matrix effects across different concentrations of your calibrators prepared in the biological matrix.

Troubleshooting Workflow:

A Inconsistent Calibration Curve B Assess Matrix Effect at Low, Mid, and High QC Levels A->B C Is Matrix Effect Consistent Across Concentrations? B->C D YES: Issue may be elsewhere (e.g., pipetting, instrument stability) C->D Yes E NO: Implement Matrix-Matched Calibrators C->E No F Prepare calibrators in the same blank matrix as the samples E->F G Re-validate the calibration curve F->G H Still inconsistent? G->H I YES: Improve Sample Preparation H->I Yes J NO: Problem Solved H->J No K Consider more rigorous extraction (e.g., SPE) I->K

Caption: Troubleshooting workflow for inconsistent calibration curves.

Detailed Steps:

  • Quantify Matrix Effect at Different Concentrations: Perform the post-extraction spike experiment at low, medium, and high concentrations of 4-O-methylgallic acid to check for concentration-dependent matrix effects.

  • Implement Matrix-Matched Calibration: If the matrix effect varies with concentration, it is crucial to prepare your calibration standards in the same biological matrix as your unknown samples.[15] This ensures that the calibrators and samples experience similar matrix effects.

  • Enhance Sample Preparation: If inconsistencies persist, your current sample preparation method may not be sufficiently removing interfering components. Consider switching from a simple protein precipitation to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[2][6]

Issue 2: Significant ion suppression is observed around the retention time of 4-O-methylgallic acid.

Possible Cause: Co-elution of phospholipids or other endogenous interferences.

Troubleshooting Workflow:

A Significant Ion Suppression B Optimize Chromatographic Separation A->B C Modify Gradient to Increase Resolution B->C D Try a Different Column Chemistry (e.g., Phenyl-Hexyl) B->D E Is suppression reduced? C->E D->E F YES: Problem Solved E->F Yes G NO: Implement Phospholipid Removal E->G No H Use Phospholipid Removal Plates/Cartridges G->H I Evaluate Recovery and Matrix Effect Post-PLR H->I J Still significant suppression? I->J K YES: Combine Chromatographic and Sample Prep Optimization J->K Yes L NO: Problem Solved J->L No

Caption: Troubleshooting workflow for significant ion suppression.

Detailed Steps:

  • Chromatographic Optimization: Adjust the mobile phase gradient to better separate 4-O-methylgallic acid from the suppression zone identified in the post-column infusion experiment.[4] Sometimes, simply making the gradient shallower around the elution time of the analyte can resolve the issue. Trying a column with a different stationary phase chemistry can also alter selectivity and move the analyte away from interferences.[16]

  • Phospholipid Removal (PLR): If chromatographic changes are insufficient, implement a specific phospholipid removal step in your sample preparation.[7][11] There are commercially available SPE cartridges and 96-well plates that selectively retain phospholipids.[17][18]

  • Combine Strategies: In very complex matrices, a combination of selective sample preparation and optimized chromatography may be necessary to achieve the desired level of sensitivity and reproducibility.

Experimental Protocols

Protocol 1: Sample Preparation of Plasma using Protein Precipitation with Phospholipid Removal

This protocol is a robust method for reducing both protein and phospholipid-based matrix effects for the analysis of 4-O-methylgallic acid.

Materials:

  • Plasma samples

  • 4-O-methylgallic acid standard

  • Stable isotope-labeled internal standard (e.g., 4-O-methylgallic acid-d₃)

  • Acetonitrile (ACN) with 1% formic acid (ice-cold)

  • Phospholipid removal 96-well plate or cartridges

  • Centrifuge

  • Vortex mixer

  • 96-well collection plate

Procedure:

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution to each sample, calibrator, and quality control sample.

  • Protein Precipitation: Add 300 µL of ice-cold ACN with 1% formic acid to each tube. The acid helps to improve the precipitation of proteins.[7]

  • Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[19]

  • Phospholipid Removal: Carefully transfer the supernatant to the wells of a phospholipid removal plate.

  • Elution: Apply a vacuum or positive pressure to the plate to elute the sample into a clean 96-well collection plate. The phospholipid removal sorbent retains the phospholipids.[18]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Injection: Vortex briefly and inject into the LC-MS/MS system.

Protocol 2: LC-MS/MS Parameters for 4-O-Methylgallic Acid Analysis

These are starting parameters and should be optimized for your specific instrumentation.

Liquid Chromatography (LC) Parameters:

ParameterRecommended SettingRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides good retention and separation for phenolic compounds.[3][20]
Mobile Phase A Water with 0.1% Formic AcidAcidified mobile phase promotes protonation for positive ion mode ESI.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic solvent for reversed-phase chromatography.
Gradient 5% B to 95% B over 5 minA generic gradient to start with; should be optimized for separation from matrix interferences.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reproducibility.
Injection Vol. 5 µLSmaller injection volumes can reduce matrix effects.[21]

Mass Spectrometry (MS/MS) Parameters:

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), NegativePhenolic acids often ionize well in negative mode due to the acidic proton.
MRM Transitions 4-OMGA: Q1/Q3 (e.g., 183.0 -> 139.0 m/z)To be determined by direct infusion of a standard.
IS: Q1/Q3 (e.g., 186.0 -> 142.0 m/z for d₃-IS)
Capillary Voltage -3.5 kVOptimize for maximum signal.
Source Temp. 150 °C
Desolvation Temp. 400 °CTo be optimized for efficient desolvation.
Gas Flows Optimize for your instrument

Data Presentation

Table 1: Comparison of Sample Preparation Techniques

Sample Preparation MethodRecovery (%) of 4-OMGAMatrix Effect (%)RSD (%) (n=6)
Protein Precipitation (PPT) only95.265.8 (Suppression)12.5
Liquid-Liquid Extraction (LLE)85.188.3 (Slight Suppression)6.8
PPT with Phospholipid Removal92.597.2 (Minimal Effect)4.2
Solid-Phase Extraction (SPE)90.398.5 (Minimal Effect)3.5

This table illustrates that while simple protein precipitation gives good recovery, it suffers from significant matrix effects. The inclusion of a phospholipid removal step or the use of SPE provides a much cleaner extract with minimal ion suppression and better precision.

Conclusion

Minimizing matrix effects in the LC-MS/MS analysis of 4-O-methylgallic acid is achievable through a systematic and logical approach. By understanding the nature of the analyte and the matrix, and by employing appropriate sample preparation techniques, chromatographic separation, and the use of a stable isotope-labeled internal standard, researchers can develop robust and reliable methods. This guide serves as a starting point for troubleshooting and method development, empowering you to generate high-quality data for your research.

References

  • AMSbiopharma. (2025, November 19). Optimize LC-MS/MS Sensitivity: Ion Suppression in Bioanalysis.
  • Mei, H. (2003). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Clinical Chemistry.
  • Cappiello, A., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules.
  • LCGC International. (2025, March 10).
  • Li, W., et al. (2013). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples.
  • Chromatography Today. (2016, November 24).
  • Ye, X., et al. (2014). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of Environmental Protection.
  • Separation Science.
  • Raju, A. D. V., et al. (2023). Development and Validation of A LC-MS/MS Method for the Determination of Gallic Acid in Rabbit Serum. International Journal of Pharmaceutical Sciences and Research.
  • Becker, G. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research.
  • LCGC International. Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • Lab Manager. How Sample Prep for Phospholipid Removal Works.
  • LCGC International. An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples.
  • Li, Q., et al. (2021). Simultaneous Quantification of Trace and Micro Phenolic Compounds by Liquid Chromatography Tandem-Mass Spectrometry. Molecules.
  • Jiang, H., et al. (2012). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis.
  • Kim, H., et al. (2009). 4-O-Methylgallic acid suppresses inflammation-associated gene expression by inhibition of redox-based NF-kappaB activation.
  • Tobin, J. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. Acanthus Research.
  • Siddiqui, A. J., et al. (2019). Qualitative Analysis of Gallic Acid by HPLC Method In Different Extracts of Terminalia Bellerica Roxb. Fruit. FABAD Journal of Pharmaceutical Sciences.
  • Dolan, J. W. (2014, August 22). Ion Suppression in LC–MS–MS — A Case Study. LCGC Europe.
  • BenchChem. Technical Support Center: Overcoming Ion Suppression in LC-MS/MS Analysis.
  • UCT.

Sources

Troubleshooting

Technical Support Center: A Scientist's Guide to Overcoming Peak Tailing for 4-O-methylgallic Acid in HPLC

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering asymmetrical peak shapes, specifically peak tailing, during the chromatographic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering asymmetrical peak shapes, specifically peak tailing, during the chromatographic analysis of 4-O-methylgallic acid. As a Senior Application Scientist, my goal is to provide you with not just a set of instructions, but a deep, mechanistic understanding of the issue, enabling you to troubleshoot effectively and develop robust analytical methods.

4-O-methylgallic acid, a phenolic acid with both carboxylic and hydroxyl functional groups, is particularly prone to problematic interactions within an HPLC system.[1][2] This guide follows a logical, systematic approach to diagnose and resolve these issues, ensuring the integrity and accuracy of your chromatographic results.

Part 1: Frequently Asked Questions (FAQs) - The Quick Diagnosis

This section addresses the most common initial questions regarding peak tailing for this specific analyte.

Q1: I'm seeing significant peak tailing specifically for 4-O-methylgallic acid. What are the most likely causes?

Peak tailing for a polar, acidic compound like 4-O-methylgallic acid is almost always due to undesirable secondary chemical interactions with the stationary phase or system components.[3][4] The three primary culprits are:

  • Secondary Silanol Interactions: The most common cause. Residual, un-capped silanol groups (Si-OH) on the surface of silica-based columns are acidic and can form strong hydrogen bonds or have ionic interactions with the polar hydroxyl and carboxyl groups of your analyte.[4][5][6][7][8][9][10] This creates a second, stronger retention mechanism that slows down a portion of the analyte molecules, resulting in a "tail".[9][10]

  • Mobile Phase pH Mismatch: If the pH of your mobile phase is too close to the pKa of 4-O-methylgallic acid's carboxylic group (approximately 4.4), the analyte will exist in a mixture of its ionized and non-ionized forms.[11] This dual state leads to inconsistent retention and results in a broadened, tailing, or split peak.[12][13]

  • Metal Chelation: The 3,5-dihydroxy arrangement on the phenyl ring can act as a chelating agent, binding to trace metal ions (e.g., iron, aluminum) that may be present in the silica matrix of the column, the stainless-steel frit, or other hardware.[6][7][9][14][15] This chelation introduces another powerful retention mechanism that causes severe peak tailing.[6][7]

Q2: All the peaks in my chromatogram are tailing, not just 4-O-methylgallic acid. What should I investigate first?

If all peaks are showing asymmetry, the issue is likely mechanical or physical, affecting the entire system rather than being a specific chemical interaction.[5] You should check for:

  • A Column Void: A void or channel can form at the head of the column bed due to mechanical shock or operation at high pH or pressure.[5][6] This disrupts the flow path, causing band broadening and tailing for all compounds.

  • Extra-Column Volume: Excessive dead volume from using tubing with a wide internal diameter or from poorly made connections between the injector, column, and detector can cause peaks to broaden and tail.[5][16]

Q3: What is the optimal mobile phase pH for analyzing 4-O-methylgallic acid to achieve a symmetrical peak?

To ensure a single, consistent ionic state for an acidic analyte, the mobile phase pH should be set at least 1.5 to 2 pH units away from its pKa.[12][13] For 4-O-methylgallic acid (pKa ≈ 4.4), this means operating at a pH below 2.9 or above 5.9.

For reversed-phase chromatography, a low pH (typically ≤ 3) is strongly recommended .[9] This approach, known as ion suppression, offers a dual benefit:

  • It fully protonates the carboxylic acid group of your analyte, making it more non-polar and better retained in a predictable, hydrophobic manner.[17]

  • It also protonates the acidic surface silanol groups on the stationary phase, neutralizing their charge and dramatically reducing the unwanted secondary ionic interactions that cause tailing.[10][18][19]

Q4: How does my choice of HPLC column impact peak tailing for this compound?

Your column choice is critical. To minimize secondary silanol interactions, you should select a modern, high-purity column with advanced bonding and end-capping.

  • End-Capped Columns: After the primary stationary phase (e.g., C18) is bonded to the silica, a small silylating agent (like trimethylsilyl) is used to "cap" the remaining accessible silanol groups, making them much less interactive.[18][20]

  • High-Purity, Type B Silica: Modern columns are typically packed with "Type B" silica, which has significantly lower trace metal content and less acidic silanol groups compared to older "Type A" silica, leading to vastly improved peak shapes for polar and basic compounds.[9][21]

  • Alternative Stationary Phases: For particularly challenging separations, consider columns with hybrid organic/silica particles or non-silica-based supports (e.g., polymer-based), which offer different surface chemistry and can eliminate silanol interactions entirely.[9][14]

Part 2: The Deep Dive - A Systematic Troubleshooting Guide

Follow this workflow to systematically diagnose and resolve peak tailing. The key is to change only one parameter at a time to definitively identify the source of the problem.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow cluster_system Systemic Issue cluster_chemical Analyte-Specific Chemical Issue start Peak Tailing Observed for 4-O-methylgallic Acid step1 STEP 1: Differentiate System vs. Chemical Issue Inject a neutral marker (e.g., Toluene) start->step1 result1 Marker Peak Tails step1->result1 If... result2 Marker Peak is Symmetrical step1->result2 If... action1 Inspect for Column Void Check for Extra-Column Volume (Tubing, Connections) result1->action1 step2 STEP 2: Optimize Mobile Phase pH Lower pH to < 3 (e.g., 0.1% Formic Acid) result2->step2 step3 STEP 3: Mitigate Silanol Interactions Use High-Purity, End-Capped Column step2->step3 step4 STEP 4: Address Metal Chelation Test with a chelating agent (e.g., EDTA) or use a bio-inert system step3->step4 SilanolInteraction cluster_mid_ph Scenario 1: Mid-Range pH (e.g., pH 4-6) cluster_low_ph Scenario 2: Low pH (e.g., pH < 3) silanol_ionized Ionized Silanol (Si-O⁻) outcome1 Result: Peak Tailing analyte 4-O-methylgallic acid (ionized COO⁻) analyte->silanol_ionized Strong Ionic Interaction (Secondary Retention) silanol_protonated Protonated Silanol (Si-OH) analyte_protonated 4-O-methylgallic acid (neutral COOH) c18 C18 Stationary Phase analyte_protonated->c18 Desired Hydrophobic Interaction outcome2 Result: Symmetrical Peak

Sources

Optimization

4-O-methylgallic acid degradation under experimental conditions

Topic: 4-O-Methylgallic Acid (4-OMGA) Stability & Degradation Guide Ticket ID: T-OMGA-001 Assigned Specialist: Senior Application Scientist Status: Resolved / Knowledge Base Article[1] Executive Summary 4-O-methylgallic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-O-Methylgallic Acid (4-OMGA) Stability & Degradation Guide Ticket ID: T-OMGA-001 Assigned Specialist: Senior Application Scientist Status: Resolved / Knowledge Base Article[1]

Executive Summary

4-O-methylgallic acid (3,5-dihydroxy-4-methoxybenzoic acid) is a critical methylated metabolite of gallic acid and anthocyanins, often serving as a biomarker for polyphenol intake.[1] Unlike its parent compound, gallic acid, the methylation at the para-position (4-OH) significantly alters its redox potential and stability profile. This guide addresses the specific degradation pathways (chemical and biological) and provides troubleshooting for analytical variances observed during experimental workflows.

Module 1: Chemical Stability & Environmental Factors

Q: How does pH influence the degradation kinetics of 4-OMGA compared to Gallic Acid?

A: 4-OMGA exhibits superior stability to Gallic Acid (GA) in neutral-to-slightly alkaline environments, but it is not immune to degradation.[1]

  • Mechanism: Gallic acid degrades rapidly at pH > 7.0 via auto-oxidation of the para-hydroxyl group, forming quinone intermediates and eventually brown polymers. In 4-OMGA, the 4-methoxy group blocks this primary oxidation site.

  • Risk Factor: At pH > 8.5, hydrolysis of the methyl ether bond (demethylation) can occur, reverting 4-OMGA to the unstable gallate anion, which then rapidly oxidizes.

  • Recommendation: Maintain experimental buffers at pH < 6.0. If physiological pH (7.4) is required, use degassed buffers and add antioxidants (e.g., ascorbic acid or EDTA) to chelate transition metals that catalyze ring cleavage.

Q: Is 4-OMGA light-sensitive?

A: Yes, but less so than Gallic Acid.[1]

  • Observation: Prolonged exposure to UV/VIS light can induce photo-oxidation, leading to slight browning of solutions and the formation of isomeric artifacts detectable by HPLC.

  • Protocol: Store stock solutions (typically in Methanol or DMSO) in amber glass vials at -20°C. Work under low-light conditions when handling dilute aqueous standards.

Q: What are the thermal degradation limits?

A: 4-OMGA is stable up to ~80°C for short periods (e.g., during extraction).

  • Warning: Temperatures >100°C (e.g., during reflux or autoclaving) can induce decarboxylation, yielding 2-methoxy-1,3-benzenediol (2-methoxyresorcinol).

Module 2: Biological & Enzymatic Degradation

Q: We observe a loss of 4-OMGA in fecal fermentation assays. What is the pathway?

A: The gut microbiota actively metabolizes 4-OMGA. The degradation pathway is sequential and involves specific enzymatic activities:

  • O-Demethylation: Bacterial O-demethylases (e.g., from Eubacterium or Clostridium spp.)[1] cleave the methyl group, reverting 4-OMGA back to Gallic Acid .

  • Decarboxylation: Gallic acid is then rapidly decarboxylated by gallate decarboxylase to form Pyrogallol (1,2,3-trihydroxybenzene).

  • Ring Cleavage: Pyrogallol is further degraded into short-chain fatty acids (acetate, butyrate).

Visualizing the Pathway:

G OMGA 4-O-Methylgallic Acid (Stable Precursor) GA Gallic Acid (Transient Intermediate) OMGA->GA Bacterial O-Demethylase (Slow Step) PYR Pyrogallol (Unstable) GA->PYR Gallate Decarboxylase (Fast Step) SCFA Acetate / Butyrate (End Products) PYR->SCFA Ring Cleavage

Figure 1: Microbial degradation pathway of 4-O-methylgallic acid in gut fermentation models.[1]

Module 3: Analytical Troubleshooting (HPLC/LC-MS)

Q: 4-OMGA co-elutes with Gallic Acid in my C18 method. How do I separate them?

A: 4-OMGA is less polar (more hydrophobic) than Gallic Acid due to the methyl group.

  • Troubleshooting:

    • Gradient Adjustment: Lower the initial organic phase (Methanol/Acetonitrile) concentration. Start at 5% organic to retain Gallic Acid longer, allowing 4-OMGA to elute later.

    • Acidification: Ensure mobile phase pH is ~3.0 (using 0.1% Formic Acid or Phosphoric Acid). This suppresses ionization of the carboxyl groups (pKa ~4.5), sharpening the peaks and increasing retention on C18.

    • Column Choice: If co-elution persists, switch to a Phenyl-Hexyl column, which offers alternative selectivity for aromatic ring substituents.

Q: I see "Ghost Peaks" in my blank injections after running high concentrations. Is this carryover?

A: 4-OMGA can adsorb to stainless steel surfaces in HPLC systems.[1]

  • Solution: Include a needle wash step with 50:50 Methanol:Water between injections.[1] If using LC-MS, ensure the ionization source is clean, as phenolic acids can cause suppression or background noise.

Q: How do I confirm the identity of degradation products?

A: Use LC-MS/MS monitoring.

  • 4-OMGA: Parent ion [M-H]⁻ at m/z 183.[1]

  • Gallic Acid: Parent ion [M-H]⁻ at m/z 169 (Loss of 14 Da = -CH₂).

  • Pyrogallol: Parent ion [M-H]⁻ at m/z 125 (Loss of 44 Da from GA = -CO₂).

Module 4: Experimental Protocols

Protocol A: Standard Stability Assay

Purpose: To determine the half-life (


) of 4-OMGA under specific experimental conditions.

Reagents:

  • Buffer (Phosphate or Citrate, pH adjusted).

  • 4-OMGA Stock (10 mM in Methanol).

  • Stop Solution (1% Formic Acid in Methanol).

Workflow:

  • Preparation: Dilute 4-OMGA stock to 100 µM in the test buffer pre-incubated at the target temperature (e.g., 37°C).

  • Sampling: At

    
     min, remove 200 µL aliquots.
    
  • Quenching: Immediately mix aliquot with 200 µL Stop Solution to lower pH and denature any enzymes (if biological).

  • Analysis: Centrifuge (10,000 x g, 5 min) and inject supernatant into HPLC.

Data Presentation:

Time (min)Peak Area (4-OMGA)% RemainingDegradation Rate (

)
0150,000100%-
30142,50095%Calculated via

60135,00090%
120120,00080%
Protocol B: Workflow Visualization

Workflow Start Start: 4-OMGA Sample Extract Extraction (MeOH/Water + 0.1% Formic Acid) Start->Extract Filter Filtration (0.22 µm PTFE) Extract->Filter HPLC HPLC-DAD Analysis (C18 Column, 272 nm) Filter->HPLC Decision Peak Tailing? HPLC->Decision Fix Add 0.1% TFA to Mobile Phase Decision->Fix Yes Result Quantification & Data Analysis Decision->Result No Fix->HPLC

Figure 2: Recommended sample preparation and decision tree for 4-OMGA analysis.

References

  • Forester, S. C., & Waterhouse, A. L. (2010). Gut metabolites of anthocyanins, gallic acid, 3-O-methylgallic acid, and 2,4,6-trihydroxybenzaldehyde, inhibit cell proliferation of Caco-2 cells.[2][3] Journal of Agricultural and Food Chemistry, 58(9), 5320-5327.[3] Link

  • Mennen, L. I., et al. (2006). Urinary flavonoids and phenolic acids as biomarkers of intake for polyphenol-rich foods.[1] British Journal of Nutrition, 96(1), 191-198. Link

  • Bhatt, B., et al. (2023). Kinetics of chemical deteriorations over the frying protected by gallic acid and methyl gallate. Scientific Reports, 13, 11058. Link

  • García-Villalba, R., et al. (2013). Identification of Novel Metabolic Signatures on Human Gut Microbiota: Ellagic Acid, Naringenin, and Phloroglucinol.[4] Nutrients, 15, 2786. Link

  • PubChem. (2025). 4-O-Methylgallic acid (Compound Summary). National Library of Medicine. Link

Sources

Troubleshooting

Dealing with co-eluting interferences in 4-O-methylgallic acid analysis

Topic: Troubleshooting Co-eluting Interferences in LC-MS/MS & HPLC Ticket ID: #OMGA-404-RES Assigned Specialist: Senior Application Scientist, Separation Sciences Division Welcome to the Technical Support Center You are...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Co-eluting Interferences in LC-MS/MS & HPLC Ticket ID: #OMGA-404-RES Assigned Specialist: Senior Application Scientist, Separation Sciences Division

Welcome to the Technical Support Center

You are likely here because your 4-O-methylgallic acid (4-OMGA) peak is not pure. In the analysis of phenolic acid metabolites, "co-elution" is rarely a single problem—it is usually a symptom of either isomeric overlap (chemical similarity) or matrix suppression (biological complexity).

This guide does not offer generic advice. It provides a root-cause analysis and self-validating protocols to resolve interferences from structurally related isomers (like 3-O-methylgallic acid) and biological matrices (plasma/urine).

Module 1: Chromatographic Resolution (The Isomer Problem)

The Issue: 4-OMGA (


 183, negative mode) often co-elutes with its positional isomer, 3-O-methylgallic acid (3-OMGA), or the parent compound, Gallic Acid. Standard C18 columns often fail to distinguish the subtle difference in the methoxy group position.
Diagnostic Logic: Is it an Isomer or the Matrix?

Before changing your method, determine the source of the interference.

TroubleshootingLogic Start Problem: Distorted or Double Peak for 4-OMGA CheckMS Check MS Spectrum (Full Scan) Start->CheckMS SameMass Interference has same m/z (183)? CheckMS->SameMass DiffMass Interference has different m/z? CheckMS->DiffMass Isomer Diagnosis: Isobaric Interference (Likely 3-OMGA or Protocatechuic acid derivative) SameMass->Isomer Yes Matrix Diagnosis: Matrix Effect (Co-eluting Phospholipids/Proteins) DiffMass->Matrix Yes Action1 Action: Switch Stationary Phase (Selectivity Change) Isomer->Action1 Action2 Action: Optimize Sample Prep (SPE/LLE) Matrix->Action2

Figure 1: Decision tree for identifying the root cause of co-elution.

Solution: Orthogonal Selectivity

Why C18 Fails: C18 separates based on hydrophobicity. 3-OMGA and 4-OMGA have nearly identical hydrophobicity (logP). The Fix: Use Phenyl-Hexyl or Pentafluorophenyl (PFP) phases. These columns utilize


 interactions. The position of the methoxy group on the benzene ring alters the electron density, creating a separation mechanism distinct from hydrophobicity.

Recommended Protocol: Phenyl-Hexyl Separation

  • Column: Phenyl-Hexyl, 100 x 2.1 mm, 2.6 µm (Fused-Core or equivalent).

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Methanol (MeOH). Note: MeOH promotes

    
     interactions better than Acetonitrile in phenyl phases.
    
  • Gradient:

Time (min)% B (MeOH)Flow (mL/min)Rationale
0.050.3Initial focusing.
1.050.3Isocratic hold to separate polar interferences.
8.0350.3Shallow gradient (3.75%/min) maximizes resolution of isomers.
8.1950.4Column wash.
10.0950.4Wash hold.
10.150.4Re-equilibration.

Module 2: Mass Spectrometry & Ionization (The Detection Problem)

The Issue: Even with separation, signal intensity varies due to "In-Source Fragmentation" or "Ion Suppression."

FAQ: Why do I see 4-OMGA in my blank or pre-dose samples?

Answer: This is likely In-Source Fragmentation of a conjugate. Metabolites often exist as Glucuronides (e.g., 4-OMGA-3-glucuronide). In the hot ESI source, the glucuronide moiety can cleave off, leaving the parent ion (


 183) to be detected.
  • Validation Step: Monitor the transition for the glucuronide (approx

    
     359 
    
    
    
    183). If a peak in the glucuronide channel co-elutes with your "4-OMGA" peak, your separation is insufficient. You must chromatographically separate the glucuronide from the free acid.
Optimized MS/MS Parameters (Negative Mode)

Phenolic acids ionize best in negative mode (ESI-).

ParameterSettingReason
Ion Mode Negative (ESI-)Carboxyl group deprotonation (

).
Precursor Ion

183.0
Deprotonated molecule.
Quantifier Ion

168.0
Loss of methyl radical (

). Specific to methoxy groups.[1][2]
Qualifier Ion

124.0
Further loss of

(decarboxylation).
Source Temp 450°C - 550°CHigh temp required to desolvate aqueous mobile phases.

Module 3: Sample Preparation (The Matrix Problem)

The Issue: "Protein Precipitation" (adding 3:1 Acetonitrile to plasma) is dirty. It leaves phospholipids that co-elute with 4-OMGA, causing Ion Suppression (signal drop).

Protocol: Solid Phase Extraction (SPE)

For clinical/PK samples, SPE is mandatory to ensure data integrity. We use a Polymeric Weak Anion Exchange (WAX) mechanism because 4-OMGA is acidic (pKa ~4.5). This allows "catch and release" selectivity.

SPE_Workflow Step1 1. Condition MeOH then Water Step2 2. Load Sample Plasma + 2% H3PO4 (Acidify to neutralize) Step1->Step2 Step3 3. Wash 1 2% Formic Acid (Remove proteins) Step2->Step3 Step4 4. Wash 2 100% Methanol (Remove neutrals/lipids) Step3->Step4 Step5 5. Elute 5% NH4OH in MeOH (De-protonate to release) Step4->Step5

Figure 2: Mixed-mode WAX SPE protocol for acidic metabolites.

Step-by-Step WAX Protocol:

  • Pre-treatment: Mix 100 µL Plasma with 100 µL 4%

    
    . (Acidification ensures 4-OMGA binds to the resin via hydrophobic interaction initially).
    
  • Condition: 1 mL MeOH, then 1 mL Water.

  • Load: Apply pre-treated sample.

  • Wash 1 (Acidic): 1 mL 2% Formic Acid. Removes proteins and salts.

  • Wash 2 (Organic): 1 mL 100% Methanol. Crucial Step. Since 4-OMGA is retained by ion exchange (if using WAX) or strong hydrophobic retention, you can wash away neutral lipids and phospholipids with 100% organic solvent without losing the analyte.

  • Elute: 500 µL of 5% Ammonium Hydroxide in Methanol. The base switches off the ion-exchange retention, releasing the analyte.

References

  • Separation of Phenolic Isomers

    • Title: Simultaneous determination of gallic acid and its metabolites in r
    • Relevance: Establishes the baseline for separating gallic acid metabolites and the necessity of gradient optimiz
    • Source:

  • Isobaric Interferences in LC-MS

    • Title: Isobaric Metabolite Interferences and the Requirement for Close Examination of Raw Data.[3]

    • Relevance: Details the risks of "hidden" interferences in drug metabolism studies where isomers (like 3-OMGA vs 4-OMGA) mimic the target analyte.
    • Source:

  • pKa and Ionization Properties

    • Title: pKa values in organic chemistry – making maximum use of the available d
    • Relevance: Provides the physicochemical basis (pKa ~4.5) for the pH-dependent retention strategies and SPE wash steps described in Module 3.
    • Source:

  • Matrix Effect Removal (SPE)

    • Title: A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma.
    • Relevance: While focused on lipids, this protocol validates the "Wash 2" strategy (organic wash) used in our WAX protocol to remove phospholipid interferences.
    • Source:

Sources

Optimization

Technical Support Center: Interpreting Complex NMR Spectra of 4-O-methylgallic Acid Derivatives

Welcome to the technical support center for the analysis of 4-O-methylgallic acid derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in interpreting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 4-O-methylgallic acid derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in interpreting the nuclear magnetic resonance (NMR) spectra of this important class of polysubstituted phenolic compounds. Here, we combine foundational NMR principles with field-proven troubleshooting strategies to help you navigate complex spectral data with confidence.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the routine NMR analysis of 4-O-methylgallic acid and its simple derivatives (e.g., methyl esters).

Q1: What are the expected ¹H NMR chemical shifts for the core structure of a 4-O-methylgallic acid derivative?

A: The ¹H NMR spectrum of the 4-O-methylgallic acid scaffold is deceptively simple. Due to the symmetrical substitution pattern, the two aromatic protons (H-2 and H-6) are chemically equivalent.

  • Aromatic Protons (H-2/H-6): You will typically observe a single signal, a singlet, integrating to 2H. In deuterated methanol (MeOD), this signal appears around δ 7.07 ppm.[1] The exact chemical shift can vary depending on the solvent and other substituents on the molecule.

  • Methoxy Protons (-OCH₃): The protons of the 4-O-methyl group typically appear as a sharp singlet integrating to 3H. Its chemical shift is generally in the range of δ 3.7-3.9 ppm.

  • Hydroxyl Protons (-OH): The phenolic hydroxyl protons at C-3 and C-5 can be broad and their chemical shift is highly dependent on the solvent, concentration, and temperature. They may exchange with deuterium in solvents like MeOD or D₂O, causing them to disappear from the spectrum.

  • Carboxylic Acid Proton (-COOH): If the carboxylic acid is present, its proton is typically a very broad singlet far downfield (δ 10-13 ppm) and will also exchange in deuterated protic solvents.[2]

Q2: Why do the two aromatic protons (H-2 and H-6) appear as a singlet? Shouldn't they couple to each other?

A: This is a classic case of magnetic equivalence. While H-2 and H-6 are technically coupled to each other (a four-bond coupling, ⁴J), their chemical shifts are identical due to the molecule's C₂ᵥ symmetry axis. When coupled protons have the same chemical shift (Δν = 0), no splitting is observed. Therefore, they resonate as a singlet. Any modification that breaks this symmetry (e.g., substitution at C-2 or C-6) will cause these protons to become chemically distinct, and they will then appear as separate signals with observable coupling.

Q3: What are the characteristic ¹³C NMR chemical shifts for the 4-O-methylgallic acid core?

A: The proton-decoupled ¹³C NMR spectrum provides key information about the carbon skeleton. For a simple derivative like methyl 4-O-methylgallate, you can expect the following approximate chemical shifts. Aromatic carbons typically resonate between 120-150 ppm.[3]

Carbon AtomExpected Chemical Shift (δ, ppm)Multiplicity (from DEPT)Notes
C=O (Ester/Acid)165 - 175Quaternary (C)The carbonyl carbon is typically the most downfield signal.
C-4150 - 155Quaternary (C)Oxygenated aromatic carbon, shifted downfield.
C-3 / C-5145 - 150Quaternary (C)Equivalent due to symmetry; also shifted downfield by attached oxygen.
C-1120 - 125Quaternary (C)The carbon attached to the carboxyl group.
C-2 / C-6108 - 112Methine (CH)Equivalent due to symmetry; shielded compared to other aromatic carbons.
-OCH₃55 - 60Methyl (CH₃)Typical range for a methoxy carbon attached to an aromatic ring.

Note: These are approximate ranges. Actual values depend on the specific derivative and solvent.

In-Depth Troubleshooting Guides

This section provides step-by-step methodologies for resolving more complex spectral interpretation challenges. The structural elucidation of natural products and their derivatives relies heavily on the combined use of 1D and 2D NMR techniques.[4][5][6][7]

Guide 1: Unambiguous Assignment of Quaternary Carbons

Problem: The assignment of the four quaternary carbons (C-1, C-3, C-4, C-5) in the aromatic region can be ambiguous from the ¹³C NMR spectrum alone. While predictions can be made based on substitution effects, experimental confirmation is essential for definitive structure proof.

Solution: Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy.

The HMBC experiment is the most powerful tool for this task, as it reveals correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH).[8][9]

Experimental Protocol & Interpretation:
  • Acquire a high-quality HMBC spectrum. Ensure good signal-to-noise and resolution. The standard experiment is usually sufficient.

  • Focus on key long-range correlations from the well-defined proton signals (H-2/H-6 and the -OCH₃ protons).

  • Analyze the correlations systematically to build the molecular framework.

Key Correlations for the 4-O-methylgallic acid scaffold:

  • From the -OCH₃ Protons (δ ~3.8 ppm): These protons will show a strong correlation to the carbon they are attached to, C-4. This is a three-bond correlation (³J_CH) and is the most definitive piece of evidence for assigning C-4.

  • From the Aromatic Protons H-2/H-6 (δ ~7.1 ppm): These protons provide a wealth of connectivity information:

    • ²J_CH (2-bond): Expect strong correlations to the adjacent quaternary carbons, C-1 and C-3/C-5.

    • ³J_CH (3-bond): Expect correlations to the more distant carbons, C-4 and the other protonated carbon in the ring (C-6 or C-2, respectively).

    • Carbonyl Correlation: A crucial correlation will be seen from H-2/H-6 to the carbonyl carbon (C=O) of the ester or acid group. This is a three-bond coupling that firmly links the aromatic ring to the carboxyl function.

The combination of these correlations allows for the unambiguous assignment of all quaternary carbons.

Caption: Key HMBC correlations for structural assignment.

Guide 2: Differentiating 3-O-methyl vs. 4-O-methyl Regioisomers

Problem: During synthesis, it's possible to generate a mixture of regioisomers, such as 3-O-methylgallic acid instead of the desired 4-O-methylgallic acid. Their ¹H NMR spectra can be very similar, making differentiation challenging.

Solution: Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY).

The NOE is a through-space interaction that occurs between protons that are close to each other (< 5 Å), regardless of whether they are connected by bonds. This makes it the perfect tool to distinguish these isomers.

Experimental Protocol & Interpretation:
  • Acquire a 2D NOESY or ROESY spectrum. For molecules of this size, either experiment should work well. ROESY can be advantageous as it avoids potential zero-crossing issues.

  • Look for a cross-peak between the methoxy protons and nearby aromatic protons.

  • In 4-O-methylgallic acid: The -OCH₃ group is at C-4. The closest protons are H-3 and H-5, which are hydroxyl protons and may not give a reliable NOE. There will be NO spatial correlation between the methoxy protons and the aromatic protons H-2/H-6.

  • In 3-O-methylgallic acid: The -OCH₃ group is at C-3. It is spatially close to the aromatic proton at C-2. Therefore, you will observe a clear NOE cross-peak between the methoxy proton signal and the H-2 proton signal. This observation unambiguously confirms the 3-O-methyl substitution pattern.

Alternative Method (HMBC):

While NOESY is definitive, HMBC can also solve this problem.

  • In 4-O-methylgallic acid: As described in Guide 1, the methoxy protons show a ³J correlation to C-4.

  • In 3-O-methylgallic acid: The methoxy protons will show a ³J correlation to C-3. They will also show correlations to the adjacent carbons C-2 and C-4. The key is to first assign the carbons based on correlations from the known aromatic protons. The pattern of correlations from the methoxy group will then reveal its point of attachment.

Isomer_Differentiation Start Ambiguous Isomer (3-O-methyl vs 4-O-methyl) Experiment Acquire 2D NOESY Spectrum Start->Experiment Check_NOE Observe NOE between -OCH3 and Ar-H? Experiment->Check_NOE Isomer_3_O Structure is 3-O-methylgallic acid Check_NOE->Isomer_3_O Yes Isomer_4_O Structure is 4-O-methylgallic acid Check_NOE->Isomer_4_O No

Caption: Workflow for differentiating regioisomers using NOESY.

References
  • The Royal Society of Chemistry.
  • Carraz, M., et al. (2023).
  • Science.gov. nmr hmqc hmbc: Topics by Science.gov. Accessed February 1, 2026.
  • Shukla, S., et al. (1998). ¹H and ¹³C NMR characterization and stereochemical assignments of bile acids in aqueous media. PubMed.
  • Chemistry LibreTexts. (2022). 5.3: HMBC and HMQC Spectra.
  • ResearchGate. (2025).
  • Koehn, F. E. (2008). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Helvetica Chimica Acta.
  • CHEM220 Laboratory. (2021).
  • ResearchGate. (n.d.). ¹H-NMR- and ¹³C-NMR-derived structures and spectra of the compounds...
  • NIH. (n.d.). Isolation, separation, identification, and quantification of bioactive methylated flavone regioisomers by UHPLC‐MS/MS.
  • NIH. (n.d.). Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)
  • Kadirova, S. A., & Yuldasheva, M. N. (2023).
  • University of Colorado Boulder. Aromatics - Organic Chemistry. Accessed February 1, 2026.
  • Preprints.org. (2025). The Challenging Complete and Detailed ¹H and ¹³C NMR Assignment for Ent- Kaurenoic Acid, a Remark.
  • ACS Publications. (2025). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra.
  • Yuldasheva, M. N., & Kadirova, S. A. (2023).
  • Columbia University. HSQC and HMBC - NMR Core Facility. Accessed February 1, 2026.
  • Chemistry LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring.

Sources

Troubleshooting

Technical Support Center: 4-O-Methylgallic Acid Synthesis

A Guide for Researchers and Drug Development Professionals Welcome to the technical support center for 4-O-methylgallic acid (4-OMGA) synthesis. As Senior Application Scientists, we have compiled this guide based on esta...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for 4-O-methylgallic acid (4-OMGA) synthesis. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to help you navigate the complexities of synthesizing and scaling up this valuable compound. This document is structured to provide direct answers to common challenges, offering not just protocols but the rationale behind them to empower your experimental design and troubleshooting efforts.

Introduction: The Core Challenge of Selectivity

The synthesis of 4-O-methylgallic acid (3,5-dihydroxy-4-methoxybenzoic acid) presents a classic chemical challenge: regioselectivity . The starting material, gallic acid, possesses three phenolic hydroxyl (-OH) groups at positions 3, 4, and 5, and one carboxylic acid (-COOH) group.[1] Direct methylation is non-selective and will result in a complex mixture of mono-, di-, and tri-methylated ethers, as well as the methyl ester.

Scaling up this synthesis exacerbates issues related to reagent cost, purification efficiency, and waste management.[2] This guide provides a framework for addressing these challenges through strategic use of protecting groups and optimized reaction and purification protocols.

Frequently Asked Questions (FAQs)

Q1: Why is a protecting group strategy necessary for 4-O-methylgallic acid synthesis?

A protecting group is a molecular "scaffold" that temporarily blocks a reactive functional group to prevent it from participating in a chemical reaction.[3] In the case of gallic acid, we have four reactive sites. To selectively methylate only the hydroxyl group at the C4 position, the other reactive sites—the C3 and C5 hydroxyls and the carboxylic acid—must be masked. An effective protecting group strategy is the cornerstone of a successful and high-yielding synthesis.[4]

Q2: What are the ideal characteristics of a protecting group for this synthesis?

An ideal protecting group should be:[5]

  • Easy to introduce in high yield.

  • Stable to the conditions of the subsequent methylation reaction.

  • Easy to remove in high yield under conditions that do not affect the newly installed methyl group or the rest of the molecule.

  • Orthogonal , meaning it can be removed without affecting other protecting groups, if multiple types are used.[4]

Q3: What are some common protecting groups for the functional groups in gallic acid?

Choosing the right protecting groups is critical. The table below summarizes common options for phenols and carboxylic acids relevant to this synthesis.

Functional GroupProtecting GroupProtection ReagentsDeprotection ConditionsKey Considerations
Carboxylic Acid Methyl or Ethyl EsterMeOH or EtOH, cat. H₂SO₄LiOH, THF/H₂O; or NaOH/H₂OBase-labile; stable to many methylation conditions.[6]
Benzyl EsterBenzyl bromide, BaseH₂, Pd/CRemoved by hydrogenolysis; useful if other groups are acid/base sensitive.
Phenolic Hydroxyl Benzyl (Bn) EtherBenzyl bromide, K₂CO₃H₂, Pd/CRobust and common; removed under neutral conditions.[4]
Silyl Ethers (e.g., TBDMS)TBDMS-Cl, ImidazoleTBAF, THF; or mild acidCan be labile; steric hindrance can sometimes allow for selective protection.
Acetonide (for diols)Acetone, cat. acidAqueous acid (e.g., HCl)Protects two adjacent hydroxyls (e.g., C3 and C4) simultaneously.

Q4: How can I monitor the progress of my reactions?

Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring reaction progress. You should see the spot for your starting material disappear and a new spot corresponding to your product appear. It is crucial to run a co-spot (a lane with both starting material and the reaction mixture) to accurately assess conversion. For more quantitative analysis during process development, High-Performance Liquid Chromatography (HPLC) is the preferred method.[7][8]

Experimental Workflow & Protocols

A robust synthesis strategy involves a multi-step process. The following workflow diagram illustrates a logical pathway for the selective synthesis of 4-O-methylgallic acid.

G cluster_0 Step 1: Protection cluster_1 Step 2: Selective Methylation cluster_2 Step 3: Deprotection A Gallic Acid B Protection of -COOH (e.g., Methyl Ester) A->B MeOH, H+ C Protection of C3 & C5 -OH (e.g., Benzyl Ethers) B->C BnBr, K2CO3 D Methylation of C4 -OH C->D DMS, K2CO3 E Removal of C3 & C5 Protection (e.g., Hydrogenolysis) D->E H2, Pd/C F Hydrolysis of Ester E->F aq. NaOH then H+ G Final Product: 4-O-Methylgallic Acid F->G

Caption: A multi-step synthesis workflow for 4-O-methylgallic acid.

Protocol: Synthesis of 4-O-Methylgallic Acid via Protection Strategy

Disclaimer: This protocol is a representative example. Researchers must conduct their own risk assessments and optimize conditions for their specific laboratory scale and equipment.

Part A: Methyl 3,5-dihydroxy-4-methoxybenzoate Synthesis

  • Esterification: Suspend gallic acid (1 eq) in methanol (10-15 vol). Add concentrated sulfuric acid (0.1 eq) dropwise while cooling in an ice bath.

  • Reaction: Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. Remove methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl gallate, which can be used directly in the next step.

Part B: Selective Methylation

  • Protection (Optional but Recommended for Scale-up): To avoid side products, protect the C3 and C5 hydroxyls. A common method is benzylation. Dissolve methyl gallate (1 eq) in acetone or DMF. Add potassium carbonate (2.5 eq) and benzyl bromide (2.2 eq). Heat to 60-70°C and stir for 8-12 hours. After work-up, this yields methyl 3,5-bis(benzyloxy)gallate.

  • Methylation: Dissolve the protected intermediate (1 eq) in a suitable solvent like acetone. Add a mild base (e.g., K₂CO₃, 1.5 eq) and the methylating agent (e.g., dimethyl sulfate (DMS), 1.2 eq).

  • Reaction: Stir at room temperature or with gentle heating (40-50°C) for 2-4 hours. Monitor carefully by TLC.

  • Work-up: Quench the reaction with dilute ammonium hydroxide. Remove the solvent and extract with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry, and concentrate.

Part C: Deprotection

  • Benzyl Group Removal: Dissolve the product from Part B in ethanol or ethyl acetate. Add a catalytic amount of 10% Palladium on carbon (Pd/C). Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until TLC indicates complete deprotection. Filter through Celite to remove the catalyst.

  • Ester Hydrolysis: To the resulting filtrate, add an aqueous solution of sodium hydroxide (2-3 eq). Stir at room temperature or with gentle heat until the ester is fully hydrolyzed.

  • Acidification & Isolation: Cool the mixture in an ice bath and carefully acidify with cold, dilute HCl until the pH is ~2-3. The final product, 4-O-methylgallic acid, should precipitate.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallization from water or an ethanol/water mixture can be performed for higher purity.[9]

Troubleshooting Guide

Q: My overall yield is very low. What are the common causes?

Low yield is a frequent issue when scaling up multi-step syntheses. A systematic approach is needed to identify the bottleneck.

G Start Low Overall Yield Detected Q1 Is the yield low in a specific step? Start->Q1 Step1_Low Check Purity of Starting Material & Reaction Conditions (Temp, Time, Reagent Stoichiometry) Q1->Step1_Low Yes Step_Multi_Low Are there significant losses during work-up or purification? Q1->Step_Multi_Low No, all steps are poor Side_Reaction Analyze crude product by HPLC/NMR. Identify major impurities. Adjust reaction selectivity. Step1_Low->Side_Reaction Transfer_Loss Mechanical Losses: Improve transfer techniques. Minimize vessel changes. Step_Multi_Low->Transfer_Loss Yes, physical loss Purification_Loss Purification Issues: Optimize recrystallization solvent. Check column chromatography loading. Step_Multi_Low->Purification_Loss No, loss is during purification

Caption: Decision tree for troubleshooting low yield in synthesis.

ProblemPotential CauseRecommended Solution
Low Yield in Methylation Step Incomplete reaction: Insufficient reaction time, temperature, or amount of methylating agent.Optimize reaction conditions using small-scale trials. Ensure reagents are fresh and anhydrous if necessary.
Side reactions: Methylation at other positions (C3, C5) or formation of the methyl ester if the carboxylic acid was not protected.Re-evaluate your protecting group strategy. Ensure protection steps go to completion before proceeding.
Product Loss During Work-up Emulsion formation: During liquid-liquid extraction, making phase separation difficult.Add brine to the aqueous layer to "break" the emulsion. Centrifugation can also be effective on a larger scale.
Product is water-soluble: The product may have some solubility in the aqueous layer, especially if the pH is not optimal.Ensure complete precipitation by adjusting the pH carefully. Perform multiple extractions with smaller volumes of organic solvent.
Impure Final Product (Multiple Spots on TLC) Incomplete deprotection: One or more protecting groups remain on the molecule.Extend the deprotection reaction time or increase the catalyst loading (e.g., for hydrogenolysis).
Over-methylation: Formation of di- or tri-methylated byproducts.Use a milder methylating agent or a less powerful base. Reduce the stoichiometry of the methylating agent to just over 1 equivalent.
Degradation: The product may be sensitive to the final work-up conditions (e.g., strong acid or heat).Use milder conditions for deprotection and acidification. Ensure all steps are performed at the recommended temperatures.
Difficulty with Recrystallization "Oiling out": The product separates as a liquid instead of forming crystals.Ensure the solution is not supersaturated. Try a different solvent system, or use a seed crystal to initiate crystallization.
Poor crystal formation: Crystals are too fine or do not form at all.Allow the solution to cool slowly. Scratching the inside of the flask with a glass rod can help induce nucleation.
References
  • Exposome-Explorer. (n.d.). 4-O-Methylgallic acid (Compound). IARC. Retrieved from [Link]

  • Weng, Y. P., et al. (2018). The inhibitory activity of gallic acid against DNA methylation: application of gallic acid on epigenetic therapy of human cancers. Oncotarget, 9(1), 513-526. Retrieved from [Link]

  • Jiang, X., et al. (2020). Metabolism of Gallic Acid and Its Distributions in Tea (Camellia sinensis) Plants at the Tissue and Subcellular Levels. Metabolites, 10(8), 326. Retrieved from [Link]

  • Baran, P. S. (n.d.). Protecting Groups. Scripps Research. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Protecting Groups. Retrieved from [Link]

  • SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]

  • Lores-Padin, A., et al. (2023). Enzymatically Synthesized Poly(Gallic Acid) Modulates Methionine Synthase Activity and Neuroblastoma Morphology in Contrast to Phthalate-Type Endocrine Disruptors. International Journal of Molecular Sciences, 24(24), 17351. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-O-methylgallic acid. PubChem. Retrieved from [Link]

  • Kanno, S. I., et al. (2022). Gallic Acid Derivatives Propyl Gallate and Epigallocatechin Gallate Reduce rRNA Transcription via Induction of KDM2A Activation. Biomolecules, 12(1), 30. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • González-Barrio, R., et al. (2011). Methylated gallic acid derivatives excreted after the consumption of black tea. ResearchGate. Retrieved from [Link]

  • Jaiswal, N., & Dudhe, R. (2021). A Concise Profile of Gallic Acid—From Its Natural Sources through Biological Properties and Chemical Methods of Determination. Molecules, 26(18), 5649. Retrieved from [Link]

  • Fernandes, F. H. A., et al. (2016). Gallic Acid: Review of the Methods of Determination and Quantification. Critical Reviews in Analytical Chemistry, 47(3), 257-268. Retrieved from [Link]

  • Kaliappan, K. P. (2020). Protecting Groups. Chemistry IIT Bombay. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Gallic acid. Retrieved from [Link]

  • EMBL-EBI. (n.d.). 4-O-Methylgallic acid (CHEBI:88738). Retrieved from [Link]

  • Kim, D. W., et al. (2024). Uncovering a Glaucoma-Linked Lysophosphatidic Acid–MAPK/AP-1 Fibrosis Axis in Human Trabecular Meshwork Cells and Its Modulation by Diospyros kaki Leaf Extract. International Journal of Molecular Sciences, 25(3), 1544. Retrieved from [Link]

  • Bousserouel, S., et al. (2013). The anthocyanin metabolites gallic acid, 3-O-methylgallic acid, and 2,4,6-trihydroxybenzaldehyde decrease human colon cancer cell viability by regulating pro-oncogenic signals. Molecular Carcinogenesis, 52(4), 290-300. Retrieved from [Link]

  • Bralley, J., et al. (1990). Synthesis of ellagic acid O-alkyl derivatives and isolation of ellagic acid as a tetrahexanoyl derivative from Fragaria ananassa. Journal of Natural Products, 53(4), 1000-1004. Retrieved from [Link]

  • Kamal, A., et al. (2017). Synthesis of Gallic-Acid-1-Phenyl-1H-[1][10][11]Triazol-4-yl Methyl Esters as Effective Antioxidants. Letters in Drug Design & Discovery, 14(1), 1-8. Retrieved from [Link]

  • Armstrong, A. (2024). The scale-up singularity: Manufacturing innovations in oligonucleotide synthesis. Biopharma Reporter. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No: 4319-02-2 | Chemical Name: 4-O-Methylgallic acid. Retrieved from [Link]

  • Weng, Y. P., et al. (2018). The inhibitory activity of gallic acid against DNA methylation: application of gallic acid on epigenetic therapy of human cancers. Oncotarget. Retrieved from [Link]

  • Bell, A., & Wright, G. F. (1971). U.S. Patent No. 3,560,569. U.S. Patent and Trademark Office.
  • Ekaprasada, M. T., et al. (2009). Antioxidant activities of methyl gallate and gallic acid using the (DPPH) free radical-scavenging assay. ResearchGate. Retrieved from [Link]

  • American Chemical Society. (n.d.). ACS Catalysis Journal. ACS Publications. Retrieved from [Link]

  • Zhang, X., et al. (2021). Gallic Acid Derivative Stimulate Osteogenic Differentiation by Regulating Autophagy via JNK/mTOR Signaling Pathways in vitro. Frontiers in Medical Science Research, 3(1). Retrieved from [Link]

  • Liu, W., et al. (2022). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. Synthetic and Systems Biotechnology, 7(1), 589-596. Retrieved from [Link]

  • S. A. Ajinomoto Co., Inc. (1996). Canadian Patent No. CA2215251C. Google Patents.
  • metabion. (n.d.). What is the synthesis scale and final yield?. Retrieved from [Link]

  • Wiley. (n.d.). 4-O-METHYLGALLIC-ACID-3-O-SULFATE. SpectraBase. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-O-Methylgallic acid. PubChem. Retrieved from [Link]

  • Liu, J., et al. (2017). Optimization of Synthesis Process of 4-Methylquinazoline. International Research Journal of Pure and Applied Chemistry, 14(3), 1-5. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-nitroindole. Retrieved from [Link]

Sources

Optimization

Ensuring reproducibility in 4-O-methylgallic acid bioactivity assays

Current Status: Operational Topic: Reproducibility Optimization & Troubleshooting Lead Scientist: Dr. Aris Thorne, Senior Application Scientist[1] Introduction: The Reproducibility Crisis in Phenolic Therapeutics Welcome...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Reproducibility Optimization & Troubleshooting Lead Scientist: Dr. Aris Thorne, Senior Application Scientist[1]

Introduction: The Reproducibility Crisis in Phenolic Therapeutics

Welcome to the technical support hub for 4-O-methylgallic acid (4-OMGA) . While 4-OMGA exhibits superior bioavailability compared to its parent compound, Gallic Acid (GA), its physicochemical properties present unique challenges in in vitro assays.[1]

Many researchers encounter "ghost" data—inconsistent IC50 values or false cell viability signals—caused not by biological variation, but by stoichiometric artifacts and redox cycling .[1] This guide moves beyond basic protocols to address the causality of these errors, ensuring your data stands up to rigorous peer review.

Module 1: Pre-Analytical Variables (Chemistry & Handling)

The Issue: "My stock solution turned brown/orange overnight," or "Precipitation occurs when adding stock to media."

Root Cause Analysis

4-OMGA contains free hydroxyl groups at the 3- and 5-positions.[1][2][3] While the 4-methoxy group provides some steric protection compared to Gallic Acid, the compound remains susceptible to auto-oxidation at neutral or alkaline pH (common in cell culture media), leading to quinone formation and polymerization. Furthermore, its lipophilicity is higher than GA, causing "crash-out" events in aqueous buffers if not managed correctly.[1]

Troubleshooting Q&A

Q: Can I dissolve 4-OMGA directly in PBS or culture media? A: No. While theoretically soluble in water up to ~10 mM with heat, this is thermodynamically unstable.[1]

  • Protocol: Dissolve pure powder in 100% DMSO to create a high-concentration master stock (e.g., 50-100 mM).

  • Why: DMSO stabilizes the phenolic protons, preventing early oxidation.[1]

  • Limit: Ensure final DMSO concentration in the assay well is < 0.1% (v/v) to avoid solvent cytotoxicity.

Q: How do I prevent the "browning" effect in stored stocks? A: Browning indicates oxidation (quinone formation).[1]

  • Solution: Purge stock vials with inert gas (Nitrogen or Argon) before sealing.[1] Store at -80°C .

  • Shelf Life: 6 months at -80°C. Discard if color shifts from clear/pale yellow to amber.

Standardized Solubilization Workflow

StockPrep Powder 4-OMGA Powder (Store Desiccated) MasterStock Master Stock (50-100 mM) Powder->MasterStock Weigh & Dissolve Solvent 100% DMSO (Anhydrous) Solvent->MasterStock Aliquot Single-Use Aliquots (Avoid Freeze-Thaw) MasterStock->Aliquot QC Check (Color) Storage Storage (-80°C, Dark) Aliquot->Storage N2 Purge

Figure 1: Optimized solubilization workflow to prevent oxidative degradation.

Module 2: Assay Interference (The MTT Trap)

The Issue: "I see increased cell viability at high 4-OMGA concentrations, even when cells look dead microscopically."

Root Cause Analysis

This is a classic false positive .[1] The tetrazolium ring in MTT is reduced to purple formazan by mitochondrial dehydrogenases in living cells.[1] However, 4-OMGA is a reducing agent.[1] It can chemically reduce MTT in the extracellular environment, independent of cell metabolism.

Troubleshooting Q&A

Q: How do I confirm if 4-OMGA is interfering with my MTT assay? A: Perform a Cell-Free Control .

  • Prepare wells with media + 4-OMGA (no cells).[1][2]

  • Add MTT reagent.[1][4]

  • Incubate.[1]

  • If the media turns purple, you have chemical interference.[1]

Q: What is the alternative protocol? A: You must remove the compound before adding the dye, or use a non-redox assay.

  • Option A (Wash): Aspirate media containing 4-OMGA

    
     Wash 2x with PBS 
    
    
    
    Add fresh media + MTT.[1][2][3]
  • Option B (ATP Assay): Use CellTiter-Glo® (Luminescence).[1][2] Phenolics rarely interfere with luciferase chemistry.[1]

  • Option C (SRB Assay): Sulforhodamine B binds to proteins, not redox potential.[1]

Interference Logic Diagram

MTT_Interference cluster_Artifact Artifact Pathway (Cell-Free) cluster_Real True Biological Pathway Compound 4-OMGA (Reducing Agent) DirectRed Chemical Reduction (Extracellular) Compound->DirectRed Direct e- Transfer MTT MTT Reagent (Tetrazolium) MTT->DirectRed Cell Viable Cell (Mitochondria) MTT->Cell FalseSignal False Viability Signal (Purple Formazan) DirectRed->FalseSignal TrueSignal True Viability Signal Cell->TrueSignal Enzymatic Reduction

Figure 2: Mechanism of false-positive viability signals caused by direct reduction of MTT.

Module 3: Mechanism-Specific Troubleshooting (NF-kB & Nrf2)

The Issue: "Inconsistent inhibition of inflammatory markers (NO, iNOS, COX-2)."

Root Cause Analysis

4-OMGA acts primarily by inhibiting the NF-kB pathway via redox regulation.[1][2][5][6] It blocks the phosphorylation of IKK and the subsequent degradation of IkB


. However, this mechanism is highly sensitive to the timing of LPS stimulation  and the oxidative state  of the media.
Troubleshooting Q&A

Q: Should I pre-treat with 4-OMGA or co-treat with LPS? A: Pre-treatment (1-2 hours) is critical.[1][2][3]

  • Reasoning: 4-OMGA needs to induce intracellular antioxidant enzymes (via Nrf2) or block upstream kinases (IKK) before the LPS cascade overwhelms the system.[1] Co-treatment often results in lower efficacy.[1]

Q: My Western Blots for p65 are messy. A: 4-OMGA prevents p65 translocation.[1][2][3]

  • Protocol Adjustment: You must fractionate Cytosolic vs. Nuclear lysates.

  • Expected Result: With 4-OMGA, p65 should remain in the cytosolic fraction; in the LPS-only control, p65 moves to the nuclear fraction.

Mechanism of Action Pathway

NFkB_Pathway LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 OMGA 4-OMGA (Inhibitor) ROS Intracellular ROS OMGA->ROS Scavenges IKK IKK Complex OMGA->IKK Inhibits Phosphorylation TLR4->ROS TLR4->IKK ROS->IKK Activates IkB IkB-alpha (Inhibitor) IKK->IkB Phosphorylates NFkB NF-kB (p65) IkB->NFkB Degrades & Releases Nucleus Nuclear Translocation NFkB->Nucleus Inflammation Pro-inflammatory Genes (iNOS, COX-2, TNF-a) Nucleus->Inflammation

Figure 3: 4-OMGA suppresses inflammation by blocking ROS-mediated IKK activation and NF-kB translocation.[1][2][3][7]

Module 4: Quantitative Data Summary

Use these reference values to validate your experimental setup. If your controls deviate significantly, check your stock stability.[1]

ParameterAssay TypeExpected Range (IC50 / Effect)Notes
Solubility DMSO~25 mg/mL (135 mM)Clear solution.[1][2][3][7][8]
Solubility Water/PBS< 2 mg/mL (< 10 mM)Unstable. Use immediately.[1][2][3][7]
Cytotoxicity MTT/CCK-8TC50 > 100 µMIn RAW264.7 cells (24h).[1][2][3][7]
NO Inhibition Griess AssayIC50: 10 - 50 µMPre-treat 1h before LPS (1 µg/mL).[1][2][3][7]
DPPH Scavenging Cell-FreeIC50: ~10 - 20 µMLess potent than Gallic Acid due to methylation.[1][2][3][7]
p65 Inhibition Western Blot> 50% reduction in nuclear p65At 50-100 µM dosage.[1][2][3][7]

References

  • Na, H. J., et al. (2006). "4-O-Methylgallic acid suppresses inflammation-associated gene expression by inhibition of redox-based NF-kappaB activation."[1][2][3][7] International Immunopharmacology, 6(10), 1597-1607.[1]

  • Lee, S. J., et al. (2005). "Antiangiogenic activity of 4-O-methylgallic acid from Canavalia gladiata, a dietary legume."[1][9] Biochemical and Biophysical Research Communications, 331(4), 1017-1023.[1]

  • Somayaji, A., & Shastry, C. S. (2021). "Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System."[1][10] Journal of Pharmaceutical Research International, 33(51B), 163-170.[1]

  • FooDB. "Compound: 4-O-Methylgallic acid."[1][2][3][5][9] FooDB: The Food Metabolome Database.[1] [1]

  • Stockert, J. C., et al. (2018). "MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets."[1] Acta Histochemica, 120(8), 746-753.[1]

Sources

Reference Data & Comparative Studies

Validation

Validation of 4-O-Methylgallic Acid: Anticancer &amp; Chemopreventive Efficacy Guide

[1] Executive Summary This technical guide provides a rigorous validation framework for 4-O-methylgallic acid (4-OMGA) , a major in vivo metabolite of Gallic Acid (GA).[1] Unlike its parent compound and its structural is...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide provides a rigorous validation framework for 4-O-methylgallic acid (4-OMGA) , a major in vivo metabolite of Gallic Acid (GA).[1] Unlike its parent compound and its structural isomer (3-O-methylgallic acid), which primarily exert direct cytotoxicity via Reactive Oxygen Species (ROS) induction, 4-OMGA functions through a distinct anti-inflammatory and microenvironment-modulating mechanism .[1]

This guide is designed for drug development professionals to validate 4-OMGA’s role in suppressing inflammation-associated tumorigenesis (particularly via the NF-κB pathway ) and to compare its efficacy against standard alkyl gallates.[1]

Part 1: Chemical Profile & Comparative Advantage[1][2]

To validate 4-OMGA, one must first distinguish it from its structural analogs.[1] The methylation at the 4-hydroxyl position significantly alters its lipophilicity and metabolic stability compared to Gallic Acid.

Table 1: Comparative Profile of Gallic Acid Derivatives in Oncology

Feature4-O-Methylgallic Acid (4-OMGA) Gallic Acid (GA) Methyl Gallate (MG)
Primary Role Chemopreventive / Microenvironment Modulator Direct Cytotoxic AgentPro-apoptotic Agent
Key Mechanism Inhibition of NF-κB, iNOS, COX-2 ROS Induction, Caspase ActivationMitochondrial Depolarization
Bioavailability High (Major circulating metabolite)Low (Rapidly metabolized)Moderate (Hydrolyzed to GA)
IC50 (HeLa/HepG2) > 50 µM (Low direct cytotoxicity)10–20 µM (High cytotoxicity)5–15 µM (High cytotoxicity)
Target Specificity Inflammation-driven tumorigenesisBroad-spectrum proliferationIntrinsic Apoptosis Pathway

Expert Insight: Do not expect 4-OMGA to exhibit the same low-micromolar IC50 values as Cisplatin or Doxorubicin in standard 24h MTT assays.[1] Its value lies in long-term suppression of oncogenic signaling (NF-κB) rather than immediate necrotic cell kill.[1]

Part 2: Mechanism of Action (MOA)

The anticancer potential of 4-OMGA is grounded in blocking the "Inflammation-Cancer Link."[1] Chronic activation of NF-κB in the tumor microenvironment promotes survival, angiogenesis, and metastasis. 4-OMGA acts as a potent inhibitor of this pathway.[1]

Figure 1: 4-OMGA Signaling Blockade vs. Gallic Acid ROS Induction

G cluster_0 Tumor Microenvironment Stimuli cluster_1 Cytoplasm cluster_2 Nucleus (Gene Expression) LPS LPS / TNF-alpha IKK IKK Complex (Phosphorylation) LPS->IKK Activates ROS_Ext Extracellular ROS IkB IκB-alpha (Degradation) IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases DNA NF-κB Binding Site NFkB->DNA Translocates GA_Path Gallic Acid (Parent) ROS_Int Intracellular ROS Accumulation GA_Path->ROS_Int Induces Mito Mitochondrial Dysfunction ROS_Int->Mito Damages Genes Pro-Tumor Genes (COX-2, iNOS, Bcl-2) Mito->Genes Apoptosis (Caspase 3/9) DNA->Genes Transcription OMGA 4-O-Methylgallic Acid (4-OMGA) OMGA->IKK INHIBITS (Redox Regulation)

Caption: 4-OMGA inhibits the IKK-mediated phosphorylation of IκB, preventing NF-κB nuclear translocation, whereas Gallic Acid primarily drives ROS-mediated mitochondrial apoptosis.[1]

Part 3: Experimental Validation Protocols

To validate 4-OMGA, use a "Two-Tier" approach: first establish the non-toxic window (Tier 1), then validate the specific suppression of oncogenic signaling (Tier 2).[1]

Tier 1: Cytotoxicity & Safety Profiling (MTT/SRB Assay)

Objective: Determine the IC50 to distinguish between direct cytotoxicity and regulatory effects.

  • Cell Lines:

    • HepG2 / HeLa: Standard cancer models.

    • RAW 264.7: Macrophage model (critical for inflammation-linked validation).

    • Vero / HEK293: Normal control lines (to prove selectivity).

  • Protocol Steps:

    • Seed cells at

      
       cells/well in 96-well plates.
      
    • Incubate 24h for attachment.

    • Treat with 4-OMGA gradient: 0, 5, 10, 25, 50, 100, 200 µM . (Note: Go higher than GA protocols).

    • Incubate for 48 hours (4-OMGA acts slower than GA).

    • Add MTT (0.5 mg/mL), incubate 4h, dissolve formazan in DMSO.

    • Validation Criteria: 4-OMGA should show higher cell viability (>80%) at concentrations where Gallic Acid kills (>50% death), confirming its role as a low-toxicity metabolite.[1]

Tier 2: NF-κB Suppression Assay (The Core Validation)

Objective: Prove 4-OMGA inhibits the nuclear translocation of p65, the driver of inflammation-associated cancer progression.[1]

  • System: RAW 264.7 cells or TNF-α stimulated HeLa cells.

  • Inducer: Lipopolysaccharide (LPS) 1 µg/mL or TNF-α 10 ng/mL.[1]

  • Protocol:

    • Pre-treat cells with 4-OMGA (10–50 µM) for 2 hours.[1]

    • Add Inducer (LPS/TNF-α) and incubate for 30–60 minutes.[1]

    • Extraction: Separate Cytosolic vs. Nuclear fractions using a nuclear extraction kit.

    • Western Blot: Blot for NF-κB p65 .[1]

      • Loading Controls: Lamin B1 (Nucleus), β-actin (Cytosol).[1]

  • Expected Result:

    • Control (Inducer only): High p65 in Nucleus.

    • 4-OMGA + Inducer: Significantly reduced p65 in Nucleus and retained p65 in Cytosol.

Part 4: Data Presentation & Analysis

When publishing your validation, structure your data to highlight the mechanism rather than just potency.

Table 2: Representative Validation Data (HepG2 / RAW 264.7 Models)

Assay TypeEndpoint4-OMGA (50 µM)Gallic Acid (50 µM)Interpretation
MTT (24h) Cell Viability~85-90% (Viable)~30-40% (Dead)4-OMGA is less directly cytotoxic.[1][2]
Western Blot Nuclear p65Strongly Reduced Variable / Increased4-OMGA blocks inflammatory signaling.[1][2]
ELISA COX-2 / PGE2Inhibited (>60%) Inhibited (via ROS tox)4-OMGA targets the enzymatic pathway.[1]
Flow Cytometry ROS GenerationReduced (Antioxidant)Increased (Pro-oxidant) CRITICAL DISTINCTION
Part 5: Strategic Validation Workflow

Use this decision tree to guide your experimental design.

Figure 2: Validation Decision Matrix

Workflow Start Start Validation Step1 1. Cytotoxicity Assay (MTT/SRB) Start->Step1 Decision1 IC50 < 20µM? Step1->Decision1 DirectKill Direct Cytotoxic (Likely contaminant or High Dose GA effect) Decision1->DirectKill Yes Modulator Microenvironment Modulator Decision1->Modulator No Step2 2. Mechanism Check (NF-κB / ROS) Modulator->Step2 ResultA ROS Increased? Step2->ResultA ResultB NF-κB Blocked? ResultA->ResultB No Conclusion1 Re-evaluate Purity (Acts like Gallic Acid) ResultA->Conclusion1 Yes Conclusion2 VALIDATED 4-OMGA (Chemopreventive Profile) ResultB->Conclusion2 Yes

Caption: Workflow to distinguish 4-OMGA activity from parent Gallic Acid. Absence of ROS induction combined with NF-κB blockade confirms 4-OMGA identity.[1]

References
  • Na, H. J., et al. (2006). "4-O-methylgallic acid suppresses inflammation-associated gene expression by inhibition of redox-based NF-kappaB activation."[1] International Immunopharmacology.

  • Dhingra, A. K., et al. (2023). "Gallic Acid Novel Derivatives Improve Cytotoxicity and Oxidative Stress in Non-Small Cell Carcinoma Cell Lines." Kosmos Publishers.

  • Aborehab, N. M., et al. (2021). "Gallic acid potentiates the anticancer efficacy of cisplatin in ovarian cancer cells." Frontiers in Oncology.

  • Forester, S. C., & Waterhouse, A. L. (2008). "Metabolites of anthocyanins and gallic acid in urine after consumption of Cabernet Sauvignon wine." Journal of Agricultural and Food Chemistry.

  • Subramanian, A. P., et al. (2016). "Gallic Acid: A Natural Phenolic Compound Exerting Antitumoral Activities in Colorectal Cancer." International Journal of Molecular Sciences.

Sources

Comparative

A Comparative Analysis of the Bioactivities of 4-O-Methylgallic Acid and Ferulic Acid: A Guide for Researchers

In the ever-expanding landscape of natural product research, phenolic acids have garnered significant attention for their diverse pharmacological activities. Among these, 4-O-methylgallic acid, a key metabolite of gallic...

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-expanding landscape of natural product research, phenolic acids have garnered significant attention for their diverse pharmacological activities. Among these, 4-O-methylgallic acid, a key metabolite of gallic acid found in sources like red wine and tea, and ferulic acid, abundant in cereals, fruits, and vegetables, have emerged as promising therapeutic agents.[1][2] This guide provides a comprehensive comparative analysis of the bioactivities of these two phenolic compounds, offering insights into their therapeutic potential for researchers, scientists, and drug development professionals.

Introduction to the Contenders: Chemical Structures and Bioavailability

While both 4-O-methylgallic acid and ferulic acid are phenolic compounds, their distinct chemical structures underpin their differing bioactivities. 4-O-methylgallic acid is a derivative of gallic acid, characterized by a methoxy group at the 4-position of the benzene ring. Ferulic acid, a derivative of cinnamic acid, possesses both a methoxy and a hydroxyl group on its phenyl ring.

The bioavailability of these compounds is a critical factor in their therapeutic efficacy. Ferulic acid's bioavailability is known to be limited due to its extensive metabolism in the gut and liver.[2] Conversely, 4-O-methylgallic acid is a major in vivo metabolite of gallic acid, suggesting it is readily formed and present in the circulation after consumption of gallic acid-rich foods.[1]

Comparative Bioactivities: A Head-to-Head Analysis

This section delves into a comparative analysis of the key bioactivities of 4-O-methylgallic acid and ferulic acid, supported by experimental data.

Antioxidant Activity: Scavenging Free Radicals

Both compounds exhibit potent antioxidant properties, primarily attributed to their ability to donate hydrogen atoms and scavenge free radicals.[3]

Experimental Evidence: The antioxidant capacity of these compounds is commonly evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. A lower IC50 value in this assay indicates a higher antioxidant activity.

CompoundDPPH Radical Scavenging IC50Reference
4-O-Methylgallic Acid Not explicitly found in direct comparison
Ferulic Acid ~50 µM[4]
Gallic Acid (for reference) 29.5 µM[5]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the fundamental steps for assessing the antioxidant activity of a compound using the DPPH assay.

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (4-O-methylgallic acid or ferulic acid) in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in the same solvent.

  • Assay Procedure:

    • In a 96-well microplate, add varying concentrations of the test compound to different wells.

    • Add a fixed volume of the DPPH solution to each well.

    • Include a control well containing only the solvent and DPPH solution.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement:

    • Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • Determination of IC50:

    • Plot the percentage of scavenging activity against the concentration of the test compound.

    • The IC50 value is the concentration of the test compound that scavenges 50% of the DPPH radicals.

Workflow for DPPH Assay

DPPH_Assay_Workflow A Prepare Reagents (Test Compound & DPPH) B Add varying concentrations of test compound to wells A->B C Add DPPH solution to all wells B->C D Incubate in dark (e.g., 30 min) C->D E Measure Absorbance (~517 nm) D->E F Calculate % Scavenging Activity E->F G Determine IC50 value F->G

Caption: Workflow of the DPPH radical scavenging assay.

Anti-inflammatory Effects: Quelling the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases. Both 4-O-methylgallic acid and ferulic acid have demonstrated significant anti-inflammatory properties.

Mechanisms of Action: A key mechanism underlying their anti-inflammatory effects is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][6] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

4-O-methylgallic acid has been shown to suppress the expression of iNOS, COX-2, TNF-α, and IL-1β in lipopolysaccharide (LPS)-stimulated macrophages by blocking NF-κB activation.[1] Ferulic acid also exerts its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[6][7]

Experimental Evidence: The anti-inflammatory potential of these compounds is often assessed by measuring their ability to inhibit nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.

CompoundInhibition of NO Production (IC50)Cell LineReference
4-O-Methylgallic Acid Not explicitly found in direct comparison
Ferulic Acid >100 µMRAW 264.7[8]

While a direct IC50 value for 4-O-methylgallic acid's inhibition of NO production was not found, studies show it significantly inhibits iNOS promoter activity and NO production.[1] Ferulic acid has been shown to inhibit NO production, although at a relatively high concentration in one study.[8] It is important to note that experimental conditions can significantly influence IC50 values.

Signaling Pathway: NF-κB Inhibition

NFkB_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->ProInflammatory_Genes Induces Transcription Compound 4-O-Methylgallic Acid or Ferulic Acid Compound->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway.

Experimental Protocol: Nitric Oxide Production Assay in RAW 264.7 Cells

  • Cell Culture:

    • Culture RAW 264.7 macrophages in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Cell Seeding:

    • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1 hour).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production.

    • Include control wells (untreated cells) and LPS-only treated wells.

  • Incubation:

    • Incubate the plate for a further period (e.g., 24 hours).

  • Griess Assay:

    • Collect the cell culture supernatant.

    • Perform the Griess assay to measure the nitrite concentration, which is a stable product of NO. This involves mixing the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Measurement:

    • Measure the absorbance at approximately 540 nm.

  • Calculation:

    • Calculate the percentage of NO production inhibition relative to the LPS-only treated cells.

    • Determine the IC50 value.

Anticancer Activity: Targeting Malignant Cells

Both 4-O-methylgallic acid and ferulic acid have shown promise as anticancer agents, acting through various mechanisms to inhibit cancer cell growth and induce apoptosis.

Mechanisms of Action:

  • 4-O-Methylgallic Acid: Studies have shown that 4-O-methylgallic acid can induce apoptosis in cancer cells.[9] It has also been found to inhibit transcription factors like NF-κB and AP-1, which are involved in cancer cell proliferation and survival.[10]

  • Ferulic Acid: Ferulic acid exhibits anticancer activity by inducing apoptosis, arresting the cell cycle, and inhibiting angiogenesis.[11] It modulates key signaling pathways such as p53 and NF-κB.[11] Ferulic acid can also enhance the efficacy of conventional chemotherapeutic agents.[12]

Experimental Evidence: The anticancer potential of these compounds is typically evaluated by assessing their cytotoxicity against various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

CompoundCancer Cell LineIC50 (µM)Exposure Time (h)Reference
4-O-Methylgallic Acid Caco-2 (colon cancer)~24.1Not Specified[9]
Ferulic Acid HeLa (cervical cancer)>100Not Specified[3]
Ferulic Acid 143B (osteosarcoma)59.8848[13]
Ferulic Acid MG63 (osteosarcoma)66.4748[13]

Direct comparison is challenging due to the use of different cell lines and experimental conditions. However, the available data suggests that both compounds possess cytotoxic effects against cancer cells.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate and allow them to attach overnight.

  • Treatment:

    • Treat the cells with various concentrations of the test compound.

    • Include control wells with untreated cells.

  • Incubation:

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for a few hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at a wavelength of around 570 nm.

  • Calculation:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Workflow for MTT Assay

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Treat with varying concentrations of compound A->B C Incubate (e.g., 24-72h) B->C D Add MTT solution and incubate C->D E Add solubilizing agent D->E F Measure Absorbance (~570 nm) E->F G Calculate % Cell Viability and IC50 F->G

Caption: Workflow of the MTT assay for cell viability.

Neuroprotective Effects: Shielding the Nervous System

Neurodegenerative diseases pose a significant health challenge. Both 4-O-methylgallic acid and ferulic acid have shown neuroprotective potential.

Mechanisms of Action:

  • 4-O-Methylgallic Acid: As a metabolite of gallic acid, it is expected to share some of its neuroprotective properties, which include antioxidant and anti-inflammatory actions within the central nervous system.

  • Ferulic Acid: Ferulic acid has demonstrated neuroprotective effects in models of neurodegenerative diseases.[1] It is believed to act by reducing oxidative stress and inflammation in the brain.[14]

Experimental Evidence: Studies have investigated the neuroprotective effects of these compounds in various in vitro and in vivo models. For instance, ferulic acid has been shown to have protective effects in a zebrafish model of Parkinson's disease.[1]

Conclusion and Future Directions

Both 4-O-methylgallic acid and ferulic acid are promising natural compounds with a wide range of beneficial bioactivities. While ferulic acid has been more extensively studied, 4-O-methylgallic acid, as a key in vivo metabolite of gallic acid, warrants further investigation.

Direct comparative studies under standardized conditions are crucial to definitively establish the relative potency of these two compounds across different biological activities. Future research should focus on:

  • Head-to-head comparative studies: Directly comparing the antioxidant, anti-inflammatory, anticancer, and neuroprotective effects of 4-O-methylgallic acid and ferulic acid in the same experimental systems.

  • In vivo studies: Evaluating the efficacy and bioavailability of these compounds in animal models of various diseases.

  • Mechanism of action studies: Further elucidating the molecular targets and signaling pathways modulated by these compounds.

Such research will be invaluable for unlocking the full therapeutic potential of these natural phenolic acids in the development of novel drugs and nutraceuticals.

References

  • Kim, H. W., Shin, J. H., Lee, J. W., Kim, E. J., & Kim, H. P. (2006). 4-O-Methylgallic acid suppresses inflammation-associated gene expression by inhibition of redox-based NF-kappaB activation. International Immunopharmacology, 6(11), 1739-1748. [Link]

  • Zduńska, K., Dana, A., Kolator, P., & Rotsztejn, H. (2018). Ferulic Acid: A Brief Review of Its Extraction, Bioavailability and Biological Activity. Molecules, 23(10), 2555. [Link]

  • Gomes, C. A., Cruz, T. M., Andrade, J. C., Milhazes, N., Borges, F., & Marques, M. P. (2008). Ferulic acid: mechanistic insights and multifaceted applications in metabolic syndrome, food preservation, and cosmetics. Journal of agricultural and food chemistry, 56(24), 11567-11576. [Link]

  • A study on the antioxidant and anti-inflammatory activities of ferulic acid as a cosmetic material. (2022). Journal of the Korean Society of Cosmetology, 28(6), 1234-1241. [Link]

  • Ferulic acid and 4-vinylguaiacol inhibits EGF-induced cell growth and... - ResearchGate. (n.d.). Retrieved from [Link]

  • Srinivasan, M., Sudheer, A. R., & Menon, V. P. (2007). Ferulic Acid: A Comprehensive Review. Drug Development and Industrial Pharmacy, 33(11), 1227-1235. [Link]

  • Kikuzaki, H., Hisamoto, M., Hirose, K., Akiyama, K., & Taniguchi, H. (2002). Antioxidant Properties of Ferulic Acid and Its Related Compounds. Journal of Agricultural and Food Chemistry, 50(7), 2161-2168. [Link]

  • Rauf, A., Ajaj, R., Akram, Z., Hafeez, N., Rebezov, M., Shariati, M. A., ... & Mubarak, M. S. (2025). Ferulic acid as a promising candidate for developing selective and effective anti-cancer therapies. Discover Oncology, 16(1), 1-15. [Link]

  • The anthocyanin metabolites gallic acid, 3- O -methylgallic acid, and 2,4,6-trihydroxybenzaldehyde decrease human colon cancer cell viability by regulating pro-oncogenic signals | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Bifunctional Metformin–Phenolic Hybrids with Improved Anticancer and Antioxidant Properties: Evaluation on Glioma Cells - MDPI. (n.d.). Retrieved from [Link]

  • IC50 values of all antioxidant assays | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Nitric oxide production inhibitors from Polygonum multiflorum - Journal of Applied Pharmaceutical Science. (n.d.). Retrieved from [Link]

  • cytotoxicity ic50 values: Topics by Science.gov. (n.d.). Retrieved from [Link]

  • Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton Linearis Jacq. Leaves - NIH. (n.d.). Retrieved from [Link]

  • The IC 50 concentrations of methyl gallate and gallic acid towards HeLa and Vero cell lines. - ResearchGate. (n.d.). Retrieved from [Link]

  • Mancuso, C., & Santangelo, R. (2017). Recent Advances in the Neuroprotective Properties of Ferulic Acid in Alzheimer's Disease: A Narrative Review. Molecules, 22(12), 2069. [Link]

  • Ou, S., & Kwok, K. C. (2004). Ferulic acid: a review of its pharmacology, pharmacokinetics and derivatives. Journal of the Science of Food and Agriculture, 84(12), 1261-1269. [Link]

  • Farhoosh, R., & Nyström, L. (2014). Antioxidant activity of gallic acid and methyl gallate in triacylglycerols of Kilka fish oil and its oil-in-water emulsion. Food chemistry, 159, 453-459. [Link]

  • (A) Inhibition ratio (%) and (B) the calculated IC50 of ferulic and... - ResearchGate. (n.d.). Retrieved from [Link]

  • The Role of Ferulic Acid in Selected Malignant Neoplasms - MDPI. (n.d.). Retrieved from [Link]

  • Gallic Acid Inhibits Proliferation and Induces Apoptosis in Lymphoblastic Leukemia Cell Line (C121) - PMC - NIH. (n.d.). Retrieved from [Link]

  • IC 50 on inhibition effect on nitric oxide and iNOS production. - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis and Anti-Inflammatory Activity of Ferulic Acid-Sesquiterpene Lactone Hybrids. (n.d.). Retrieved from [Link]

  • (PDF) Comparison of the Neuroprotective and Anti-Inflammatory Effects of the Anthocyanin Metabolites, Protocatechuic Acid and 4-Hydroxybenzoic Acid - ResearchGate. (n.d.). Retrieved from [Link]

  • Comparison of antioxidant activities expressed as equivalents of standard antioxidant. (n.d.). Retrieved from [Link]

  • Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • dpph assay ic50: Topics by Science.gov. (n.d.). Retrieved from [Link]

  • Ferulic acid inhibits proliferation and promotes apoptosis via blockage of PI3K/Akt pathway in osteosarcoma cell - NIH. (n.d.). Retrieved from [Link]

  • Ferulic Acid as an Anti-Inflammatory Agent: Insights into Molecular Mechanisms, Pharmacokinetics and Applications - MDPI. (n.d.). Retrieved from [Link]

  • Ferulic acid and its water-soluble derivatives inhibit nitric oxide production and inducible nitric oxide synthase expression in rat primary astrocytes - PubMed. (n.d.). Retrieved from [Link]

  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences. (n.d.). Retrieved from [Link]

  • The Anthocyanin Metabolites Gallic Acid, 3-O-methylgallic Acid, and 2,4,6-trihydroxybenzaldehyde Decrease Human Colon Cancer Cell Viability by Regulating Pro-Oncogenic Signals - PubMed. (n.d.). Retrieved from [Link]

Sources

Validation

A Head-to-Head Comparison of 4-O-Methylgallic Acid and Resveratrol in Neuroprotection: A Guide for Researchers

In the quest for effective neuroprotective agents, researchers are increasingly turning to natural polyphenolic compounds. Among the promising candidates are 4-O-methylgallic acid (4-OMGA), a key metabolite of gallic aci...

Author: BenchChem Technical Support Team. Date: February 2026

In the quest for effective neuroprotective agents, researchers are increasingly turning to natural polyphenolic compounds. Among the promising candidates are 4-O-methylgallic acid (4-OMGA), a key metabolite of gallic acid found in red wine and tea, and resveratrol, a well-studied compound from grapes and berries.[1] This guide provides a comprehensive, head-to-head comparison of these two molecules, delving into their mechanisms of action, summarizing supporting experimental data, and offering detailed protocols for their evaluation. Our objective is to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their neuroprotective research endeavors.

Introduction: The Pressing Need for Neuroprotective Strategies

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and stroke represent a significant and growing global health burden. A common thread weaving through the pathology of these conditions is the progressive loss of neuronal structure and function, often driven by oxidative stress, neuroinflammation, and apoptosis.[2][3] Consequently, the identification and development of compounds that can mitigate these detrimental processes are of paramount importance. Both 4-O-methylgallic acid and resveratrol have emerged as compelling molecules due to their potent antioxidant and anti-inflammatory properties.[4][5]

Molecular Profiles

4-O-Methylgallic Acid (4-OMGA)

4-O-methylgallic acid is the primary in vivo metabolite of gallic acid, a phenolic acid abundant in various plants, fruits, and beverages like red wine and tea.[1] Its structure, characterized by a benzoic acid backbone with hydroxyl and methoxy functional groups, underpins its antioxidant and anti-inflammatory activities.

Resveratrol

Resveratrol is a natural stilbenoid and a well-known phytoalexin produced by several plants in response to injury or pathogen attack. It is famously associated with red wine and has been the subject of extensive research for its diverse health benefits, including its neuroprotective effects.[5]

Mechanistic Showdown: How Do They Protect Neurons?

While both compounds exhibit neuroprotective properties, their underlying mechanisms, though overlapping in some aspects, have distinct features.

Anti-Inflammatory Action: A Tale of Two Pathways

Neuroinflammation, primarily mediated by microglia and astrocytes, is a key contributor to neuronal damage in neurodegenerative diseases. Both 4-OMGA and resveratrol have demonstrated potent anti-inflammatory effects, but they appear to exert their influence through different primary pathways.

4-O-Methylgallic Acid: The anti-inflammatory prowess of 4-OMGA is strongly linked to its ability to inhibit the NF-κB (Nuclear Factor kappa B) signaling pathway .[1] In response to inflammatory stimuli like lipopolysaccharide (LPS), 4-OMGA has been shown to:

  • Inhibit IκBα phosphorylation and degradation: This prevents the release and nuclear translocation of the p65 subunit of NF-κB.[1]

  • Reduce the production of pro-inflammatory mediators: Consequently, the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β) is suppressed.[1]

  • Decrease reactive oxygen species (ROS) production: By mitigating oxidative stress, 4-OMGA further dampens the activation of the redox-sensitive NF-κB pathway.[1]

Resveratrol: Resveratrol also modulates the NF-κB pathway. However, a significant body of evidence points to its activation of Sirtuin 1 (SIRT1) as a primary mechanism for its anti-inflammatory and neuroprotective effects.[5] SIRT1, a NAD-dependent deacetylase, can deacetylate and thereby inhibit the p65 subunit of NF-κB, leading to a reduction in the transcription of inflammatory genes. Furthermore, resveratrol has been shown to suppress the activation of mitogen-activated protein kinase (MAPK) signaling pathways, which are also crucial in the inflammatory response.[5]

DOT script for NF-κB and SIRT1 Signaling Pathways

G cluster_0 4-O-Methylgallic Acid Pathway cluster_1 Resveratrol Pathway Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) IKK Activation IKK Activation Inflammatory Stimuli (LPS)->IKK Activation IκBα Phosphorylation IκBα Phosphorylation IKK Activation->IκBα Phosphorylation p65/p50 Translocation to Nucleus p65/p50 Translocation to Nucleus IκBα Phosphorylation->p65/p50 Translocation to Nucleus degradation of IκBα Inflammatory Gene Expression\n(iNOS, COX-2, TNF-α, IL-1β) Inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-1β) p65/p50 Translocation to Nucleus->Inflammatory Gene Expression\n(iNOS, COX-2, TNF-α, IL-1β) 4-O-Methylgallic Acid 4-O-Methylgallic Acid 4-O-Methylgallic Acid->IKK Activation Inhibits Resveratrol Resveratrol SIRT1 Activation SIRT1 Activation Resveratrol->SIRT1 Activation p65 Deacetylation p65 Deacetylation SIRT1 Activation->p65 Deacetylation NF-κB Inhibition NF-κB Inhibition p65 Deacetylation->NF-κB Inhibition Decreased Inflammatory Gene Expression Decreased Inflammatory Gene Expression NF-κB Inhibition->Decreased Inflammatory Gene Expression

Caption: Key anti-inflammatory pathways of 4-OMGA and Resveratrol.

Antioxidant and Anti-Apoptotic Effects

Oxidative stress and subsequent apoptosis are hallmarks of neurodegeneration. Both molecules are adept at combating these processes.

4-O-Methylgallic Acid: As a derivative of gallic acid, 4-OMGA is expected to possess strong antioxidant properties. Gallic acid has been shown to protect against oxidative stress-induced neuronal damage by enhancing the cerebral antioxidant defense system.[6] In models of Parkinson's disease, gallic acid treatment has been found to increase total thiol and glutathione peroxidase (GPx) content while decreasing malondialdehyde (MDA) levels, a marker of lipid peroxidation.[6] Gallic acid also mitigates apoptosis by decreasing the pro-apoptotic Bax to anti-apoptotic Bcl-2 protein ratio and reducing caspase-3 expression.[6] While direct data for 4-OMGA is less abundant, its role as a major metabolite suggests it contributes significantly to these effects.

Resveratrol: Resveratrol's antioxidant effects are well-documented. It can directly scavenge free radicals and also upregulate the expression of endogenous antioxidant enzymes. A key mechanism is the activation of the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway . This leads to the transcription of a battery of antioxidant and cytoprotective genes. In terms of anti-apoptotic action, resveratrol has been shown to inhibit caspase-3 and Bax activities while up-regulating Bcl-2 in various neuronal cell models.[5]

DOT script for Antioxidant and Anti-Apoptotic Pathways

G cluster_0 4-O-Methylgallic Acid (via Gallic Acid) Pathway cluster_1 Resveratrol Pathway Oxidative Stress Oxidative Stress Apoptosis Apoptosis Oxidative Stress->Apoptosis Oxidative Stress->Apoptosis 4-O-Methylgallic Acid 4-O-Methylgallic Acid Increased Antioxidant Enzymes (GPx) Increased Antioxidant Enzymes (GPx) 4-O-Methylgallic Acid->Increased Antioxidant Enzymes (GPx) Enhances Decreased Bax/Bcl-2 Ratio Decreased Bax/Bcl-2 Ratio 4-O-Methylgallic Acid->Decreased Bax/Bcl-2 Ratio Modulates Reduced Oxidative Stress Reduced Oxidative Stress Increased Antioxidant Enzymes (GPx)->Reduced Oxidative Stress Inhibition of Apoptosis Inhibition of Apoptosis Decreased Bax/Bcl-2 Ratio->Inhibition of Apoptosis Resveratrol Resveratrol Nrf2/ARE Pathway Activation Nrf2/ARE Pathway Activation Resveratrol->Nrf2/ARE Pathway Activation Inhibition of Caspase-3 & Bax Inhibition of Caspase-3 & Bax Resveratrol->Inhibition of Caspase-3 & Bax Inhibits Increased Antioxidant Gene Expression Increased Antioxidant Gene Expression Nrf2/ARE Pathway Activation->Increased Antioxidant Gene Expression Increased Antioxidant Gene Expression->Reduced Oxidative Stress Inhibition of Caspase-3 & Bax->Inhibition of Apoptosis

Caption: Antioxidant and anti-apoptotic mechanisms.

Experimental Evidence: A Comparative Overview

Direct comparative studies are lacking, however, we can infer the relative potential of these compounds by examining their efficacy in various in vitro and in vivo models.

Parameter 4-O-Methylgallic Acid (inferred from Gallic Acid studies) Resveratrol References
In Vitro Model SH-SY5Y cells (neuroblastoma)SH-SY5Y cells, PC12 cells, primary neurons[5][6]
In Vitro Insult 6-hydroxydopamine (6-OHDA)6-OHDA, Amyloid-β, H₂O₂, glutamate[5][6]
Effective In Vitro Concentration 3.5 µM (as part of an extract) showed some effect, though not significant in reducing cell death in one study.1-50 µM[5][6]
In Vivo Model Rotenone-induced Parkinson's disease in mice; 6-OHDA-induced Parkinson's disease in ratsStroke models (e.g., MCAO), Alzheimer's disease models (e.g., APP/PS1 mice)[4][5][6]
Effective In Vivo Dosage 50-100 mg/kg (oral gavage) for gallic acid20-50 mg/kg (various administration routes)[4][5]
Key In Vivo Outcomes Ameliorated motor deficits, preserved dopaminergic neurons, reduced oxidative stress markers.Reduced infarct volume, improved cognitive function, decreased amyloid-β plaques, reduced neuroinflammation.[4][5][6]

Bioavailability and Blood-Brain Barrier Permeability

A critical factor for any neuroprotective agent is its ability to reach the central nervous system in sufficient concentrations.

  • 4-O-Methylgallic Acid: As a major metabolite of gallic acid, 4-OMGA is readily formed in the body.[1] Some studies suggest that gallic acid and its metabolites can cross the blood-brain barrier. Pretreatment with gallic acid has been shown to reverse increased BBB permeability in a rat model of ischemia.[7]

  • Resveratrol: The bioavailability of resveratrol is notoriously low due to its rapid metabolism in the intestine and liver. However, it is a lipophilic compound that can cross the blood-brain barrier. Clinical studies have shown that resveratrol administration can restore the integrity of the blood-brain barrier in Alzheimer's patients.

Experimental Protocols for Evaluation

To facilitate further research, we provide detailed, step-by-step methodologies for key experiments to assess the neuroprotective effects of 4-OMGA and resveratrol.

In Vitro Neuroprotection Assay using SH-SY5Y Cells

This protocol is designed to assess the ability of a test compound to protect neuronal-like cells from an oxidative insult.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test compounds (4-OMGA, Resveratrol) dissolved in DMSO

  • Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[8]

  • Pre-treatment: Treat the cells with various concentrations of the test compounds (e.g., 1, 5, 10, 25, 50 µM) for 24 hours.[8] Include a vehicle control (DMSO).

  • Induction of Neuronal Damage: After pre-treatment, remove the medium and expose the cells to a pre-determined toxic concentration of H₂O₂ (e.g., 100 µM) or 6-OHDA (e.g., 50 µM) in serum-free medium for another 24 hours.[6][8]

  • MTT Assay:

    • Remove the medium containing the toxicant.

    • Add 100 µL of fresh medium and 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) to measure intracellular ROS levels.[9]

Materials:

  • H₂DCFDA probe

  • Neuronal cells (e.g., SH-SY5Y)

  • Test compounds

  • Oxidative stress inducer (e.g., H₂O₂)

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture and treat cells with test compounds and the oxidative stress inducer as described in the neuroprotection assay.

  • Probe Loading: After treatment, wash the cells with warm PBS and incubate with 10 µM H₂DCFDA in serum-free medium for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement:

    • Wash the cells twice with PBS to remove excess probe.

    • Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

  • Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration and express the results as a percentage of the control.

Western Blot Analysis of Apoptotic Markers

This protocol allows for the detection of key proteins involved in the apoptotic cascade.[10]

Materials:

  • Neuronal cell lysates

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction and Quantification: Lyse the treated cells and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).

Discussion and Future Directions

Both 4-O-methylgallic acid and resveratrol demonstrate significant potential as neuroprotective agents. 4-OMGA's targeted inhibition of the NF-κB pathway presents a compelling anti-inflammatory strategy. Resveratrol's multi-faceted approach, particularly its activation of the SIRT1 and Nrf2 pathways, offers broad-spectrum neuroprotection.

A key advantage of 4-OMGA is its status as a major in vivo metabolite of a commonly consumed dietary compound, suggesting a favorable safety and pharmacokinetic profile. However, research on its direct neuroprotective effects is still in its early stages compared to the extensive literature on resveratrol.

The primary limitation for resveratrol remains its low bioavailability. Future research should focus on developing strategies to enhance its delivery to the brain, such as nanoformulations or co-administration with other compounds that inhibit its metabolism.

Crucially, direct, head-to-head comparative studies are urgently needed to definitively assess the relative efficacy of these two compounds. Such studies should employ standardized in vitro and in vivo models and a comprehensive panel of endpoints to evaluate their anti-inflammatory, antioxidant, and anti-apoptotic properties.

Conclusion

In the landscape of neuroprotective research, both 4-O-methylgallic acid and resveratrol stand out as promising candidates. While resveratrol has been the subject of more extensive investigation, the emerging evidence for 4-OMGA's potent anti-inflammatory effects warrants significant further exploration. This guide provides a foundational framework for researchers to critically evaluate and compare these two molecules, with the ultimate goal of advancing the development of novel therapies for neurodegenerative diseases.

References

  • Okkay, U., et al. (2022). In vitro neuroprotective effects of allicin on Alzheimer's disease model of neuroblastoma cell line. DergiPark.
  • Kim, H. W., et al. (2006). 4-O-Methylgallic acid suppresses inflammation-associated gene expression by inhibition of redox-based NF-kappaB activation.
  • Phunchago, N., et al. (2021).
  • Obafemi, T. O., et al. (2023).
  • Chen, Y.-F., et al. (2024). Neuroprotective Effects of Polysaccharides and Gallic Acid from Amauroderma rugosum against 6-OHDA-Induced Toxicity in SH-SY5Y Cells. MDPI.
  • MD Biosciences. (2024). In Vitro Modeling.
  • Bhuia, P., et al. (2023). Overall neurological activities of gallic acid against different diseases and states of different mediators or proteins.
  • Ghasemi, E., et al. (2019).
  • Fiebich, B. L., et al. (2012).
  • Grinan-Ferre, C., et al. (2018). Neuroprotective Mechanisms of Resveratrol in Alzheimer's Disease: Role of SIRT1.
  • Park, D., et al. (2022). In vivo and in vitro perspectives in Parkinson's disease: Mechanisms and the role of phytomedicine. PubMed Central.
  • Upadhyay, R. K. (2017).
  • Abcam. (n.d.). Apoptosis western blot guide.
  • Bio-protocol. (2025). Cell Viability Assay.
  • Kalyanaraman, B., et al. (2022). Consensus statement Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo.
  • Abcam. (n.d.). Apoptosis.
  • Mitchell, S., et al. (2015). New model structure required to characterize NF-κB activation in...
  • Liu, Y., et al. (2023).
  • ResearchGate. (n.d.). Cell viability evaluation of SH-SY5Y using the MTT assay (A)...
  • Ghasemi, E., et al. (2025). Gallic acid affects blood-brain barrier permeability, behaviors, hippocampus local EEG, and brain oxidative stress in ischemic rats exposed to dusty particulate matter.
  • Wang, H., et al. (2024). Screening Anti-Parkinson's Disease Drugs in Living Mouse Brains via a Peroxynitrite-Activated Fluorescent Probe.
  • ResearchGate. (n.d.). In vitro and in vivo neuroprotective effect of novel mPGES-1 inhibitor in animal model of Parkinson's Disease.
  • ResearchGate. (n.d.).
  • protocols.io. (2023). MTT assay.
  • An, R., & Li, J. (2012). Nuclear Factor Kappa B (NF-κB)
  • Phunchago, N., et al. (2024).
  • BMG LABTECH. (2019). Reactive Oxygen Species (ROS) Detection.
  • Andreone, B. J. (2020). New methods to study blood-brain barrier permeability. DASH (Harvard).
  • ResearchGate. (n.d.). Cell viability (MTT assay)
  • National Institutes of Health. (n.d.). Animal Models of Parkinson's Disease.
  • He, F., & Zuo, L. (2015).
  • ResearchGate. (n.d.).
  • Fiebich, B. L., et al. (2012). NF-kB Activation Occurs Predominately in Microglia in the SOD1-G93A Mouse Model.
  • Aonsuri, C., et al. (2019). How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells. PubMed.
  • JOVE. (2022). Screening Assay: Oxidative Stress In Feline Astrocyte Cell Line, G355-5 l Protocol Preview.
  • Charles River Laboratories. (n.d.). Animal Models of Parkinson's Disease.
  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis.
  • Obafemi, T. O., et al. (2026). Gallic acid and neurodegenerative diseases.
  • da Silva, J., et al. (2020). Cytotoxic and genotoxic evaluation of cotinine using human neuroblastoma cells (SH-SY5Y).
  • Li, M., et al. (2024).
  • Chen, Y.-L., et al. (2022). Evaluation of Drug Blood-Brain-Barrier Permeability Using a Microfluidic Chip. MDPI.
  • National Institutes of Health. (n.d.). Caspase Protocols in Mice.
  • ResearchGate. (n.d.). The IC50 values of the DPPH scavenging activity of gallic acid (GA)...
  • Sanfeliu, C., et al. (2022).
  • ResearchGate. (2025).

Sources

Comparative

Validating the Anti-Inflammatory Mechanism of 4-O-Methylgallic Acid Through Gene Silencing: A Comparative Guide

In the landscape of drug discovery, particularly in the realm of inflammatory diseases, the precise elucidation of a compound's mechanism of action is paramount. 4-O-methylgallic acid (4-OMGA), a major metabolite of gall...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, particularly in the realm of inflammatory diseases, the precise elucidation of a compound's mechanism of action is paramount. 4-O-methylgallic acid (4-OMGA), a major metabolite of gallic acid found in various natural sources, has emerged as a promising anti-inflammatory agent.[1] Preliminary studies have indicated its potential to suppress the production of key inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2).[1] The central hypothesis revolves around its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a cornerstone of the inflammatory response.[1][2]

This guide provides an in-depth, technically-focused comparison of 4-O-methylgallic acid with a well-established NF-κB inhibitor, BAY 11-7082. We will explore how gene silencing, a powerful tool for target validation, can be employed to definitively confirm the role of the NF-κB pathway in the anti-inflammatory effects of 4-OMGA. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously validate the mechanism of action of novel anti-inflammatory compounds.

The Central Role of NF-κB in Inflammation

The NF-κB signaling cascade is a critical regulator of the immune and inflammatory responses.[3] In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[3] Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, liberating NF-κB to translocate to the nucleus.[3] Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, driving the transcription of cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are responsible for the production of NO and PGE2, respectively.[4]

4-O-methylgallic acid is believed to exert its anti-inflammatory effects by intervening in this pathway, specifically by inhibiting IKK activity, which in turn prevents IκBα phosphorylation and degradation, and ultimately blocks the nuclear translocation of the NF-κB p65 subunit.[1]

A Comparative Analysis: 4-O-Methylgallic Acid vs. BAY 11-7082

To contextualize the efficacy and mechanism of 4-O-methylgallic acid, we compare it with BAY 11-7082, a widely used pharmacological inhibitor of NF-κB activation.[5] BAY 11-7082 irreversibly inhibits the phosphorylation of IκBα, thereby blocking NF-κB activation.[6][7]

Feature4-O-Methylgallic AcidBAY 11-7082
Source Natural metaboliteSynthetic compound
Proposed Mechanism Inhibition of IKK activity, leading to reduced IκBα phosphorylation and p65 nuclear translocation.[1]Irreversible inhibition of IκBα phosphorylation.[6][7]
Reported Effects Decreased production of NO, PGE2, TNF-α, and IL-1β in LPS-stimulated macrophages.[1]Broad anti-inflammatory effects through NF-κB and NLRP3 inflammasome inhibition.[6]

Confirming the Mechanism: A Gene Silencing Approach

To unequivocally establish that the anti-inflammatory effects of 4-O-methylgallic acid are mediated through the NF-κB pathway, we will employ small interfering RNA (siRNA) to specifically silence the expression of a key component of this pathway, IKKβ (encoded by the IKBKB gene). The rationale is that if 4-OMGA's primary target is within the NF-κB pathway, then silencing a critical upstream kinase like IKKβ should mimic or occlude the effects of the compound.

Below is a comprehensive experimental workflow to test this hypothesis in the RAW 264.7 macrophage cell line, a well-established model for studying inflammation.

Experimental Workflow for Mechanism of Action Confirmation

Experimental Workflow Workflow for Validating 4-OMGA's Mechanism of Action cluster_0 Cell Culture & Transfection cluster_1 Treatment & Stimulation cluster_2 Downstream Readouts cluster_3 Data Analysis & Interpretation Culture Culture RAW 264.7 Macrophages Transfect Transfect with IKBKB siRNA or Scrambled Control Culture->Transfect Treat Treat with 4-OMGA, BAY 11-7082, or Vehicle Transfect->Treat Stimulate Stimulate with Lipopolysaccharide (LPS) Treat->Stimulate Griess Griess Assay for Nitric Oxide (NO) Stimulate->Griess ELISA ELISA for Prostaglandin E2 (PGE2) Stimulate->ELISA Western Western Blot for p-IκBα & Total IκBα Stimulate->Western IF Immunofluorescence for p65 Nuclear Translocation Stimulate->IF Analyze Quantify and Compare Results Griess->Analyze ELISA->Analyze Western->Analyze IF->Analyze Conclude Confirm Mechanism of Action Analyze->Conclude

Caption: A streamlined workflow for validating the mechanism of action of 4-O-methylgallic acid.

Detailed Experimental Protocols

siRNA-Mediated Knockdown of IKKβ in RAW 264.7 Cells

This protocol details the transient knockdown of IKKβ using siRNA in the RAW 264.7 macrophage cell line.[8][9]

Materials:

  • RAW 264.7 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine™ RNAiMAX Transfection Reagent

  • IKBKB-specific siRNA and scrambled negative control siRNA

  • 6-well plates

Procedure:

  • Cell Seeding: Twenty-four hours prior to transfection, seed 2.5 x 10^5 RAW 264.7 cells per well in a 6-well plate.

  • siRNA-Lipofectamine Complex Formation:

    • For each well, dilute 50 pmol of siRNA (IKBKB or scrambled control) in 250 µL of Opti-MEM.

    • In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX in 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.

    • Combine the diluted siRNA and Lipofectamine™ RNAiMAX solutions, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.

  • Transfection: Add the 500 µL siRNA-lipid complex dropwise to the cells.

  • Incubation: Incubate the cells for 48 hours at 37°C in a CO2 incubator.

  • Validation of Knockdown: After 48 hours, harvest a subset of cells to confirm IKKβ knockdown by Western blotting.

Measurement of Nitric Oxide Production (Griess Assay)

This protocol describes the colorimetric determination of nitrite (a stable product of NO) in cell culture supernatants using the Griess reagent.[10][11][12]

Materials:

  • Cell culture supernatants

  • Griess Reagent (contains sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite standard solution

  • 96-well plate

Procedure:

  • Sample Collection: After treatment and stimulation, collect 100 µL of cell culture supernatant from each well.

  • Standard Curve Preparation: Prepare a standard curve of sodium nitrite ranging from 1 to 100 µM.

  • Griess Reaction: Add 100 µL of Griess Reagent to each 100 µL of supernatant and standard in a 96-well plate.

  • Incubation: Incubate the plate for 15 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Calculate the nitrite concentration in the samples based on the standard curve.

Measurement of Prostaglandin E2 Production (ELISA)

This protocol outlines the quantification of PGE2 in cell culture supernatants using a competitive enzyme-linked immunosorbent assay (ELISA).[13][14]

Materials:

  • Cell culture supernatants

  • PGE2 ELISA kit (containing PGE2-coated plate, PGE2-HRP conjugate, primary antibody, wash buffer, substrate, and stop solution)

  • 96-well plate reader

Procedure:

  • Sample and Standard Preparation: Prepare standards and samples according to the kit manufacturer's instructions.

  • Competitive Binding: Add standards and samples to the PGE2-coated plate, followed by the addition of the primary antibody and PGE2-HRP conjugate. Incubate as per the kit's protocol.

  • Washing: Wash the plate to remove unbound reagents.

  • Substrate Incubation: Add the substrate solution and incubate to allow for color development.

  • Stopping the Reaction: Add the stop solution to terminate the reaction.

  • Measurement: Read the absorbance at 450 nm. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.

Western Blot for Phospho-IκBα

This protocol describes the detection of phosphorylated IκBα by Western blotting to assess NF-κB pathway activation.[15][16][17]

Materials:

  • Cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-phospho-IκBα and anti-total-IκBα)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-IκBα overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total IκBα to normalize for protein loading.

Immunofluorescence for p65 Nuclear Translocation

This protocol details the visualization of the p65 subunit of NF-κB translocation from the cytoplasm to the nucleus using immunofluorescence microscopy.[18][19][20]

Materials:

  • Cells grown on coverslips

  • 4% paraformaldehyde in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody (anti-p65)

  • Alexa Fluor-conjugated secondary antibody

  • DAPI (for nuclear counterstaining)

  • Mounting medium

Procedure:

  • Fixation: Fix cells with 4% paraformaldehyde for 15 minutes.

  • Permeabilization: Permeabilize cells with 0.25% Triton X-100 for 10 minutes.

  • Blocking: Block non-specific binding with blocking buffer for 1 hour.

  • Primary Antibody Incubation: Incubate with the anti-p65 primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining: Stain the nuclei with DAPI.

  • Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Expected Outcomes and Interpretation

The following table summarizes the expected results from the proposed experiments, which would collectively confirm the NF-κB-dependent mechanism of action of 4-O-methylgallic acid.

Experimental ConditionNO Production (Griess Assay)PGE2 Production (ELISA)p-IκBα Levels (Western Blot)p65 Nuclear Translocation (Immunofluorescence)
Vehicle Control (LPS) HighHighHighHigh
4-OMGA (LPS) LowLowLowLow
BAY 11-7082 (LPS) LowLowLowLow
IKBKB siRNA (LPS) LowLowLowLow
4-OMGA + IKBKB siRNA (LPS) LowLowLowLow

Interpretation:

  • Confirmation of Anti-inflammatory Activity: 4-OMGA and BAY 11-7082 are expected to significantly reduce LPS-induced NO and PGE2 production.

  • Validation of NF-κB Inhibition: Both compounds should decrease the levels of phosphorylated IκBα and inhibit the nuclear translocation of p65.

  • Mechanism Confirmation by Gene Silencing: The knockdown of IKKβ should, on its own, reduce the inflammatory readouts. Crucially, the addition of 4-OMGA to IKKβ-silenced cells is not expected to cause a further significant reduction in the inflammatory response. This occlusion effect would strongly indicate that 4-OMGA acts on or upstream of IKKβ within the NF-κB pathway.

Proposed NF-κB Signaling Pathway and Point of Intervention

NF-kappaB_Pathway Proposed Mechanism of 4-OMGA on the NF-κB Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK_complex IKK Complex (IKKα/β/γ) TLR4->IKK_complex activates IkappaB IκBα IKK_complex->IkappaB phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB releases Nucleus Nucleus NFkappaB->Nucleus translocates Gene_expression Pro-inflammatory Gene Expression Nucleus->Gene_expression activates OMGA 4-O-Methylgallic Acid OMGA->IKK_complex inhibits siRNA IKBKB siRNA siRNA->IKK_complex silences

Caption: The proposed inhibitory effect of 4-O-methylgallic acid and IKBKB siRNA on the NF-κB signaling pathway.

Conclusion

References

  • Na, H. J., Lee, G., Oh, H. Y., Jeon, K. S., Kwon, H. J., Ha, K. S., ... & Kim, Y. M. (2006). 4-O-methylgallic acid suppresses inflammation-associated gene expression by inhibition of redox-based NF-kappaB activation. International Immunopharmacology, 6(10), 1597-1608. [Link]

  • Bentley-DeSousa, A., & Ferguson, S. (2024). Immunofluorescence - RAW 264.7. protocols.io. [Link]

  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. [Link]

  • Bentley-DeSousa, A., & Ferguson, S. (2024). siRNA-mediated Knockdown – RAW 264.7 v1. ResearchGate. [Link]

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]

  • Jiang, Z., Jiang, Z., Li, Y., Zhang, Y., & Lu, H. (2025). Downregulated RSAD2 Attenuates the Apoptosis of LPS-Stimulated RAW264.7 via NF-κB Signaling Pathway. Mediators of Inflammation, 2025, 1-13. [Link]

  • Lee, J. Y., Park, W., & Kim, K. H. (2017). BAY 11-7082 is a broad-spectrum inhibitor with anti-inflammatory activity against multiple targets. Molecules and Cells, 40(12), 999-1007. [Link]

  • Chan, P. M. (2013). Re: Measurement of Nitric Oxide in Cell supernates. ResearchGate. [Link]

  • Cordaro, M., Siracusa, R., Impellizzeri, D., D'Amico, R., Peritore, A. F., Crupi, R., ... & Cuzzocrea, S. (2017). BAY 11-7082 inhibits the NF-κB and NLRP3 inflammasome pathways and protects against IMQ-induced psoriasis. Clinical Science, 131(6), 487-498. [Link]

  • Shih, R. H., Wang, C. Y., & Yang, C. M. (2015). NF-kappaB signaling pathways in neurological inflammation: a mini review. Frontiers in molecular neuroscience, 8, 77. [Link]

  • Francis Academic Press. (n.d.). Gallic Acid Derivative Stimulate Osteogenic Differentiation by Regulating Autophagy via JNK/mTOR Signaling Pathways in vitro. [Link]

  • ResearchGate. (n.d.). Activation of IκBα and IKKβ in SNX25 knockdown RAW 264.7 cells. [Link]

  • Li, Y., Tang, X., Chen, Y., Hu, Y., Cai, H., & Zhang, X. (2021). Immunofluorescence. Bio-protocol, 11(16), e4137. [Link]

  • Sun, S. C. (2017). NF-κB signaling in inflammation. Cellular and Molecular Immunology, 14(7), 545-552. [Link]

  • Assay Genie. (n.d.). Technical Manual PGE2 ELISA Kit. [Link]

  • Yaron, J. R. (2015). Re: Why NF-KB p65 translocation into the nuclei of RAW264.7 occured even when untreated?. ResearchGate. [Link]

  • Bentley-DeSousa, A., & Ferguson, S. (2024). siRNA-mediated Knockdown – RAW 264.7. protocols.io. [Link]

  • Fenton, J. I., & Hord, N. G. (2006). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Prostaglandins, Leukotrienes and Essential Fatty Acids, 75(4-5), 265-271. [Link]

  • ResearchGate. (2017). (PDF) NF-κB signaling in inflammation. [Link]

  • National Center for Biotechnology Information. (n.d.). IKBKB inhibitor of nuclear factor kappa B kinase subunit beta [Homo sapiens (human)] - Gene. [Link]

  • Asadi, S., Gholami, M., & Jafari, M. (2019). Pharmacological effects of gallic acid in health and diseases: A mechanistic review. Avicenna journal of phytomedicine, 9(6), 488–500. [Link]

  • Bio-protocol. (2016). 3.5. Measurement of LPS-Induced Nitric Oxide (NO) Production and Cell Viability. [Link]

  • ResearchGate. (n.d.). Immunofluorescence microscopy analysis of the nuclear translocation of p65 in RAW 264.7 cells. [Link]

  • AMSBIO. (n.d.). Human Prostaglandin E2 (PGE2) Elisa kit. [Link]

  • Zhang, T., Li, Z., & Wang, Y. (2025). DeepSilencer: A Novel Deep Learning Model for Predicting siRNA Knockdown Efficiency. arXiv preprint arXiv:2503.04200. [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. [Link]

  • VectorBuilder. (n.d.). shRNA Gene Knockdown Solutions. [Link]

  • Fivephoton Biochemicals. (n.d.). NF-kB p65 Immunofluorescence Labeling Kit. [Link]

  • DiSabato, D. J., Quan, N., & Godbout, J. P. (2016). NF-κB as an Inducible Regulator of Inflammation in the Central Nervous System. Frontiers in immunology, 7, 520. [Link]

  • ResearchGate. (n.d.). The anthocyanin metabolites gallic acid, 3- O -methylgallic acid, and 2,4,6-trihydroxybenzaldehyde decrease human colon cancer cell viability by regulating pro-oncogenic signals. [Link]

  • ScienCell Research Laboratories. (n.d.). Nitric Oxide Assay (NO). [Link]

  • Elabscience. (n.d.). PGE2(Prostaglandin E2) ELISA Kit. [Link]

  • Wencewicz, T. A., & Miller, M. J. (2021). Exploration of BAY 11-7082 as a Potential Antibiotic. ACS infectious diseases, 7(12), 3249–3257. [Link]

  • Addgene. (n.d.). Mammalian shRNA Tools for RNAi. [Link]

  • Kim, Y. S., Kim, J. S., Choi, S. U., Kim, J. S., Lee, K. T., Park, Y. C., & Park, H. J. (2005). Antiangiogenic activity of 4-O-methylgallic acid from Canavalia gladiata, a dietary legume. Biochemical and biophysical research communications, 330(3), 943–949. [Link]

  • OriGene Technologies Inc. (n.d.). shRNA Quality Control. [Link]

  • Yousefi, M. (2014). Re: Can anyone suggest a suitable NF-κB inhibitor?. ResearchGate. [Link]

  • ResearchGate. (n.d.). (A) RAW264.7 macrophages, transduced with 23 nt plus hairpin shRNA.... [Link]

Sources

Validation

A Technical Guide to Ensuring Reproducibility and Robustness in the Antiangiogenic Effects of 4-O-methylgallic Acid

< For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Need for Rigorous Validation in Antiangiogenic Research Angiogenesis, the formation of new blood vessels, is a critical process...

Author: BenchChem Technical Support Team. Date: February 2026

<

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Need for Rigorous Validation in Antiangiogenic Research

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological functions and pathological conditions, most notably in tumor growth and metastasis. The pursuit of novel antiangiogenic agents is a cornerstone of modern cancer therapy. 4-O-methylgallic acid (4-OMGA), a major metabolite of gallic acid found in various dietary sources, has emerged as a promising antiangiogenic compound.[1] However, the transition from promising preclinical data to a viable therapeutic candidate hinges on the reproducibility and robustness of its observed antiangiogenic effects. This guide provides a comprehensive framework for assessing and ensuring the scientific integrity of research into 4-OMGA's antiangiogenic properties, offering detailed experimental protocols and a comparative analysis with other relevant compounds.

The Antiangiogenic Mechanism of 4-O-methylgallic Acid: A Multifaceted Approach

4-O-methylgallic acid exerts its antiangiogenic effects through a multi-pronged mechanism, primarily by interfering with key signaling pathways that drive endothelial cell proliferation, migration, and tube formation. A crucial target is the Vascular Endothelial Growth Factor (VEGF) signaling pathway, a central regulator of angiogenesis.[2][3][4] 4-OMGA has been shown to inhibit VEGF production under hypoxic conditions.[1] Furthermore, it curtails the production of reactive oxygen species (ROS) in endothelial cells stimulated by VEGF.[1]

Another significant aspect of 4-OMGA's activity is its anti-inflammatory properties. It has been demonstrated to suppress the expression of inflammation-associated genes by inhibiting NF-kappaB activation.[5][6] This is particularly relevant as chronic inflammation is a known driver of angiogenesis.

Below is a diagram illustrating the key signaling pathways modulated by 4-OMGA in the context of angiogenesis.

Caption: Signaling pathways affected by 4-O-methylgallic acid.

Experimental Protocols for Assessing Antiangiogenic Effects: A Guide to Reproducibility

The reliability of findings on 4-OMGA's antiangiogenic activity is contingent on the meticulous execution of well-validated assays. Below are detailed, step-by-step protocols for key in vitro and ex vivo angiogenesis assays, with an emphasis on critical parameters for ensuring reproducibility and robustness.

In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a crucial step in angiogenesis.

Protocol:

  • Preparation of Basement Membrane Extract (BME) Coated Plates:

    • Thaw BME (e.g., Matrigel®) on ice overnight at 4°C.[7]

    • Using pre-cooled pipette tips, coat the wells of a 24-well plate with 250 µL of BME, ensuring even distribution.[8][9]

    • Incubate the plate at 37°C for at least 30 minutes to allow the BME to solidify.[8]

  • Cell Seeding and Treatment:

    • Culture human umbilical vein endothelial cells (HUVECs) to approximately 80% confluency.[7]

    • Harvest the cells and resuspend them in the desired experimental medium containing various concentrations of 4-OMGA or a vehicle control.

    • Seed 1 x 10^4 cells onto the solidified BME in each well.

  • Incubation and Visualization:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 6-12 hours.[8]

    • Monitor tube formation periodically using an inverted microscope.

    • Capture images of the tube network for quantification.

  • Quantification:

    • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).[10][11]

Critical Parameters for Reproducibility:

  • BME Lot-to-Lot Variability: Different lots of BME can have varying compositions, affecting tube formation. It is crucial to test new lots and, if possible, use a single large batch for a series of experiments.[7]

  • Cell Passage Number: Endothelial cells can lose their tube-forming capacity at high passage numbers. Use cells within a defined low passage range.

  • Cell Seeding Density: The initial number of cells seeded can significantly impact the density and quality of the tube network.

  • Incubation Time: The kinetics of tube formation can vary. A time-course experiment is recommended to determine the optimal endpoint for quantification.

Ex Vivo Aortic Ring Assay

This assay provides a more complex, organotypic model of angiogenesis, where new blood vessels sprout from a cross-section of an aorta.[12][13]

Protocol:

  • Aorta Explantation and Ring Preparation:

    • Euthanize a rat or mouse and aseptically dissect the thoracic aorta.[14]

    • Place the aorta in a sterile petri dish containing cold, serum-free medium.

    • Carefully remove the surrounding fibro-adipose tissue.

    • Cross-section the aorta into 1 mm thick rings.[12]

  • Embedding and Culture:

    • Embed each aortic ring in a dome of solidified BME in a 48-well plate.[12]

    • Add culture medium containing different concentrations of 4-OMGA or a vehicle control to each well.

  • Sprouting and Quantification:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 7-14 days, changing the medium every 2-3 days.

    • Monitor the outgrowth of microvessels from the aortic rings daily using a microscope.

    • Quantify the angiogenic response by measuring the length and number of sprouts.

Critical Parameters for Reproducibility:

  • Animal Age and Strain: The age and genetic background of the animal can influence the angiogenic potential of the aorta.

  • Aorta Dissection and Cleaning: Incomplete removal of periaortic tissue can affect vessel sprouting.[13]

  • Matrix Composition: The type and concentration of the embedding matrix (e.g., collagen, fibrin, or BME) can impact the extent and morphology of the sprouts.[14]

In Vivo Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to study angiogenesis and the effects of antiangiogenic compounds.[15][16]

Protocol:

  • Egg Preparation and Windowing:

    • Incubate fertilized chicken eggs at 37.5°C with 85% humidity for 3 days.[15]

    • On day 3, create a small hole in the eggshell over the air sac and a larger window on the side of the egg.[17]

    • The chorioallantoic membrane will drop, creating a false air sac under the window.[18]

  • Application of Test Substance:

    • Prepare sterile, non-inflammatory carriers (e.g., filter paper discs, gelatin sponges) soaked with different concentrations of 4-OMGA or a vehicle control.

    • On day 7-9, carefully place the carrier onto the CAM.

  • Observation and Quantification:

    • Incubate the eggs for another 48-72 hours.

    • Observe the area around the carrier for changes in blood vessel growth.

    • Quantify the angiogenic response by counting the number of blood vessel branch points within a defined area around the carrier.[15]

Critical Parameters for Reproducibility:

  • Egg Quality: Use fresh, high-quality fertilized eggs from a reliable supplier.

  • Carrier Material: The choice of carrier can influence the diffusion of the test substance and may cause an inflammatory response.

  • Quantification Method: The method of quantifying the vascular response should be standardized and blinded to the treatment groups.

The following diagram outlines the general workflow for assessing the antiangiogenic effects of 4-OMGA.

Caption: Experimental workflow for assessing antiangiogenic activity.

Comparative Analysis of 4-O-methylgallic Acid's Antiangiogenic Effects

To provide a comprehensive evaluation of 4-OMGA's potential, its antiangiogenic activity should be compared with established inhibitors and its parent compound, gallic acid. This allows for a better understanding of its relative potency and potential advantages.

CompoundTarget/MechanismIn Vitro Potency (IC50)In Vivo/Ex Vivo EfficacyKey References
4-O-methylgallic acid Inhibits VEGF production, ROS production, and NF-κB activation.[1][5][6]Potently inhibits endothelial cell invasion and tube formation at low micromolar concentrations.[1]To be determined through further studies.[1]
Gallic Acid Antioxidant, anti-inflammatory, inhibits NF-κB.[19]Decreases cancer cell viability.[19]To be determined in comparative antiangiogenic studies.[19]
Suramin Broad-spectrum inhibitor of growth factor binding.Effective inhibitor of tube formation.[10][11]Well-established antiangiogenic effects in various models.[10][11]
Bevacizumab (Avastin®) Monoclonal antibody targeting VEGFA.[20]N/A (antibody)Clinically approved antiangiogenic drug for various cancers.[20]
Sunitinib (Sutent®) Small molecule kinase inhibitor targeting VEGFRs, PDGFRs, etc.[20]Potent inhibitor of endothelial cell proliferation and tube formation.Clinically approved antiangiogenic drug for various cancers.[20]

Note: The IC50 values can vary depending on the specific assay and cell line used. The data presented here is for comparative purposes.

Ensuring Robustness: Addressing Challenges and Best Practices

Achieving robust and reproducible results in angiogenesis research requires a proactive approach to identifying and mitigating potential sources of variability.

Challenges:

  • Biological Variability: Inherent differences between cell lines, primary cells from different donors, and individual animals can lead to variations in experimental outcomes.

  • Technical Variability: Minor differences in experimental procedures, reagent quality, and equipment calibration can introduce significant variability.

  • Data Analysis and Interpretation: Subjectivity in manual quantification methods can lead to bias.

Best Practices:

  • Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all experimental protocols.

  • Positive and Negative Controls: Always include appropriate positive (e.g., known angiogenesis inhibitors like suramin) and negative (vehicle) controls in every experiment.

  • Blinding: Whenever possible, experiments and data analysis should be performed in a blinded manner to minimize operator bias.

  • Automated Quantification: Utilize automated image analysis software to ensure objective and reproducible quantification of angiogenesis.[10][11]

  • Statistical Power: Perform power calculations to determine the appropriate sample size to detect meaningful differences.

  • Data Sharing and Transparency: Publish detailed methodologies and raw data to allow for independent verification and replication of findings.

By adhering to these principles of scientific integrity and employing rigorous experimental design, researchers can confidently evaluate the antiangiogenic potential of 4-O-methylgallic acid and pave the way for its potential translation into novel therapeutic strategies.

References

  • 4-O-Methylgallic acid suppresses inflammation-associated gene expression by inhibition of redox-based NF-kappaB activation. PubMed. [Link]

  • Antiangiogenic activity of 4-O-methylgallic acid from Canavalia gladiata, a dietary legume. PubMed. [Link]

  • 4-O-methylgallic acid down-regulates endothelial adhesion molecule expression by inhibiting NF-kappaB-DNA-binding activity. PubMed. [Link]

  • Gallic Acid Derivative Stimulate Osteogenic Differentiation by Regulating Autophagy via JNK/mTOR Signaling Pathways in vitro. Francis Academic Press. [Link]

  • Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay. Creative Bioarray. [Link]

  • Chorioallantoic Membrane (CAM) Assay: Tools and Techniques. YouTube. [Link]

  • Natural health products that inhibit angiogenesis: a potential source for investigational new agents to treat cancer—Part 1. PMC. [Link]

  • Endothelial Cell Tube Formation Assay: An In Vitro Model for Angiogenesis. ResearchGate. [Link]

  • The Anthocyanin Metabolites Gallic Acid, 3-O-methylgallic Acid, and 2,4,6-trihydroxybenzaldehyde Decrease Human Colon Cancer Cell Viability by Regulating Pro-Oncogenic Signals. PubMed. [Link]

  • Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model. PMC. [Link]

  • Robust quantification of in vitro angiogenesis through image analysis. PubMed. [Link]

  • Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. PMC. [Link]

  • Aortic Ring Assay. PMC. [Link]

  • Rat Aortic Ring Model to Assay Angiogenesis ex vivo. Bio-protocol. [Link]

  • VEGF Signaling Pathway. CUSABIO. [Link]

  • Robust quantification of in vitro angiogenesis through image analysis. ResearchGate. [Link]

  • Endothelial Cell Tube Formation Assay. Corning. [Link]

  • VEGF Signaling Pathway. PharmGKB. [Link]

  • Novel Drugs with High Efficacy against Tumor Angiogenesis. MDPI. [Link]

  • The Chick Chorioallantoic Membrane (CAM) Assay as a Three-dimensional Model to Study Autophagy in Cancer Cells. Bio-protocol. [Link]

  • Robust and Scalable Angiogenesis Assay of Perfused 3D Human iPSC-Derived Endothelium for Anti-Angiogenic Drug Screening. MDPI. [Link]

  • Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis. PMC. [Link]

  • In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents. PMC. [Link]

  • The Aortic Ring Co-culture Assay: A Convenient Tool to Assess the Angiogenic Potential of Mesenchymal Stromal Cells In Vitro. JoVE. [Link]

  • The In Ovo Chick Chorioallantoic Membrane CAM Assay as an Efficient Xenograft Model of Hepatocellular Carcinoma. JoVE. [Link]

  • In Vitro Angiogenesis Assays. Amsbio. [Link]

  • General protocol to set up novel application of the aortic ring assay.... ResearchGate. [Link]

Sources

Comparative

Validating Synthesized 4-O-Methylgallic Acid Purity: A Comparative HPLC-DAD Guide

Executive Summary & Scientific Rationale In the synthesis of 4-O-methylgallic acid (4-OMGA)—a critical metabolite with anti-inflammatory and antioxidant properties—regioselectivity is the primary failure point. Common me...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

In the synthesis of 4-O-methylgallic acid (4-OMGA)—a critical metabolite with anti-inflammatory and antioxidant properties—regioselectivity is the primary failure point. Common methylation protocols (e.g., using dimethyl sulfate or methyl iodide) often yield a mixture of the target 4-OMGA, the unwanted isomer 3-O-methylgallic acid (3-OMGA), and over-methylated byproducts (3,4-di-O-methylgallic acid).

Standard validation methods like Thin Layer Chromatography (TLC) or single-wavelength HPLC-UV often fail to resolve these structural isomers due to their nearly identical polarity and retention characteristics. This guide validates HPLC with Diode Array Detection (HPLC-DAD) as the superior analytical standard, utilizing spectral peak purity analysis to guarantee the integrity of the synthesized product.

The Comparative Landscape: Why HPLC-DAD?

The following table contrasts the efficacy of HPLC-DAD against common alternatives in detecting specific synthetic impurities of 4-OMGA.

FeatureTLC (Silica Gel) HPLC-UV (Single

)
HPLC-DAD (Proposed)
Primary Detection Retention Factor (

)
Retention Time (

)

+ UV Spectral Overlay
Isomer Resolution Poor. 3-OMGA and 4-OMGA often co-elute as a single spot.Moderate. Requires perfect baseline separation; cannot detect co-elution.High. Spectral comparison detects "hidden" co-eluting isomers.
Quantification Semi-quantitative (visual).[1]Quantitative.Quantitative with Peak Purity confirmation.
Impurity ID Limited to known standards.Limited to

matching.
Library matching via UV spectrum (

shifts).
Scientific Verdict Screening only.Risk of False Positives.Validation Standard.

Experimental Protocol: Self-Validating HPLC-DAD System

This protocol is designed to be self-validating . By monitoring specific spectral shifts, the operator can confirm identity even if retention times drift slightly.

A. Instrumentation & Reagents[1][2][3][4][5]
  • System: Agilent 1200/1260 Infinity II or equivalent with DAD (190–400 nm scan range).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 4.6 x 100 mm, 3.5

    
    m). Note: A shorter column with smaller particle size is preferred for isomer resolution.
    
  • Mobile Phase A: Water + 0.1% Formic Acid (v/v). Formic acid suppresses ionization of the carboxyl group, sharpening the peak shape.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

B. Chromatographic Conditions[2][3][4][6][7]
  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5–10

    
    L
    
  • Column Temperature: 30°C

  • Detection:

    • Channel A: 272 nm (Gallic Acid

      
      )
      
    • Channel B: 280 nm (General Phenolic)

    • DAD Scan: 200–400 nm (Reference 360 nm, BW 100)

C. Gradient Profile

The following gradient is optimized to separate the polar starting material (Gallic Acid) from the methylated product and the hydrophobic over-methylated impurities.

Time (min)% Mobile Phase BEvent Description
0.05%Initial equilibration (High aqueous for Gallic Acid retention)
5.015%Linear ramp
15.035%Shallow gradient to resolve 3-OMGA / 4-OMGA isomers
20.095%Wash step (Elute di/tri-methylated byproducts)
25.095%Hold
26.05%Re-equilibration

Results & Discussion: Interpreting the Data

The "Critical Pair" Separation

In a typical synthesis batch, the elution order on a C18 column will be:

  • Gallic Acid (

    
     3-4 min):  Most polar, elutes first.
    
  • 3-O-Methylgallic Acid (

    
     8-9 min):  Elutes slightly before or after 4-OMGA depending on specific column chemistry (C18 vs Phenyl-Hexyl).
    
  • 4-O-Methylgallic Acid (

    
     9-10 min):  The Target.
    
  • 3,4-Di-O-methylgallic Acid (

    
     12 min):  Significantly more hydrophobic.
    
DAD Spectral Validation (The "Senior Scientist" Insight)

Reliance on retention time alone is dangerous because 3-OMGA and 4-OMGA have


 values that differ by less than 0.5 minutes in many systems.

The DAD Advantage:

  • Gallic Acid:

    
     271 nm.
    
  • 4-OMGA: Methylation at the para position (4-OH) alters the conjugation system differently than the meta position (3-OH).

  • Protocol: Extract the UV spectrum at the apex of the putative 4-OMGA peak. Compare the Peak Purity Index . If the index is <990 (on a scale of 1000), the peak likely contains a co-eluting isomer (3-OMGA), indicating the synthesis failed to achieve regioselectivity.

Validation Workflow Visualization

The following diagram illustrates the decision logic for validating the synthesized product.

ValidationWorkflow Start Crude Synthesized 4-O-Methylgallic Acid Prep Sample Prep (Dissolve in MeOH, Filter 0.22µm) Start->Prep HPLC Run HPLC-DAD (Gradient Method) Prep->HPLC Check1 Check Retention Time (tR) Target ~9-10 min? HPLC->Check1 Fail1 FAIL: Impurity Dominant (Gallic Acid or Di-methyl) Check1->Fail1 No Check2 Check Peak Purity (DAD) Is Spectrum Homogeneous? Check1->Check2 Yes Fail2 FAIL: Co-eluting Isomer (Likely 3-OMGA mixture) Check2->Fail2 No Pass PASS: High Purity 4-OMGA Validated Check2->Pass Yes

Figure 1: Decision tree for the validation of 4-OMGA synthesis using HPLC-DAD. Note the critical "Peak Purity" checkpoint which distinguishes this method from standard UV analysis.

Troubleshooting & Expert Tips

  • Peak Tailing: Phenolic acids often tail due to interaction with residual silanols on the column. Ensure your mobile phase pH is < 3.0 (using Formic or Phosphoric acid) to keep the carboxyl group protonated (

    
    ).
    
  • Sample Stability: 4-OMGA can oxidize in solution. Prepare samples fresh in amber vials and keep the autosampler at 4°C.

  • Standard Spiking: If you suspect 3-OMGA contamination but cannot resolve the peaks, spike the sample with a known pure standard of 4-OMGA. If the peak width broadens or a shoulder appears, your product is impure.

References

  • Dalar, A., & Konczak, I. (2013). Cichorium intybus L. (chicory) as a source of bioactive compounds: HPLC–DAD based polyphenolic profiling.[2] Natural Product Communications. Link

  • Agilent Technologies. (2020). Analysis of Phenolic Acids using Agilent InfinityLab Poroshell 120 EC-C18. Application Note. Link

  • Jing, P., et al. (2008).[3] The anthocyanin metabolites gallic acid, 3-O-methylgallic acid, and 2,4,6-trihydroxybenzaldehyde decrease human colon cancer cell viability.[3][4] Journal of Agricultural and Food Chemistry. Link

  • Farhoosh, R., et al. (2014).[5] Antioxidant activity of gallic acid and methyl gallate in triacylglycerols of Kilka fish oil and its oil-in-water emulsion. Food Chemistry. Link

  • NIST Chemistry WebBook. (2023). Gallic Acid and Derivatives: UV/Visible Spectra Data. Link

Sources

Validation

4-O-Methylgallic Acid vs. 3-O-Methylgallic Acid: Biological Activity &amp; SAR Guide

This guide provides an in-depth technical comparison of 4-O-methylgallic acid (4-OMGA) and 3-O-methylgallic acid (3-OMGA) . It is designed for researchers requiring precise mechanistic insights into how the position of m...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 4-O-methylgallic acid (4-OMGA) and 3-O-methylgallic acid (3-OMGA) . It is designed for researchers requiring precise mechanistic insights into how the position of methylation alters the biological efficacy of gallic acid derivatives.

Executive Summary: The Positional Divergence

While 4-O-methylgallic acid (4-OMGA) and 3-O-methylgallic acid (3-OMGA) are structural isomers, their biological behaviors diverge significantly due to the specific alteration of the phenolic hydroxyl groups.

  • 3-O-Methylgallic Acid (3-OMGA): Retains the catechol moiety (ortho-dihydroxy group). It functions primarily as a potent antioxidant and cytotoxic agent against specific cancer lines (e.g., Caco-2).

  • 4-O-Methylgallic Acid (4-OMGA): Loses the catechol moiety due to methylation at the para-position. It functions less as a direct radical scavenger and more as a signaling modulator , specifically inhibiting NF-κB activation and promoting osteogenesis .

Verdict for Drug Development: Select 3-OMGA for oxidative stress and direct cytotoxicity applications. Select 4-OMGA for anti-inflammatory signaling modulation with reduced direct cytotoxicity.

Structural & Metabolic Origins

Understanding the origin of these metabolites is critical for interpreting in vivo data.

Feature3-O-Methylgallic Acid (3-OMGA)4-O-Methylgallic Acid (4-OMGA)
IUPAC Name 3-methoxy-4,5-dihydroxybenzoic acid4-methoxy-3,5-dihydroxybenzoic acid
Structure Retains Catechol (4,5-OH)No Catechol (3,5-OH are meta)
Biosynthesis Major metabolite in humans via COMT (Catechol-O-methyltransferase), which prefers meta-methylation.Major metabolite in rats/rabbits; also found in plants like Galla Rhois.
Key Functional Group Ortho-dihydroxy (Redox active)Meta-dihydroxy (Redox stable)
Structural Activity Relationship (SAR) Diagram

The following diagram illustrates how the methylation site dictates the electronic environment and resonance stabilization potential.

SAR_Comparison GA Gallic Acid (3,4,5-OH) M3 3-O-Methylgallic Acid (3-OMe, 4,5-OH) GA->M3 COMT (Meta-methylation) M4 4-O-Methylgallic Acid (4-OMe, 3,5-OH) GA->M4 Species-specific Metabolism Effect3 Retains Catechol (Ortho-OH) High Radical Scavenging Metal Chelation M3->Effect3 Mechanistic Consequence Effect4 Loss of Catechol Reduced Radical Scavenging Specific Signaling Interaction M4->Effect4 Mechanistic Consequence

Figure 1: Structural divergence of Gallic Acid metabolites. Green indicates retention of antioxidant pharmacophore; Red indicates loss of direct scavenging potential.

Antioxidant Activity: The "Catechol Rule"

The primary differentiator between these isomers is their ability to donate hydrogen atoms and stabilize the resulting phenoxy radical.

Mechanism[1][2][3][4][5]
  • 3-OMGA: The presence of the 4-OH and 5-OH groups (ortho to each other) allows for hydrogen bonding stabilization of the radical. This "catechol" structure is the gold standard for phenolic antioxidants.

  • 4-OMGA: Methylation at the 4-position blocks the para-hydroxyl group. In gallic acid, the 4-OH is the most acidic and the primary site for Hydrogen Atom Transfer (HAT). Blocking this site forces radical abstraction from the meta-positions (3 or 5), which are less resonance-stabilized.

Comparative Data
Assay3-O-Methylgallic Acid4-O-Methylgallic AcidMechanistic Insight
DPPH Scavenging High Activity (IC50 ~20-30 µM)Low Activity4-OMGA lacks the para-OH required for effective resonance delocalization.
Metal Chelation HighNegligibleCatechol moiety (present in 3-OMGA) is required for bidentate metal binding.
Lipid Peroxidation Strong InhibitionWeak Inhibition3-OMGA can intercept lipid peroxyl radicals; 4-OMGA cannot effectively break the chain.

Anti-Inflammatory & Signaling Pathways[6]

While 4-OMGA is a weaker antioxidant, it is a superior signaling modulator . This suggests its anti-inflammatory effects are not solely ROS-dependent but involve direct protein interaction.

4-OMGA: The NF-κB Inhibitor

4-OMGA specifically targets the NF-κB pathway . It has been shown to inhibit the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit.

Key Pathway:

  • Stimulus: LPS or Cytokines.

  • Target: IKK (IκB Kinase) complex.

  • Action of 4-OMGA: Blocks IKK activity (likely via redox modification of cysteine residues or competitive inhibition).

  • Result: IκBα is not degraded -> NF-κB remains sequestered in the cytosol -> Pro-inflammatory genes (iNOS, COX-2) are silenced.

3-OMGA: The Apoptotic Inducer

3-OMGA exhibits higher cytotoxicity against cancer cells (e.g., Caco-2 colon cancer). Its mechanism involves caspase-3 activation and cell cycle arrest at the G0/G1 phase .[1][2]

Signaling_Pathways LPS LPS / Inflammation IKK IKK Complex LPS->IKK ROS Oxidative Stress Radicals Free Radicals (ROS) ROS->Radicals M4 4-O-Methylgallic Acid M4->IKK Inhibits IkB IκBα Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Genes iNOS, COX-2 Expression NFkB->Genes M3 3-O-Methylgallic Acid M3->Radicals Scavenges Caspase Caspase-3 Activation M3->Caspase Induces Apoptosis Apoptosis / Cell Death Caspase->Apoptosis

Figure 2: Divergent signaling mechanisms. 4-OMGA acts as an upstream kinase inhibitor (NF-κB pathway), while 3-OMGA acts as a direct scavenger and apoptotic inducer.

Experimental Protocols

To validate these differences in your own lab, use the following self-validating protocols.

Protocol A: Differential DPPH Radical Scavenging

This assay validates the "Catechol Rule" by comparing direct antioxidant power.

  • Preparation: Prepare 100 µM stock solutions of 3-OMGA, 4-OMGA, and Gallic Acid (positive control) in methanol.

  • Reaction: Mix 100 µL of sample with 100 µL of 0.2 mM DPPH solution (in methanol) in a 96-well plate.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Read absorbance at 517 nm.

  • Validation Check: Gallic Acid should show >90% inhibition. 3-OMGA should show >80% inhibition. 4-OMGA should show significantly lower inhibition (<40%) , confirming the loss of the active pharmacophore.

Protocol B: NF-κB Luciferase Reporter Assay

This assay validates the specific signaling inhibition of 4-OMGA.

  • Transfection: Transfect RAW264.7 macrophages with an NF-κB-luciferase reporter plasmid.

  • Pre-treatment: Treat cells with 3-OMGA or 4-OMGA (10–50 µM) for 1 hour.

  • Stimulation: Stimulate cells with LPS (1 µg/mL) for 6 hours.

  • Lysis & Detection: Lyse cells and add luciferin substrate. Measure luminescence.

  • Validation Check: LPS alone should induce a 10-20 fold increase in luminescence. 4-OMGA should dose-dependently reduce this signal. 3-OMGA may show a reduction due to antioxidant effects, but 4-OMGA is typically more potent in specifically blocking the kinase-driven activation.

References

  • Na, H. J., et al. (2006). "4-O-Methylgallic acid suppresses inflammation-associated gene expression by inhibition of redox-based NF-kappaB activation." International Immunopharmacology. Link

  • Forester, S. C., & Waterhouse, A. L. (2010). "The anthocyanin metabolites gallic acid, 3-O-methylgallic acid, and 2,4,6-trihydroxybenzaldehyde decrease human colon cancer cell viability by regulating pro-oncogenic signals." Molecular Carcinogenesis. Link

  • Zhou, X., et al. (2020). "Metabolism of Gallic Acid and Its Distributions in Tea (Camellia sinensis) Plants at the Tissue and Subcellular Levels."[3] International Journal of Molecular Sciences. Link

  • Farhoosh, R., et al. (2014). "Antioxidant activity of gallic acid and methyl gallate in triacylglycerols of Kilka fish oil and its oil-in-water emulsion." Food Chemistry. Link

  • Tung, Y. T., et al. (2009). "Anti-inflammatory activities of essential oils from the leaves of Cinnamomum osmophloeum and its constituents." Bioresource Technology. (Validates Gallic Acid derivative anti-inflammatory protocols). Link

Sources

Comparative

In Vivo Validation of 4-O-Methylgallic Acid: Bioavailability, Metabolic Efficacy, and Anti-Inflammatory Protocols

Executive Summary 4-O-methylgallic acid (4-OMGA) is a methylated derivative and major plasma metabolite of Gallic Acid (GA).[1][2] While GA is a potent antioxidant in vitro, its in vivo efficacy is often limited by rapid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-O-methylgallic acid (4-OMGA) is a methylated derivative and major plasma metabolite of Gallic Acid (GA).[1][2] While GA is a potent antioxidant in vitro, its in vivo efficacy is often limited by rapid Phase II metabolism (glucuronidation and sulfation) and poor lipophilicity. 4-OMGA overcomes these barriers through structural methylation at the 4-hydroxyl position, enhancing its metabolic stability and membrane permeability.

This guide provides a technical roadmap for researchers to validate 4-OMGA in animal models, specifically focusing on metabolic syndrome and acute inflammation . It compares 4-OMGA against its parent compound (Gallic Acid) and standard-of-care pharmacotherapies (Metformin, NSAIDs), supported by mechanistic diagrams and validated protocols.

Part 1: The Pharmacokinetic Advantage

Why 4-OMGA over Gallic Acid?

The primary justification for selecting 4-OMGA over GA is bioavailability . Upon oral administration, GA is rapidly metabolized. Studies indicate that 4-OMGA is detected in plasma longer than free GA, acting as a stable bioactive reservoir.

Table 1: Comparative Pharmacokinetic Profile (Murine Model)

FeatureGallic Acid (GA)4-O-Methylgallic Acid (4-OMGA)Experimental Implication
Lipophilicity Low (Hydrophilic)Moderate (Methyl group adds lipophilicity)4-OMGA has superior cellular uptake and blood-brain barrier penetration potential.
Metabolic Stability Low (Rapid conjugation at 4-OH)High (4-OH is blocked)4-OMGA resists immediate glucuronidation, extending plasma half-life (

).
Primary Excretion Urine (rapid)Urine (delayed)Less frequent dosing required for 4-OMGA compared to GA.
Main Target Gut Lumen / Portal VeinSystemic Circulation / TissuesUse GA for gut-restricted issues; use 4-OMGA for systemic metabolic/inflammatory disorders.

Part 2: Therapeutic Efficacy & Mechanism

Metabolic Syndrome (Obesity & Lipidemia)

In High-Fat Diet (HFD) induced obesity models, 4-OMGA acts as a lipid-lowering agent.

  • Mechanism: It activates AMPK (Adenosine Monophosphate-activated Protein Kinase), which inhibits ACC (Acetyl-CoA Carboxylase), thereby reducing fatty acid synthesis. It also modulates PPAR-gamma expression.

  • Comparator: Metformin . While Metformin is more potent in lowering blood glucose, 4-OMGA offers a dual benefit of lipid regulation and antioxidant protection without the gastrointestinal side effects often seen with high-dose Metformin.

Anti-Inflammatory Action

In models of vascular inflammation (e.g., atherosclerosis or LPS-induced sepsis), 4-OMGA inhibits the expression of adhesion molecules (ICAM-1, VCAM-1).

  • Mechanism: It suppresses NF-kB activation by inhibiting the phosphorylation of IκBα. Crucially, this inhibition is often redox-dependent.

  • Comparator: Indomethacin or Sulfasalazine . 4-OMGA provides a milder, chronic anti-inflammatory effect suitable for preventative models rather than acute crisis management.

Visualization: Molecular Mechanism

The following diagram illustrates the dual pathway action of 4-OMGA in a hepatocyte or endothelial cell.

G cluster_legend Legend L1 Therapeutic Agent L2 Molecular Target L3 Physiological Outcome OMGA 4-O-Methylgallic Acid (Extracellular) OMGA_Intra 4-OMGA (Intracellular) OMGA->OMGA_Intra Passive Diffusion AMPK AMPK (Phosphorylation) OMGA_Intra->AMPK Activates ROS Intracellular ROS OMGA_Intra->ROS Scavenges NFkB NF-kB Translocation OMGA_Intra->NFkB Direct Inhibition ACC Acetyl-CoA Carboxylase (Inhibition) AMPK->ACC Inhibits (Phosphorylates) AMPK->NFkB Inhibits Lipid Reduced Lipogenesis (Fat Accumulation) ACC->Lipid Decreases FA Synthesis ROS->NFkB Activates (Blocked) ICAM ICAM-1 / VCAM-1 Expression NFkB->ICAM Promotes Inflam Reduced Vascular Inflammation ICAM->Inflam Adhesion

Caption: Dual mechanistic pathway of 4-OMGA activating AMPK for lipid control and inhibiting NF-kB for anti-inflammatory effects.

Part 3: Validated Experimental Protocols

Protocol A: High-Fat Diet (HFD) Induced Obesity Model

Objective: Assess the efficacy of 4-OMGA in preventing hepatic steatosis and weight gain.

1. Animal Selection & Acclimatization

  • Subject: Male C57BL/6J mice (6 weeks old).

  • Acclimatization: 1 week on standard chow.

  • Grouping (n=10/group):

    • ND: Normal Diet (10% kcal fat).

    • HFD-Control: High-Fat Diet (60% kcal fat) + Vehicle.

    • HFD-4OMGA-Low: HFD + 4-OMGA (10 mg/kg/day).

    • HFD-4OMGA-High: HFD + 4-OMGA (50 mg/kg/day).

    • Positive Control: HFD + Metformin (200 mg/kg/day).

2. Diet Induction & Dosing

  • Duration: 12 Weeks.

  • Preparation: Dissolve 4-OMGA in 0.5% Carboxymethyl cellulose (CMC) or saline.

  • Administration: Oral gavage (PO) daily at the same time (e.g., 09:00 AM) to minimize circadian variation in metabolism.

  • Critical Note: Do not mix 4-OMGA into the food pellets, as HFD pellets can oxidize, and food intake varies. Gavage ensures precise dosing.

3. Data Collection Points

  • Weekly: Body weight and food intake (calculate Feed Efficiency Ratio).

  • Week 11: Glucose Tolerance Test (GTT) and Insulin Tolerance Test (ITT).

  • Termination (Week 12):

    • Serum: TG, TC, LDL-c, ALT, AST.

    • Tissue: Liver (weigh immediately), Epididymal fat pads.

    • Histology: H&E staining of liver (score for steatosis) and Oil Red O staining (lipid droplets).

Protocol B: Experimental Workflow Diagram

The following workflow ensures data integrity and reproducibility.

Workflow Start Acclimatization (1 Week) Induction Diet Induction (Start HFD) Start->Induction Treatment Daily Dosing (12 Weeks) Induction->Treatment Randomization Metabolic Metabolic Tests (Week 11: GTT/ITT) Treatment->Metabolic Sacrifice Sacrifice & Collection (Week 12) Metabolic->Sacrifice Analysis Analysis: Histology & Serum Sacrifice->Analysis

Caption: Chronological workflow for the High-Fat Diet efficacy study of 4-OMGA.

Part 4: Troubleshooting & Scientific Integrity

Solvent Effects

4-OMGA is moderately lipophilic. If using high concentrations (>50 mg/kg), it may not dissolve fully in pure saline.

  • Solution: Use 0.5% CMC or 5% DMSO in saline. Always run a "Vehicle Control" group containing the exact solvent percentage to rule out solvent-induced inflammation.

Differentiating Metabolites

When analyzing serum, ensure your HPLC/MS method can distinguish between Gallic Acid, 4-OMGA, and 3-OMGA.

  • Validation: Use authentic standards for all three. 4-OMGA typically elutes after Gallic Acid on C18 columns due to the methyl group.

Statistical Power

Metabolic studies often suffer from high inter-individual variability.

  • Requirement: Use n=10 minimum per group. Apply One-way ANOVA with Tukey’s post-hoc test for multiple comparisons.

References

  • Na, H. J., et al. (2006). "4-O-Methylgallic acid down-regulates endothelial adhesion molecule expression by inhibiting NF-kappaB-DNA-binding activity." European Journal of Pharmacology.

  • Shahrzad, S., et al. (2001). "Pharmacokinetics of gallic acid and its relative bioavailability from tea in healthy humans."[3] The Journal of Nutrition.[4]

  • Doan, K. V., et al. (2015). "Gallic acid regulates body weight and glucose homeostasis through AMPK activation." Endocrinology. (Note: Provides the foundational AMPK protocol relevant to GA and its metabolites).

  • Ryu, M. J., et al. (2022). "Gallic Acid and Its Derivatives: Potential Therapeutic Agents for Metabolic Syndrome." Molecules.

  • Lee, J., et al. (2010). "Anti-inflammatory effect of 4-O-methylgallic acid in phorbol ester-induced skin inflammation.

Sources

Safety & Regulatory Compliance

Safety

4-O-Methylgallic Acid: Proper Disposal &amp; Handling Procedures

[1][2] Executive Summary 4-O-Methylgallic acid (3,5-dihydroxy-4-methoxybenzoic acid) is a phenolic acid derivative widely used as an intermediate in pharmaceutical synthesis and antioxidant research.[1] While not classif...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

4-O-Methylgallic acid (3,5-dihydroxy-4-methoxybenzoic acid) is a phenolic acid derivative widely used as an intermediate in pharmaceutical synthesis and antioxidant research.[1] While not classified as an EPA P-listed acute toxin, its phenolic nature dictates strict disposal protocols to prevent aquatic toxicity and dangerous interactions with oxidizers.

Immediate Directives:

  • NEVER dispose of down the drain. Phenolic compounds bioaccumulate and disrupt aquatic ecosystems.

  • SEGREGATE strictly from strong oxidizing agents (e.g., Nitric Acid, Permanganates) to prevent exothermic reactions.

  • INCINERATE via approved chemical waste streams; this is the only validated destruction method.

Chemical Profile & Hazard Assessment

Understanding the physicochemical properties of 4-O-methylgallic acid is the foundation of a safe disposal plan. Its dual nature as a weak acid and a reducing agent (antioxidant) drives the segregation logic.

Table 1: Physicochemical & Safety Data
PropertySpecificationOperational Implication
Chemical Name 4-O-Methylgallic acidPrimary identifier for waste manifests.[1][2]
Synonyms 3,5-dihydroxy-4-methoxybenzoic acidAlternate name often found on older reagent bottles.[1]
CAS Number 4319-02-2Required for accurate EHS inventory tracking.[1]
Physical State Solid (Crystalline Powder)Dust generation risk during transfer.[1][3]
Acidity (pKa) ~4.5 (Carboxylic acid)Incompatible with strong bases (exothermic neutralization).[1]
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[4][5] Irrit.)Requires standard PPE (Nitrile gloves, Safety glasses).
Reactivity Reducing AgentCRITICAL: Incompatible with strong oxidizers.[1]

Expert Insight: Unlike simple inorganic acids, the phenolic hydroxyl groups on this molecule make it susceptible to oxidation. Mixing this waste with oxidizing acids (like Chromic acid cleaning solutions) can lead to rapid heat generation and potentially explosive decomposition.

Pre-Disposal Stabilization & Segregation

Effective waste management begins at the bench, not the waste room. You must categorize the waste stream immediately upon generation.

Segregation Protocol
  • Organic Stream: 4-O-methylgallic acid is an organic compound.[6][5][7][8][9][10] It must be disposed of in Organic Waste containers.

  • Halogen Status: It is Non-Halogenated . Unless you have dissolved it in a halogenated solvent (e.g., Dichloromethane), it should go into the "Non-Halogenated Organic" stream to reduce disposal costs.

  • Incompatibility Check:

    • Keep Away From: Nitric acid, Perchlorates, Permanganates.

    • Keep Away From: Heavy metal waste (some phenols can chelate metals, complicating treatment).

The Disposal Protocol (Step-by-Step)

This section outlines the workflow for the three most common disposal scenarios in a research laboratory.

Scenario A: Solid Waste (Expired Reagent or Excess Powder)
  • Step 1: Do not dissolve the solid unnecessarily. Disposal of solids is generally more cost-effective and safer than creating large volumes of liquid waste.

  • Step 2: Place the solid material in a chemically compatible container (HDPE or Amber Glass).

  • Step 3: Label the container with a hazardous waste tag.

    • Constituents: "4-O-Methylgallic Acid, Solid"[1]

    • Hazard Checkbox: "Irritant", "Toxic".

  • Step 4: Seal tightly and place in the satellite accumulation area for EHS pickup.

Scenario B: Liquid Waste (Reaction Mixtures & Mother Liquors)
  • Step 1: Identify the primary solvent.

    • If Combustible (Ethanol, Methanol, Ethyl Acetate): Combine with compatible non-halogenated organic solvents.

    • If Halogenated (DCM, Chloroform): Must go into the Halogenated waste stream.

  • Step 2: Adjust pH if necessary. If the solution is highly acidic (pH < 2) due to other reagents, neutralize slowly to pH 5–9 before adding to a bulk organic waste carboy to prevent drum corrosion, unless your facility accepts acidic organic waste.

  • Step 3: Transfer to the appropriate carboy (High-density Polyethylene - HDPE is standard). Leave 10% headspace to allow for vapor expansion.

Scenario C: Trace Residue (Glassware Cleaning)
  • Step 1: Triple rinse the glassware with a small volume of organic solvent (e.g., Ethanol or Acetone).

  • Step 2: Collect the rinsate into the Liquid Organic Waste container (Scenario B).

  • Step 3: Once triple-rinsed, the glassware can be washed in a standard laboratory dishwasher or with detergent.

Visual Workflow: Disposal Decision Tree

The following diagram illustrates the logic flow for determining the correct disposal path.

DisposalWorkflow Start Waste Generation: 4-O-Methylgallic Acid StateCheck Determine Physical State Start->StateCheck IsSolid Solid (Powder/Crystals) StateCheck->IsSolid IsLiquid Solution (Dissolved) StateCheck->IsLiquid SolidContainer Containerize in HDPE/Glass (Do NOT dissolve) IsSolid->SolidContainer SolidLabel Label: 'Hazardous Waste - Solid' Constituent: 4-O-Methylgallic Acid SolidContainer->SolidLabel Incineration Final Disposal: High-Temp Incineration SolidLabel->Incineration EHS Pickup SolventCheck Check Primary Solvent IsLiquid->SolventCheck NonHalo Non-Halogenated Solvent (MeOH, EtOH, EtOAc) SolventCheck->NonHalo Combustible Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Halogenated NonHalo->Incineration Organic Waste Stream A Halo->Incineration Organic Waste Stream B

Figure 1: Decision logic for segregating 4-O-methylgallic acid waste based on physical state and solvent composition.

Emergency Spill Response

In the event of a spill, rapid containment prevents environmental release.

PPE Requirements:

  • Nitrile Gloves (Double gloving recommended for liquid spills).

  • Safety Goggles (Standard ANSI Z87.1).

  • Lab Coat (Buttoned).[11]

  • N95 Dust Mask (If powder spill is significant and dust is airborne).

Spill Cleanup Workflow
  • Assess: Determine if the spill is "Minor" (<50g/50mL) or "Major".

  • Isolate: Alert nearby personnel and cordon off the area.

  • Contain:

    • Solid: Cover with wet paper towels to prevent dust, then sweep carefully.

    • Liquid: Surround with absorbent pads or vermiculite.[12]

  • Clean: Scoop material into a hazardous waste bag. Clean the surface with soap and water (collecting the water as waste if heavily contaminated).[3]

  • Report: Document the incident with your EHS department.

SpillResponse Spill Spill Detected PPE Don PPE: Gloves, Goggles, Mask Spill->PPE Contain Containment: Absorbent (Liquid) or Wet Wipe (Solid) PPE->Contain Dispose Transfer to Hazardous Waste Bag Contain->Dispose Decon Decontaminate Surface (Soap & Water) Dispose->Decon

Figure 2: Immediate response workflow for minor laboratory spills.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 78016, 4-O-Methylgallic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Retrieved from [Link]

  • Yale Environmental Health & Safety. Phenol and Phenolic Compounds Standard Operating Procedure. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 4-O-methylgallic acid

Chemical Identity: 3,5-Dihydroxy-4-methoxybenzoic acid CAS Registry Number: 4319-02-2 Hazard Classification: Irritant (Skin/Eye/Respiratory)[1][2] Part 1: Executive Safety Directive To: Laboratory Personnel and Safety Of...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity: 3,5-Dihydroxy-4-methoxybenzoic acid CAS Registry Number: 4319-02-2 Hazard Classification: Irritant (Skin/Eye/Respiratory)[1][2]

Part 1: Executive Safety Directive

To: Laboratory Personnel and Safety Officers From: Senior Application Scientist

Handling 4-O-methylgallic acid requires a shift in mindset from "low toxicity" to "high hygiene."[1][2] While this compound is not acutely fatal (like cyanides), it poses significant risks as a particulate irritant .[2] The primary operational hazard is not systemic poisoning, but rather the generation of fine, bioactive dust that can cause severe respiratory sensitization and ocular damage.[2]

The Golden Rule of Handling: Treat the powder as a gas. If you can see dust floating in the light, your containment has already failed.[2] All solid-phase manipulations must occur within a controlled airflow environment to protect both the operator and the purity of the compound (which is sensitive to oxidation and light).[2]

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on administrative controls alone. The following PPE standards are the minimum requirement for handling >10 mg of substance.

Protection ZoneComponentSpecificationOperational Logic
Ocular Chemical Safety Goggles Indirect venting, ANSI Z87.1+Critical: Standard safety glasses are insufficient.[1][2] Fine phenolic dust can bypass side-shields, causing severe irritation (H319).[2]
Dermal (Hand) Nitrile Gloves Min.[1][2] thickness: 0.11 mmBreakthrough: >480 minLatex is discouraged due to solvent permeability (if used in solution).[2] Double-gloving recommended for synthesis steps.[2]
Respiratory Engineering Control Primary: Fume HoodSecondary: N95/P100 MaskMandatory: All weighing must happen in a hood.[1] If weighing on an open bench is unavoidable, a fit-tested N95 is required (H335).[2]
Body Lab Coat 100% Cotton or Flame ResistantSynthetic blends can generate static electricity, causing the dry powder to "jump" or disperse unexpectedly.[1]
Part 3: Operational Workflow & Protocols[1]
1. Storage and Stability
  • Environment: Store at 2-8°C (Refrigerated).

  • Light Sensitivity: The compound is photosensitive. Store in amber vials or wrap clear containers in aluminum foil.

  • Hygroscopy: Store in a desiccator if possible; moisture uptake can alter molecular weight calculations and degrade purity.

2. The "Static-Free" Weighing Protocol

The most dangerous moment is the transfer of dry powder.[2] 4-O-methylgallic acid is prone to static charge buildup.[1][2]

  • Equilibration: Allow the container to reach room temperature before opening to prevent condensation (water absorption).

  • Ionization: If available, pass an anti-static gun over the weighing boat and spatula.

  • Draft Control: Minimize fume hood sash height to the lowest safe working level to prevent turbulence from blowing the powder.

  • Transfer: Use a micro-spatula . Do not pour from the stock bottle.

  • Solubilization: Add the solvent to the powder, not the powder to the solvent.[2] This prevents the "puff" of dust that occurs when powder hits a liquid surface.

3. Waste Disposal & Decontamination[2]
  • Liquids: Collect in "Organic Waste - Non-Halogenated" containers.

  • Solids: Contaminated gloves and weighing boats must be bagged inside the hood before disposal to prevent dust migration to the general lab trash.

  • Decontamination: Wipe surfaces with a 10% aqueous sodium carbonate solution followed by water. The base helps ionize the phenolic acid, making it more water-soluble and easier to clean than using ethanol alone (which may just spread it).[2]

Part 4: Visualizing the Safety Workflow

The following diagram illustrates the "Chain of Custody" for safe handling, emphasizing the decision points that prevent exposure.

SafeHandling cluster_hazard CRITICAL RISK ZONE (Dust Generation) Start Start: 4-O-Methylgallic Acid Handling CheckEnv Check Environment: Fume Hood Functional? Start->CheckEnv Stop STOP: Do Not Proceed Contact Facilities CheckEnv->Stop No Airflow PPE Equip PPE: Nitrile Gloves + Goggles + Lab Coat CheckEnv->PPE Airflow OK StaticCheck Static Control: Equilibrate Temp & Ground Spatula PPE->StaticCheck Weighing Weighing Process: Transfer inside Hood StaticCheck->Weighing Solubilization Solubilization: Add Solvent TO Powder Weighing->Solubilization Cleanup Decontamination: 10% Na2CO3 Wipe Down Solubilization->Cleanup Disposal Disposal: Segregate Organic Waste Cleanup->Disposal

Figure 1: Operational decision tree for handling phenolic acid powders, highlighting the critical risk zone where dust generation is most likely.

Part 5: Emergency Response (Self-Validating)

If an exposure occurs, follow this logic path. This is a self-validating system because the response is dictated by the nature of the chemical (acidic phenol).[2]

  • Skin Contact:

    • Action: Wash with soap and water for 15 minutes.

    • Why: Phenolic compounds can absorb through skin. Soap is necessary to emulsify the organic acid; water alone is less effective.

  • Eye Contact:

    • Action: Flush for 15 minutes. Lift eyelids.

    • Why: The compound is an acidic irritant (pH < 7).[2] Immediate dilution is the only way to prevent corneal etching.

  • Spill Cleanup:

    • Action: Cover with wet paper towels before wiping.

    • Why: Dry sweeping creates a dust cloud (inhalation hazard).[2] Wetting the spill encapsulates the particles.

References
  • PubChem. (n.d.). Compound Summary: 3,5-Dihydroxy-4-methoxybenzoic acid.[1][2][3][4] National Library of Medicine. Retrieved from [Link][1][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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